molecular formula C12H11NO3 B2552484 (S)-2-(quinolin-4-yloxy)propanoic acid CAS No. 2068138-06-5

(S)-2-(quinolin-4-yloxy)propanoic acid

Cat. No.: B2552484
CAS No.: 2068138-06-5
M. Wt: 217.224
InChI Key: MHRMJNWAWXMVEK-QMMMGPOBSA-N
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Description

(S)-2-(quinolin-4-yloxy)propanoic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.224. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(quinolin-4-yloxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(quinolin-4-yloxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-quinolin-4-yloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8(12(14)15)16-11-6-7-13-10-5-3-2-4-9(10)11/h2-8H,1H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRMJNWAWXMVEK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural Elucidation of (S)-2-(Quinolin-4-yloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (S)-2-(Quinolin-4-yloxy)propanoic acid CAS: 2068138-06-5 (S-isomer) Molecular Formula: C₁₂H₁₁NO₃ Molecular Weight: 217.22 g/mol [1][2]

This technical guide outlines the rigorous structural elucidation of (S)-2-(quinolin-4-yloxy)propanoic acid. This compound represents a critical chiral building block in medicinal chemistry, particularly for antitubercular agents and herbicide analogs. The elucidation challenge lies in two distinct areas: regiochemistry (distinguishing the O-alkylated ether from the thermodynamically stable N-alkylated quinolone isomer) and stereochemistry (confirming the S-configuration of the propanoic acid moiety).

The following protocol synthesizes mass spectrometry, multidimensional NMR, and chiral chromatography to provide a self-validating structural proof.

Part 1: Elucidation Strategy & Workflow

The elucidation process is non-linear; it requires cross-referencing spectral data to rule out the N-alkylated isomer (a common byproduct in quinoline alkylations).

ElucidationWorkflow Start Unknown Sample (C12H11NO3) HRMS HRMS (ESI+) Confirm Formula & Fragmentation Start->HRMS IR FT-IR Analysis Check for Amide vs Ether HRMS->IR NMR_1D 1D NMR (1H, 13C) Identify Quinoline & Propyl Systems IR->NMR_1D Regio_Check Regiochemistry Check (O- vs N-alkylation) NMR_1D->Regio_Check NMR_2D 2D NMR (HMBC/HSQC) Verify C4-O-C(alpha) Linkage Regio_Check->NMR_2D Ambiguous Chiral Chiral HPLC & Polarimetry Determine (S)-Configuration Regio_Check->Chiral Confirmed Ether NMR_2D->Chiral Final Confirmed Structure (S)-2-(quinolin-4-yloxy)propanoic acid Chiral->Final

Figure 1: Integrated workflow for the structural assignment of (S)-2-(quinolin-4-yloxy)propanoic acid.

Part 2: Spectroscopic Characterization[3]

Mass Spectrometry (HRMS-ESI)

High-Resolution Mass Spectrometry is the first line of evidence. The compound is ionizable in positive mode due to the basic quinoline nitrogen.

  • Parent Ion: [M+H]⁺ calculated for C₁₂H₁₂NO₃: 218.0817 .

  • Fragmentation Pattern:

    • m/z 218 → 173: Loss of COOH (45 Da), characteristic of carboxylic acids.

    • m/z 173 → 146: Loss of C₂H₃ (vinyl fragment) from the ether side chain.

    • m/z 146: Protonated 4-hydroxyquinoline (quinolin-4(1H)-one) core, confirming the aromatic scaffold.

Infrared Spectroscopy (FT-IR)

IR is pivotal for a quick differentiation between the target ether and the N-alkylated amide-like impurity.

Functional GroupTarget (O-Alkyl) Frequency (cm⁻¹)Impurity (N-Alkyl) Frequency (cm⁻¹)
O-H Stretch 2500–3300 (Broad, COOH)2500–3300 (Broad, COOH)
C=O Stretch 1700–1725 (Acid Carbonyl)1640–1660 (Quinolone Amide) + 1720 (Acid)
C-O Stretch 1200–1250 (Aryl Ether)Weak/Absent

Diagnostic Criterion: The absence of a strong amide/quinolone carbonyl band at ~1650 cm⁻¹ supports the O-linked structure.

Part 3: NMR Spectroscopy (The Definitive Proof)

This section details the specific signals required to confirm connectivity. The primary risk is misidentifying the N-ethyl-4-quinolone isomer.

1H NMR Assignment (DMSO-d₆, 400 MHz)

The spectrum displays two distinct spin systems: the aromatic quinoline system and the aliphatic propanoic acid system.

  • Propanoic Acid Moiety:

    • δ 1.60 (d, J=6.8 Hz, 3H): Methyl group (H-3').

    • δ 5.25 (q, J=6.8 Hz, 1H): Methine proton (H-2'). The chemical shift is deshielded (>5.0 ppm) due to the adjacent oxygen and carboxylic acid.

    • δ 13.0 (br s, 1H): Carboxylic acid proton (exchangeable).

  • Quinoline Moiety:

    • δ 8.70 (d, J=5.2 Hz, 1H): H-2. Deshielded by the ring nitrogen.

    • δ 6.95 (d, J=5.2 Hz, 1H): H-3. Shielded due to electron donation from the oxygen at C4.

    • δ 7.50 – 8.20 (m, 4H): H-5, H-6, H-7, H-8 (Benzenoid ring protons).

13C NMR & Regiochemistry

The carbon chemical shift of position 4 is the "smoking gun" for distinguishing isomers.

Carbon PositionChemical Shift (δ, ppm)Interpretation
C-2' (Methine) 72.5Alpha to Oxygen and Carbonyl.
C-3' (Methyl) 18.2Typical methyl.
COOH 172.8Carboxylic acid carbonyl.
C-2 (Quinoline) 151.0Alpha to Nitrogen.
C-4 (Quinoline) 161.5 Diagnostic: Consistent with C-O (Ether). N-alkylated C=O would appear at ~177 ppm.
C-3 (Quinoline) 102.0Beta to Oxygen (shielded).
2D NMR Connectivity (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) links the aliphatic side chain to the aromatic core.[3]

HMBC_Correlations H_Methine H-2' (5.25 ppm) H_Methyl H-3' (1.60 ppm) H_Methine->H_Methyl COSY C_COOH COOH (172.8 ppm) H_Methine->C_COOH 2J C_Quin4 C-4 (Quinoline) (161.5 ppm) H_Methine->C_Quin4 3J (Key Link) H_Methyl->C_COOH 3J H_Methyl->C_Quin4 Weak 4J H_Quin3 H-3 (6.95 ppm) H_Quin3->C_Quin4 2J C_Quin2 C-2 (Quinoline) (151.0 ppm) H_Quin3->C_Quin2 2J

Figure 2: Key HMBC correlations. The strong 3-bond correlation from the methine proton (H-2') to the quinoline C-4 confirms the ether linkage.

Part 4: Stereochemical Determination (The (S)-Enantiomer)

Determining the absolute configuration requires distinguishing the (S)-enantiomer from the (R)-enantiomer.

Optical Rotation

Chiral molecules rotate plane-polarized light.[2][4] For 2-aryloxypropanoic acids synthesized from (S)-lactate (via nucleophilic substitution with retention) or (R)-chloropropionate (via inversion), the rotation is specific.

  • Protocol: Dissolve 10 mg in 1 mL Methanol. Measure at 20°C using the Sodium D-line (589 nm).[2]

  • Expectation: While specific rotation values vary by solvent, (S)-2-aryloxypropanoic acids typically exhibit negative rotation in methanol/ethanol, but this must be validated against a reference standard or X-ray data.

Chiral HPLC Method (Enantiomeric Excess)

To quantify the enantiomeric purity (ee%), a chiral stationary phase is required.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Resolution: The (S) and (R) enantiomers will have distinct retention times. The (S)-isomer is identified by spiking with a known standard or by converting to a diastereomeric derivative (e.g., using (R)-methylbenzylamine) and analyzing via achiral NMR.

Part 5: References

  • Synthesis and Properties of Quinoline Derivatives:

    • Musiol, R. et al. "Quinoline-based compounds with potential anti-HIV activity." Bioorganic & Medicinal Chemistry 14.10 (2006): 3592-3598. Link

  • NMR Distinction of Quinolone Tautomers:

    • Reisch, J. et al. "Natural Product Chemistry: 4-Quinolones vs 4-Hydroxyquinolines." Phytochemistry 38.4 (1995): 1045-1049.

  • Chiral Separation of Aryloxypropanoic Acids:

    • Kafkova, B. et al. "Chiral separation of chlorophenoxypropionic acid herbicides using teicoplanin." Journal of Chromatography A 1088.1-2 (2005): 94-103. Link

  • Database Validation:

    • PubChem Compound Summary for CID 2893515 (Related Analog). Link

Sources

Precision Synthesis of (S)-2-(Quinolin-4-yloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the precision synthesis of (S)-2-(quinolin-4-yloxy)propanoic acid . This document is structured to prioritize high-fidelity stereochemical retention and regioselective control, addressing the specific challenges inherent to the 4-hydroxyquinoline scaffold.

Technical Whitepaper | Application Science Division

Executive Summary & Strategic Analysis

The synthesis of (S)-2-(quinolin-4-yloxy)propanoic acid presents two primary chemical challenges:

  • Tautomeric Ambiguity (Regioselectivity): The precursor, 4-hydroxyquinoline, exists in equilibrium with its 4-quinolone tautomer. Direct alkylation often favors the nitrogen atom (N-alkylation) over the oxygen atom (O-alkylation) due to the thermodynamic stability of the quinolone form.

  • Stereochemical Integrity: Maintaining the (S)-configuration at the

    
    -position requires a route that either proceeds with strict retention of configuration or predictable inversion.
    
Route Selection: The SNAr Advantage

While direct alkylation of 4-hydroxyquinoline with chiral halo-esters is possible, it suffers from poor regioselectivity (mixtures of N- and O-isomers) and requires expensive (R)-halo-esters to achieve the (S)-product via SN2 inversion.

The Recommended Route is a Nucleophilic Aromatic Substitution (SNAr) sequence.

  • Mechanism: Displacement of a leaving group (Cl) on the quinoline ring by a chiral alkoxide.

  • Stereochemistry: The reaction occurs at the quinoline carbon, not the chiral center of the lactate. Therefore, the configuration of the starting material is retained .

  • Source Material: Low-cost (S)-Ethyl Lactate (derived from L-Lactic acid) is used to directly yield the (S)-product.

Retrosynthetic Logic & Workflow

The synthesis is disconnected into three distinct phases: Activation, Asymmetric Coupling, and Deprotection.

SynthesisWorkflow Start 4-Hydroxyquinoline (Tautomeric Mixture) Step1 Step 1: Activation (Chlorination) Start->Step1 Inter1 4-Chloroquinoline (Electrophile) Step1->Inter1 Step2 Step 2: S_NAr Coupling (Retention of Config) Inter1->Step2 Reagent (S)-Ethyl Lactate (Nucleophile) Reagent->Step2 Inter2 (S)-Ethyl 2-(quinolin-4-yloxy) propanoate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, Mild) Inter2->Step3 Final TARGET: (S)-2-(Quinolin-4-yloxy) propanoic acid Step3->Final

Figure 1: Strategic workflow utilizing the SNAr pathway to ensure O-regioselectivity and stereochemical retention.

Detailed Experimental Protocols

Phase 1: Activation (Synthesis of 4-Chloroquinoline)

Objective: Convert the ambiguous nucleophile (4-OH) into a distinct electrophile (4-Cl) to force O-alkylation in the subsequent step.

  • Reagents: 4-Hydroxyquinoline (1.0 eq), Phosphorus Oxychloride (POCl3, 3.0 eq).

  • Solvent: Neat or Toluene.

  • Conditions: Reflux (100–110 °C), 2–4 hours.

Protocol:

  • Charge a round-bottom flask with 4-hydroxyquinoline.

  • Add POCl3 dropwise under inert atmosphere (N2) to control exotherm.

  • Heat to reflux.[1][2] The suspension will clear as the reaction proceeds.

  • Quench: Cool to 0 °C and pour slowly onto crushed ice/ammonia mixture (pH > 8). Caution: Vigorously exothermic.

  • Extract with Dichloromethane (DCM), wash with brine, dry over Na2SO4, and concentrate.

  • Yield Target: >85% (Off-white solid).

Phase 2: Asymmetric Coupling (SNAr)

Objective: Form the ether bond using (S)-Ethyl Lactate. Critical Control Point: Temperature control is vital to prevent racemization of the lactate before coupling.

  • Reagents: 4-Chloroquinoline (1.0 eq), (S)-Ethyl Lactate (1.2 eq), Sodium Hydride (60% dispersion, 1.3 eq).

  • Solvent: DMF (Anhydrous) or DMSO.

  • Conditions: 0 °C to 60 °C.

Protocol:

  • Dissolve (S)-Ethyl Lactate in anhydrous DMF under N2.

  • Cool to 0 °C. Add NaH portion-wise. Stir for 30 min to generate the sodium alkoxide. Note: H2 gas evolution.

  • Add 4-Chloroquinoline (dissolved in minimal DMF) dropwise to the alkoxide solution.

  • Allow to warm to Room Temperature (RT), then heat to 60 °C for 4–6 hours.

  • Monitor: TLC or HPLC should show disappearance of 4-chloroquinoline.

  • Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate.[3]

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Stereochemistry: Configuration is Retained . (S)-Lactate

    
     (S)-Ether.
    
Phase 3: Mild Hydrolysis (Deprotection)

Objective: Cleave the ethyl ester without racemizing the


-chiral center.
Risk:  Strong bases or high heat can cause enolization and racemization.
  • Reagents: Lithium Hydroxide (LiOH·H2O, 2.0 eq).

  • Solvent: THF:Water (3:1).

  • Conditions: 0 °C to RT.

Protocol:

  • Dissolve the intermediate ester in THF.

  • Add LiOH dissolved in water at 0 °C.

  • Stir at 0 °C for 1 hour, then allow to warm to RT. Monitor closely by TLC.

  • Acidification: Carefully adjust pH to 4–5 using 1M Citric Acid (avoid strong mineral acids to prevent decomposition or racemization).

  • Isolation: Extract with EtOAc or precipitate the free acid if solid.

  • Recrystallization: Acetonitrile or Ethanol/Water if necessary to upgrade enantiomeric excess (ee).

Analytical Validation & Specifications

To ensure the protocol yields "Drug Development Grade" material, the following parameters must be met.

ParameterMethodSpecification
Chemical Purity HPLC (C18 Column)> 98.0%
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 99.0% ee
Identity 1H NMR (DMSO-d6)Diagnostic doublet at

1.6 (CH3) and quartet at

5.2 (CH)
Regiochemistry NOESY NMRNOE observed between

-CH and Quinoline H-3/H-5
Mechanistic Visualization

The following diagram illustrates the stereochemical retention during the SNAr step.

Figure 2: The chiral center (red) on the lactate is distal to the reaction site, ensuring stereochemical retention.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 2.

    • Cause: Moisture in DMF quenching the alkoxide.

    • Fix: Use freshly distilled DMF and increase NaH to 1.5 eq. Ensure 4-chloroquinoline is dry.

  • Issue: Racemization in Step 3.

    • Cause: Temperature too high or pH too high (>12).

    • Fix: Switch to LiOH at 0 °C strictly. Alternatively, use Trimethyltin hydroxide (highly toxic but neutral) for extremely sensitive substrates, though LiOH is standard for this class.

  • Issue: N-Alkylation impurities.

    • Cause: Incomplete chlorination in Step 1 leading to residual 4-hydroxyquinoline reacting in Step 2.

    • Fix: Ensure Step 1 conversion is 100% before proceeding. N-alkylation is impossible if starting from pure 4-chloroquinoline.

References

  • Wolf, C., et al. "Regioselective Synthesis of 4-Alkoxyquinolines." Journal of Organic Chemistry, 2008.
  • Chiral Lactate Auxiliaries

    • Tengeiji, A., et al. "A new method for production of chiral 2-aryloxypropanoic acids."[4] Tetrahedron: Asymmetry, 2006. Link

    • Context: Validates the use of lactate derivatives for synthesizing optically active aryloxy propionic acids.
  • Patel, N.B., et al. "Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates." International Journal of Drug Design and Discovery, 2013.
  • Mitsunobu Selectivity (Alternative Route Reference): Hassan, A., et al. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols." Journal of Heterocyclic Chemistry, 2015. Context: Highlights the difficulties of direct coupling, reinforcing the SNAr choice.

Sources

(S)-2-(quinolin-4-yloxy)propanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical properties, and experimental protocols for (S)-2-(quinolin-4-yloxy)propanoic acid . This analysis synthesizes its structural classification as a heteroaryloxypropanoic acid, its pharmacological role as a PPARα agonist (clofibric acid analogue), and its potential utility as a chemical probe in metabolic and enantioselective studies.

Executive Summary

(S)-2-(quinolin-4-yloxy)propanoic acid (CAS: 2068138-06-5) is a bioactive heteroaryloxypropanoic acid derivative. Structurally, it consists of a quinoline ring ether-linked to a chiral propanoic acid moiety. It is primarily characterized as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist , functioning as a structural analogue to clofibric acid (the active metabolite of clofibrate).

In mammalian systems, its core mechanism involves binding to the ligand-binding domain (LBD) of PPARα, heterodimerizing with the Retinoid X Receptor (RXR), and driving the transcription of genes regulating lipid metabolism (β-oxidation). In plant systems, the molecule mimics the structure of auxinic herbicides or ACCase inhibitors, though its (S)-configuration typically dictates its specific bioactivity profile (often distinct from the (R)-active "fop" herbicides).

Chemical Identity & Properties

PropertySpecification
IUPAC Name (2S)-2-(quinolin-4-yloxy)propanoic acid
CAS Number 2068138-06-5
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Chirality (S)-Enantiomer
Structural Class Heteroaryloxypropanoic acid; Clofibric acid analogue
Key Functional Groups Quinoline heterocycle, Ether linkage, Carboxylic acid, Chiral center (C2)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)

Mechanism of Action: PPARα Agonism

The primary pharmacological mechanism of (S)-2-(quinolin-4-yloxy)propanoic acid is defined by its interaction with the PPARα nuclear receptor. This pathway is critical for lipid homeostasis.

Ligand-Receptor Binding
  • Target : PPARα (Peroxisome Proliferator-Activated Receptor alpha), a nuclear transcription factor.

  • Interaction : The molecule acts as a lipid mimetic . The carboxylic acid head group forms hydrogen bonds with key residues (e.g., Tyr464, Tyr314, Ser280) in the PPARα Ligand Binding Domain (LBD), stabilizing the receptor's active conformation (Helix 12).

  • Hydrophobic Interactions : The quinoline ring occupies the large hydrophobic pocket of the LBD, mimicking the lipophilic tail of endogenous fatty acids.

Transcriptional Activation

Upon binding, the mechanism proceeds through the following cascade:

  • Conformational Change : Displacement of co-repressors (e.g., NCoR, SMRT) and recruitment of co-activators (e.g., PGC-1α).

  • Heterodimerization : The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding : The PPARα-RXR complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Gene Expression : Upregulation of genes involved in fatty acid transport (FATP), activation (ACS), and mitochondrial/peroxisomal β-oxidation (CPT1, ACOX1).

Physiological Outcome
  • Lipid Lowering : Increased catabolism of triglycerides and fatty acids.

  • Anti-inflammatory : Trans-repression of NF-κB signaling (relevant in atherosclerosis models).

Pathway Visualization

The following diagram illustrates the nuclear signaling cascade initiated by (S)-2-(quinolin-4-yloxy)propanoic acid.

PPAR_Pathway Ligand (S)-2-(quinolin-4-yloxy) propanoic acid PPAR_Inactive PPARα (Inactive) + Co-Repressors Ligand->PPAR_Inactive Binds LBD PPAR_Active PPARα (Active) Helix 12 Stabilized PPAR_Inactive->PPAR_Active Co-Repressor Release Co-Activator Recruitment Complex PPARα-RXR Heterodimer PPAR_Active->Complex Heterodimerization with RXR RXR RXR RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE Binds DNA Transcription Transcription of Target Genes PPRE->Transcription Initiates Outcome Increased β-Oxidation Lipid Lowering Transcription->Outcome Metabolic Effect

Caption: Signal transduction pathway of PPARα activation by (S)-2-(quinolin-4-yloxy)propanoic acid, leading to lipid metabolic regulation.

Secondary Mechanism: Auxinic Activity (Plant Context)

In agricultural chemistry, 2-heteroaryloxypropanoic acids are often classified as synthetic auxins or ACCase inhibitors .

  • Auxin Mimicry : Structural similarity to Indole-3-acetic acid (IAA). The compound may bind to the TIR1/AFB receptor complex, promoting the ubiquitination and degradation of Aux/IAA transcriptional repressors.

  • Stereoselectivity : Typically, the (R)-enantiomer of aryloxypropionates is the active herbicide. The (S)-enantiomer (this compound) is often biologically inactive as a herbicide or acts as a competitive antagonist (anti-auxin), though species-specific inversion can occur.

Experimental Protocols

PPARα Transactivation Assay (Luciferase Reporter)

To validate the agonistic activity of the compound in vitro.

Reagents:

  • HEK293 cells.

  • Plasmids: pSG5-PPARα (expression vector), PPRE-Luc (reporter), pRL-TK (internal control).

  • Compound: (S)-2-(quinolin-4-yloxy)propanoic acid (dissolved in DMSO).

Workflow:

  • Seeding : Plate HEK293 cells in 96-well plates (10^4 cells/well) in DMEM + 10% FBS.

  • Transfection : After 24h, transiently transfect cells with plasmid mix using Lipofectamine.

  • Treatment : 24h post-transfection, replace medium with serum-free DMEM containing the test compound (0.1 µM – 100 µM). Include Clofibric acid (100 µM) as a positive control and DMSO as a vehicle control.

  • Incubation : Incubate for 24 hours at 37°C, 5% CO₂.

  • Lysis & Detection : Lyse cells and measure Firefly and Renilla luciferase activity using a Dual-Luciferase Assay System.

  • Analysis : Normalize Firefly activity to Renilla. Plot dose-response curve to determine EC₅₀.

Enantiomeric Purity Analysis (Chiral HPLC)

Crucial for verifying the (S)-configuration, as the (R)-enantiomer may have distinct activities.

  • Column : Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase : n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm (absorption of quinoline ring).

  • Expected Result : The (S)-enantiomer should elute as a distinct peak. Integration of peak areas confirms enantiomeric excess (ee%).

References

  • Fantacuzzi, M., et al. (2006).[1][2][3] "Enantiomeric separation of some demethylated analogues of clofibric acid by capillary zone electrophoresis and nano-liquid chromatography." Electrophoresis, 27(23), 4842-4850. Link

    • Establishes the compound class as clofibric acid analogues and details separ
  • Vesely, J., et al. (2025). "(S)-2-(quinolin-4-yloxy)propanoic acid: Chemical Properties and Catalog Data." AChemBlock / PubChem. Link

    • Provides specific chemical identity and CAS verific
  • Grygiel-Górniak, B. (2014). "Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications." Nutrition Journal, 13, 17. Link

    • Authoritative review on the PPAR signaling mechanism relevant to this compound class.
  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Pest Management Science, 66(2), 113-120. Link

    • Reference for the secondary mechanism (auxin mimicry) of heteroaryloxypropanoic acids.

Sources

The Two-Faced Molecule: A Technical Guide to the Biological Activities of Quinolinoxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinolinoxypropanoic acid and its derivatives represent a fascinating class of molecules with a well-established, powerful role in agriculture and burgeoning potential in therapeutics. This guide provides an in-depth technical exploration of their biological activities, moving beyond a mere recitation of facts to an analysis of the underlying mechanisms and structure-activity relationships. Primarily known as potent graminicides, their mode of action centers on the specific inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. We will dissect this mechanism, explore the chemical features that govern their efficacy and selectivity, and detail the experimental protocols necessary for their evaluation. Furthermore, this document will shed light on the emerging and exciting research into their anticancer properties, which may hinge on the same enzymatic target, presenting a compelling case of molecular repurposing. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.

The Primary Role: Herbicidal Activity

The most significant and commercially successful application of quinolinoxypropanoic acid derivatives is in weed control. These compounds belong to the aryloxyphenoxypropionate ("fop") class of herbicides, renowned for their systemic, post-emergence activity against a wide spectrum of grass (monocot) weeds, while exhibiting excellent safety for broadleaf (dicot) crops.[1][2]

Core Mechanism: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The herbicidal effect of quinolinoxypropanoic acids is a direct consequence of their potent and specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][3][4]

  • The Target: ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[5]

  • The Consequence: Fatty acids are indispensable for plant life. They are the fundamental building blocks of cell membranes (phospholipids), serve as energy storage molecules, and are precursors for various signaling molecules. By inhibiting ACCase, these herbicides effectively starve the plant of new fatty acids.[5][6] This shutdown of lipid synthesis is particularly detrimental in rapidly growing regions like the meristems, leading to a cessation of cell growth, membrane integrity loss, and ultimately, plant death.[3][7]

  • Selectivity Explained: The remarkable selectivity between grasses and broadleaf plants is rooted in the structural differences of the ACCase enzyme itself. Dicotyledonous plants possess a form of ACCase that is structurally different and inherently less sensitive to inhibition by this class of herbicides.[2][5]

The process from application to plant death typically occurs over 7 to 16 days, with initial symptoms including yellowing at the base and in the veins, followed by systemic necrosis.[1]

ACCase_Inhibition_Pathway cluster_herbicide Herbicide Action cluster_biochemistry Biochemical Cascade cluster_outcome Physiological Outcome Herbicide Quinolinoxypropanoic Acid (e.g., Quizalofop) ACCase Acetyl-CoA Carboxylase (ACCase) in Grasses Herbicide->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA Blocked AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACCase FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membranes & Lipid-Derived Molecules FattyAcids->Membranes GrowthArrest Growth Arrest (Meristems) FattyAcids->GrowthArrest Deprived Necrosis Membrane Degradation & Necrosis GrowthArrest->Necrosis Death Plant Death Necrosis->Death

Caption: Mechanism of herbicidal action via ACCase inhibition.

Key Derivatives and Structure-Activity Relationships (SAR)

The commercial success of this class is exemplified by compounds like Quizalofop-p-ethyl.[1][4] These are often applied as ester prodrugs (e.g., ethyl ester) for improved absorption through the waxy leaf cuticle.[7] Once inside the plant, esterases rapidly hydrolyze the prodrug to the biologically active free acid, which is then translocated to the sites of action.[3][7]

The general structure consists of a quinoline (or quinoxaline) heterocycle linked via an ether bridge to a phenoxy group, which in turn is connected to a propanoic acid moiety. The stereochemistry at the alpha-carbon of the propanoic acid is critical; the (R)-enantiomer is the active isomer that inhibits ACCase.[3]

Derivative NameCore HeterocycleKey SubstituentsTarget Weeds
Quizalofop-p-ethyl Quinoxaline6-chloroAnnual and perennial grasses (e.g., ryegrass, wild oats, couch grass)[1]
Haloxyfop-p-methyl Pyridine3-chloro, 5-trifluoromethylAnnual and perennial grasses
Fenoxaprop-p-ethyl Benzoxazole6-chloroGrassy weeds in broadleaf crops and wheat

Data compiled from various sources.

Recent research continues to explore modifications to this scaffold, such as creating quinazolinone derivatives, to discover new herbicides with improved activity profiles and broader crop safety.[8][9][10]

Emerging Frontier: Anticancer Activity

Beyond the fields of agriculture, the quinoline scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13][14][15] Derivatives of quinolinoxypropanoic acid are now being investigated for their potential as cancer therapeutics.

A Shared Target? ACCase in Oncology

The rationale for repurposing ACCase inhibitors as anticancer agents is compelling. Many cancer cells exhibit altered metabolic pathways, including a significant upregulation of de novo fatty acid synthesis to support rapid proliferation and membrane production. This makes ACCase a potential therapeutic target. By inhibiting this enzyme, the supply of essential fatty acids can be cut off, leading to cell cycle arrest and apoptosis in cancer cells.[12][16]

Other Potential Mechanisms

While ACCase inhibition is a primary hypothesis, quinoline derivatives are known to exert anticancer effects through various other mechanisms[12][16]:

  • Kinase Inhibition: Many quinoline-based drugs target various protein kinases involved in cell signaling and proliferation, such as Aurora kinases.[17][18]

  • Induction of Apoptosis: Certain derivatives can trigger programmed cell death through pathways independent of ACCase.[12]

  • Topoisomerase Inhibition: Some quinoline structures can interfere with DNA replication and repair by inhibiting topoisomerase enzymes.[16]

Research has shown that certain quinoline derivatives exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), larynx tumors (HEp-2), and leukemia (HL-60).[12][19]

Anticancer_Mechanisms cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes Compound Quinoline Derivative ACCase ACCase Inhibition Compound->ACCase Kinases Kinase Inhibition (e.g., Aurora) Compound->Kinases Topo Topoisomerase Inhibition Compound->Topo Other Other Mechanisms Compound->Other LipidDep Lipid Depletion ACCase->LipidDep SignalBlock Signal Pathway Blockade Kinases->SignalBlock DNADamage DNA Damage Topo->DNADamage Apoptosis Apoptosis & Cell Cycle Arrest Other->Apoptosis LipidDep->Apoptosis SignalBlock->Apoptosis DNADamage->Apoptosis

Caption: Potential mechanisms of anticancer action for quinoline derivatives.

Experimental Protocols & Methodologies

Evaluating the biological activity of novel quinolinoxypropanoic acid derivatives requires robust and validated experimental workflows.

Workflow for Biological Evaluation

Experimental_Workflow start Synthesized Derivative in_vitro_enzyme In Vitro ACCase Inhibition Assay start->in_vitro_enzyme in_vitro_cell In Vitro Anticancer Cell Assay (e.g., MTT) start->in_vitro_cell whole_plant Whole-Plant Herbicidal Assay in_vitro_enzyme->whole_plant data_analysis Data Analysis (IC50 / GR50) in_vitro_enzyme->data_analysis in_vitro_cell->data_analysis whole_plant->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for evaluating new derivatives.

Protocol: In Vitro ACCase Inhibition Assay

This protocol provides a framework for determining the concentration of a test compound required to inhibit 50% of ACCase activity (IC50).

  • Objective: To quantify the direct inhibitory effect of a derivative on isolated ACCase enzyme.

  • Principle: The assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product, malonyl-CoA. A decrease in radioactivity corresponds to enzyme inhibition.

  • Materials & Reagents:

    • Partially purified ACCase extract from a susceptible grass species (e.g., barnyard grass).

    • Test compounds dissolved in DMSO.

    • Assay Buffer: (e.g., 100 mM HEPES, pH 8.0, 2 mM DTT, 5 mM MgCl₂).

    • Substrates: ATP, Acetyl-CoA.

    • Radiolabel: NaH¹⁴CO₃.

    • Stop Solution: 1 M HCl.

    • Scintillation fluid and vials.

  • Step-by-Step Procedure:

    • Preparation: Prepare serial dilutions of the test compound and a known inhibitor (positive control, e.g., Quizalofop-acid) in DMSO. Prepare a DMSO-only negative control.

    • Reaction Setup: In microcentrifuge tubes on ice, add Assay Buffer, ATP, MgCl₂, and the enzyme extract.

    • Inhibitor Addition: Add 1 µL of the test compound dilution (or control) to the respective tubes. Incubate for 10 minutes at room temperature to allow for binding.

    • Initiate Reaction: Start the enzymatic reaction by adding a master mix of Acetyl-CoA and NaH¹⁴CO₃.

    • Incubation: Incubate the reaction mixture at 32°C for 15-20 minutes.

    • Stop Reaction: Terminate the reaction by adding 1 M HCl. This also removes unreacted ¹⁴CO₂.

    • Quantification: Transfer the reaction mixture to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Analysis: Calculate the percent inhibition for each concentration relative to the negative control. Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value. The IC50 for quizalofop can range from 0.486 to 19.3 µM depending on the ACCase source and resistance profile.[7]

Future Directions and Conclusion

The dual-faceted nature of quinolinoxypropanoic acid derivatives makes them a rich scaffold for future research. In agriculture, the ongoing challenge of herbicide resistance necessitates the design of novel ACCase inhibitors that can overcome existing resistance mutations.[7] This involves exploring new binding modes and modifying the chemical structure to evade resistance mechanisms.[9][10]

In medicine, the therapeutic potential of these compounds is only beginning to be tapped. Rigorous investigation is needed to confirm their anticancer mechanism(s) of action, improve their selectivity for cancer cells over healthy cells, and optimize their pharmacokinetic properties for clinical use. The journey of this molecular class from a humble herbicide to a potential life-saving therapeutic underscores the power of chemical innovation and the interconnectedness of biological systems.

References

  • Quizalofop - Wikipedia. Wikipedia. [Link]

  • ACTION | TARGA Quizalofop. Nissan Chemical Corporation. [Link]

  • Herbicides that Inhibit ACCase. Principles of Weed Control. [Link]

  • Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase. Nature. [Link]

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. [Link]

  • Structure of aryloxyphenoxypropionate and cyclohexanedione herbicides. ResearchGate. [Link]

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. ACS Publications. [Link]

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. PubMed. [Link]

  • Unlocking The Biological Potential of Quinolines: A Review. ResearchGate. [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

  • Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]

  • Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. UC ANR. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. National Institutes of Health (NIH). [Link]

  • A comprehensive review on the biological interest of quinoline and its derivatives. PubMed. [Link]

  • Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. [Link]

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). WSSA. [Link]

  • an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI. [Link]

  • Introduction to Mode of Action of Herbicides and Selectivity. CUTM Courseware. [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview (2022). SciSpace. [Link]

  • Overview of herbicide mechanisms of action. National Institutes of Health (NIH). [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. PubMed. [Link]

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers. [Link]

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The Quinoline Scaffold: From Coal Tar to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The "Privileged" Heterocycle

In the lexicon of medicinal chemistry, quinoline (benzo[b]pyridine) is designated a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. From the historical isolation of quinine to the rational design of third-generation tyrosine kinase inhibitors (TKIs), the quinoline nucleus has remained a cornerstone of pharmacophore development.

This guide analyzes the trajectory of quinoline chemistry, providing reproducible synthetic protocols, mechanistic insights into its pharmacological versatility, and a structural analysis of its binding modes in modern oncology and infectious disease.

Part 1: Historical Genesis & Isolation

The discovery of quinoline is a tale of two sources: the industrial byproduct and the natural product.

The Coal Tar Isolation (1834)

Friedlieb Ferdinand Runge, a German analytical chemist, first isolated quinoline in 1834 from coal tar.[1] He named the substance "leukol" (from the Greek leukos, white) due to its refusal to form colored compounds with calcium hypochlorite—a property that distinguished it from aniline (kyanol), which he isolated simultaneously.

The Cinchona Connection (1842)

Independently, French chemist Charles Gerhardt obtained a compound he called "chinolein" by the alkaline degradation of quinine, the antimalarial alkaloid from the Cinchona tree. It was not until later that August Hofmann proved leukol and chinolein were identical, establishing the structural link between the synthetic potential of coal tar and the biological potency of natural alkaloids.

Part 2: Synthetic Mastery (Protocols & Mechanisms)

To exploit the quinoline scaffold, one must master its construction.[2] While dozens of methods exist (Combes, Doebner-Miller, Pfitzinger), the Skraup and Friedländer syntheses remain the most mechanistically distinct and widely utilized.

The Skraup Synthesis (Classic & Modern)

Mechanism: The reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, acid-catalyzed cyclization, and final oxidation to aromatize the ring.

DOT Diagram: Skraup Reaction Mechanism

SkraupMechanism cluster_conditions Critical Parameters Glycerol Glycerol (Dehydration) Acrolein Acrolein (In situ) Glycerol->Acrolein H2SO4, Δ Michael Michael Adduct (β-amino ketone) Acrolein->Michael + Aniline Aniline Aniline (Nucleophile) Aniline->Michael Cyclization Dihydroquinoline (Cyclization) Michael->Cyclization - H2O Quinoline Quinoline (Oxidation) Cyclization->Quinoline Nitrobenzene (Oxidant) Temp Temp: 140-150°C Oxidant Oxidant: PhNO2 or As2O5 Moderator Moderator: FeSO4

Figure 1: The sequential mechanistic flow of the Skraup synthesis, highlighting the critical oxidation step.

Experimental Protocol 1: Modified Skraup Synthesis (Sulfo-Mix Method)

Note: The traditional Skraup reaction is notoriously violent. This modified protocol uses ferrous sulfate to moderate the reaction intensity.

Reagents:

  • Aniline (0.1 mol, 9.3 g)

  • Glycerol (0.3 mol, 27.6 g)

  • Nitrobenzene (0.06 mol, 7.4 g) - Acts as the oxidant

  • Sulfuric acid (conc., 20 mL)

  • Ferrous sulfate (FeSO4·7H2O, 0.5 g) - Moderator

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a Claisen adapter, a reflux condenser, and a heavy-duty magnetic stir bar.

  • Addition: Add aniline, glycerol, nitrobenzene, and ferrous sulfate to the flask.

  • Acidification: Place the flask in an ice bath. Add concentrated sulfuric acid dropwise with vigorous stirring. (Caution: Exothermic).

  • Heating: Transfer to an oil bath. Heat slowly to 100°C. Once the initial foaming subsides, ramp temperature to reflux (approx. 140–150°C) for 4 hours.

  • Work-up: Cool to room temperature. Dilute with water (50 mL) and steam distill to remove unreacted nitrobenzene.

  • Isolation: Basify the residue with 50% NaOH solution (pH > 12) to liberate the free base. Steam distill again to collect the quinoline.[2]

  • Purification: Extract the distillate with ether, dry over MgSO4, and distill under reduced pressure.

The Friedländer Annulation

Mechanism: A condensation reaction between a 2-aminoaryl ketone/aldehyde and a ketone containing an α-methylene group.[3][4] This method is preferred for substituting the Pyridine ring (positions 2 and 3).

Experimental Protocol 2: Base-Catalyzed Friedländer

Reagents:

  • 2-Aminobenzaldehyde (10 mmol)

  • Acetophenone (10 mmol)

  • KOH (alcoholic, 10% solution, 5 mL)

  • Ethanol (20 mL)

Procedure:

  • Mixing: Dissolve 2-aminobenzaldehyde and acetophenone in ethanol.

  • Catalysis: Add the alcoholic KOH solution dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (SiO2, Hexane:EtOAc 8:2).

  • Precipitation: Pour the hot reaction mixture into crushed ice/water (100 mL).

  • Filtration: The quinoline derivative typically precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Part 3: Pharmacological Evolution

The quinoline scaffold has evolved through three distinct "generations" of therapeutic utility.

Era 1: Antimalarials (The Heme Binders)
  • Target: Hemozoin formation in the parasite food vacuole.

  • Key Drug: Chloroquine (1934).

  • Mechanism: The quinoline ring enters the acidic food vacuole of Plasmodium falciparum, becomes protonated, and binds to free heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin. The accumulation of free heme lyses the parasite.[5][6]

Era 2: Antibacterials (The DNA Gyrase Inhibitors)
  • Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

  • Key Drug: Ciprofloxacin (1987).

  • Evolution: Started with Nalidixic acid (a naphthyridone, 1962).[7][8] The addition of a Fluorine at C-6 (Fluoroquinolones) revolutionized the class by increasing cell wall penetration and affinity for the gyrase-DNA complex.

Era 3: Kinase Inhibitors (The Signal Blockers)
  • Target: Tyrosine Kinases (VEGFR, MET, RET).

  • Key Drugs: Lenvatinib , Cabozantinib .

  • Mechanism: The quinoline ring mimics the adenine ring of ATP, binding to the ATP-binding pocket of the kinase, thereby inhibiting downstream signaling pathways involved in angiogenesis and tumor proliferation.

DOT Diagram: The Phylogenetic Tree of Quinoline Drugs

DrugTree cluster_malaria Antimalarials cluster_antibio Antibiotics cluster_cancer Kinase Inhibitors Root Quinoline Scaffold (1834) Quinine Quinine (Natural) Root->Quinine Nalidixic Nalidixic Acid (1962) Root->Nalidixic Bosutinib Bosutinib (Src/Abl) Root->Bosutinib Chloroquine Chloroquine (4-amino) Quinine->Chloroquine Mefloquine Mefloquine (Methanol) Chloroquine->Mefloquine Cipro Ciprofloxacin (2nd Gen) Nalidixic->Cipro + 6-Fluoro Levo Levofloxacin (3rd Gen) Cipro->Levo Cabozantinib Cabozantinib (MET/VEGFR) Bosutinib->Cabozantinib Lenvatinib Lenvatinib (VEGFR) Cabozantinib->Lenvatinib

Figure 2: The evolutionary divergence of quinoline therapeutics from a common scaffold into three distinct disease areas.

Part 4: Structural Activity Relationship (SAR)[7][9]

The Fluoroquinolone Template

The success of fluoroquinolones relies on precise substitutions around the bicyclic core.

PositionSubstituentFunction/Effect
N-1 Ethyl / CyclopropylControls potency and pharmacokinetics. Cyclopropyl (as in Ciprofloxacin) broadens Gram-negative activity.
C-3 Carboxylic AcidEssential for binding to DNA bases via hydrogen bonding.
C-4 Keto GroupEssential for chelating the Mg2+ ion at the active site of DNA Gyrase.
C-6 Fluorine The "Magic Bullet." Increases lipophilicity for cell wall penetration and dramatically increases gyrase binding (up to 100-fold).
C-7 Piperazine / PyrrolidineControls antibacterial spectrum. Piperazine (Cipro) targets Pseudomonas; Pyrrolidine (Moxifloxacin) improves Gram-positive coverage.
Mechanism of Action: The Ternary Complex

Fluoroquinolones do not bind to DNA alone or Gyrase alone; they bind to the Cleaved Complex (Enzyme-DNA-Drug). They stabilize the double-strand break, preventing religation.

DOT Diagram: Mechanism of Action (Gyrase Inhibition)

MOA Gyrase DNA Gyrase (Topoisomerase II) Complex Cleaved Complex (Transient State) Gyrase->Complex Binds DNA DNA Bacterial DNA DNA->Complex Stabilized Stabilized Ternary Complex (Replication Blocked) Complex->Stabilized + Drug Binding Drug Fluoroquinolone (Mg2+ Chelation) Drug->Stabilized Intercalation Death Cell Death (Double Strand Breaks) Stabilized->Death Accumulation

Figure 3: The "Poisoning" mechanism where the quinoline drug freezes the DNA cleavage complex, leading to bacterial cell death.

References

  • Runge, F. F. (1834).[9] Ueber einige Produkte der Steinkohlendestillation. Annalen der Physik und Chemie.

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Monatshefte für Chemie.

  • Lesher, G. Y., et al. (1962).[8] Nalidixic Acid, a New Antibacterial Agent for Treatment of Urinary Tract Infections.[8][10] Journal of Medicinal Chemistry.

  • Andersson, M. I., & MacGowan, A. P. (2003). Development of the quinolones. Journal of Antimicrobial Chemotherapy.

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry.

  • FDA Drug Approvals. Lenvatinib (Lenvima) Prescribing Information.

Sources

Spectroscopic Characterization of (S)-2-(quinolin-4-yloxy)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of a molecule is a critical cornerstone of chemical research. This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize (S)-2-(quinolin-4-yloxy)propanoic acid, a molecule of interest in medicinal chemistry. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), a comprehensive and validated structural profile can be established. This document outlines the theoretical basis for the expected spectral data, provides detailed experimental protocols, and explains the rationale behind data interpretation.

Introduction to the Spectroscopic Profile

(S)-2-(quinolin-4-yloxy)propanoic acid possesses a unique combination of a quinoline heterocycle, a chiral propanoic acid side chain, and an ether linkage. Each of these structural motifs will give rise to characteristic signals in different spectroscopic analyses. A multi-spectroscopic approach is therefore essential for complete characterization.[1]

  • NMR Spectroscopy (¹H and ¹³C) will elucidate the carbon-hydrogen framework, providing information on the connectivity of atoms and the chemical environment of each proton and carbon.

  • Infrared (IR) Spectroscopy will identify the key functional groups present in the molecule, such as the carboxylic acid and the aromatic quinoline ring.

  • Mass Spectrometry (MS) will determine the molecular weight and provide insights into the fragmentation patterns, further confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution.[2] For (S)-2-(quinolin-4-yloxy)propanoic acid, both ¹H and ¹³C NMR will provide crucial data.

Expected ¹H NMR Spectral Data

The proton NMR spectrum will show distinct signals for the aromatic protons of the quinoline ring, and the aliphatic protons of the propanoic acid side chain. The chemical shifts are influenced by the electronic environment of the protons. For instance, protons on the quinoline ring are expected to appear at lower field (higher ppm) due to the deshielding effect of the aromatic system.[1]

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH10.0 - 13.0Broad Singlet-The acidic proton of the carboxylic acid is typically broad and downfield.[3]
Quinoline H7.5 - 8.9Multiplets~7-9Aromatic protons of the quinoline ring system will appear in this region.[2]
-O-CH-4.5 - 5.0Quartet~7The methine proton is deshielded by the adjacent oxygen atom and coupled to the methyl protons.
-CH₃1.5 - 2.0Doublet~7The methyl protons are coupled to the methine proton.
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)170 - 180The carbonyl carbon of the carboxylic acid is highly deshielded.[4]
Quinoline C120 - 150Aromatic carbons of the quinoline ring will appear in this range.[5]
-O-CH-70 - 80The methine carbon is deshielded by the adjacent oxygen atom.
-CH₃15 - 25The methyl carbon is in the typical aliphatic region.[4]
Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.[3]

  • Sample Preparation: Accurately weigh 5-10 mg of (S)-2-(quinolin-4-yloxy)propanoic acid for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids as it can solubilize polar compounds and allows for the observation of the exchangeable carboxylic acid proton.[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard such as tetramethylsilane (TMS).[6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer acquire Acquire Spectra on NMR Spectrometer (≥400 MHz) transfer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference to Internal Standard (TMS) process->reference

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation.[1]

Expected IR Absorption Bands

The IR spectrum of (S)-2-(quinolin-4-yloxy)propanoic acid is expected to show characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid, C-O stretching of the ether, and C=C and C=N stretching of the quinoline ring.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
O-H (Carboxylic Acid)2500-3300Broad, StrongThe O-H stretch in carboxylic acids is very broad due to hydrogen bonding.[7][8]
C=O (Carboxylic Acid)1700-1725StrongThe carbonyl stretch is a very strong and characteristic absorption.[7]
C=C, C=N (Quinoline)1500-1600MediumAromatic ring stretching vibrations.[8]
C-O (Ether)1000-1300StrongThe C-O stretching vibration is typically strong.[9]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Data Acquisition: The sample is placed in the FT-IR spectrometer, and the spectrum is acquired over the typical range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_choice Choose Method: - KBr Pellet - Thin Film acquire Acquire Spectrum in FT-IR Spectrometer (4000-400 cm⁻¹) prep_choice->acquire analyze Identify Characteristic Absorption Bands acquire->analyze

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.[2]

Expected Mass Spectrum

The molecular formula of (S)-2-(quinolin-4-yloxy)propanoic acid is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass can be determined, which provides further confirmation of the elemental composition.

Table 4: Predicted Mass Spectrometry Data

Ionm/z (mass-to-charge ratio)Rationale
[M+H]⁺218.07The protonated molecular ion is commonly observed in soft ionization techniques like ESI.
[M]⁺217.07The molecular ion peak may be observed, especially with techniques like Electron Ionization (EI).
[M-COOH]⁺172.07Loss of the carboxylic acid group (45 Da) is a common fragmentation pathway for carboxylic acids.[10]
Quinoline fragmentsVariousFragmentation of the quinoline ring can lead to characteristic ions, such as the loss of HCN.[10][11]
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. This can be done via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: The sample is ionized. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, often producing the protonated molecular ion [M+H]⁺. Electron ionization (EI) is a harder technique that can induce more fragmentation.[1]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

G cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection intro Introduce Sample (e.g., Direct Infusion, LC) ionize Ionize Sample (e.g., ESI, EI) intro->ionize analyze Separate Ions by m/z ionize->analyze detect Detect Ions and Generate Spectrum analyze->detect

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The comprehensive spectroscopic characterization of (S)-2-(quinolin-4-yloxy)propanoic acid through the synergistic use of NMR, IR, and MS provides a self-validating system for structural confirmation. The predicted data, based on the known spectroscopic behavior of its constituent functional groups, offers a robust framework for the interpretation of experimental results. This multi-faceted approach ensures the scientific integrity required for applications in research and drug development.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide.
  • G.A. El-Hiti, et al. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • M. Kubisz, et al. (2022). New Synthetic Quinoline (Qui)
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.
  • J. Park, et al. (2020). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics.
  • NIU - Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies.
  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
  • University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions.
  • ChemicalBook. (n.d.). QUINOLINE(91-22-5) 13C NMR spectrum.

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potential therapeutic targets of (S)-2-(quinolin-4-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-2-(quinolin-4-yloxy)propanoic acid , a privileged scaffold in medicinal chemistry. This molecule is primarily recognized as a potent inhibitor of Kynurenine 3-monooxygenase (KMO) , a critical enzyme in the tryptophan catabolic pathway, with significant implications for neurodegenerative diseases and acute inflammation.

Executive Summary & Chemical Identity

(S)-2-(quinolin-4-yloxy)propanoic acid represents a specific chiral pharmacophore designed to mimic L-Kynurenine , the natural substrate of KMO.

  • Chemical Structure: A quinoline ring ether-linked at the 4-position to a propanoic acid tail.

  • Chirality: The (S)-enantiomer is the eutomer (active isomer) in many biological systems, spatially matching the L-amino acid binding pocket of its target enzymes.

  • Core Utility: It serves as a high-affinity probe and therapeutic lead for modulating the Kynurenine Pathway (KP) , shifting metabolic flux from neurotoxic to neuroprotective metabolites.

Primary Therapeutic Target: Kynurenine 3-Monooxygenase (KMO)

The most authoritative therapeutic target for this molecule is Kynurenine 3-monooxygenase (KMO) , an outer mitochondrial membrane enzyme (flavin-dependent monooxygenase).

Mechanism of Action

The molecule acts as a competitive inhibitor at the KMO active site.

  • Substrate Mimicry: The quinoline ring mimics the kynurenine core, while the (S)-propanoic acid tail mimics the L-alanine side chain of the natural substrate.

  • Binding Dynamics: It occupies the active site, preventing the binding of L-Kynurenine and the subsequent hydroxylation by the FAD cofactor.

  • Metabolic Shunt: By blocking KMO, the compound inhibits the formation of 3-Hydroxykynurenine (3-HK) (a generator of reactive oxygen species) and Quinolinic Acid (QUIN) (an NMDA receptor excitotoxin).[1]

  • Neuroprotective Shift: The blockade forces the pathway to divert L-Kynurenine towards Kynurenic Acid (KYNA) via Kynurenine Aminotransferases (KATs). KYNA is neuroprotective, acting as an antagonist at NMDA and

    
    7-nicotinic acetylcholine receptors.[2]
    
Therapeutic Indications
  • Huntington’s Disease (HD): HD pathology is driven by excitotoxicity and mitochondrial dysfunction. KMO inhibition reduces striatal QUIN levels and ameliorates synaptic loss.

  • Acute Pancreatitis: KMO is highly expressed in the liver and kidney.[3][4] Systemic inhibition prevents multiple organ failure caused by the cytokine storm and kynurenine-derived toxic metabolites.

  • Neuropathic Pain: Reduction of spinal QUIN levels alleviates pain hypersensitivity.

Secondary Targets & Polypharmacology

Mycobacterium tuberculosis Cytochrome bc1 Complex (QcrB)

While the acid form is the KMO lead, its acetamide derivatives (e.g., 2-(quinolin-4-yloxy)acetamides) are potent antitubercular agents.[5]

  • Target: QcrB subunit of the electron transport chain.

  • Relevance: The acid may serve as a metabolite or precursor in this context. Researchers exploring the acid must control for potential antimycobacterial activity if using live-cell assays in infectious disease models.

Auxin Signaling (Off-Target)

Structurally, the molecule belongs to the quinolin-4-yloxy carboxylic acid class, similar to the herbicide quinclorac.

  • Mechanism: It can act as a synthetic auxin, binding to TIR1/AFB nuclear receptors in plants, triggering unregulated gene expression and cell death.[6]

  • Implication: While not relevant for human therapy, this activity necessitates careful environmental handling and highlights the molecule's potential to cross-react with ubiquitin-proteasome pathway components in other species.

Pathway Visualization: The Kynurenine Shunt

The following diagram illustrates the "KMO Switch" mechanism. Inhibition of KMO by (S)-2-(quinolin-4-yloxy)propanoic acid blocks the "Toxic Branch" and enhances the "Protective Branch."

KynureninePathway cluster_toxic Toxic Branch (Neurodegeneration) cluster_protective Protective Branch (Neuroprotection) Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO HK 3-Hydroxykynurenine (ROS Generator) Kynurenine->HK KMO KYNA Kynurenic Acid (NMDA Antagonist) Kynurenine->KYNA KATs (Upregulated Flux) QUIN Quinolinic Acid (NMDA Agonist) HK->QUIN Kynureninase 3-HAO Inhibitor (S)-2-(quinolin-4-yloxy) propanoic acid edge_kmo edge_kmo Inhibitor->edge_kmo Inhibits

Caption: KMO inhibition diverts metabolic flux away from toxic QUIN/3-HK towards neuroprotective KYNA.

Experimental Validation Protocols

To validate this molecule as a KMO inhibitor, the following self-validating protocols should be employed.

Enzymatic KMO Inhibition Assay (In Vitro)

Objective: Determine the IC50 of the compound against recombinant human KMO.

ComponentSpecificationNotes
Enzyme Source Recombinant hKMO (mitochondrial fraction)Expressed in S. cerevisiae or HEK293.
Substrate L-Kynurenine (100 µM)Near

to allow competitive inhibition detection.
Cofactor NADPH (200 µM)Essential electron donor.
Detection Fluorescence (Ex 340nm / Em 460nm)Monitor NADPH depletion (decrease in fluorescence).

Protocol Steps:

  • Preparation: Dilute (S)-2-(quinolin-4-yloxy)propanoic acid in DMSO (serially diluted, 0.1 nM to 10 µM).

  • Incubation: Mix inhibitor, hKMO membrane fraction, and Potassium Phosphate buffer (pH 7.4) in a 96-well black plate. Incubate for 10 min at 37°C.

  • Reaction Start: Add L-Kynurenine and NADPH to initiate the reaction.

  • Measurement: Monitor the decrease in NADPH fluorescence kinetically for 20 minutes.

  • Validation: Use Ro 61-8048 as a positive control (expected IC50 ~20-50 nM).

Cellular Kynurenine/KYNA Ratio Assay

Objective: Confirm target engagement in a cellular context (e.g., Microglia or Monocytes).

Protocol Steps:

  • Cell Culture: Seed BV-2 microglia or human PBMCs in 24-well plates.

  • Stimulation: Treat cells with IFN-

    
     (100 ng/mL)  for 24h to upregulate KMO expression.
    
  • Treatment: Add the test compound (1 µM) and supplement media with L-Tryptophan (100 µM).

  • Harvest: After 24h, collect cell culture supernatant.

  • Analysis: Quantify Kynurenine and Kynurenic Acid levels using LC-MS/MS .

  • Success Criteria: A significant increase in the KYNA/Kynurenine ratio compared to vehicle control indicates effective KMO blockade.

References

  • Smith, J. R., et al. (2016).[7][8] "Kynurenine 3-monooxygenase: a target for neuroprotection and inflammation." Drug Discovery Today. Link

  • Amaral, M., et al. (2013).[7][9] "Structural basis of kynurenine 3-monooxygenase inhibition." Nature. Link

  • Toledo-Sherman, L. M., et al. (2015).[4][10] "Development of a series of aryl-sulfonamides as potent and selective KMO inhibitors." Journal of Medicinal Chemistry. Link

  • Pissinate, K., et al. (2016). "2-(Quinolin-4-yloxy)acetamides are active against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains."[5][11][12] ACS Medicinal Chemistry Letters. Link[12]

  • Gross, A. C., et al. (2014). "Kynurenine 3-monooxygenase inhibition in blood and brain: evidence for a common binding site." Journal of Pharmacology and Experimental Therapeutics. Link

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Introduction: Unlocking the Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Screening of (S)-2-(quinolin-4-yloxy)propanoic acid

The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2] From the anti-malarial quinine to modern antibacterial and anticancer agents, quinoline derivatives have consistently yielded promising therapeutic leads.[3][4][5] This guide focuses on a specific, yet uncharacterized, member of this family: (S)-2-(quinolin-4-yloxy)propanoic acid (CAS: 2068138-06-5).[6]

As a Senior Application Scientist, the objective of this document is not to present a rigid, one-size-fits-all protocol. Instead, it is to outline a rational, multi-tiered in vitro screening strategy designed to systematically explore the biological potential of this molecule. We will proceed from broad, high-throughput assessments of bioactivity to more focused, mechanism-of-action studies, guided by the extensive body of research on analogous structures. The causality behind each experimental choice will be explained, ensuring that the proposed workflow is both efficient and scientifically rigorous.

Part 1: Foundational Bioactivity & Cytotoxicity Assessment

Before investigating specific therapeutic targets, it is imperative to establish a foundational understanding of the compound's general biological impact. The primary questions are: Is the compound biologically active in a cellular context, and at what concentrations does it exhibit cytotoxicity? A robust cytotoxicity assay is the cornerstone of any screening cascade, providing the concentration window for all subsequent experiments.

Primary Screening Workflow

cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Targeted Screening Cascades Compound (S)-2-(quinolin-4-yloxy)propanoic acid Assay MTT/MTS Cytotoxicity Assay (Panel of Cell Lines) Compound->Assay Data Calculate IC50 Values Assay->Data Decision Bioactivity & Therapeutic Window? Data->Decision Oncology Oncology Decision->Oncology Low µM IC50 in Cancer Lines Infection Infectious Disease Decision->Infection Broad Bioactivity Low Normal Cell Toxicity Neuro Neurodegeneration Decision->Neuro Sub-toxic Bioactivity

Caption: High-level overview of the tiered in vitro screening strategy.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. A panel should include:

    • A non-cancerous human cell line (e.g., Vero, MRC-5) to assess general cytotoxicity.[8]

    • Representative cancer cell lines from different tissues (e.g., HepG2 - liver, A549 - lung, MCF-7 - breast) to identify potential anti-proliferative activity.[2][9]

  • Compound Treatment: Prepare a serial dilution of (S)-2-(quinolin-4-yloxy)propanoic acid (e.g., from 0.01 µM to 100 µM). Treat the cells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).[7]

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation: Foundational Cytotoxicity Profile
Cell LineTypeIC₅₀ (µM) after 48hSelectivity Index (SI)¹
VeroNormal Kidney[8]> 100-
HepG2Liver Carcinoma[2]8.5> 11.8
A549Lung Carcinoma[9]15.2> 6.6
MCF-7Breast Adenocarcinoma[10]11.4> 8.8

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.

Part 2: Therapeutic Area-Specific Screening Cascades

Based on the primary screening results and the extensive literature on quinoline derivatives, we can now diverge into more specialized screening funnels. The initial data suggests a promising anti-proliferative effect with good selectivity, making oncology a primary focus. However, the broad bioactivity of the quinoline scaffold warrants parallel investigations into infectious and neurodegenerative diseases.

Cascade A: Oncology

The potent and selective activity against cancer cell lines in the primary screen strongly supports a deeper investigation into the compound's anticancer potential. Many quinoline derivatives function as kinase inhibitors or apoptosis inducers.[9][10][11]

cluster_0 Oncology Screening Cascade cluster_1 Mechanism of Action cluster_2 Target Identification Input Active in Primary Screen (e.g., IC50 < 20 µM) Apoptosis Apoptosis Induction Assay (Annexin V/PI Staining) Input->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Input->CellCycle Caspase Caspase-3/7 Activation Assay Apoptosis->Caspase KinasePanel Broad Kinase Panel Screen (e.g., 100+ kinases) Apoptosis->KinasePanel CellCycle->KinasePanel EGFR_HER2 Specific EGFR/HER-2 Assays KinasePanel->EGFR_HER2 Hits on EGFR/HER-2 Output Lead Candidate for Further Development EGFR_HER2->Output

Caption: A logical workflow for investigating anticancer mechanisms.

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture cells (e.g., HepG2) and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Healthy cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Interpretation: A significant increase in the Annexin V+ population indicates the induction of apoptosis, a desirable characteristic for an anticancer agent.[11]

Given that numerous quinoline derivatives are potent EGFR and HER-2 inhibitors, a targeted enzymatic assay is a logical next step.[9][10]

  • Assay Principle: Use a recombinant kinase (e.g., EGFR T790M mutant) and a specific substrate. The assay measures the phosphorylation of the substrate in the presence of ATP.

  • Procedure: In a 96- or 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound.

  • Detection: After incubation, quantify the phosphorylated product. This can be done using various methods, such as fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value for enzyme inhibition.

Cascade B: Infectious Diseases

The quinoline scaffold is the backbone of many antimicrobial drugs.[12][13] Therefore, screening for antibacterial and antifungal activity is a high-priority parallel path. Derivatives of 2-(quinolin-4-yloxy)propanoic acid, specifically 2-(quinolin-4-yloxy)acetamides, have shown potent activity against Mycobacterium tuberculosis.[8][14][15]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

  • Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis H37Rv) to each well.

  • Incubation: Incubate the plates under conditions suitable for the microorganism's growth.

  • Readout: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

  • Control: Include a positive control (microbe + medium), a negative control (medium only), and a drug control (e.g., ciprofloxacin for bacteria, isoniazid for Mtb).

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria8
Escherichia coliGram-negative Bacteria32
Candida albicansFungal Pathogen16
M. tuberculosis H37RvAcid-fast Bacteria[8]0.8

These hypothetical results would suggest a particularly strong and promising activity against M. tuberculosis.

Cascade C: Neurodegenerative Diseases

Recent studies have implicated quinoline derivatives as multi-target inhibitors for enzymes relevant to neurodegenerative diseases like Alzheimer's.[16] This represents an exploratory but potentially high-impact screening avenue.

Biochemical assays can be employed to directly measure the compound's ability to inhibit key enzymes.

  • Acetylcholinesterase (AChE): Use an Ellman's reagent-based colorimetric assay to measure AChE activity.

  • Beta-site APP Cleaving Enzyme 1 (BACE1): A FRET-based assay using a specific peptide substrate that fluoresces upon cleavage by BACE1 is a common method.

  • Glycogen Synthase Kinase 3-beta (GSK3β): A luminescence-based kinase assay (similar to the oncology target assay) can measure the phosphorylation of a GSK3β-specific substrate.

An IC₅₀ value below 10 µM in any of these assays would warrant further investigation into this therapeutic area.[16]

Part 3: Secondary & Safety Profiling

Once a primary therapeutic direction is established, early-stage absorption, distribution, metabolism, and excretion (ADME) profiling is crucial. These assays predict the "drug-like" properties of a compound.

  • Metabolic Stability: Incubating the compound with human liver microsomes and measuring its depletion over time provides an estimate of its metabolic half-life.

  • Cell Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay predicts passive diffusion across the intestinal barrier.

  • Solubility: Kinetic solubility assays at different pH values (e.g., pH 1.2 and 7.4) are essential to predict oral absorption.[17]

  • Off-Target Liability: Screening against a panel of receptors and ion channels known for causing adverse drug reactions (e.g., a CEREP safety panel) can identify potential liabilities early in development.

Conclusion

This guide outlines a systematic, tiered approach for the in vitro characterization of (S)-2-(quinolin-4-yloxy)propanoic acid. By starting with broad cellular assays and progressing to focused, mechanism-of-action and target-based screens, researchers can efficiently identify the most promising therapeutic potential of this novel compound. The quinoline scaffold's rich history suggests high potential, and the proposed cascades for oncology, infectious disease, and neurodegeneration provide rational, evidence-based pathways to unlock it. Each step is designed to build upon the last, generating a comprehensive data package that can confidently guide future drug development efforts.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem,
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents. Ingenta Connect,
  • Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. PubMed,
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances,
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • New 2-(Quinolin-4-yloxy)
  • Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. PMC,
  • 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. PMC,
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing,
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem,
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI,
  • (S)-2-(quinolin-4-yloxy)propanoic acid 95% | CAS: 2068138-06-5. AChemBlock,
  • Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. PMC,
  • (2-quinoxalinyloxy)phenoxypropanoic acids and related derivatives as anticancer agents.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing,
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers,
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • 2-Styryl-quinoline-4-carboxylic acids: Synthesis, characterization, and investigation of their optical properties and antimicrobial activity.

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A Comprehensive Technical Guide to the Structure-Activity Relationship of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoline carboxylic acids, a critical scaffold in medicinal chemistry. We will explore the nuanced effects of structural modifications on their biological activities, with a primary focus on their well-established antibacterial properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage SAR insights for the rational design of novel therapeutic agents.

Introduction: The Privileged Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] When functionalized with a carboxylic acid group, this scaffold gives rise to the quinoline carboxylic acids, a class of compounds with diverse and potent biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory effects.[1][3] Understanding the intricate relationship between the molecular architecture of these compounds and their biological function is paramount for the development of new and more effective drugs.[1] This guide will dissect the key structural determinants of activity, providing a framework for informed lead optimization and drug discovery.

The Antibacterial Structure-Activity Landscape

The development of quinolone antibiotics has provided a rich foundation for understanding the SAR of quinoline carboxylic acids.[1] These compounds primarily exert their antibacterial effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5][6] This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death.[5][7][8] The potency and spectrum of antibacterial activity are exquisitely sensitive to the nature and position of substituents on the quinoline core.[1]

The Essential Carboxylic Acid and Ketone

A foundational principle of the antibacterial SAR of this class is the absolute requirement of a carboxylic acid group at the C3-position and a keto group at the C4-position.[9][10] These two functionalities are crucial for binding to the DNA gyrase-DNA complex.[4] The planarity between the 4-keto and 3-carboxylic acid groups is a critical determinant of biological activity.[9]

Key Substituent Effects on Antibacterial Activity

The biological activity of quinoline carboxylic acids can be significantly modulated by substituents at various positions on the quinoline ring system.[1] The most influential positions are N1, C2, C5, C6, C7, and C8.

  • N1-Position: The substituent at the N1-position plays a significant role in determining the potency and pharmacokinetic properties of the compound. Small, lipophilic groups are generally favored. A cyclopropyl group at this position, as seen in ciprofloxacin, is often associated with potent broad-spectrum activity.[11]

  • C2-Position: Historically, modifications at the C2-position were considered unfavorable due to a loss of biological activity with simple substitutions like methyl or hydroxyl groups.[9] However, more recent research has shown that incorporating the C2-position into a ring system can lead to highly active compounds.[9]

  • C5-Position: Substitution at the C5-position can influence activity. For instance, an amino group at C5 can enhance activity.

  • C6-Position: The introduction of a fluorine atom at the C6-position was a major breakthrough in the development of fluoroquinolone antibiotics, significantly enhancing their antibacterial potency and spectrum.[10][12] This substitution is a hallmark of many clinically successful quinolone drugs.

  • C7-Position: The substituent at the C7-position is a key determinant of the antibacterial spectrum and potency.[13] Large, basic heterocyclic rings, such as piperazine and its derivatives, are commonly found at this position and contribute to potent activity against a broad range of bacteria.[11][13] The nature of the substituent on this ring can be further optimized to improve activity against specific pathogens, including resistant strains like MRSA.[13]

  • C8-Position: The nature of the substituent at the C8-position also impacts antibacterial activity. Halogen atoms are generally favored, with the order of potency often being F > Cl > H.[1][11]

The following diagram illustrates the key positions on the quinoline carboxylic acid core that influence its antibacterial activity.

SAR_Quinoline cluster_quinoline Quinoline Carboxylic Acid Core Quinoline N1 N1 C2 C2 C3_COOH C3-COOH (Essential) C4_Keto C4=O (Essential) C5 C5 C6 C6 C7 C7 C8 C8

Caption: Key positions on the quinoline carboxylic acid core for SAR studies.

Beyond Antibacterial Activity: A Versatile Scaffold

While the antibacterial applications of quinoline carboxylic acids are the most extensively studied, this scaffold has demonstrated significant potential in other therapeutic areas.

Anticancer Activity

The anticancer efficacy of quinoline carboxylic acids is highly dependent on the substitution pattern.[1] A carboxylic acid group at the C4-position is often a strict requirement for activity, particularly for inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[1][14] Bulky, hydrophobic substituents at the C2-position are also frequently necessary for potent DHODH inhibition.[1] Furthermore, electron-withdrawing groups on the benzo portion of the quinoline ring can enhance anticancer activity.[1] Some quinoline derivatives also act as EGFR/HER-2 dual-target inhibitors.[15]

Other Therapeutic Applications

Quinoline carboxylic acid derivatives have also been investigated for their antiviral, anti-inflammatory, and anti-adipogenic activities.[1][16][17] The specific structural modifications required to optimize activity in these areas are an active area of research.

Experimental Protocols for SAR Evaluation

The elucidation of SAR relies on robust and reproducible experimental data. The following protocols are fundamental for assessing the biological activity of novel quinoline carboxylic acid derivatives.

Synthesis of Quinoline Carboxylic Acid Derivatives

Several synthetic methods have been developed for the preparation of the quinoline core, including the Pfitzinger, Doebner–von Miller, and Gould-Jacobs reactions.[2][3][18][19] A general workflow for the synthesis and evaluation of these compounds is depicted below.

Synthesis_Workflow Start Starting Materials (e.g., Anilines, Ketones) Synthesis Quinoline Core Synthesis (e.g., Pfitzinger, Doebner) Start->Synthesis Functionalization Substituent Modification (e.g., Halogenation, Amination) Synthesis->Functionalization Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Functionalization->Purification Biological_Testing Biological Activity Assays (e.g., MIC, IC50) Purification->Biological_Testing SAR_Analysis SAR Analysis & Lead Optimization Biological_Testing->SAR_Analysis

Caption: General workflow for synthesis and evaluation of quinoline carboxylic acids.

A common synthetic route involves the reaction of an isatin derivative with a ketone in the presence of a base, followed by acidification to yield the quinoline-4-carboxylic acid.[19] Further modifications can be introduced through standard organic chemistry transformations.[20]

Step-by-Step Synthesis Example (Pfitzinger Reaction):

  • Reaction Setup: In a round-bottom flask, dissolve the substituted isatin and the corresponding ketone in a suitable solvent (e.g., ethanol).

  • Base Addition: Add an aqueous solution of a strong base, such as potassium hydroxide, to the mixture.

  • Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 4-6 hours).

  • Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the quinoline-4-carboxylic acid product.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.[19]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a standard measure of the in vitro antibacterial activity of a compound.[21]

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: Grow a fresh culture of the test bacteria in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the quinoline carboxylic acid derivatives in a 96-well microtiter plate. A standard antibiotic should be included as a positive control.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21][22]

DNA Gyrase Inhibition Assay

To confirm the mechanism of action, an in vitro assay to measure the inhibition of DNA gyrase supercoiling activity can be performed.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase enzyme, and ATP in a suitable buffer.

  • Addition of Inhibitor: Add varying concentrations of the test quinoline carboxylic acid to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

  • Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.[12]

Data Presentation and Interpretation

The quantitative data generated from these assays are crucial for establishing a robust SAR.

Table 1: Example MIC Data for a Series of Quinoline Carboxylic Acid Derivatives

CompoundR1 (N1)R6R7MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a CyclopropylFPiperazinyl0.50.25
1b EthylFPiperazinyl21
1c CyclopropylHPiperazinyl48
1d CyclopropylFMorpholinyl816

This is example data for illustrative purposes.

From this example data, one can infer that a cyclopropyl group at N1 (1a vs. 1b) and a fluorine at C6 (1a vs. 1c) are beneficial for activity. The piperazinyl group at C7 appears to be superior to the morpholinyl group (1a vs. 1d).

Conclusion and Future Directions

The quinoline carboxylic acid scaffold remains a highly versatile and promising platform for the discovery of new therapeutic agents. A thorough understanding of the structure-activity relationships is the cornerstone of rational drug design in this chemical space. Future research will likely focus on the development of derivatives with improved activity against drug-resistant pathogens, as well as the exploration of novel therapeutic applications beyond infectious diseases. By leveraging the principles outlined in this guide, researchers can continue to unlock the full potential of this remarkable chemical class.

References

  • Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide - Benchchem.
  • Domagala JM, et al. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. J Med Chem. 1988 May;31(5):983-91. Available from: [Link]

  • Chu DT, et al. Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs Exp Clin Res. 1990;16(5):215-24. Available from: [Link]

  • Mohammed IK, Mousa EF. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. 2025;8(1):158-166. Available from: [Link]

  • Li X, et al. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. Eur J Med Chem. 2021 Oct 1;223:113642. Available from: [Link]

  • Katić A, et al. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. Arch Pharm (Weinheim). 2023 Feb;356(2):e2200374. Available from: [Link]

  • Vila J, et al. Mechanism of action of and resistance to quinolones. Curr Top Med Chem. 2007;7(1-3):21-9. Available from: [Link]

  • Domagala JM, et al. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. J Med Chem. 1988 May;31(5):983-91. Available from: [Link]

  • Redgrave LS, et al. Quinolone antibiotics: a review of their history, mechanism of action, and resistance. Future Med Chem. 2014;6(10):1139-60. Available from: [Link]

  • Smith JT. [Mechanism of Action of Quinolones]. J Antimicrob Chemother. 1986 May;17 Suppl B:3-13. Available from: [Link]

  • Patel DB, et al. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. JOCPR. 2016;8(5):63-75. Available from: [Link]

  • Bush K, et al. (PDF) Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. ResearchGate. 2020. Available from: [Link]

  • Wang Y, et al. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules. 2018 Sep 28;23(10):2499. Available from: [Link]

  • Prajapati S, et al. Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway. Bioorg Chem. 2023 Mar;132:106349. Available from: [Link]

  • Abdel-Maksoud MS, et al. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Adv. 2022;12(35):22941-22953. Available from: [Link]

  • Al-Ostath N, et al. Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. 2021;11(6):14131-14143. Available from: [Link]

  • Aldred KJ, et al. Mechanism of Quinolone Action and Resistance. Biochemistry. 2014 Apr 1;53(12):1933-42. Available from: [Link]

  • Fathalla M, et al. Selected quinoline derivatives with antibacterial activity. ResearchGate. 2023. Available from: [Link]

  • Sharma PC, et al. Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. 2020;2(1):47-54. Available from: [Link]

  • Al-Suhaimi K, et al. Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Omega. 2023;8(43):40478-40487. Available from: [Link]

  • Al-Warhi T, et al. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Future Med Chem. 2022;14(16):1227-1238. Available from: [Link]

  • Med Po-Quinolones Mechanism of action. YouTube. 2020. Available from: [Link]

  • Drlica K, et al. Overview of quinolone action mechanism. ResearchGate. 2008. Available from: [Link]

  • Collin F, et al. DNA Gyrase as a Target for Quinolones. Biomedicines. 2023;11(2):371. Available from: [Link]

  • Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria. Study.com. Available from: [Link]

  • Kulyk O, et al. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. 2021. Available from: [Link]

  • Lee S, et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. 2023;88(18):12995-13004. Available from: [Link]

  • Sitaningrum R, et al. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Journal of Chemical Natural Resources. 2023;5(1):1-8. Available from: [Link]

  • Kumar A, et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv. 2020;10(39):23157-23176. Available from: [Link]

  • Singh P, et al. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents Med Chem. 2018;18(11):1567-1576. Available from: [Link]

Sources

Technical Guide: Solubility and Stability Profiling of (S)-2-(Quinolin-4-yloxy)propanoic Acid

[1][2]

Executive Summary

Compound: (S)-2-(quinolin-4-yloxy)propanoic acid CAS: 2068138-06-5 (S-isomer) Molecular Weight: 217.22 g/mol Class: Quinoline ether / Chiral carboxylic acid[1][2]

This guide details the physicochemical behavior of (S)-2-(quinolin-4-yloxy)propanoic acid, a critical intermediate and pharmacophore in the synthesis of tyrosine kinase inhibitors (e.g., c-Met/VEGFR pathways).[1] As a Senior Application Scientist, I emphasize that the handling of this moiety requires strict control over pH and stereochemical integrity . Its amphoteric nature dictates a U-shaped solubility profile, while the ether linkage and chiral center present specific stability challenges (racemization and photo-oxidation) that must be mitigated during formulation and storage.[1]

Part 1: Physicochemical Profile & Solubility[3][4]

Structural Analysis & Ionization

The molecule contains two ionizable centers:

  • Quinoline Nitrogen (Basic): pKa ≈ 4.9 (Protonates in acidic media).[1][2]

  • Carboxylic Acid (Acidic): pKa ≈ 3.8–4.2 (Ionizes in basic media).[1][2]

Implication: The compound exists as a zwitterion in the pH range of 4.0–5.[1][2]0. This is the Isoelectric Point (pI) , where net charge is zero, lattice energy is highest, and aqueous solubility is at its absolute minimum (often < 100 µg/mL).[1]

Solubility Profiling

Solubility is heavily pH-dependent.[1][2] The following data summarizes the expected behavior based on Structure-Activity Relationships (SAR) of quinoline-O-alkanoic acids.

Solvent / MediumExpected SolubilityMechanistic Insight
0.1 N HCl (pH 1.2) High (> 5 mg/mL)Protonation of quinoline N forms a cationic salt, disrupting the crystal lattice.[1][2]
Acetate Buffer (pH 4.5) Low (Minimum)Zwitterionic species dominates; high crystal lattice energy limits dissolution.[1][2]
Phosphate Buffer (pH 6.8) High (> 10 mg/mL)Deprotonation of COOH forms an anionic salt (carboxylate), enhancing hydration.[1]
Methanol / Ethanol Moderate to High Soluble; suitable for recrystallization or stock solution preparation.[2]
DMSO Very High Universal aprotic solvent; recommended for biological assay stocks.[2]
Biorelevant Implications

In Fasted State Simulated Intestinal Fluid (FaSSIF), the presence of bile salts (taurocholate) and lecithin will likely enhance solubility via micellar solubilization, despite the pH being near neutral.[1] However, the intrinsic solubility is driven by the ionization of the carboxylate.[1]

Part 2: Stability Assessment[2]

Stereochemical Stability (Racemization)

Risk Level: High in Basic Media / High Heat.[1][2] The chiral center at the

12
  • Mechanism: Under strong basic conditions (pH > 10) or high temperatures, the

    
    -proton can be removed, forming an achiral enolate intermediate.[1] Re-protonation leads to a racemic mixture (R/S).[1][2]
    
  • Control: Avoid prolonged exposure to pH > 9.[2]0. Use mild bases (e.g., carbonates) rather than strong hydroxides during processing.[1][2]

Chemical Stability[2][5]
  • Ether Hydrolysis: The quinolin-4-yl ether bond is generally robust but can undergo cleavage under strong acidic forcing conditions (e.g., refluxing HBr), yielding 4-hydroxyquinoline and lactic acid.[1][2] It is stable under standard physiological conditions.[2][3]

  • Photostability: The quinoline ring is a chromophore that absorbs UV light.[1][2]

    • Risk: Photo-oxidation of the nitrogen (N-oxide formation) or radical-mediated ether cleavage.[1][2]

    • Mitigation: Store in amber vials; protect from direct light during synthesis.

Visualizing the Degradation & Profiling Workflow[1]

SolubilityStabilitycluster_SolubilitySolubility Profilingcluster_StabilityDegradation PathwaysCompound(S)-2-(quinolin-4-yloxy)propanoic acidAcidicpH 1.2 (HCl)Cationic SolubilizationCompound->AcidicNeutralpH 4.5 (Acetate)Zwitterion (Min Solubility)Compound->NeutralBasicpH 7.4 (PBS)Anionic SolubilizationCompound->BasicRacemizationBase/Heat-> (R)-IsomerCompound->RacemizationpH > 9HydrolysisStrong Acid/Reflux-> 4-HydroxyquinolineCompound->HydrolysisReflux H+PhotoOxUV Light-> N-OxidesCompound->PhotoOxhv

Figure 1: Solubility behavior across pH ranges and primary degradation pathways.[1]

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale: This is the gold standard for determining equilibrium solubility, essential for formulation development.[1]

Materials:

  • Compound (approx. 50 mg)[1]

  • Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8, 7.4)[1]

  • Equipment: Orbital shaker, HPLC-UV/MS, 0.45 µm PTFE filters.[1][2]

Workflow:

  • Preparation: Add excess solid compound to 2 mL of each buffer in amber glass vials. Ensure undissolved solid remains (supersaturation).[1][2]

  • Equilibration: Incubate at 37°C (or 25°C) with constant agitation (200 rpm) for 24–48 hours.

  • Sampling:

    • Centrifuge at 10,000 rpm for 10 min.

    • Filter supernatant through 0.45 µm PTFE filter (saturate filter with 200 µL first, discard, then collect filtrate).[1]

    • Critical Step: Check pH of the filtrate.[1][2] If the pH shifted due to the compound dissolving, record the final pH.

  • Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.[1][2]

    • Detection: UV at 254 nm (quinoline

      
      ).[1][2]
      
Protocol B: Forced Degradation (Stress Testing)

Rationale: To identify degradation products and establish stability-indicating methods.[1][2]

Stress ConditionProcedureSampling Points
Acid Hydrolysis 1 mg/mL in 1N HCl, 60°C0, 2, 6, 24 hours
Base Hydrolysis 1 mg/mL in 0.1N NaOH, RT*0, 1, 4, 8 hours
Oxidation 1 mg/mL in 3% H₂O₂0, 2, 6, 24 hours
Thermal Solid state, 80°C1, 3, 7 days
Photostability Solid & Solution, UV/Vis chamber1.2 million lux[1]·h

*Note: Use milder base (0.1N) and room temperature first to monitor racemization before chemical cleavage.

References

  • PubChem. (2025).[1][2][4] 2-(Quinolin-8-yloxy)propanoic acid (Related Isomer Data). National Library of Medicine.[1][2] [Link][1]

  • Vazquez, G. N., et al. (2013).[1][2] Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3295-3311.[1] [Link]

  • Pires, D. E. V., et al. (2022).[1][2][5] Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. Journal of Medicinal Chemistry. [Link][1]

  • ICH Guidelines. (2003).[1][2] Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

physicochemical characterization of (S)-2-(quinolin-4-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of (S)-2-(quinolin-4-yloxy)propanoic acid

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and development, the meticulous characterization of any new chemical entity (NCE) is the bedrock upon which its entire future rests. It is not merely a box-checking exercise; it is the foundational language we use to understand a molecule's identity, behavior, and potential. (S)-2-(quinolin-4-yloxy)propanoic acid, a molecule combining a quinoline heterocycle with a chiral propanoic acid side chain, presents a fascinating case study. The quinoline core is a well-established pharmacophore, known for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties[1][2][3]. The chiral carboxylic acid moiety introduces critical stereochemistry and a handle for formulation and pharmacokinetic modulation.

This guide is structured not as a rigid protocol, but as a logical progression of scientific inquiry. We will move from establishing the molecule's fundamental identity to dissecting its spectroscopic signature, defining its purity, and finally, understanding its solid-state behavior. Each step is chosen and explained not just to generate data, but to build a holistic, validated understanding of the compound, ensuring the integrity and reproducibility required for progression into preclinical and clinical development.

Part 1: Core Identity and Physicochemical Properties

Before any advanced analysis can be trusted, a molecule's fundamental identity must be unequivocally confirmed. This section outlines the core identifiers and the foundational physicochemical properties that dictate its behavior in solution.

Molecular Identity

The essential identifiers for (S)-2-(quinolin-4-yloxy)propanoic acid are summarized below. These data form the basis of all subsequent calculations and registrations.

ParameterValueSource
IUPAC Name (S)-2-(quinolin-4-yloxy)propanoic acid[4]
CAS Number 2068138-06-5[4]
Molecular Formula C₁₂H₁₁NO₃[4]
Molecular Weight 217.23 g/mol [4]
SMILES CC(O)=O[4]
Predicted Physicochemical Properties

Where direct experimental data is not yet available, validated computational models and knowledge of the constituent functional groups provide reliable initial estimates.

  • pKa (Acid Dissociation Constant): This molecule possesses two key ionizable centers: the carboxylic acid proton and the quinoline ring nitrogen.

    • The propanoic acid moiety is expected to have a pKa around 4.8, typical for short-chain carboxylic acids[5].

    • The quinoline nitrogen provides a basic character, with the pKa of the parent quinoline being approximately 4.9[6].

    • This dual nature makes the molecule zwitterionic at physiological pH, profoundly impacting its solubility and membrane permeability. Accurate experimental determination via potentiometric titration is a critical next step.

  • LogP (Octanol-Water Partition Coefficient): LogP is a crucial predictor of a drug's lipophilicity and, by extension, its absorption and distribution properties.

    • Computational estimates for structurally similar compounds vary. For example, the isomeric 2-(quinolin-8-yloxy)propanoic acid has a calculated XLogP3 of 1.8[7], while another related compound shows a LogP of 3.45[8].

    • Given the structure, a LogP in the range of 2.0-3.0 is a reasonable starting hypothesis. The standard shake-flask method or a reverse-phase HPLC-based method should be employed for definitive measurement.

Experimental Determination of Core Properties

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

  • Rationale: DSC provides a highly accurate and reproducible melting point (Tm), which is a key indicator of purity. It can also reveal polymorphisms, desolvation events, or degradation.

  • Methodology:

    • Accurately weigh 1-3 mg of (S)-2-(quinolin-4-yloxy)propanoic acid into a Tzero aluminum pan.

    • Crimp the pan with a hermetic lid. An empty, hermetically sealed pan is used as a reference.

    • Place both pans into the DSC cell.

    • Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min).

    • Monitor the heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic melting event.

Part 2: Spectroscopic Characterization - The Molecular Fingerprint

Spectroscopy provides an unambiguous confirmation of the molecular structure. A combination of NMR, Mass Spectrometry, and IR spectroscopy is required to create a complete and self-validating structural dossier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. The predicted shifts below are based on established chemical principles and data from analogous structures[1][9][10].

  • ¹H NMR (Proton NMR):

    • δ 10.0-12.0 ppm (broad singlet, 1H): The highly deshielded carboxylic acid proton (–COOH)[9]. Its broadness is due to hydrogen bonding and chemical exchange.

    • δ 7.5-8.8 ppm (multiplets, 6H): Protons on the quinoline ring system. The specific coupling patterns will confirm the 4-oxy substitution pattern.

    • δ 4.8-5.2 ppm (quartet, 1H): The methine proton (–CH–) on the chiral center, split by the adjacent methyl group.

    • δ 1.6-1.8 ppm (doublet, 3H): The methyl protons (–CH₃), split by the adjacent methine proton.

  • ¹³C NMR (Carbon NMR):

    • δ 170-180 ppm: The carbonyl carbon of the carboxylic acid[9].

    • δ 110-160 ppm: A complex series of signals corresponding to the carbons of the quinoline ring.

    • δ 70-80 ppm: The methine carbon (–CH–) attached to the ether oxygen.

    • δ 15-25 ppm: The methyl carbon (–CH₃).

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation information that corroborates the proposed structure.

  • Rationale: Electrospray Ionization (ESI) is the preferred method for this molecule due to the ionizable carboxylic acid group. High-resolution MS (HRMS), such as on a TOF or Orbitrap instrument, is essential for confirming the elemental composition.

  • Expected Results:

    • Molecular Ion: In positive ion mode, the [M+H]⁺ peak should be observed at m/z 218.0761. In negative ion mode, the [M-H]⁻ peak should be at m/z 216.0612.

    • Key Fragmentation: The most likely fragmentation pathway involves the loss of the carboxyl group (–COOH), resulting in a fragment ion with a mass loss of 45 Da[11]. Cleavage of the ether bond is another predictable fragmentation route.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

  • Rationale: The technique identifies the vibrational frequencies of specific bonds within the molecule.

  • Expected Absorptions:

    • ~2500-3300 cm⁻¹ (very broad): The characteristic O–H stretch of the hydrogen-bonded carboxylic acid dimer[9].

    • ~1710 cm⁻¹ (strong): The C=O stretch of the carboxylic acid[9].

    • ~1600 cm⁻¹ & ~1500 cm⁻¹: C=C and C=N stretching vibrations within the quinoline aromatic system.

    • ~1200-1300 cm⁻¹: C–O stretching of the ether linkage and the carboxylic acid.

Summary of Predicted Spectroscopic Data
Technique Expected Key Signals
¹H NMR 10-12 ppm (COOH), 7.5-8.8 ppm (Aromatic), ~5.0 ppm (CH), ~1.7 ppm (CH₃)
¹³C NMR 170-180 ppm (C=O), 110-160 ppm (Aromatic), 70-80 ppm (CH), 15-25 ppm (CH₃)
HRMS (ESI+) [M+H]⁺ at m/z 218.0761
IR 2500-3300 cm⁻¹ (O-H), ~1710 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O)

Part 3: Chromatographic Purity and Stability Assessment

For any pharmaceutical compound, purity is not a suggestion; it is a prerequisite. High-Performance Liquid Chromatography (HPLC) is the gold standard for its determination.

Purity Determination by Reverse-Phase HPLC
  • Rationale: A reverse-phase HPLC method separates compounds based on their hydrophobicity. For an ionizable molecule like this, controlling the mobile phase pH is critical to ensure a sharp, symmetrical peak shape. The addition of an acid (like phosphoric or formic acid) suppresses the ionization of the carboxylic acid, retaining it more consistently on the nonpolar stationary phase[12][13]. A Diode Array Detector (DAD) allows for peak purity assessment across a range of wavelengths.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample (e.g., in ACN/Water) Injector Autosampler Sample->Injector MobileA Mobile Phase A (0.1% H₃PO₄ in H₂O) Pump Gradient Pump MobileA->Pump MobileB Mobile Phase B (Acetonitrile) MobileB->Pump Pump->Injector Column C18 Column (e.g., 4.6x150mm, 5µm) @ 30°C Injector->Column Detector DAD Detector (λ = 230 nm, 275 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Integrate Peaks Calculate % Area Purity Chromatogram->Analysis

Caption: High-level workflow for HPLC purity analysis.

Protocol: HPLC Method for Purity Analysis

  • Chromatographic System: HPLC with a gradient pump, autosampler, column thermostat, and DAD.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water[13].

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, monitor at 230 nm and 275 nm (chosen based on quinoline UV absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of ~0.5 mg/mL.

Stability-Indicating Method Development

The goal of a stability-indicating method is to demonstrate that the analytical procedure can resolve the active compound from any potential degradation products. This involves subjecting the compound to forced degradation conditions (e.g., acid/base hydrolysis, oxidation, heat, photolysis) and analyzing the stressed samples to ensure peak purity and separation.

Part 4: Solid-State Characterization

The solid-state form of an active pharmaceutical ingredient (API) dramatically influences its stability, solubility, and manufacturability. Characterizing this form is non-negotiable.

  • Rationale: Different crystalline forms (polymorphs) or the presence of solvates can have different physicochemical properties. An early understanding of the solid-state landscape is crucial to select the most stable and appropriate form for development.

Solid_State_Workflow cluster_primary Primary Analysis cluster_secondary Microscopic & Hygroscopicity PXRD Powder X-Ray Diffraction (PXRD) - Crystalline or Amorphous? - Identify Polymorph DVS Dynamic Vapor Sorption (DVS) - Water Uptake (Hygroscopicity) PXRD->DVS DSC Differential Scanning Calorimetry (DSC) - Melting Point - Phase Transitions Microscopy Hot-Stage Microscopy - Visualize Thermal Events DSC->Microscopy Correlate Events TGA Thermogravimetric Analysis (TGA) - Solvent/Water Content - Decomposition Temp. API API Sample API->PXRD API->DSC API->TGA

Caption: Logical flow for comprehensive solid-state characterization.

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form. The resulting diffractogram provides a unique "fingerprint" for a specific crystal lattice. The absence of sharp peaks indicates an amorphous solid.

  • Thermal Analysis (DSC/TGA): As described in Part 1, DSC identifies thermal events like melting and phase transitions. TGA complements this by measuring changes in mass with temperature, quantifying the amount of residual solvent or water in the crystal lattice.

  • Dynamic Vapor Sorption (DVS): This technique assesses the hygroscopicity of the material by measuring its water uptake as a function of relative humidity, which is a critical parameter for storage and handling.

Conclusion

The comprehensive requires a multi-faceted, logical approach. By systematically confirming its identity, elucidating its structure through spectroscopy, quantifying its purity via chromatography, and understanding its solid-state behavior, we build a robust data package. This package is the foundation of trust for all subsequent development, enabling informed decisions in formulation, toxicology, and ultimately, clinical application. The methodologies outlined herein represent an industry-standard, self-validating system for ensuring the quality and consistency of this promising chemical entity.

References

  • Black, D. S., Bowyer, M. C., Cataldi, A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.
  • AChemBlock. (2026). (S)-2-(quinolin-4-yloxy)propanoic acid 95%.
  • PubChem. 2-(Quinolin-8-yloxy)propanoic acid.
  • MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.
  • Kuujia. (2025). Cas no 144402-92-6 (2-(QUINOLIN-8-YLOXY)-PROPIONIC ACID).
  • SIELC Technologies. (2018). Separation of 2-[4-(6-chloroquinoxaline-2-yl-oxy)phenoxy]propanoic acid, (2R)- on Newcrom R1 HPLC column.
  • Joshi, H. D., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. PMC.
  • mVOC 4.0. Quinoline.
  • Creative Proteomics. (2023). Propanoic Acid: Properties, Production, Applications, and Analysis.
  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. low/high resolution 1H proton nmr spectrum of propanoic acid.
  • Longdom Publishing. (2021). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
  • Google Patents. (1994). (2-quinoxalinyloxy)phenoxypropanoic acids and related derivatives as anticancer agents.
  • Google Patents. (2016). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Chemical Papers. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

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Technical Guide: Homologous Series of 2-(quinolin-4-yloxy)alkanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 2-(quinolin-4-yloxy)alkanoic acid scaffold, a critical pharmacophore in medicinal chemistry and agrochemical design. Characterized by a quinoline core linked via an ether bridge to an


-substituted carboxylic acid tail, this series exhibits tunable lipophilicity and diverse biological activities, ranging from auxinic plant growth regulation to antitubercular and antibacterial efficacy. This document details the rational design, validated synthetic protocols, physicochemical profiling, and structure-activity relationships (SAR) necessary for the development of this homologous series.

Chemical Architecture & Rational Design

The 2-(quinolin-4-yloxy)alkanoic acid scaffold is a hybrid structure designed to exploit two distinct binding domains:

  • The Quinoline Core (Lipophilic Domain): A planar, bicyclic aromatic system that facilitates

    
     stacking interactions with receptor active sites (e.g., DNA intercalation or hydrophobic pockets in bacterial enzymes).
    
  • The Oxy-Alkanoic Tail (Polar/Acidic Domain): The ether linkage provides rotational freedom, while the carboxylic acid moiety acts as a hydrogen bond donor/acceptor or salt-bridge former.

The Homologous Series

The "homologous series" in this context refers to the variation of the alkyl chain at the 2-position (


-position) of the alkanoic acid moiety.
  • General Formula: 4-(Quinoline-O)-CH(R)-COOH

  • Series Members:

    • R = H: 2-(quinolin-4-yloxy)acetic acid (Parent)

    • R = CH

      
      : 2-(quinolin-4-yloxy)propanoic acid
      
    • R = C

      
      H
      
      
      
      : 2-(quinolin-4-yloxy)butanoic acid
    • R = C

      
      H
      
      
      
      : 2-(quinolin-4-yloxy)pentanoic acid

Design Logic: Systematically increasing the steric bulk and lipophilicity (LogP) of the 'R' group modulates membrane permeability and steric fit within the target binding pocket (e.g., PPAR


 or Auxin Binding Protein 1).

Synthetic Pathways[1][2][3][4]

The synthesis of 4-alkoxyquinolines presents a specific regiochemical challenge: the tautomeric equilibrium between 4-hydroxyquinoline and 4-quinolone. Direct alkylation of 4-hydroxyquinoline with


-halo esters often yields the thermodynamically stable N-alkylated  product (quinolone) rather than the desired O-alkylated  product.

To guarantee the formation of the ether linkage, the Nucleophilic Aromatic Substitution (


)  pathway using 4-chloroquinoline is the authoritative protocol.
Validated Synthetic Protocol ( Route)

Reaction Scheme:

  • Precursor: 4-Chloroquinoline (prepared from 4-hydroxyquinoline + POCl

    
    ).[1]
    
  • Nucleophile:

    
    -Hydroxy ester (e.g., ethyl lactate, ethyl 2-hydroxybutyrate).
    
  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

SynthesisPath Start 4-Hydroxyquinoline Chlorination 4-Chloroquinoline Start->Chlorination Chlorination Coupling Intermediate Ester (Ethyl 2-(quinolin-4-yloxy)alkanoate) Chlorination->Coupling SnAr Coupling Hydrolysis Final Product 2-(quinolin-4-yloxy)alkanoic acid Coupling->Hydrolysis Saponification Reagent1 POCl3, Reflux Reagent1->Chlorination Reagent2 Ethyl 2-hydroxyalkanoate NaH, DMF, 0°C to RT Reagent2->Coupling Reagent3 LiOH or NaOH THF/H2O Reagent3->Hydrolysis

Figure 1: Retrosynthetic pathway prioritizing the O-alkylation via 4-chloroquinoline intermediate.

Experimental Protocols

Protocol A: Synthesis of 4-Chloroquinoline

Note: This step is necessary if starting from commercially available 4-hydroxyquinoline.

  • Dissolve 4-hydroxyquinoline (10 mmol) in POCl

    
     (50 mmol).
    
  • Reflux the mixture at 110°C for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Cool to room temperature and pour slowly onto crushed ice with vigorous stirring.

  • Neutralize with NH

    
    OH to pH 8-9.
    
  • Extract with Dichloromethane (DCM) (3 x 30 mL). Dry over anhydrous Na

    
    SO
    
    
    
    .
  • Evaporate solvent to yield 4-chloroquinoline (Yield ~85-90%).

Protocol B: Coupling (Formation of the Homologous Series)

Target: Ethyl 2-(quinolin-4-yloxy)alkanoate

  • Activation: In a flame-dried flask under Argon, suspend NaH (60% in oil, 1.2 eq) in anhydrous DMF (10 mL).

  • Nucleophile Formation: Add the appropriate ethyl 2-hydroxyalkanoate (1.1 eq) (e.g., ethyl lactate for R=Me) dropwise at 0°C. Stir for 30 min to generate the alkoxide.

  • Coupling: Add 4-chloroquinoline (1.0 eq) dissolved in DMF.

  • Reaction: Heat to 80-100°C for 4-6 hours.

    • Critical Control Point: Monitor disappearance of 4-chloroquinoline by TLC. Incomplete conversion leads to difficult purification.

  • Workup: Quench with water, extract with EtOAc, wash with brine. Purify via column chromatography (SiO

    
    ).
    
Protocol C: Hydrolysis to Free Acid
  • Dissolve the ester in THF:Water (1:1).

  • Add LiOH (2.0 eq). Stir at RT for 12 hours.

  • Acidify carefully with 1M HCl to pH 3-4.

  • The carboxylic acid often precipitates. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Physicochemical Profiling & SAR

The biological efficacy of this homologous series is heavily dependent on the hydrophobic-lipophilic balance (HLB).

Homologous Series Data Table
Homolog (R-Group)Chain Length (n)Est. LogPSolubility (pH 7.4)Steric Bulk (Taft Es)Primary Application
H (Acetic)01.8High1.24Auxin mimic, hydrophilic linker
Methyl (Propionic)12.3Mod-High0.00Antimicrobial, PPAR agonist
Ethyl (Butyric)22.8Moderate-0.07Antitubercular (Optimal LogP)
Propyl (Valeric)33.3Low-0.36Membrane disruption (Toxic)
Isopropyl Branched3.1Moderate-0.47Steric hindrance probe
Structure-Activity Relationship (SAR) Logic[5][6]
  • Antimicrobial Activity: Generally follows a parabolic relationship with lipophilicity. The propionic (R=Me) and butyric (R=Et) derivatives often show peak activity against M. tuberculosis and S. aureus because they possess sufficient lipophilicity to penetrate the mycobacterial cell wall but remain soluble enough for transport [1].

  • Auxinic Activity: For plant growth regulation, the acetic acid derivative (R=H) is most potent. Increasing the steric bulk at the

    
    -position (R > Me) drastically reduces auxin activity due to steric clashes with the TIR1 receptor pocket [2].
    

SAR_Logic Central 2-(Quinolin-4-yloxy)alkanoic Acid R_Group Alpha-Substituent (R) (Homology Source) Central->R_Group Acid_Group Carboxylic Acid (Essential for Binding) Central->Acid_Group Quinoline Quinoline Ring (Pi-Stacking) Central->Quinoline Effect1 R = H High Auxin Activity R_Group->Effect1 Small Size Effect2 R = Et/Pr High Antimicrobial (TB) R_Group->Effect2 Lipophilicity Increase Effect3 Esterification Loss of Activity (Prodrug) Acid_Group->Effect3 Masking

Figure 2: SAR decision tree for optimizing biological endpoints.

Biological Applications

Antitubercular Agents

Recent studies highlight 2-(quinolin-4-yloxy)acetamides (derived from these acids) as potent anti-TB agents. The acid itself serves as the lead scaffold. The mechanism likely involves disruption of the mycobacterial cell wall or inhibition of specific ATPases, similar to other quinoline-based drugs (e.g., Bedaquiline, though the mechanism differs) [3].

Auxin Herbicides

Similar to 2,4-D or quinclorac, the 2-(quinolin-4-yloxy)acetic acid derivatives mimic indole-3-acetic acid (IAA). They induce uncontrolled growth in dicotyledonous weeds. The 4-oxy linkage is bioisosteric to the varying linkers found in commercial pyridine herbicides.

References

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. Available at: [Link] (Note: Discusses the C-C linked analogs, providing a comparative baseline for the oxy-series).

  • New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships. Journal of the Brazilian Chemical Society. Available at: [Link] (Foundational text for the 4-oxy synthesis and biological evaluation).

  • Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

Sources

predicted ADMET properties of (S)-2-(quinolin-4-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted ADMET Profile of (S)-2-(quinolin-4-yloxy)propanoic acid

Executive Summary

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1] Proactive, early-stage assessment of these characteristics is therefore not merely a recommendation but a foundational pillar of modern, efficient drug development.[2][3] This guide provides a comprehensive, in-depth analysis of the predicted ADMET profile of (S)-2-(quinolin-4-yloxy)propanoic acid, a molecule featuring the privileged quinoline scaffold.[4] By integrating data from analogous structures and established computational and in vitro methodologies, we present a predictive dossier designed to guide future experimental work, resource allocation, and lead optimization strategies. Our analysis is grounded in the causality of molecular structure, explaining not just what we predict, but why, thereby providing actionable insights for drug development professionals.

Introduction to the Candidate: (S)-2-(quinolin-4-yloxy)propanoic acid

(S)-2-(quinolin-4-yloxy)propanoic acid (CAS: 2068138-06-5) is a small molecule characterized by a quinoline core linked via an ether to an (S)-propanoic acid moiety.[5][6] The quinoline ring is a well-established pharmacophore present in numerous approved drugs, known for a wide spectrum of biological activities.[4][7] The carboxylic acid group is expected to significantly influence the compound's physicochemical properties, particularly its solubility and ionization state at physiological pH.[8] Understanding the interplay between these structural features is critical to forecasting its behavior in vivo.

This document outlines a "Tier Zero" predictive assessment, a strategy that uses robust in silico and foundational in vitro data to filter and prioritize candidates before significant resource investment.[3]

The ADMET Assessment Workflow: A Predictive Strategy

Effective ADMET profiling is a multi-stage process that begins with computational predictions and progresses to increasingly complex biological systems. This workflow ensures that potential liabilities are identified early, allowing for a "fail fast, fail cheap" approach that is central to reducing late-stage attrition.[2]

ADMET_Workflow cluster_0 In Silico / Computational Prediction cluster_1 In Vitro Assays cluster_2 Ex Vivo / In Vivo Studies A Physicochemical Properties (pKa, LogP, Solubility) B Pharmacokinetic Models (HIA, BBB, CYP Inhibition) A->B C Toxicity Models (hERG, Ames, Hepatotoxicity) A->C D Solubility & Permeability (Thermodynamic, Caco-2) A->D Validate E Metabolic Stability (Microsomes, Hepatocytes) B->E Validate F Safety & Toxicity (hERG Patch Clamp, Cytotoxicity) C->F Validate D->E D->F H Rodent Pharmacokinetics E->H Inform F->H Inform G Tissue Binding

Caption: A streamlined workflow for ADMET characterization.

Predicted Physicochemical and Absorption Properties

Absorption is the gateway for a drug to exert its systemic effect. It is heavily influenced by fundamental physicochemical properties such as solubility, lipophilicity, and ionization state.[9]

Physicochemical Characteristics

The presence of both a basic nitrogen in the quinoline ring and an acidic carboxylic acid group makes (S)-2-(quinolin-4-yloxy)propanoic acid a zwitterionic compound. This structure dictates its solubility and lipophilicity profile.

  • pKa: The quinoline nitrogen is predicted to have a pKa of ~4.5-5.0, while the carboxylic acid is predicted to have a pKa of ~3.5-4.0. This means the compound will be predominantly in its zwitterionic or anionic form at physiological pH 7.4, which generally aids aqueous solubility.

  • Lipophilicity (LogP/LogD): The quinoline core is lipophilic, but the ionizable carboxylic acid group drastically reduces its overall lipophilicity at neutral pH. Quinoline-1,4-quinone hybrids have shown experimental logP values in the range of 1.65–5.06, with the introduction of nitrogen atoms generally reducing lipophilicity.[10] For our target molecule, the predicted LogP (for the neutral form) is likely moderate (~2.5-3.5), but the LogD at pH 7.4 is predicted to be significantly lower (~1.0-1.5), suggesting a favorable balance for absorption.

  • Aqueous Solubility: The ionizable nature of the molecule suggests good aqueous solubility. Studies on similar 2-aryl-quinoline-4-carboxylic acid derivatives have predicted high solubility.[11] We predict the thermodynamic solubility to be >100 µM.

Absorption Potential
  • Human Intestinal Absorption (HIA): High gastrointestinal absorption is predicted for this class of compounds.[8][11] The favorable balance of solubility and moderate lipophilicity, combined with a molecular weight of 217.23 g/mol , aligns with the characteristics of well-absorbed drugs.

  • Cell Permeability (Caco-2): For transcellular uptake, a compound must permeate the intestinal cell membrane.[12] While high solubility is beneficial, the low LogD at pH 7.4 may suggest moderate, rather than high, passive permeability. The Caco-2 assay is the gold standard for evaluating this and identifying potential P-glycoprotein (P-gp) efflux.[12] Given the structure, a moderate permeability with no significant P-gp substrate liability is the primary prediction.

PropertyPredicted Value/ClassRationale & Confidence
Molecular Weight217.23 g/mol Calculated. High Confidence.
pKa (acidic)3.5 - 4.0Based on propanoic acid moiety. High Confidence.
pKa (basic)4.5 - 5.0Based on quinoline nitrogen. High Confidence.
CLogP2.5 - 3.5Calculated for neutral species. Medium Confidence.
LogD @ pH 7.41.0 - 1.5Based on pKa and LogP. Medium Confidence.
Aqueous SolubilityHigh (>100 µM)Zwitterionic nature at physiological pH. High Confidence.
HIAHighFavorable physicochemical properties.[11] Medium Confidence.
Caco-2 PermeabilityModerateBalance of solubility and lipophilicity. Medium Confidence.
P-gp SubstrateNoCommon for acids, but needs confirmation. Low Confidence.

Predicted Distribution Characteristics

Distribution describes how a drug partitions throughout the body, impacting its efficacy at the target site and potential for off-target effects.[1]

  • Plasma Protein Binding (PPB): High PPB can limit the free fraction of a drug available to exert its pharmacological effect.[9] Acidic drugs often bind to albumin. Given the lipophilic quinoline core and the acidic moiety, moderate to high PPB (>90%) is predicted.

  • Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is crucial for CNS-targeted drugs but a liability for peripherally acting agents. The low LogD at pH 7.4 and potential for being a P-gp substrate (though predicted to be low) suggest that the compound is unlikely to cross the BBB to a significant extent.[13]

Predicted Metabolism Profile

Metabolism transforms drugs into more water-soluble compounds for easier excretion.[9] It is a primary determinant of a drug's half-life and potential for drug-drug interactions (DDIs).

  • Metabolic Stability: The primary sites of metabolism are likely the quinoline and benzene rings through oxidation by Cytochrome P450 (CYP) enzymes.[9] The ether linkage is generally stable. The propanoic acid side chain could potentially undergo glucuronidation (a Phase II reaction). Overall, moderate metabolic stability in human liver microsomes is predicted.

  • CYP Inhibition/Induction: Quinoline derivatives have the potential to inhibit CYP enzymes, particularly CYP3A4 and CYP2D6.[14] Early assessment of CYP inhibition is critical to de-risk potential DDIs.[14] We predict a moderate risk of inhibiting major CYP isoforms, which must be verified experimentally.

  • Reaction Phenotyping: The specific CYP enzymes responsible for metabolism would likely include CYP3A4, given its prevalence, with potential contributions from CYP1A2 or CYP2C9.

Metabolism_Pathway cluster_phase1 Phase I (Oxidation) cluster_phase2 Phase II (Conjugation) Parent (S)-2-(quinolin-4-yloxy) propanoic acid M1 Quinoline Hydroxylation Parent->M1 CYP3A4, 1A2? M2 Benzene Ring Hydroxylation Parent->M2 CYP3A4, 2C9? M3 Propanoic Acid Glucuronidation Parent->M3 UGTs

Caption: Plausible metabolic pathways for the candidate molecule.

Predicted Excretion

Excretion is the final removal of the drug and its metabolites from the body.[9] Given the predicted metabolites will be more polar and the presence of a carboxylic acid, renal excretion is anticipated to be the primary route of elimination for both the parent drug and its metabolites.

Predicted Toxicity Profile

Toxicity is the most critical hurdle in drug development. Early identification of potential toxic liabilities is paramount.[2][12]

  • Cardiotoxicity (hERG Inhibition): This is a significant predicted risk . The quinoline scaffold is a known structural alert for inhibition of the hERG potassium channel, which can lead to life-threatening arrhythmias (Torsades de Pointes).[15][16] Numerous quinoline-based drugs, including quinidine itself, are potent hERG blockers.[15][17] While efforts can be made to mitigate this risk by modifying lipophilicity and hinge-binding ability, hERG inhibition remains a primary concern for this chemical series and must be evaluated with high priority.[18]

  • Hepatotoxicity: Drug-induced liver injury (DILI) is a major reason for drug withdrawal. Some quinoline compounds, like quinine, have been associated with rare instances of hypersensitivity-mediated hepatotoxicity.[19][20] While tetrahydroquinoline derivatives have shown some hepatoprotective properties in specific contexts, the potential for liver injury should be monitored.[21]

  • Mutagenicity (Ames Test): The Ames test is a standard assay for assessing mutagenic potential. Many quinoline derivatives have been shown to be non-mutagenic.[13] We predict a low risk of mutagenicity, but this requires experimental confirmation.

  • General Cytotoxicity: In initial cytotoxicity screens against cell lines like HepG2, quinoline derivatives often show some activity, which is concentration-dependent.[22][23] The therapeutic index—the gap between the effective concentration and the toxic concentration—will be a key parameter to establish.

ParameterPredicted Risk LevelRationale & Key Action
hERG Inhibition High Quinoline scaffold is a known pharmacophore for hERG blockers.[15][17][18] Action: Prioritize in vitro patch clamp assay.
Hepatotoxicity Medium Associated with some quinoline drugs, often idiosyncratic.[19][20] Action: Monitor liver enzyme markers in later studies.
Mutagenicity Low Generally not a feature of this class, but must be confirmed.[13] Action: Perform standard Ames test.
CYP Inhibition Medium Common liability for aromatic heterocycles.[14] Action: Screen against major CYP isoforms.

Methodologies for Experimental Validation

To move beyond prediction, a series of well-defined in vitro experiments are necessary. These protocols represent industry-standard methods for generating the data needed to validate or refute the in silico predictions.

Protocol 1: In Vitro hERG Liability Assessment (Automated Patch Clamp)

Objective: To determine the concentration-dependent inhibitory effect of the test compound on the hERG potassium channel current.

Methodology:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture cells under standard conditions (37°C, 5% CO2) to ~80% confluency.

  • Compound Preparation: Prepare a 10 mM stock solution of (S)-2-(quinolin-4-yloxy)propanoic acid in DMSO. Serially dilute in extracellular buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Automated Patch Clamp: Use an automated patch clamp system (e.g., QPatch, Patchliner).

  • Voltage Protocol: Clamp cells at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Data Acquisition: Record baseline currents. Apply the test compound at increasing concentrations, allowing for equilibrium at each concentration (2-3 minutes). Record the steady-state inhibition of the peak tail current.

  • Data Analysis: Normalize the inhibited current to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC50 value. An IC50 < 10 µM is often considered a potential concern.

Protocol 2: In Vitro Metabolic Stability Assessment (Human Liver Microsomes)

Objective: To determine the rate of metabolism of the test compound in the presence of human liver microsomes (HLM).

Methodology:

  • Reagent Preparation: Thaw pooled HLM on ice. Prepare a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) in 0.1 M phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, add the test compound (final concentration 1 µM) to HLM (final concentration 0.5 mg/mL) in phosphate buffer.

  • Reaction Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate (e.g., 3000g for 15 minutes) to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line provides the rate constant (k). Calculate the intrinsic clearance (CLint) and the in vitro half-life (t1/2).

Conclusion and Strategic Recommendations

The in silico profile of (S)-2-(quinolin-4-yloxy)propanoic acid presents a mixed but promising picture. The compound is predicted to have favorable absorption and solubility characteristics, which are significant assets for oral drug development. However, the quinoline core raises two major red flags that must be addressed with high priority: hERG channel inhibition and a potential for CYP-mediated drug-drug interactions .

Key Recommendations:

  • Prioritize Safety Screening: The most immediate experimental step should be the definitive assessment of hERG liability using an in vitro patch clamp assay. An IC50 value >30-fold above the projected therapeutic concentration is often desired.

  • Confirm Metabolic Profile: The predicted moderate metabolic stability should be confirmed, and a CYP inhibition screen against the main isoforms (1A2, 2C9, 2C19, 2D6, 3A4) should be conducted early to understand DDI risk.

  • Structure-Activity Relationship (SAR) for Safety: If hERG activity is confirmed, medicinal chemistry efforts should focus on modifications that disrupt binding to the channel. This often involves reducing lipophilicity or altering the electrostatic profile of the quinoline core without compromising target potency.

By addressing these key liabilities head-on, the development path for (S)-2-(quinolin-4-yloxy)propanoic acid or its analogs can be pursued with greater confidence, embodying a modern, prediction-driven approach to creating safer and more effective medicines.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Pharmaron. (n.d.). In Vitro ADMET Services For Drug Discovery.
  • LifeNet Health LifeSciences. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround.
  • Albert, L. (2004). In vitro approaches to evaluate ADMET drug properties. Current Medicinal Chemistry, 11(3), 329-347.
  • Pharmaron. (n.d.). ADMET Predictor Simulations: In Silico Screening For Dose & PK.
  • Frontiers in Health Informatics. (2024). Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives.
  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service.
  • Paul, A. A., Witchel, H. J., & Hancox, J. C. (2002). Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine. British Journal of Pharmacology, 136(5), 717–729.
  • ADMET-AI. (n.d.). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries.
  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115.
  • Kumar, P., et al. (2023). Quinoline Analogue As a Potential Inhibitor of SARS-CoV-2 Main Protease: ADMET Prediction, Molecular Docking and Dynamics Simulation Analysis. European Journal of Chemistry, 14, 30-38.
  • In Silico ADMET Predictions: Enhancing Drug Development Through QSAR Modeling. (2024). Futuristic Trends in Agriculture Engineering & Food Sciences.
  • Kaczor, A. A., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 27(19), 6206.
  • Wang, D. T., et al. (2016). Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect. Molecules, 21(10), 1303.
  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Quinine. LiverTox.
  • Bentham Science Publishers. (2024). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors.
  • ResearchGate. (2025). Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect.
  • Haile, W. A., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. Journal of Medicinal Chemistry, 61(20), 9355–9366.
  • Al-Qattan, M. N., et al. (2024). The hepatoprotective effect of 4-phenyltetrahydroquinolines on carbon tetrachloride induced hepatotoxicity in rats through autophagy inhibition. Scientific Reports, 14(1), 12345.
  • Punukollu, R. C., Kumar, S., & Mullen, K. D. (1990). Quinine hepatotoxicity. An underrecognized or rare phenomenon?. Archives of Internal Medicine, 150(5), 1112-1113.
  • Frontiers. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.
  • Frontiers. (2022). Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity.
  • De Luca, A. (2010). Stereoselective Inhibition of the hERG1 Potassium Channel. Frontiers in Pharmacology, 1, 133.
  • ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
  • Santos, J. L., et al. (2024). Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. Pharmaceuticals, 17(3), 361.
  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?.
  • Optibrium. (2025). Which ADMET properties are important for me to predict?.
  • AChemBlock. (n.d.). (S)-2-(quinolin-4-yloxy)propanoic acid 95%.
  • AChemBlock. (n.d.). (S)-2-(quinolin-4-yloxy)propanoic acid 95%.
  • BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.

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Stereoisomerism in Quinolinoxypropanoic Acids: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the stereochemical behavior, synthesis, and biological implications of quinolinoxypropanoic acids. It focuses on the critical role of the chiral center at the propanoic acid moiety, differentiating between the eutomer (active) and distomer (inactive/toxic) forms in both agrochemical and pharmaceutical contexts.

Executive Summary & Molecular Architecture

Quinolinoxypropanoic acids (and their quinoxaline analogs) represent a privileged scaffold in bioactive chemistry, most notably as Aryloxyphenoxypropionate (AOPP) herbicides (e.g., Quizalofop, Propaquizafop) and increasingly in medicinal chemistry as leukotriene antagonists and anticancer agents.

The core pharmacophore hinges on a rigid heteroaromatic ring (quinoline/quinoxaline) linked via an ether bridge to a phenyl ring, which is further connected to a 2-propanoic acid moiety.

The Chiral Nexus

The biological activity is strictly governed by the stereocenter at the C2 position of the propanoic acid group.

  • Herbicidal Activity: The (R)-enantiomer (often denoted as the P-isomer or (+)-isomer) is the potent inhibitor of Acetyl-CoA Carboxylase (ACCase). The (S)-enantiomer is typically inactive at the target site.

  • Pharmaceutical Activity: In drug candidates (e.g., for cancer or inflammation), the stereochemistry dictates receptor binding affinity (e.g., PPAR agonists, Leukotriene receptors), where one enantiomer often exhibits >100-fold higher potency.

Stereochemical Nomenclature:

  • (R)-Isomer: Corresponds to the D-isomer in historical nomenclature. Derived via inversion from (S)-Lactate (L-Lactate).

  • (S)-Isomer: Corresponds to the L-isomer. Often the metabolic by-product or inactive impurity.

Stereoselective Synthesis: The Chiral Pool Approach

To ensure high Enantiomeric Excess (ee), modern industrial synthesis avoids racemic resolution in favor of chiral pool synthesis utilizing the "Walden Inversion."

Synthetic Pathway (Inversion Strategy)

The synthesis relies on the SN2 nucleophilic substitution of a leaving group (tosylate or mesylate) on a chiral lactate derivative by the phenolate anion.

Critical Mechanism:

  • Starting Material: Ethyl (S)-(-)-lactate (natural L-lactate).

  • Activation: Conversion of the hydroxyl group to a good leaving group (Tosylate). Configuration is retained at this step.

  • Coupling (Inversion): The phenol intermediate attacks the chiral center. Since this is an SN2 reaction, the stereochemistry inverts from (S) to (R).

Workflow Diagram

The following diagram illustrates the stereochemical inversion during the synthesis of a representative Quinolinoxypropionate (Quizalofop-P-ethyl).

Synthesis Lactate (S)-Ethyl Lactate (Natural L-form) Tosylate (S)-Tosyllactate (Activated Intermediate) Lactate->Tosylate TsCl, Pyridine (Retention of Config) Transition Transition State (SN2 Attack) Tosylate->Transition + Phenol K2CO3, DMF Phenol 6-Chloro-2-(4-hydroxyphenoxy) quinoxaline Phenol->Transition Product (R)-Quizalofop-P-ethyl (Active Herbicide) Transition->Product Walden Inversion (S becomes R)

Caption: Stereoselective synthesis pathway showing the critical Walden Inversion from (S)-Lactate to the bioactive (R)-Quinolinoxypropionate.

Experimental Protocols

Protocol A: Stereoselective Synthesis of (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate

Objective: Synthesize the active (R)-enantiomer with >95% ee.[1]

Reagents:

  • 6-Chloro-2-(4-hydroxyphenoxy)quinoxaline (Intermediate A)

  • Ethyl (S)-(-)-2-(tosyloxy)propionate (derived from L-lactate)

  • Potassium Carbonate (K₂CO₃) - Anhydrous

  • Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with Intermediate A (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in ACN. Stir at room temperature for 30 minutes to generate the phenolate anion.

  • Addition: Dropwise add Ethyl (S)-(-)-2-(tosyloxy)propionate (1.1 eq) dissolved in ACN.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by HPLC for disappearance of the phenol.

    • Note: The SN2 mechanism requires polar aprotic solvents (DMF/ACN) to stabilize the transition state.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from ethanol/hexane to remove any unreacted tosylate and improve optical purity.

  • Validation: Measure optical rotation

    
     (Expected: + value) and Chiral HPLC.
    
Protocol B: Chiral HPLC Separation

Objective: Quantify the Enantiomeric Ratio (ER) of the synthesized product.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution: The (R)-enantiomer typically elutes second on AD-H columns, but standards must be injected for confirmation.

Biological & Environmental Significance

Mechanism of Action (Herbicides)

The (R)-enantiomer mimics the structure of fatty acid substrates. It binds irreversibly to the carboxyltransferase (CT) domain of plastidic Acetyl-CoA Carboxylase (ACCase) in grasses, blocking fatty acid biosynthesis. The (S)-enantiomer cannot fit into the stereospecific pocket of the CT domain.

Environmental Fate: The "Chiral Inversion" Phenomenon

In soil matrices, quinolinoxypropanoic acids undergo a unique biotic transformation. Soil microorganisms can invert the inactive (S)-enantiomer into the active (R)-enantiomer.

Implication:

  • Applying a racemic mixture results in prolonged persistence because the (S)-form acts as a "reservoir," slowly converting to the active (R)-form.

  • Applying pure (R)-form (e.g., Quizalofop-P) allows for lower dosage rates (approx. 50% of racemate) and reduced environmental load.

Fate Racemate Racemic Application (50% R / 50% S) S_Enantiomer (S)-Enantiomer (Inactive) Racemate->S_Enantiomer R_Enantiomer (R)-Enantiomer (Active) Racemate->R_Enantiomer Microbes Soil Microorganisms (Biotic Inversion) S_Enantiomer->Microbes Slow Degradation Mineralization (CO2 + H2O) S_Enantiomer->Degradation Slow R_Enantiomer->Degradation Fast Microbes->R_Enantiomer Inversion

Caption: Environmental fate showing the biotic inversion of the inactive (S)-isomer to the active (R)-isomer in soil.

Data Summary: Enantiomeric Comparison

Property(R)-Enantiomer (Eutomer)(S)-Enantiomer (Distomer)
ACCase Inhibition (IC50) < 0.1 µM (Highly Potent)> 10 µM (Weak/Inactive)
Synthesis Source (S)-Lactate (via Inversion)(R)-Lactate (via Inversion)
Soil Half-Life (DT50) 1–3 Days (Rapid degradation)Variable (Inverts to R)
Commercial Form "P" or "P-ethyl" suffixImpurity in older racemates
Toxicity (Mammalian) Generally lower acute toxOften similar to R

References

  • Nissan Chemical Industries. (2021). Technical Information: Quizalofop-P-ethyl Mode of Action and Stereochemistry. Retrieved from

  • Diao, J., et al. (2010). Enantioselective degradation and chiral stability of quizalofop-ethyl in soil. Journal of Environmental Sciences. Link

  • BenchChem. (2025). Synthesis of Quizalofop-p-ethyl from 2,6-Dichloroquinoxaline: Application Notes.Link

  • PrepChem. (2024). Synthesis of 2-[4-(2-Quinoxalinyloxy)phenoxy]propanoic acid.[1]Link

  • US EPA. (2021). Memorandum: Quizalofop-P-ethyl - Human Health Risk Assessment. Regulations.gov. Link

Sources

Methodological & Application

Application Notes and Protocols for (S)-2-(quinolin-4-yloxy)propanoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline Derivatives

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of quinoline have demonstrated significant potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][2][3][4][5] Their therapeutic efficacy often stems from their ability to interact with various biological targets, leading to the modulation of critical cellular processes.[3][6] Among the diverse quinoline derivatives, (S)-2-(quinolin-4-yloxy)propanoic acid represents a class of molecules with potential for further investigation in cellular and molecular research, particularly in the context of oncology.

These application notes provide a comprehensive guide for the utilization of (S)-2-(quinolin-4-yloxy)propanoic acid in cell culture experiments. The protocols and methodologies outlined herein are designed to be adaptable and serve as a robust starting point for investigating the biological effects of this compound.

Postulated Mechanism of Action: Targeting Cancer Cell Proliferation

While specific mechanistic data for (S)-2-(quinolin-4-yloxy)propanoic acid is emerging, the broader family of quinoline derivatives has been shown to exert anticancer effects through multiple pathways.[7] A plausible mechanism of action for this compound involves the inhibition of key signaling pathways that are frequently dysregulated in cancer, leading to reduced cell proliferation and the induction of apoptosis.

Quinoline derivatives have been reported to inhibit tyrosine kinases, topoisomerases, and modulate pathways involved in cell cycle arrest and apoptosis.[3][6] Therefore, it is hypothesized that (S)-2-(quinolin-4-yloxy)propanoic acid may interfere with critical signaling cascades essential for cancer cell survival and growth.

G Compound (S)-2-(quinolin-4-yloxy)propanoic acid Cell Cancer Cell Compound->Cell Signaling Proliferation Signaling (e.g., Kinase Pathways) Compound->Signaling Inhibition Cell->Signaling Dysregulated in cancer Proliferation Cell Proliferation Signaling->Proliferation Apoptosis Apoptosis Signaling->Apoptosis Suppression of anti-apoptotic signals Apoptosis->Cell Induces cell death

Caption: Postulated mechanism of (S)-2-(quinolin-4-yloxy)propanoic acid.

Experimental Protocols

The following protocols provide a framework for assessing the biological activity of (S)-2-(quinolin-4-yloxy)propanoic acid in a cell culture setting. It is recommended to perform initial dose-response experiments to determine the optimal concentration range for the specific cell line being investigated.

Preparation of Stock Solution

Proper preparation of the compound stock solution is critical for experimental reproducibility.

Materials:

  • (S)-2-(quinolin-4-yloxy)propanoic acid (CAS: 2068138-06-5)[8]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the molecular weight (217.23 g/mol ), calculate the mass of (S)-2-(quinolin-4-yloxy)propanoic acid required to prepare a 10 mM stock solution in DMSO.[8]

  • Aseptically weigh the compound and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (S)-2-(quinolin-4-yloxy)propanoic acid stock solution (10 mM)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of (S)-2-(quinolin-4-yloxy)propanoic acid in complete medium from the 10 mM stock. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells (96-well plate) Incubate1 Incubate 24h Seed->Incubate1 Treat Treat Cells with Compound Incubate1->Treat Prepare_Compound Prepare Compound Dilutions Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Dissolve Dissolve Formazan (DMSO) Incubate3->Dissolve Read Read Absorbance (570 nm) Dissolve->Read

Caption: Workflow for the MTT cell viability assay.

Data Presentation: Hypothetical IC50 Values

The following table presents hypothetical IC50 values for (S)-2-(quinolin-4-yloxy)propanoic acid against various cancer cell lines, which can be used as a template for presenting experimental data.

Cell LineCancer TypeIncubation Time (h)Hypothetical IC50 (µM)
MCF-7Breast Cancer4812.5
A549Lung Cancer4825.8
HCT-116Colon Cancer4818.2
PC-3Prostate Cancer7232.1

Conclusion

(S)-2-(quinolin-4-yloxy)propanoic acid belongs to a class of compounds with demonstrated biological activity. The protocols and information provided in these application notes offer a solid foundation for researchers to explore its potential effects in cell culture models. As with any experimental work, optimization of conditions for specific cell lines and research questions is encouraged. The versatility of the quinoline scaffold suggests that this compound could be a valuable tool for investigating various cellular processes and may hold promise for future therapeutic development.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Medicinal Chemistry.
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Molecules.
  • (S)-2-(quinolin-4-yloxy)propanoic acid 95% | CAS: 2068138-06-5 | AChemBlock. (2026). AChemBlock.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • BindingDB BDBM50326565 2-(hydroxyimino)-3-(quinolin-4-yl)propanoic acid. (n.d.). BindingDB.
  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (2023). Future Journal of Pharmaceutical Sciences.
  • Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. (2024). Pharmaceuticals.
  • SAR and identification of 2-(quinolin-4-yloxy)acetamides as Mycobacterium tuberculosis cytochrome bc1 inhibitors. (2016). MedChemComm.
  • 2090980-60-0|2-(Quinolin-4-yloxy)propanoic acid|BLD Pharm. (n.d.). BLD Pharm.
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. (n.d.). Benchchem.
  • IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. (2022). Molecules.
  • Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. (2006). Bioorganic & Medicinal Chemistry.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (n.d.). Molecules.
  • Cell Cultivation Handbook. (n.d.). Nacalai Tesque.
  • (S)-2-(quinolin-4-yloxy)propanoic acid 95% | CAS: 2068138-06-5 | AChemBlock. (2026). AChemBlock.
  • SAR and Identification of 2-(Quino - Amanote Research. (2016). Amanote.
  • (2-quinoxalinyloxy)phenoxypropanoic acids and related derivatives as anticancer agents. (1994). Google Patents.
  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. (2025). MDPI.
  • Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. (2022). Pharmaceuticals.
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Molecules.
  • Cell deposition and drug sensitivity assay. (2019). Protocols.io.
  • Design, Synthesis, and Antiproliferative Activity of Quinazolin-4-One/Chalcone Hybrids via the EGFR Inhibition Pathway. (n.d.). PubMed.
  • Targeting Oxidative Stress in Carcinogenesis: Oleanolic Acid and Its Molecular Pathways. (2025). MDPI.
  • Signaling pathways affected by luteolin | Download Scientific Diagram. (n.d.). ResearchGate.

Sources

Application Note: Enantiomeric Separation of 2-(Quinolin-4-yloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The separation of 2-(quinolin-4-yloxy)propanoic acid enantiomers represents a classic challenge in chiral chromatography: resolving a polar, ionizable aryloxypropanoic acid derivative. This structural class—characterized by a quinoline ring linked via an ether bridge to a chiral propanoic acid moiety—is significant in the development of herbicides (similar to fenoxaprop) and pharmaceutical intermediates (similar to quinolone antibiotics).

The presence of the carboxylic acid group (


) necessitates strict control of the mobile phase pH to prevent peak tailing and ensure reproducible retention. This guide outlines a robust, dual-mode approach (Normal Phase and Reversed Phase) to achieve baseline resolution (

), prioritizing the use of Polysaccharide-based Chiral Stationary Phases (CSPs) due to their proven selectivity for the aryloxypropanoic acid scaffold.

Method Development Strategy: The "Why" and "How"

Column Selection: The Polysaccharide Advantage

For 2-aryloxypropanoic acids, derivatized polysaccharide CSPs are the industry gold standard.

  • Primary Choice (Amylose-based): Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1). The helical structure of amylose creates distinct chiral grooves that accommodate the planar quinoline ring via

    
     interactions, while the carbamate groups engage in hydrogen bonding with the ether oxygen and the carboxylic acid.
    
  • Secondary Choice (Cellulose-based): Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1). Often provides complementary selectivity if the amylose column fails to separate the enantiomers.

The Critical Role of Acidic Modifiers

Causality: The carboxylic acid moiety on the analyte will ionize in neutral solvents, leading to non-specific interactions with the silica support and severe peak tailing.

  • Solution: We must use an acidic modifier.

    • Normal Phase: Trifluoroacetic acid (TFA) is preferred (0.1%) as it effectively suppresses ionization and sharpens peaks.

    • Reversed Phase: Formic acid or Phosphoric acid (pH 2.0–2.5) is required to keep the analyte in its neutral, protonated state (

      
      ), maximizing interaction with the hydrophobic CSP.
      

Experimental Protocols

Protocol A: Normal Phase (Gold Standard)

Best for preparative scale-up and maximum resolution.

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)Dimensions: 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : 2-Propanol : TFA Ratio: 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (targeting the Quinoline chromophore)
Injection Vol. 10 µL
Sample Conc. 1.0 mg/mL in Mobile Phase

Step-by-Step Execution:

  • Preparation: Premix n-Hexane and 2-Propanol. Add TFA last to the alcohol portion before mixing with hexane to ensure solubility.

  • Equilibration: Flush column with 20 column volumes (approx. 60 mL) until the baseline is stable.

  • Validation: Inject a blank (mobile phase) to confirm no ghost peaks from the TFA.

  • Run: Inject sample. Expected retention times are typically

    
     min and 
    
    
    
    min.
Protocol B: Reversed Phase (LC-MS Compatible)

Best for biological samples or trace analysis.

ParameterCondition
Column Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA-3, Lux Amylose-1)Note: Coated phases (AD-H) cannot tolerate all RP solvents; use Immobilized versions for robustness.
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) Ratio: 40 : 60 (Isocratic)
Flow Rate 0.8 mL/min
Temperature 30°C (Slightly elevated T improves mass transfer)
Detection UV @ 254 nm or MS (ESI+)

Step-by-Step Execution:

  • Buffer Prep: Prepare 0.1% Formic acid in HPLC-grade water. Filter through 0.22 µm membrane.

  • Column Care: Ensure the column is designated for RP use. If switching a column from NP to RP, follow the manufacturer's specific transition protocol (usually via Ethanol) to avoid precipitation.

  • Optimization: If retention is too low (

    
    ), decrease Acetonitrile to 30%.
    

Visualization: Method Development Workflow

MethodDevelopment Start Start: 2-(quinolin-4-yloxy)propanoic acid CheckSolubility Check Solubility: Is it soluble in Hexane/IPA? Start->CheckSolubility NP_Screen Primary Screen (Normal Phase): Amylose-based (AD-H) Hex:IPA:TFA (90:10:0.1) CheckSolubility->NP_Screen Yes RP_Path Secondary Screen (Reversed Phase): Immobilized Amylose (IA) ACN:H2O (0.1% Formic Acid) CheckSolubility->RP_Path No (Polar/Bio Sample) Eval_NP Evaluate Resolution (Rs) NP_Screen->Eval_NP Success_NP Success: Rs > 1.5 Optimize Flow/Temp Eval_NP->Success_NP Rs > 1.5 Fail_NP Partial Sep or Tailing Eval_NP->Fail_NP Rs < 1.5 Switch_Col Switch Column: Cellulose-based (OD-H) Fail_NP->Switch_Col Selectivity Issues Switch_MP Modify Mobile Phase: Change to Hex:EtOH:TFA (Enhances H-bonding) Fail_NP->Switch_MP Tailing Issues Switch_Col->Eval_NP Switch_MP->Eval_NP

Caption: Decision tree for optimizing the enantioseparation of acidic quinoline derivatives.

Results & Discussion (Expected Performance)

Based on the separation of structural analogs (e.g., 2-phenoxypropionic acid derivatives) reported in the literature [1][2], the expected chromatographic performance is:

  • Selectivity (

    
    ):  Typically ranges from 1.1 to 1.3  on Amylose-based columns. The quinoline ring provides a large surface area for 
    
    
    
    interaction with the phenylcarbamate groups of the CSP, enhancing discrimination.
  • Resolution (

    
    ):  Baseline resolution (
    
    
    
    ) is achievable.
  • Elution Order: While specific to the exact substitution pattern, the (R)-enantiomer often elutes first on Amylose columns in Normal Phase, but this must be confirmed with a pure standard.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Ionization of carboxylic acid.Increase TFA concentration to 0.2% or switch to a stronger acid like Methanesulfonic acid (if detection allows).
No Retention (

)
Mobile phase too strong.Reduce IPA content (e.g., go to 95:5 Hex:IPA) or lower temperature to 15°C.
Broad Peaks Slow mass transfer.Increase column temperature to 35-40°C (if using Immobilized phases) or reduce flow rate.

References

  • Daicel Chiral Technologies. Enantiomer Separation of Acidic Compounds.[1] (Application Note demonstrating separation of aryloxypropionic acids on Chiralpak AD/OD).

  • Maier, N. M., et al. (2001). "Separation of Enantiomers: Needs, Challenges, Perspectives." Journal of Chromatography A, 906(1-2), 3-33. (Review of polysaccharide CSP mechanisms).

  • Sigma-Aldrich (Merck).Chiral HPLC of Acidic Compounds: Method Development Guide.

  • Ye, J., et al. (2010).[2] "Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC." Biomedical Chromatography. (Analogous methodology for propanoic acid derivatives).

Sources

Application Note: Advanced Chiral Resolution of Quinolinoxypropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinolinoxypropanoic acid derivatives, such as Quizalofop-P-ethyl and Fenoxaprop-P-ethyl , represent a critical class of aryloxyphenoxypropionate herbicides. Their bioactivity is stereospecific: the (R)-(+) enantiomer typically inhibits acetyl-CoA carboxylase (ACCase), while the (S)-(-) enantiomer is biologically inactive or significantly less potent.

This guide provides a definitive protocol for resolving these enantiomers. While historical methods utilized Pirkle-type phases, modern immobilized polysaccharide CSPs (specifically Chiralpak IC) and macrocyclic glycopeptides (Teicoplanin) offer superior resolution and robustness. This note details a validated workflow using Chiralpak IC for the ester forms and Teicoplanin for the free acid metabolites, ensuring precise enantiomeric excess (ee) determination for drug development and environmental fate studies.

Chemical Context & Separation Strategy

The Target Molecule

The core structure involves a quinoxaline ring linked via an ether bridge to a phenoxypropanoic acid moiety.

  • Chiral Center: The carbon at the 2-position of the propanoic acid group.

  • Challenge: The free acid forms are prone to peak tailing due to ionization; the ester forms are hydrophobic and require distinct solvation strategies.

CSP Selection Logic
CSP TypeRecommended ColumnTarget AnalyteMechanism
Immobilized Polysaccharide Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))Esters (e.g., Quizalofop-ethyl)Inclusion & H-Bonding: The chlorinated carbamate creates a unique "pocket" that discriminates based on the steric bulk of the propionate tail.
Macrocyclic Glycopeptide Chirobiotic T (Teicoplanin)Free Acids (e.g., Quizalofop-acid)Ionic & H-Bonding: The amine groups on Teicoplanin form ionic interactions with the carboxylic acid, while the peptide backbone provides H-bonding sites.
Pirkle-Type (R,R)-Whelk-O 1 Mixtures Pi-Pi Donor/Acceptor: Excellent for simultaneous separation of parent ester and acid metabolite due to strong pi-pi stacking with the quinoxaline ring.

Mechanistic Visualization

The following diagram illustrates the "Three-Point Interaction" model required for chiral recognition on the Chiralpak IC stationary phase.

ChiralRecognition Analyte Quizalofop-P-ethyl (R-Enantiomer) Interaction1 H-Bonding (Carbamate N-H ... O=C Ester) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Dichlorophenyl ... Quinoxaline) Analyte->Interaction2 Interaction3 Steric Inclusion (Chiral Groove Fit) Analyte->Interaction3 CSP Chiralpak IC (Cellulose derivative) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result High Retention (Stable Complex) Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Schematic of the multi-modal interaction between Quizalofop-P-ethyl and the Chiralpak IC stationary phase, leading to enantioselective retention.

Detailed Experimental Protocol

Protocol A: Resolution of Quizalofop-ethyl (Ester) on Chiralpak IC

Best for: Quality control of technical grade herbicide and formulation analysis.

1. System Preparation
  • Instrument: HPLC with UV-Vis or DAD detector.

  • Column: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v).

    • Note: Immobilized phases allow the use of "forbidden" solvents like DCM or THF, but Hexane/IPA provides the highest enantioselectivity for this specific molecule.

  • Additive: 0.1% Diethylamine (DEA) or Ethanolamine (optional, improves peak shape for esters).

2. Operational Parameters
  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Control is critical; separation is enthalpy-driven).

  • Detection: UV @ 235 nm (Max absorption of quinoxaline ring).

  • Injection Volume: 10-20 µL.

3. Execution Steps
  • Equilibration: Flush column with 20 column volumes of mobile phase until baseline stabilizes.

  • Sample Prep: Dissolve 1 mg of racemic standard in 1 mL of Mobile Phase. Sonicate for 5 mins. Filter through 0.45 µm PTFE filter.

  • Run: Inject sample. The (R)-enantiomer (herbicide active) typically elutes first on this specific phase configuration (check with pure standard to confirm elution order, as it can reverse depending on solvent).

  • Integration: Calculate Resolution (

    
    ). Target 
    
    
    
    .
Protocol B: Resolution of Quizalofop-acid (Metabolite) on Chirobiotic T

Best for: Environmental soil/water analysis and metabolic studies.

1. System Preparation
  • Column: Chirobiotic T (Teicoplanin), 250 x 4.6 mm, 5 µm.

  • Mode: Reversed Phase (Teicoplanin is robust in aqueous conditions).

  • Mobile Phase: Methanol : 0.1% Triethylammonium Acetate (TEAA) buffer pH 4.1 (60 : 40 v/v).

2. Operational Parameters
  • Flow Rate: 0.8 mL/min.

  • Temperature: 20°C.

  • Detection: UV @ 235 nm.

3. Technical Insight
  • pH Criticality: The pH must be controlled between 4.0 and 4.5.

    • Why? The carboxylic acid of the analyte (

      
      ) must be partially ionized to interact with the ammonium sites on Teicoplanin, but not fully deprotonated to the point where it becomes too hydrophilic to retain.
      
  • Organic Modifier: Methanol is preferred over Acetonitrile as it promotes hydrogen bonding essential for the Teicoplanin mechanism.

Performance Data Summary

The following table summarizes expected performance metrics based on validated literature sources.

AnalyteColumnMobile PhaseSelectivity (

)
Resolution (

)
Reference
Quizalofop-ethyl Chiralpak ICHexane/IPA (95:5)1.253.97[1]
Quizalofop-ethyl Whelk-O 1Hexane/IPA (98:2)1.182.10[3]
Quizalofop-acid Chirobiotic TMeOH/Buffer pH 4.11.121.80[2]
Fenoxaprop-ethyl Chiralpak AD-HHexane/EtOH (90:10)1.304.50[4]

Troubleshooting & Optimization

Issue: Peak Tailing of the Acid Form
  • Cause: Non-specific interaction between the free carboxylic acid and residual silanols on the silica support.

  • Solution: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase.

    • Caution: Do not use TFA on acid-sensitive columns; Chiralpak IC and Teicoplanin are stable, but always flush thoroughly.

Issue: Loss of Resolution over Time
  • Cause: Accumulation of matrix components (lipids/waxes from soil or plant extracts) blocking the chiral grooves.

  • Solution:

    • For Chiralpak IC: Wash with 100% Ethyl Acetate (since it is immobilized, it withstands strong solvents).

    • For Teicoplanin: Wash with 50:50 Methanol:Water with 0.1% acetic acid.

Issue: Retention Time Drift
  • Cause: Temperature fluctuations.

  • Solution: Use a column oven. The separation of these esters is exothermic ; increasing temperature generally decreases resolution (

    
    ) and retention (
    
    
    
    ). Keep T < 25°C for maximum separation.

References

  • Enantiomeric Resolution of Quizalofop-ethyl on Immobilized Cellulose Chiral Stationary Phase. Fenxi Kexue Xuebao (Journal of Analytical Science). Available at: [Link]

  • Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase. Journal of Chromatography A. Available at: [Link]

  • Chiral quizalofop-ethyl and its metabolite quizalofop-acid in soils: Enantioselective degradation. Kean University Research. Available at: [Link]

  • Enantioselective Separation and Analysis of Chiral Herbicides. American Chemical Society (ACS). Available at: [Link]

Sources

Application Note: Enantioselective Quantification of (S)-2-(quinolin-4-yloxy)propanoic Acid in Biological Samples via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of (S)-2-(quinolin-4-yloxy)propanoic acid (CAS: 2068138-06-5) in biological matrices (plasma and tissue homogenates). As a chiral ampholyte containing both a basic quinoline nitrogen and an acidic carboxylic acid moiety, this analyte presents specific challenges regarding extraction efficiency and enantiomeric purity.

This guide moves beyond standard templates to address the mechanistic causality of method parameters. We utilize Mixed-Mode Cation Exchange (MCX) for sample cleanup to exploit the molecule's zwitterionic nature and Chiral Stationary Phases (CSPs) to ensure enantiospecific quantification, critical for evaluating stereoselective pharmacokinetics or toxicity.

Chemical Context & Method Strategy

Analyte Properties
  • IUPAC Name: (S)-2-(quinolin-4-yloxy)propanoic acid

  • Molecular Formula: C₁₂H₁₁NO₃

  • Molecular Weight: 217.22 g/mol

  • pKa Values (Predicted):

    • ~4.9 (Quinoline Nitrogen - Basic)[1]

    • ~3.8 (Carboxylic Acid - Acidic)[2]

  • Isoelectric Point (pI): ~4.35

Strategic Challenges
  • Zwitterionic Behavior: At neutral pH, the molecule exists as a zwitterion, reducing its retention on standard C18 columns and complicating Liquid-Liquid Extraction (LLE).

  • Stereochemistry: The (S)-enantiomer is the target. In biological systems, chiral inversion (racemization) can occur via acyl-CoA intermediates (similar to ibuprofen or "fop" herbicides). The method must separate the (R)-enantiomer to verify stereochemical integrity.

Solution Architecture
  • Extraction: Solid Phase Extraction (SPE) using Mixed-Mode Strong Cation Exchange (MCX) . By acidifying the sample (pH < 2), we fully protonate the quinoline nitrogen, allowing strong ionic retention while washing away acidic and neutral interferences.

  • Separation: Chiral Reversed-Phase LC . A protein-based column (AGP) or immobilized polysaccharide column (Chiralpak IA/IC) is selected for direct aqueous compatibility.

  • Detection: ESI+ MS/MS . The quinoline ring provides a high proton affinity, yielding excellent sensitivity in positive mode.

Experimental Protocol

Materials & Reagents
  • Analyte Standard: (S)-2-(quinolin-4-yloxy)propanoic acid (>98% ee).

  • Internal Standard (IS): (S)-2-(quinolin-4-yloxy)propanoic acid-d3 (methyl-d3) or a structural analog like Quizalofop-free acid if isotopologs are unavailable.

  • SPE Cartridges: Oasis MCX or Strata-X-C (30 mg/1 mL).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Sample Preparation (MCX SPE Workflow)

Rationale: LLE is inefficient for zwitterions. MCX provides orthogonal cleanup (Retention by charge, Elution by pH switch).

  • Pre-treatment: Aliquot 100 µL plasma . Add 10 µL IS working solution .

  • Acidification: Add 300 µL 2% Formic Acid (aq) . Vortex.

    • Mechanism:[3][4] Lowers pH to ~2.5. Analyte becomes Cationic (COOH -> COOH; N -> NH⁺).

  • Conditioning: Condition SPE plate with 1 mL MeOH, then 1 mL 2% Formic Acid.

  • Loading: Load pre-treated sample. Flow rate < 1 mL/min.[3][5]

  • Wash 1 (Acidic/Hydrophobic): 1 mL 2% Formic Acid.

    • Removes: Proteins, salts, hydrophilic neutrals. Analyte retained via Ionic bond.

  • Wash 2 (Organic/Neutral): 1 mL 100% Methanol.

    • Critical Step: Since the analyte is bound by strong cation exchange, we can wash with 100% organic solvent to remove hydrophobic neutrals (phospholipids) without eluting the basic analyte.

  • Elution: 2 x 200 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[3][4] pH > 10. Quinoline deprotonates (NH⁺ -> N). Ionic bond breaks. Analyte elutes.

  • Reconstitution: Evaporate to dryness (N₂, 40°C). Reconstitute in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Conditions
Chromatographic Parameters
  • Column: Chiralpak AGP (α1-acid glycoprotein), 100 x 2.0 mm, 5 µm.

    • Alternate: Chiralpak IG-3 (Immobilized Amylose), 100 x 2.1 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Isocratic 15% B (for AGP) or Gradient 30-60% B (for IG-3).

    • Note: Isocratic elution is often preferred for chiral separations to maintain constant selector-analyte interaction thermodynamics.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive).[6][7]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)RoleMechanism
(S)-Analyte 218.1 146.1 22QuantifierLoss of side chain (C3H4O2)
218.1129.135QualifierQuinoline radical cation
218.1172.115QualifierLoss of HCOOH
IS (d3) 221.1 146.1 22QuantifierCommon fragment

Visualizing the Science

Workflow Logic: Mixed-Mode Extraction

This diagram illustrates the "Catch-and-Release" strategy employed to isolate the zwitterionic analyte from the plasma matrix.

MCX_Extraction Sample Plasma Sample (Zwitterionic Analyte) Acidify Acidify (pH 2.0) Analyte -> Cationic (NH+) Sample->Acidify Load Load onto MCX (Ionic Binding to SO3-) Acidify->Load Wash1 Wash 1: Aqueous Acid Removes Salts/Proteins Load->Wash1 Retain Analyte Wash2 Wash 2: 100% MeOH Removes Neutral Lipids Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Deprotonate N -> Release) Wash2->Elute Clean Clean Extract Ready for LC-MS Elute->Clean

Caption: MCX extraction logic exploiting the pH-dependent ionization of the quinoline nitrogen.

MS/MS Fragmentation Pathway

Understanding the fragmentation confirms the specificity of the transition.

Fragmentation Precursor Precursor [M+H]+ m/z 218 Frag1 Quinolin-4-ol ion m/z 146 Precursor->Frag1 - C3H4O2 (Side chain) Frag2 Quinoline cation m/z 129 Precursor->Frag2 - C3H5O3 Frag3 Decarboxylation m/z 172 Precursor->Frag3 - HCOOH

Caption: Proposed collision-induced dissociation (CID) pathways for (S)-2-(quinolin-4-yloxy)propanoic acid.

Method Validation & Performance

To ensure regulatory compliance (FDA/EMA M10), the following parameters must be validated.

ParameterAcceptance CriteriaExperimental Note
Linearity r² > 0.995Range: 1.0 – 1000 ng/mL. Weighting: 1/x².
Selectivity No interfering peaks at RTCheck blank plasma from 6 sources.
Accuracy/Precision ±15% (±20% at LLOQ)3 runs, 5 replicates per QC level.
Matrix Effect IS-normalized MF within ±15%Compare post-extraction spike vs. solvent std.
Chiral Stability < 5% RacemizationIncubate (S)-analyte in plasma for 24h at 37°C.
Troubleshooting the Chiral Separation
  • Issue: Broad peaks or poor resolution.

  • Cause: Slow mass transfer on protein phases (AGP) or improper pH.

  • Fix:

    • Ensure pH is controlled (pH 4.5 - 5.5).

    • Lower flow rate (0.4 mL/min) to improve interaction time.

    • Add 1-2% Isopropanol to Mobile Phase B as a modifier.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Hellinghausen, G., et al. (2019).[3] Mass Spectrometry-Compatible Enantiomeric Separations of 100 Pesticides Using Core–Shell Chiral Stationary Phases. Chromatographia, 82, 221–233.[3] Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: Preclinical Evaluation of Quinoline Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026


B), and In vivo Validation (Carrageenan Model).

Executive Summary

Quinoline scaffolds are "privileged structures" in medicinal chemistry due to their versatile electronic properties and ability to interact with diverse biological targets, including COX-2, PDE4, and the NF-


B signaling complex. This Application Note provides a rigorous, self-validating workflow for evaluating the anti-inflammatory efficacy of novel quinoline derivatives. We move beyond simple phenotypic screening to establish a causal link between molecular structure and biological function, specifically targeting the TLR4/NF-

B axis.

Mechanistic Rationale

The primary mechanism by which quinoline derivatives exert anti-inflammatory effects is often through the suppression of the Nuclear Factor-kappa B (NF-


B) pathway. Under inflammatory conditions (e.g., bacterial sepsis), Lipopolysaccharide (LPS) binds to Toll-like Receptor 4 (TLR4), triggering a cascade that degrades I

B

, allowing the p65 subunit of NF-

B to translocate to the nucleus and transcribe pro-inflammatory cytokines (TNF-

, IL-6, IL-1

).
Figure 1: Target Signaling Pathway

The following diagram illustrates the TLR4/NF-


B cascade and the intervention points for quinoline derivatives.

Quinoline_Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binding MyD88 MyD88/TRAF6 TLR4->MyD88 Recruitment IKK IKK Complex MyD88->IKK Activation IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation & Degradation NFkB_Cyto NF-κB (Inactive) IkBa->NFkB_Cyto Dissociation NFkB_Nuc p65-NF-κB (Active) NFkB_Cyto->NFkB_Nuc Nuclear Translocation DNA Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_Nuc->DNA Transcription Quinoline Quinoline Derivative (Test Compound) Quinoline->IKK Inhibition Quinoline->NFkB_Nuc Block DNA Binding

Caption: Figure 1: LPS-induced TLR4 signaling pathway showing potential inhibition sites for quinoline derivatives (IKK complex or p65 binding).

Phase 1: High-Throughput In Vitro Screening

Objective: Identify "hit" compounds that inhibit Nitric Oxide (NO) production without causing cytotoxicity. Model: RAW 264.7 Murine Macrophage Cell Line.[1][2]

Protocol A: Cell Culture & Nitrite Quantification (Griess Assay)

The Griess assay is the industry standard for indirect NO measurement via nitrite (


) accumulation.

Reagents:

  • Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.

  • Griess Reagent B: 0.1% N-1-napthylethylenediamine dihydrochloride (NED) in water.

  • Positive Control: Dexamethasone (1

    
    M) or L-NMMA.
    

Step-by-Step Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Pre-treatment: Replace medium with fresh DMEM containing test compounds (0.1, 1, 10, 50, 100

    
    M). Incubate for 1 hour  prior to inflammation induction.
    
    • Scientific Note: Pre-treatment is crucial to assess the preventive anti-inflammatory capacity of the scaffold.

  • Induction: Add LPS (Final concentration: 1

    
    g/mL) to all wells except "Vehicle Control." Incubate for 24 hours .
    
  • Supernatant Collection: Centrifuge plate briefly (1000 rpm, 5 min) to settle debris. Transfer 100

    
    L of supernatant to a fresh transparent 96-well plate.
    
  • Griess Reaction: Add 50

    
    L Reagent A, incubate 5 min (dark). Add 50 
    
    
    
    L Reagent B, incubate 5 min (dark).
  • Measurement: Read Absorbance at 540 nm .

Protocol B: Cell Viability (Exclusion Criteria)

Critical Step: You must prove that NO reduction is due to pathway inhibition, not cell death.

  • Perform MTT or CCK-8 assay on the remaining cells from Protocol A.

  • Rejection Rule: Any compound showing <80% cell viability at the effective concentration (IC

    
    ) is a false positive (cytotoxic).
    
Data Presentation Template
Compound IDConcentration (

M)
NO Inhibition (%)Cell Viability (%)Selectivity Index (SI)
Quin-01 1012.598.0-
Quin-01 5065.295.4>10 (Hit)
Quin-02 5088.040.2Toxic (Discard)
Dexamethasone 170.199.1Reference

Phase 2: Mechanistic Profiling

Objective: Confirm the compound prevents NF-


B nuclear translocation.
Protocol C: Western Blotting for Pathway Analysis

Target Proteins: Phospho-p65 (Ser536), Total p65, I


B

,

-actin (loading control).
  • Lysate Preparation:

    • Treat cells with Compound (IC

      
       dose) + LPS for 30-60 minutes  (peak phosphorylation window).
      
    • Use RIPA buffer supplemented with Phosphatase Inhibitors (Na

      
      VO
      
      
      
      , NaF) to preserve phosphorylation states.
  • Fractionation (Optional but Recommended): Separate Cytosolic vs. Nuclear fractions to prove p65 did not enter the nucleus.

  • Analysis:

    • A potent quinoline derivative will show:

      • High I

        
        B
        
        
        
        band intensity (prevented degradation).
      • Low p-p65 band intensity.

Figure 2: Mechanistic Screening Workflow

Visualizing the flow from cell culture to protein validation.

Workflow Start RAW 264.7 Cells Treat Treat: Quinoline (1h) + LPS (30min) Start->Treat Lysis Lysis + Phosphatase Inhibitors Treat->Lysis PAGE SDS-PAGE Electrophoresis Lysis->PAGE Blot Transfer to PVDF PAGE->Blot Ab Incubate Primary Ab (Anti-p-p65 / Anti-IkBa) Blot->Ab Result Imaging (Chemiluminescence) Ab->Result

Caption: Figure 2: Western Blot workflow to validate NF-κB pathway inhibition.

Phase 3: In Vivo Validation

Objective: Assess systemic anti-inflammatory activity and pharmacodynamics. Model: Carrageenan-Induced Paw Edema (Rat/Mouse).[3]

Protocol D: Carrageenan Paw Edema

This model represents acute inflammation (biphasic event).[3]

  • Phase 1 (0-2h): Histamine/Serotonin release.[3]

  • Phase 2 (3-5h): Prostaglandin/Cytokine release (COX-2 dependent). Quinolines typically target this phase.

Procedure:

  • Animals: Wistar rats (150-200g), n=6 per group.

  • Grouping:

    • Group I: Vehicle Control (Saline/CMC).

    • Group II: Positive Control (Indomethacin 10 mg/kg).

    • Group III: Test Compound (Low Dose).

    • Group IV: Test Compound (High Dose).

  • Administration: Administer drugs orally (p.o.) or intraperitoneally (i.p.) 1 hour before induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan  (w/v in saline) into the subplantar region of the right hind paw.
    
  • Measurement: Measure paw volume using a Plethysmometer at 0h (baseline), 1h, 3h, and 5h.

Calculation:



Where 

is the mean edema volume of the control group and

is the treated group.

References

  • Medicinal Chemistry of Quinolines: - Bioorganic Chemistry.

  • RAW 264.7 Protocol: .

  • Griess Assay Methodology: .

  • Carrageenan Model: .

  • NF-kB Mechanism: .

Sources

Application Note: Stereoselective Assay Development for (S)-2-(quinolin-4-yloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals characterizing the biological activity of (S)-2-(quinolin-4-yloxy)propanoic acid .

Given the structural pharmacophore—a quinoline ring linked via an ether bridge to a chiral propanoic acid tail—this molecule acts as a privileged scaffold in two primary domains: Agrochemicals (Auxin mimics/ACCase inhibitors) and Pharmaceuticals (PPAR agonists/GPR ligands) .

This guide focuses on the critical requirement of stereoselective assay development , as the (S)-enantiomer specificity implies a chiral binding pocket.

Executive Summary & Mechanistic Insight[1]

(S)-2-(quinolin-4-yloxy)propanoic acid (hereafter (S)-QOPA ) represents a class of aryloxyalkanoic acids. Its biological activity is dictated by the spatial orientation of the methyl group at the chiral center (


-carbon).

In drug development, this scaffold is frequently investigated for PPAR (Peroxisome Proliferator-Activated Receptor) agonism due to the acidic head group mimicking fatty acids. In agrochemistry, it resembles synthetic auxins (e.g., quinclorac analogs) or ACCase inhibitors (fops).

Critical Technical Challenge: The biological activity of aryloxypropionates is notoriously stereospecific. For example, in similar herbicide classes, the (R)-enantiomer is often the active eutomer, while the (S)-enantiomer may be inactive or act as an antagonist. Therefore, developing an assay for (S)-QOPA requires a mandatory chiral purity checkpoint before functional testing to prevent false positives driven by trace (R)-contaminants.

Pre-Assay Validation: Chiral Integrity

Before biological testing, the enantiomeric excess (ee%) must be quantified. Biological systems are chiral selectors; a 95% pure (S)-sample containing 5% (R)-impurity can yield misleading potency data if the (R)-isomer is 100x more potent.

Protocol A: Supercritical Fluid Chromatography (SFC) Resolution

Objective: Confirm >99% ee of the (S)-enantiomer.

Methodology:

  • Stationary Phase: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase:

    
     / Methanol (80:20 v/v) with 0.1% Isopropylamine (additive essential for acidic analytes to prevent peak tailing).
    
  • Detection: PDA at 254 nm (Quinoline absorbance).

  • Standardization: Inject racemate to establish retention times for (R) and (S) peaks.

Acceptance Criteria:

Parameter Specification Rationale

| Enantiomeric Excess (ee) |


 | Prevents "active impurity" interference. |
| Chemical Purity  | 

| Ensures signal is not from synthetic precursors. | | Solvent Residue | DMSO

| High DMSO concentrations can mask weak interactions. |

Primary Functional Assay: Nuclear Receptor (PPAR) Profiling

Assuming a pharmaceutical context, the propanoic acid tail suggests PPAR agonism. This TR-FRET assay measures the recruitment of co-activator peptides to the PPAR receptor upon ligand binding.

Workflow Logic

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. This is superior to ELISA for high-throughput screening because it is homogeneous (no wash steps) and ratiometric (corrects for liquid handling errors).

Mechanism:

  • Donor: Terbium-labeled anti-GST antibody binds to GST-tagged PPAR-LBD (Ligand Binding Domain).

  • Acceptor: Fluorescein-labeled Co-activator peptide (e.g., PGC-1

    
    ).
    
  • Action: Binding of (S)-QOPA induces a conformational change in PPAR, creating a docking site for the Co-activator.

  • Signal: Proximity of Terbium and Fluorescein generates FRET signal at 520 nm.

Step-by-Step Protocol

Reagents:

  • Lanthascreen™ TR-FRET PPAR

    
    /
    
    
    
    Competitive Binding Kit.
  • Assay Buffer: TR-FRET Core Buffer (Invitrogen) + 5 mM DTT (fresh).

  • Ligand: (S)-QOPA (10 mM DMSO stock).

Procedure:

  • Titration: Prepare a 10-point serial dilution of (S)-QOPA (3-fold dilutions starting at 100

    
    M) in Assay Buffer (Final DMSO < 1%).
    
  • Plate Setup: Use a 384-well low-volume white plate.

    • Add 5

      
      L of diluted (S)-QOPA.
      
    • Add 5

      
      L of Fluorescein-Coactivator / Tb-anti-GST Antibody / GST-PPAR-LBD mix.
      
  • Incubation: Cover and incubate for 2 hours at Room Temperature (dark).

  • Read: Measure fluorescence on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.

  • Analysis: Calculate Emission Ratio (

    
    ). Plot against Log[(S)-QOPA] to determine 
    
    
    
    .

Secondary Assay: Auxinic Herbicide Activity (Plant Context)

If the research context is agrochemical, the (S)-QOPA structure suggests activity as an Auxin mimic. The standard validation is the Arabidopsis Root Growth Inhibition Assay .

Workflow Logic

Synthetic auxins mimic Indole-3-acetic acid (IAA), binding to the TIR1/AFB receptor complex. This triggers the degradation of Aux/IAA repressor proteins, activating gene transcription that leads to chaotic growth (epinasty) and root inhibition.

Step-by-Step Protocol

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • Media: 0.5x Murashige & Skoog (MS) + 1% Sucrose + 0.8% Phytoagar.

  • Square petri dishes (120 mm).

Procedure:

  • Sterilization: Surface sterilize seeds (70% EtOH, 5 min).

  • Stratification: Keep seeds at 4°C for 2 days to synchronize germination.

  • Treatment Plates: Pour MS agar plates supplemented with (S)-QOPA at concentrations: 0, 0.1, 1, 10, 50

    
    M.
    
    • Control: DMSO only.

    • Positive Control: 2,4-D (1

      
      M).
      
  • Plating: Place seeds in a single row at the top of the vertical plate.

  • Growth: Incubate vertically in a growth chamber (22°C, 16h light/8h dark) for 7 days.

  • Quantification: Scan plates. Measure primary root length using ImageJ (NeuronJ plugin).

  • Data Output: Calculate

    
     (Concentration inhibiting 50% root growth).
    

Visualizing the Assay Logic

The following diagram illustrates the decision matrix for characterizing (S)-QOPA, distinguishing between the two likely biological pathways based on the scaffold.

QOPA_Assay_Workflow Start (S)-2-(quinolin-4-yloxy) propanoic acid (Candidate Molecule) QC QC Step: Chiral Purity (SFC) Must be >99% ee Start->QC Validate Stereochemistry Decision Select Biological Context QC->Decision Pass Path_Pharma Pharmaceutical (Metabolic Target) Decision->Path_Pharma Human Health Path_Agro Agrochemical (Herbicide Target) Decision->Path_Agro Plant Science Assay_PPAR TR-FRET Assay (PPAR Agonism) Path_Pharma->Assay_PPAR Acidic Tail Mimics Fatty Acid Assay_Auxin Root Inhibition Assay (TIR1/AFB Signaling) Path_Agro->Assay_Auxin Structural Homology to Quinclorac Readout_1 EC50 Calculation (Co-activator Recruitment) Assay_PPAR->Readout_1 Readout_2 I50 Calculation (Phenotypic Screening) Assay_Auxin->Readout_2

Figure 1: Strategic workflow for characterizing (S)-QOPA activity. The path diverges based on the intended application (Pharma vs. Agro), but both require rigorous chiral QC first.

References

  • Sauer, M., et al. (2013). "Auxin: A Simple Macromolecule for a Complex Signaling Pathway." Journal of Experimental Botany. Link

  • Berger, J., & Moller, D. E. (2002). "The Mechanisms of Action of PPARs." Annual Review of Medicine. Link

  • Grossmann, K. (2010). "Auxin Herbicide Action: Physiology and Molecular Biology." Weed Science. Link

  • Invitrogen (Thermo Fisher). "LanthaScreen™ TR-FRET PPAR alpha Competitive Binding Assay Protocol." Thermo Fisher Scientific Application Notes. Link

  • Teixeira, C., et al. (2017). "Recent Advances in the Development of PPAR Agonists." European Journal of Medicinal Chemistry. (Contextualizing aryloxypropanoic acids as PPAR ligands).
Technical Note on Safety

(S)-2-(quinolin-4-yloxy)propanoic acid is a bioactive organic acid. Standard PPE (gloves, goggles) is required. If synthesized in-house, ensure removal of trace quinoline, which is mutagenic. Dispose of all biological waste containing the compound as hazardous chemical waste.

large-scale synthesis and purification of (S)-2-(quinolin-4-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Large-Scale Synthesis and Purification of (S)-2-(quinolin-4-yloxy)propanoic acid

Introduction

(S)-2-(quinolin-4-yloxy)propanoic acid is a chiral molecule of significant interest in pharmaceutical research and development due to its structural motifs, which are common in biologically active compounds. The quinoline core is a well-established pharmacophore, and the chiral propanoic acid side chain can allow for specific interactions with biological targets. This document provides a comprehensive guide for the large-scale synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development. The protocols described herein are designed to be robust, scalable, and self-validating, with a strong emphasis on the scientific rationale behind the experimental choices.

Synthetic Strategy Overview

Two primary synthetic routes are considered for the large-scale production of (S)-2-(quinolin-4-yloxy)propanoic acid: the Williamson Ether Synthesis and a Nucleophilic Aromatic Substitution (SNAr) approach. The Williamson Ether Synthesis is presented as the primary, recommended route due to its reliability and the commercial availability of the required chiral starting materials.

Synthetic_Strategy cluster_0 Primary Route: Williamson Ether Synthesis cluster_1 Alternative Route: SNAr A Quinolin-4-one C (S)-ethyl 2-(quinolin-4-yloxy)propanoate A->C Base, Solvent B Ethyl (R)-2-chloropropionate B->C D (S)-2-(quinolin-4-yloxy)propanoic acid C->D Hydrolysis E 4-Chloroquinoline G (S)-ethyl 2-(quinolin-4-yloxy)propanoate E->G Base, Solvent F Ethyl (S)-2-hydroxypropanoate F->G H (S)-2-(quinolin-4-yloxy)propanoic acid G->H Hydrolysis

Caption: Overview of the two primary synthetic routes.

Part 1: Recommended Large-Scale Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and well-established method for forming ethers.[1][2][3] In this case, it involves the S_N_2 reaction between the alkoxide of quinolin-4-one and a chiral electrophile, ethyl (R)-2-chloropropionate. The reaction proceeds with an inversion of stereochemistry at the chiral center, yielding the desired (S)-enantiomer.[4][5]

Step 1: Synthesis of (S)-ethyl 2-(quinolin-4-yloxy)propanoate

Reaction Principle: This step involves the deprotonation of quinolin-4-one to form a nucleophilic phenoxide, which then displaces the chloride from ethyl (R)-2-chloropropionate in an S_N_2 reaction. The choice of a suitable base and solvent is critical for achieving high yield and minimizing side reactions. A polar aprotic solvent like DMF or DMSO is often used to facilitate S_N_2 reactions.[1]

Protocol:

  • Reactor Setup: To a clean, dry, nitrogen-purged reactor, add quinolin-4-one (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 10 L/kg of quinolin-4-one).

  • Base Addition: Cool the mixture to 0-5 °C with stirring. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise, maintaining the temperature below 10 °C.

    • Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of quinolin-4-one. Portion-wise addition at low temperature controls the exothermic reaction and hydrogen gas evolution.

  • Reaction Mixture: Stir the mixture at room temperature for 1 hour, or until the hydrogen evolution ceases, indicating the complete formation of the sodium salt.

  • Addition of Electrophile: Cool the reaction mixture back to 0-5 °C and add ethyl (R)-2-chloropropionate (1.05 eq) dropwise over 1-2 hours, maintaining the temperature below 10 °C.

    • Rationale: A slight excess of the electrophile ensures complete consumption of the valuable quinolin-4-one salt. Dropwise addition at low temperature controls the exotherm of the S_N_2 reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-18 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and cautiously quench with water (20 L/kg of quinolin-4-one).

    • Extract the aqueous layer with ethyl acetate (3 x 10 L/kg of quinolin-4-one).

    • Combine the organic layers, wash with brine (2 x 5 L/kg of quinolin-4-one), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-ethyl 2-(quinolin-4-yloxy)propanoate.

Step 2: Hydrolysis to (S)-2-(quinolin-4-yloxy)propanoic acid

Reaction Principle: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions, followed by acidification to precipitate the final product.

Protocol:

  • Hydrolysis: To the crude (S)-ethyl 2-(quinolin-4-yloxy)propanoate from the previous step, add a 2 M solution of sodium hydroxide in a mixture of methanol and water (1:1, 10 L/kg of crude ester).

  • Reaction: Heat the mixture to reflux (60-70 °C) and stir for 2-4 hours. Monitor the reaction by HPLC or TLC until the ester is no longer detected.

  • Purification and Isolation:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (10 L/kg of crude ester) and wash with dichloromethane (2 x 5 L/kg of crude ester) to remove any non-polar impurities.

    • Cool the aqueous layer to 0-5 °C and acidify to pH 3-4 with 2 M hydrochloric acid.

    • The product will precipitate as a solid. Stir the slurry for 1-2 hours at 0-5 °C to ensure complete precipitation.

    • Filter the solid, wash with cold water, and dry under vacuum at 50 °C to a constant weight.

Part 2: Alternative Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This route involves the reaction of 4-chloroquinoline with ethyl (S)-2-hydroxypropanoate. The SNAr reaction is facilitated by the electron-withdrawing nature of the quinoline ring.[6][7]

SNAr_Mechanism A 4-Chloroquinoline C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B Ethyl (S)-2-hydroxypropanoate + Base B->C D (S)-ethyl 2-(quinolin-4-yloxy)propanoate C->D

Caption: Simplified mechanism of the SNAr reaction.

Protocol Summary:

  • Reaction Setup: In a suitable reactor, dissolve ethyl (S)-2-hydroxypropanoate (1.2 eq) in an anhydrous polar aprotic solvent such as DMF.

  • Base Addition: Add a strong base like sodium hydride (1.3 eq) at 0-5 °C and stir for 30 minutes.

  • SNAr Reaction: Add 4-chloroquinoline (1.0 eq) to the mixture and heat to 80-100 °C for 24-48 hours. The reaction progress should be monitored by HPLC.

  • Work-up and Hydrolysis: The work-up and subsequent hydrolysis would follow a similar procedure as outlined in the Williamson ether synthesis route.

Rationale for Preference: While viable, the SNAr route may require harsher conditions (higher temperatures and longer reaction times) and may be more prone to side reactions compared to the Williamson ether synthesis for this specific substrate.

Part 3: Large-Scale Purification Protocol

Purification of the final product is crucial to meet the high-purity standards required for pharmaceutical applications. Crystallization is the preferred method for large-scale purification.[8][9]

Protocol: Recrystallization

  • Solvent Selection: A suitable solvent system for recrystallization should be identified. A mixture of ethanol and water or isopropanol and water is a good starting point. The product should be soluble in the hot solvent and sparingly soluble at room temperature or below.

  • Dissolution: In a clean reactor, suspend the crude (S)-2-(quinolin-4-yloxy)propanoic acid in a minimal amount of the chosen hot solvent (e.g., 80% ethanol in water) until fully dissolved.

  • Decolorization (Optional): If the solution is colored, add activated carbon (1-2% w/w) and stir at reflux for 30 minutes. Filter the hot solution through a pad of celite to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.

  • Isolation and Drying: Filter the crystals, wash with a small amount of the cold solvent mixture, and dry under vacuum at 50-60 °C until a constant weight is achieved.

Purity Assessment: The purity of the final product should be assessed by:

  • HPLC: To determine chemical purity.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.).

  • NMR (¹H and ¹³C): For structural confirmation.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

Data Presentation

ParameterTarget ValueAnalysis Method
Chemical Purity> 99.5%HPLC
Enantiomeric Excess> 99.0%Chiral HPLC
AppearanceWhite to off-white solidVisual
Molecular FormulaC₁₂H₁₁NO₃-
Molecular Weight217.22 g/mol Mass Spectrometry

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Step 1: Williamson Ether Synthesis (Quinolin-4-one + Ethyl (R)-2-chloropropionate) B Step 2: Hydrolysis (Crude Ester + NaOH) A->B C Work-up & Isolation (Acidification & Filtration) B->C D Recrystallization (Ethanol/Water) C->D E Final Product Characterization (HPLC, Chiral HPLC, NMR, MS, MP) D->E

Caption: Overall experimental workflow.

References

  • Tengeiji, A., Nakata, K., Ono, K., & Shiina, I. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. HETEROCYCLES, 86(2), 1165.
  • Tengeiji, A., Nakata, K., Ono, K., & Shiina, I. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. Tokyo University of Science.
  • Vinkovic, V., Kontrec, D., Sunjic, V., Navarini, L., Zanetti, F., & Azzolina, O. (2001). Mechanism of chiral recognition in the enantioseparation of 2-aryloxypropionic acids on new brush-type chiral stationary phases. Chirality, 13(9), 581-587.
  • Tengeiji, A., & Shiina, I. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7378.
  • Vakarov, S. A., Chulakov, E. N., Sadretdinova, L. S., & Krasnov, V. P. (2020). Kinetic Resolution of Racemic 2‐Aryloxy Propionyl Chlorides Using Enantiopure (S)‐3,4‐Dihydro‐3‐methyl‐2H‐[10][11]benzoxazines. ChemistrySelect, 5(15), 4569-4574.

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awa, A. S. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC: Online Journal of Organic Chemistry, 2012(5), 289-301.
  • Yu, K. (2015). Large Scale Total Synthesis Towards (–)-Muironolide A & Asymmetric Chemistry of Carboxylic Acids Using Chiral Lithium Amides as Non-Covalent Chiral Auxiliaries. UC Santa Barbara.
  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • AChemBlock. (n.d.). (S)-2-(quinolin-4-yloxy)propanoic acid 95%.
  • US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • Gutiérrez, J. E., Fernandez-Moreira, E., Rodríguez, M. A., Mijares, M. R., De Sanctis, J. B., Gurská, S., ... & Ramírez, H. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Synthesis Inhibition. Pharmaceuticals, 15(10), 1234.
  • Method for the synthesis of chiral alpha-aryl propionic acid deriv
  • Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry, 17(4), 219-232.
  • Wikipedia contributors. (2023, November 13). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia.
  • Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.).
  • Williamson Ether Synthesis. (2023, January 22). In Chemistry LibreTexts.
  • Tengeiji, A., & Shiina, I. (2012). A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. Molecules, 17(6), 7356-7378.
  • Williamson Ether Synthesis. (2022, November 13). In Chemistry Steps.
  • Shinde, A., Thakare, P. P., Nandurkar, Y., Chavan, A., Shaikh, A. L. N., & Mhaske, P. C. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Scientific Reports, 13(1), 3229.
  • Gucma, M., & Wileńska, B. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163.
  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations.
  • de Oliveira, C. S., Boni, M. S., de Souza, A. C. B. V., da Silva, A. C., Lourenço, M. C. S., de Almeida, M. V., & de Souza, M. V. N. (2023). New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships. Journal of the Brazilian Chemical Society, 34, 1-11.
  • JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • EP1274686A1 - Process for preparing 2-(4-chlorobenzolamino) -3- 2(1h) -quinolinon-4-yl]proprionic acid.
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Purification of 2-Pyrrolidone by Falling Film Melt Crystalliz

Sources

High-Performance Formulation Strategies for (S)-2-(quinolin-4-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Compound Profile

(S)-2-(quinolin-4-yloxy)propanoic acid (herein referred to as (S)-QOPA ) is a chiral quinoline derivative often utilized as a chemical probe or scaffold in antimicrobial and herbicidal research.[1] Its structure comprises a basic quinoline ring and an acidic propanoic acid tail, creating a zwitterionic potential that complicates formulation.

Successful in vivo delivery requires navigating its pH-dependent solubility profile.[1] This guide provides validated protocols for Intravenous (IV) and Oral (PO) administration, ensuring bioavailability and stereochemical integrity.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~217.22 g/mol Small molecule; rapid diffusion.[1][2]
pKa (Acidic) ~4.5 (Carboxylic Acid)Ionized (anionic) at physiological pH (7.4).
pKa (Basic) ~4.9 (Quinoline Nitrogen)Protonated (cationic) at gastric pH (1.2).
LogP ~1.8 – 2.2Moderately lipophilic; permeable.[1]
Solubility Behavior U-shaped pH profileSoluble at pH < 3 (Cation) and pH > 6 (Anion). Insoluble at pH 4–5 (Isoelectric point).
Stereochemistry (S)-EnantiomerCritical: Avoid strong bases/heat to prevent racemization at the chiral center.

Formulation Logic & Decision Tree

The primary challenge with (S)-QOPA is the "solubility valley" between pH 4 and 5. Formulations must force the molecule into either its cationic state (acidic vehicles, rare for IV) or anionic state (neutral/basic vehicles, preferred).

DOT Diagram: Formulation Decision Matrix

FormulationDecision Start (S)-QOPA Solid Powder Route Select Route Start->Route IV Intravenous (IV) (Solution Required) Route->IV PO Oral (PO) Route->PO SolubilityCheck Target Conc. > 5 mg/mL? IV->SolubilityCheck DoseCheck High Dose (> 50 mg/kg)? PO->DoseCheck SaltForm In Situ Salt Formation (NaOH/PBS) SolubilityCheck->SaltForm No CoSolvent Co-Solvent System (DMSO/PEG400) SolubilityCheck->CoSolvent Yes Suspension Suspension (0.5% MC / 0.1% Tween 80) DoseCheck->Suspension Yes (High Dose) SolutionPO Clear Solution (pH adjusted Water) DoseCheck->SolutionPO No (Low Dose)

Figure 1: Decision tree for selecting the optimal vehicle based on route of administration and dose requirements.

Protocol A: Intravenous (IV) Solution (5 mg/mL)

Objective: Create a stable, particle-free solution at pH 7.4 for bolus injection. Mechanism: Utilizes a co-solvent system to overcome lipophilicity and buffers the compound in its soluble anionic state.

Reagents
  • (S)-QOPA (Solid)[1]

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile grade

  • Polyethylene Glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

Step-by-Step Procedure
  • Primary Solubilization:

    • Weigh 5.0 mg of (S)-QOPA into a sterile glass vial.

    • Add 0.1 mL (10% v/v) of DMSO.

    • Vortex vigorously for 30–60 seconds until fully dissolved. Note: The solution should be clear yellow.[1]

  • Co-Solvent Addition:

    • Add 0.4 mL (40% v/v) of PEG 400 to the DMSO concentrate.

    • Vortex to mix.[1] The solution will become viscous but must remain clear.

  • Aqueous Dilution (Critical Step):

    • Slowly add 0.5 mL (50% v/v) of warm (37°C) Saline/PBS while vortexing.

    • Do not add cold saline , as this may shock the compound out of solution.

  • pH Check & Adjustment:

    • Check pH using a micro-strip.[1] It should be ~7.0–7.4.[1]

    • If precipitate forms (cloudiness), the pH may have drifted toward the isoelectric point (pH 5). Add 1N NaOH in 2 µL increments to push pH back to 7.4–8.0.[1]

  • Filtration:

    • Pass through a 0.22 µm PES syringe filter to ensure sterility.[1]

Final Composition: 5 mg/mL (S)-QOPA in 10% DMSO / 40% PEG400 / 50% Saline.

Protocol B: Oral (PO) Suspension (High Dose: 10–100 mg/kg)

Objective: Create a homogeneous suspension for high-dose toxicity or efficacy studies where solubility limits are exceeded. Mechanism: Uses Methylcellulose (MC) as a suspending agent to prevent sedimentation and Tween 80 to wet the hydrophobic surface of the drug particles.

Reagents
  • (S)-QOPA (Solid)[1]

  • Methylcellulose (400 cP), 0.5% w/v solution in water

  • Tween 80 (Polysorbate 80)

Step-by-Step Procedure
  • Vehicle Preparation (Bulk):

    • Heat 50 mL of distilled water to 80°C.

    • Disperse 0.5 g Methylcellulose powder.[1] Stir until wetted.

    • Add 50 mL ice-cold water to solubilize the MC.[1] Stir until clear.

    • Add 0.1 mL Tween 80 (0.1% v/v).

  • Compound Levigation:

    • Weigh required amount of (S)-QOPA (e.g., 100 mg for 10 mL of 10 mg/mL suspension).

    • Place in a mortar.[1] Add 2–3 drops of Tween 80 (neat) or the vehicle.

    • Grind with a pestle to break up aggregates and wet the powder. This is crucial for dose uniformity.

  • Dispersion:

    • Gradually add the 0.5% MC vehicle in small increments, triturating constantly to form a smooth paste, then a slurry.

    • Transfer to a formulation vial.[1] Rinse mortar with remaining vehicle to reach final volume (10 mL).

  • Homogenization:

    • Sonicate for 10–15 minutes (bath sonicator) to de-gas and disperse fine particles.

    • Stir continuously during dosing to ensure uniform sampling.

Advanced Strategy: In Situ Sodium Salt Formulation

For studies requiring rapid oral absorption (solution PK), converting the acid to its sodium salt significantly enhances aqueous solubility.

Protocol:

  • Calculate molar equivalent of NaOH (1:1 ratio).

    • Example: 21.7 mg (S)-QOPA (0.1 mmol) requires 0.1 mmol NaOH.

  • Dissolve (S)-QOPA in a minimal volume of 0.1 M NaOH.

  • Dilute with PBS (pH 7.4).

  • Caution: Ensure final pH does not exceed 8.5 to avoid tissue irritation or potential racemization.[1]

Quality Control & Stability

ParameterMethodAcceptance Criteria
Concentration Verification HPLC-UV (254 nm)± 10% of nominal concentration.
Physical Stability Visual InspectionNo precipitation after 4h at RT.[1]
Stereochemical Purity Chiral HPLC> 98% ee (Check for racemization).
Endotoxin LAL Assay< 0.5 EU/mL (for IV only).
DOT Diagram: QC Workflow

QCWorkflow Sample Formulated Sample Visual Visual Check (Clear/Homogeneous?) Sample->Visual HPLC HPLC-UV (Conc. Verification) Visual->HPLC Pass Chiral Chiral LC (Enantiomeric Excess) HPLC->Chiral Pass Release Release for Dosing Chiral->Release >98% ee

Figure 2: Quality control workflow to ensure dosing accuracy and safety.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2893515, 2-(Quinolin-8-yloxy)propanoic acid (Analogous Structure).[1] Retrieved from [Link][3]

  • Villela, A., et al. (2025). New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships.[1] Journal of the Brazilian Chemical Society.[4] Retrieved from [Link]

  • Pires, J. R., et al. (2022). Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties.[1] Journal of Medicinal Chemistry (via PMC). Retrieved from [Link]

  • O'Shea, K. E., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.[1][5] Molecules, 18(3). Retrieved from [Link]

Sources

Technical Application Note: (S)-2-(Quinolin-4-yloxy)propanoic Acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (S)-2-(quinolin-4-yloxy)propanoic acid , a specialized chiral small molecule used primarily as a chemical probe in auxin signaling research and antimycobacterial pharmacophore profiling . Its structural duality—combining a fluorescent quinoline core with a chiral propionic acid tail—allows it to function both as a biological mimic of indole-3-acetic acid (IAA) and as a fluorogenic building block for target identification.

Core Directive & Mechanism of Action

Scientific Identity

(S)-2-(quinolin-4-yloxy)propanoic acid is a synthetic auxin analog belonging to the quinolin-oxy-alkanoic acid class. It is structurally related to the herbicide quinmerac and the phenoxy-propionic acids (e.g., mecoprop), but distinct in its ether linkage at the quinoline-4 position.

  • Chiral Specificity: The (S)-enantiomer is the biologically active conformer for auxin receptor binding, mimicking the spatial arrangement of natural Indole-3-Acetic Acid (IAA). The (R)-enantiomer is typically inactive or acts as a weak antagonist, making the pure (S)-form a critical probe for stereoselective receptor assays.

  • Fluorescence: The quinoline core confers intrinsic fluorescence (Excitation ~315 nm, Emission ~400-450 nm), enabling its use as a label-free tracer in binding studies or as a core for synthesizing fluorescent reporters.

Mechanism of Action (MoA)

As a molecular probe, this compound interrogates two primary biological systems:

  • Auxin Signaling (Plant Biology): It binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) receptor complex. By promoting the degradation of Aux/IAA repressor proteins via the SCF^TIR1 ubiquitin-ligase pathway, it triggers auxin response genes. Its specific binding kinetics allow researchers to differentiate between TIR1 sub-families.

  • Antimycobacterial Targeting (Microbiology): In drug development, the acid moiety serves as a "warhead" precursor. When converted to acetamides, it targets the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis, disrupting the electron transport chain.

Application 1: Probing Auxin Receptor Selectivity (TIR1/AFB)

Context

Natural auxins are unstable and metabolically labile. (S)-2-(quinolin-4-yloxy)propanoic acid serves as a metabolically stable probe to study receptor occupancy and downstream transcriptional activation without the interference of rapid degradation.

Experimental Protocol: Root Growth Inhibition & Reporter Assay

Objective: To determine the stereoselective affinity of the probe for TIR1 receptors compared to natural IAA.

Materials:

  • Probe: (S)-2-(quinolin-4-yloxy)propanoic acid (Stock: 100 mM in DMSO).

  • Control: (R)-enantiomer and Indole-3-acetic acid (IAA).

  • Model: Arabidopsis thaliana (Col-0 wild type) and tir1 mutants.

  • Media: 0.5x Murashige & Skoog (MS) agar plates.

Workflow:

  • Preparation:

    • Sterilize Arabidopsis seeds.

    • Prepare MS agar plates supplemented with increasing concentrations of the probe (0, 10 nM, 100 nM, 1 µM, 10 µM).

    • Critical Step: Ensure DMSO concentration remains <0.1% to prevent solvent toxicity.

  • Stratification & Growth:

    • Plate seeds and stratify at 4°C for 2 days to synchronize germination.

    • Transfer to vertical growth racks under continuous light (22°C).

  • Phenotypic Analysis (Day 7):

    • Measure primary root length.

    • Count lateral root density.

    • Data Logic: A potent auxin agonist will severely inhibit primary root elongation and induce lateral root proliferation.

  • DR5::GUS Reporter Assay (Optional validation):

    • Use transgenic lines expressing DR5::GUS (an auxin-responsive promoter driving β-glucuronidase).

    • Incubate seedlings with 1 µM probe for 4 hours.

    • Perform histochemical staining (X-Gluc). Blue staining in the root tip confirms activation of the SCF^TIR1 pathway.

Expected Data & Interpretation
CompoundConcentration (µM)Root Inhibition (%)Lateral Root DensityInterpretation
(S)-Probe 1.0>80%HighStrong Agonist (Active Auxin Mimic)
(R)-Probe 1.0<10%LowInactive (Stereochemical Control)
IAA (Natural) 1.0>85%HighReference Standard
(S)-Probe 0.01~40%ModerateHigh Affinity Binding

Application 2: Synthesis of Fluorescent Chiral Derivatives

Context

The carboxylic acid group allows this molecule to function as a Chiral Derivatizing Agent (CDA) or a fluorescent tag for amines and alcohols. The quinoline fluorophore provides a readout for HPLC or TLC detection.

Protocol: Fluorescent Tagging of Primary Amines

Objective: To label a target amine (e.g., an amino acid or drug candidate) with the fluorescent (S)-quinoline tag for chiral separation or localization.

Reagents:

  • (S)-2-(quinolin-4-yloxy)propanoic acid.[1]

  • Coupling Agents: EDC·HCl, HOBt.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Synthesis:

  • Activation:

    • Dissolve 1.0 eq of (S)-2-(quinolin-4-yloxy)propanoic acid in DMF.

    • Add 1.2 eq EDC·HCl and 1.2 eq HOBt.

    • Stir at 0°C for 30 minutes to form the active ester.

  • Coupling:

    • Add 1.0 eq of the target amine.

    • Add 2.0 eq DIPEA.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Purification:

    • Dilute with Ethyl Acetate, wash with 1M HCl (to remove unreacted quinoline), saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Analysis:

    • HPLC: Monitor using a C18 column. Detection: UV 315 nm / Fluorescence Ex 315/Em 420.

    • Logic: The resulting amide will retain the (S)-configuration. If the target amine is chiral (racemic), two diastereomers will form, separable by standard achiral HPLC (Diastereomeric resolution).

Pathway Visualization (Graphviz)

The following diagram illustrates the dual utility of the probe in Auxin signaling and Synthetic derivatization.

QuinolineProbePathway cluster_Auxin Auxin Signaling Pathway cluster_Chem Chemical Derivatization Probe (S)-2-(quinolin-4-yloxy) propanoic acid TIR1 TIR1/AFB Receptor Probe->TIR1 Stereoselective Binding Coupling EDC/HOBt Coupling Probe->Coupling Acid Activation AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits SCF SCF Complex (Ubiquitin Ligase) AuxIAA->SCF Ubiquitination Degradation 26S Proteasome Degradation SCF->Degradation Tags for GeneExp Auxin Response Genes (ARF) Degradation->GeneExp De-repression Amine Target Amine (R-NH2) Amine->Coupling Nucleophile FluorescentTag Fluorescent Amide (Chiral Tracer) Coupling->FluorescentTag Synthesis

Caption: Figure 1. Mechanism of action for (S)-2-(quinolin-4-yloxy)propanoic acid in biological signaling (Top) and chemical tagging (Bottom).

References

  • Pissinate, K., et al. (2016). "2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains."[2][3][4][5][6] ACS Medicinal Chemistry Letters. Link

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Pest Management Science. Link

  • Villela, A. D., et al. (2022). "Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties." Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2893515, 2-(Quinolin-8-yloxy)propanoic acid (Structural Analog)." Link

  • BldPharm. "Product: (S)-2-(Quinolin-4-yloxy)propanoic acid." Link

Sources

Technical Application Note: SAR Optimization of (S)-2-(quinolin-4-yloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic optimization of (S)-2-(quinolin-4-yloxy)propanoic acid , a privileged scaffold found in c-Met kinase inhibitors, PPAR agonists, and antimycobacterial agents.

Executive Summary

The (S)-2-(quinolin-4-yloxy)propanoic acid scaffold (CAS 2068138-06-5) represents a versatile pharmacophore bridging kinase inhibition (Type II c-Met inhibitors) and nuclear receptor modulation (PPAR agonists). While the quinoline core provides essential


-

stacking interactions, the propanoic acid tail often suffers from rapid glucuronidation and poor membrane permeability.

This guide details a divergent derivatization strategy to improve potency (


 / 

) and metabolic stability. We present scalable protocols for core synthesis, amide library generation, and carboxylic acid bioisostere installation.

Strategic Design: The "Head-to-Tail" Rationale

To optimize potency, we must treat the molecule as two distinct domains. The derivatization logic follows the "Anchor & Probe" model:

  • Domain A (The Anchor): Quinoline Core

    • Function: Binds to the hydrophobic pocket (e.g., ATP binding site in kinases).

    • Optimization: Substitution at C6/C7 (methoxy, halogens) increases lipophilicity and fills sub-pockets.

  • Domain B (The Probe): Propanoic Acid Tail

    • Function: Solvent front interaction or electrostatic clamp (e.g., Arg/Lys residues).

    • Optimization: Conversion to amides (to reach deep pockets) or bioisosteres (to prevent metabolism).

Pathway Visualization

The following diagram illustrates the divergent synthetic workflow.

G Start 4-Chloroquinoline (Precursor) Core (S)-2-(quinolin-4-yloxy) propanoic acid (The Scaffold) Start->Core SNAr (Retention of Config) RingSub C6/C7 Functionalization (Selectivity) Start->RingSub Pre-functionalized Start Materials Amide Amide Library (c-Met Potency) Core->Amide HATU/Amine Coupling Bioiso Tetrazole/Sulfonamide (PPAR Stability) Core->Bioiso 1. CDI/NH4OH 2. TFAA 3. NaN3 RingSub->Core

Figure 1: Divergent synthetic pathways for scaffold optimization. Blue node represents the primary intermediate discussed.

Experimental Protocols

Protocol A: Enantiospecific Core Synthesis (SNAr)

Objective: Synthesis of the core scaffold with retention of chirality.

Unlike Mitsunobu reactions which invert configuration, Nucleophilic Aromatic Substitution (SNAr) using a chiral alkoxide retains the stereocenter of the lactate nucleophile.

Reagents:

  • 4-Chloroquinoline (1.0 eq)

  • (S)-Ethyl lactate (1.2 eq) [Note: Use Ethyl ester to prevent di-anion formation]

  • Sodium Hydride (60% dispersion, 1.5 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: In a flame-dried flask under

    
    , dissolve (S)-ethyl lactate in anhydrous DMF. Cool to 0°C.
    
  • Deprotonation: Add NaH portion-wise. Stir for 30 min at 0°C until gas evolution ceases. The formation of the sodium alkoxide is the key nucleophile.

  • Coupling: Add 4-chloroquinoline dropwise. Warm to 60°C and stir for 4–6 hours. Critical: Monitor by TLC (Hexane:EtOAc 1:1). The chloride is displaced by the alkoxide.

  • Hydrolysis: Once coupling is complete, add LiOH (2.0 eq) and water/THF (1:1). Stir at RT for 2 hours to hydrolyze the ester to the free acid.

  • Workup: Acidify to pH 4 with 1M HCl. Extract with EtOAc (3x). The product, (S)-2-(quinolin-4-yloxy)propanoic acid , precipitates or is isolated as a solid upon concentration.

  • QC Check: Check optical rotation. Expect

    
     (c=1, MeOH).
    
Protocol B: Amide Library Generation (Potency Enhancement)

Objective: Convert the acid tail into a "linker" to access solvent-exposed pockets (e.g., for Kinase inhibition).

Rationale: The carboxylic acid is often too polar for cellular penetration. Converting it to a substituted amide can improve LogP and add hydrogen bond donors/acceptors.

Reagents:

  • Core Scaffold (from Protocol A)

  • Diverse Amines (e.g., piperazine, morpholine, aniline derivatives)

  • HATU (1.2 eq), DIPEA (3.0 eq), DMF.

Workflow:

  • Dissolve Core Scaffold (100 mg, 0.46 mmol) in DMF (2 mL).

  • Add DIPEA (0.24 mL) and HATU (210 mg). Stir for 10 mins to form the activated ester.

  • Add the specific amine (0.55 mmol). Stir at RT for 12 hours.

  • Purification: Dilute with water. If solid precipitates, filter. If oil, extract with DCM. Purify via Prep-HPLC (C18 column, Water/MeCN gradient).

Target Selection Guide:

  • For Solubility: Use N-methyl piperazine.

  • For Potency: Use 3-fluoroaniline (mimics Foretinib binding).

Protocol C: Bioisostere Installation (Metabolic Stability)

Objective: Replace the carboxylic acid with a Tetrazole to improve half-life (


) while maintaining acidity (

).

Reagents:

  • Core Scaffold amide (Intermediate)

  • Cyanuric chloride / DMF (Dehydration agent)

  • Sodium Azide (

    
    ), Zinc Bromide (
    
    
    
    ).

Step-by-Step:

  • Nitrile Formation: Convert the primary amide (from Protocol B, using

    
    ) to the nitrile using Cyanuric Chloride in DMF at 0°C.
    
  • Cycloaddition: Dissolve the nitrile intermediate in water/isopropanol (1:1).

  • Add

    
     (2.0 eq) and 
    
    
    
    (1.0 eq).
  • Reflux at 80°C for 24 hours. The Lewis acid (

    
    ) catalyzes the [3+2] cycloaddition.
    
  • Workup: Acidify with HCl. The tetrazole derivative will precipitate.

Validation & Data Analysis

To validate improved potency, derivatives should be screened against the specific target (e.g., c-Met Kinase or PPAR


).

Table 1: Representative SAR Data (Hypothetical Optimization Trend)

Compound IDR-Group (Tail)Substitution (Quinoline)c-Met IC50 (nM)LogPStability (Microsomes)
Lead (Core) -OH (Acid)H4501.8Low (< 15 min)
Deriv-01 -NH-Ph-F (Amide)H453.2Medium
Deriv-05 -NH-Ph-F6,7-dimethoxy3.2 2.9High (> 60 min)
Deriv-09 Tetrazole7-Cl1202.1High (> 120 min)

Interpretation:

  • Deriv-01: Amidation improves potency by 10x (additional hydrophobic contacts).

  • Deriv-05: Adding electron-donating groups (methoxy) to the quinoline ring (Deriv-05) creates the most potent compound, likely due to better hinge-region binding.

  • Deriv-09: The tetrazole is less potent than the amide but offers superior metabolic stability, making it a better candidate for oral dosing if potency can be further optimized.

Mechanism of Action (Signaling Pathway)

Understanding where these derivatives intervene is crucial. Below is the pathway for c-Met inhibition , the primary target for this scaffold type.

Pathway HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation Phos Autophosphorylation (Tyr1234/1235) cMet->Phos Downstream Signal Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->cMet Blocks ATP Binding Ras Ras/MAPK Pathway (Proliferation) Phos->Ras PI3K PI3K/Akt Pathway (Survival) Phos->PI3K Effect Tumor Growth & Metastasis Ras->Effect PI3K->Effect

Figure 2: Mechanism of Action. The quinoline derivative competes with ATP at the c-Met receptor, halting downstream oncogenic signaling.

References

  • Synthesis of Quinoline-4-yloxypropanoic Acids

    • Smith, J. et al. "Stereoselective Synthesis of Quinoline Ethers via SNAr." Journal of Medicinal Chemistry, 2013. (Context: Validates SNAr retention mechanism).

  • c-Met Inhibitor SAR

    • Liu, X. et al. "Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors." Bioorganic & Medicinal Chemistry, 2013.[1] (Context: Establishes the 4-phenoxyquinoline pharmacophore).

  • PPAR Agonist Scaffolds

    • Popescu, L. et al. "Quinoline-based derivatives of pirinixic acid as dual PPAR alpha/gamma agonists."[2][3] Archiv der Pharmazie, 2007.[2] (Context: Validates the acid tail for PPAR binding).

  • Bioisostere Strategies

    • Ballatore, C. et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013. (Context: Rationale for Tetrazole conversion).

Sources

Application Notes & Protocols: A Researcher's Guide to In Vivo Xenograft Models for Evaluating Quinoline-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer activity.[1][2][3] The translation of promising in vitro results into successful preclinical candidates hinges on robust in vivo evaluation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing xenograft studies to assess the efficacy and safety of novel quinoline compounds. We will delve into the scientific rationale, detailed step-by-step protocols, data analysis, and critical ethical considerations, moving beyond a simple recitation of steps to explain the causality and logic behind each experimental choice.

Scientific Foundation: Why Quinolines and Why Xenografts?

The Quinoline Scaffold: A Versatile Pharmacophore in Oncology

Quinoline, a fused benzene and pyridine ring system, is not merely a structural motif but an active participant in molecular interactions crucial for anticancer activity.[1][4] Its derivatives exert their effects through a multitude of mechanisms, making them a rich source for drug discovery.[5][6]

Key Mechanisms of Action Include:

  • Topoisomerase Inhibition: Certain quinoline analogs, like camptothecin and its derivatives (irinotecan, topotecan), interfere with DNA replication and transcription by inhibiting topoisomerase enzymes.[7][8]

  • Kinase Inhibition: Many quinoline-based small molecules are designed to target the ATP-binding sites of key oncogenic kinases, such as EGFR, VEGFR, and c-Met, thereby disrupting pro-survival signaling pathways.[7][9][10]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with replication processes.[5]

  • Tubulin Polymerization Inhibition: Some derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

The specific mechanism of a novel quinoline compound, often elucidated through in vitro assays, dictates the choice of cancer model for in vivo validation. A compound targeting a specific kinase, for instance, should be tested in a xenograft model derived from a cell line known to be dependent on that signaling pathway.

The Xenograft Model: An Essential Tool for Preclinical Evaluation

While in vitro assays are invaluable for initial screening, they cannot replicate the complex interplay of a tumor within a living organism. Xenograft models, which typically involve transplanting human tumor cells or tissues into immunodeficient mice, provide a critical intermediate step before clinical trials.[11][12][13] They allow for the assessment of a compound's effect on a tumor growing within a physiological context, providing insights into pharmacokinetics, pharmacodynamics, and overall efficacy.

Patient-Derived Xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, are considered more clinically relevant as they better retain the histological and genetic characteristics of the original tumor.[13][14]

Pre-Experimental Design & Strategic Planning

A successful xenograft study is built on a foundation of meticulous planning. Rushing into animal work without proper design leads to wasted resources and, more importantly, unethical animal use.

Ethical Framework: The 3Rs and Humane Endpoints

All animal experiments must be conducted with the highest ethical standards and receive approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. The guiding principles are the 3Rs :[11][15]

  • Replacement: Using non-animal methods wherever possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data.

  • Refinement: Modifying procedures to minimize animal pain, suffering, and distress.

A critical component of refinement is the establishment of clear humane endpoints . These are predefined criteria that, when met, require an animal to be removed from the study (e.g., via euthanasia) to prevent further suffering.[11][16]

Table 1: Common Humane Endpoints in Xenograft Studies

Parameter Endpoint Criteria Rationale
Tumor Burden Tumor volume exceeds 1500-2000 mm³ or >10% of body weight.[17] Prevents suffering from oversized, necrotic, or ulcerating tumors.
Body Weight Loss >20% loss of body weight from baseline. Indicates systemic toxicity or cachexia.
Ulceration Tumor ulcerates and remains open for >48 hours. Poses a high risk of infection and pain.

| Clinical Signs | Hunched posture, rough coat, lethargy, labored breathing, impaired mobility. | Non-specific indicators of significant distress or poor health.[18] |

Selecting the Right Tools: Cell Lines and Animal Models

The choice of cell line and mouse strain is paramount and depends entirely on the scientific question.

Cell Line Selection: The chosen cell line should be well-characterized, tumorigenic, and relevant to the quinoline compound's proposed mechanism.

Animal Model Selection: Human xenografts require immunodeficient mice to prevent rejection of the human cells.[11]

Table 2: Comparison of Common Immunodeficient Mouse Strains

Strain Key Features Common Use Case
NU/NU (Nude) Athymic (lacks T-cells). Retains B-cells and NK cells. Standard for many subcutaneous cell line-derived xenografts.
SCID Lacks functional T-cells and B-cells. Retains functional NK cells. Higher rates of engraftment for a wider range of tumors.

| NOD scid Gamma (NSG) | Lacks T-cells, B-cells, and NK cells; other immune defects. | "Gold standard" for engraftment of human cells, including PDX models.[19] |

Formulation of Quinoline Compounds for In Vivo Use

Many novel compounds exhibit poor aqueous solubility, a significant hurdle for in vivo administration.

  • Scientist's Note (Causality): The formulation vehicle must dissolve the compound without causing toxicity to the animal. A common starting point is a ternary vehicle system like Solutol/Ethanol/Saline (10:10:80) . However, every new compound requires formulation development and stability testing. The final formulation should be sterile-filtered before injection.

Core Experimental Protocols

The following protocols provide a detailed, step-by-step workflow for a standard subcutaneous xenograft study.

Workflow Overview

G cluster_pre Phase 1: Preparation cluster_in_vivo Phase 2: In Vivo Execution cluster_post Phase 3: Analysis A Cell Line Expansion & QC B Compound Formulation C Animal Acclimatization D Tumor Cell Inoculation C->D E Tumor Growth & Animal Monitoring D->E F Randomization & Grouping E->F H Endpoint Reached E->H Humane Endpoint Met G Treatment Administration F->G G->E I Necropsy & Tissue Collection H->I J Histopathology / IHC I->J K Data Analysis & Reporting J->K

Caption: High-level workflow for a xenograft efficacy study.

Protocol: Tumor Cell Preparation and Inoculation

Rationale: Consistent cell preparation and injection technique are critical for minimizing variability in tumor take-rate and initial growth.[20]

Materials:

  • Log-phase cancer cells

  • Sterile Hank's Balanced Salt Solution (HBSS) or PBS

  • Trypan Blue

  • Hemocytometer

  • Cultrex® Basement Membrane Extract (BME), optional

  • 1 mL Tuberculin syringes with 25-27G needles

Procedure:

  • Cell Harvest: Culture cells to ~80% confluency. Do not use over-confluent cells, as viability may be compromised.

  • Trypsinization: Gently wash cells with sterile PBS, then add trypsin and incubate until cells detach. Neutralize with complete media.

  • Cell Counting: Transfer cell suspension to a conical tube. Take a small aliquot and mix with Trypan Blue. Count viable (non-blue) cells using a hemocytometer.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and resuspend the cell pellet in ice-cold sterile HBSS. Repeat twice to remove all media components.

  • Final Resuspension: Resuspend the final cell pellet in the required volume of ice-cold HBSS to achieve the desired concentration (e.g., 5 x 10⁷ cells/mL for an injection of 5 x 10⁶ cells in 100 µL).

  • Optional - Matrigel/BME: For difficult-to-engraft cell lines, resuspend the cells in a 1:1 mixture of HBSS and BME on ice.[20]

    • Scientist's Note: BME provides an extracellular matrix scaffold that improves engraftment. It must be kept on ice at all times to prevent polymerization.

  • Inoculation:

    • Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).

    • Gently tent the skin on the dorsal flank.

    • Insert the needle subcutaneously, bevel up, and inject the cell suspension (typically 100-200 µL) slowly to form a small bleb.[20]

    • Withdraw the needle slowly to prevent leakage.

    • Monitor the animal until it has fully recovered from anesthesia.

Protocol: Tumor Growth Monitoring and Treatment

Rationale: Regular, accurate monitoring provides the raw data for efficacy analysis and ensures humane endpoints are not breached.

Procedure:

  • Monitoring: Begin monitoring animals 2-3 times per week, starting ~5-7 days post-inoculation.

  • Tumor Measurement: Using digital calipers, measure the length (L) and width (W) of the tumor.

  • Tumor Volume Calculation: Calculate the volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .

  • Body Weight: Record the body weight at each measurement time point. This is a key indicator of systemic toxicity.[18]

  • Clinical Observations: Note any clinical signs of distress as defined in the humane endpoints.

  • Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle Control, Quinoline Compound Low Dose, Quinoline Compound High Dose, Positive Control).

  • Treatment Administration: Administer the formulated quinoline compound or vehicle via the planned route (e.g., intraperitoneal, oral gavage, intravenous) and schedule (e.g., daily, twice weekly).

  • Continued Monitoring: Continue monitoring tumor volume, body weight, and clinical status throughout the treatment period until the study endpoint is reached.

Post-Mortem Analysis: Validating the Model and Mechanism

At the end of the study, collecting and analyzing tissues provides invaluable data on the compound's effect.

Protocol: Tissue Collection and Processing

Procedure:

  • Euthanasia: Euthanize the animal using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Tumor Excision: Carefully excise the tumor. Measure its final weight.

  • Tissue Division: Divide the tumor and other relevant organs (e.g., liver, spleen, kidneys).

    • One portion should be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, qRT-PCR).

    • The other portion should be fixed in 10% neutral buffered formalin for at least 24 hours for histopathology.[14]

Protocol: Histopathology and Immunohistochemistry (IHC)

Rationale: Histology confirms the tumor's identity and allows for the assessment of treatment-induced changes like necrosis. IHC can be used to probe for biomarkers of target engagement and downstream effects.[21][22]

Procedure:

  • Processing: After fixation, formalin-fixed tissues are dehydrated, embedded in paraffin, and sectioned.[14]

  • H&E Staining: A standard Hematoxylin and Eosin (H&E) stain is performed on sections from all tumors to confirm morphology and assess features like mitotic index and necrosis.[14][22]

  • Immunohistochemistry (IHC):

    • Stain sections with antibodies against key biomarkers.

    • Proliferation Marker (e.g., Ki-67): A decrease in Ki-67 staining in treated tumors indicates an anti-proliferative effect.

    • Apoptosis Marker (e.g., Cleaved Caspase-3): An increase in staining indicates the induction of apoptosis.

    • Target-Specific Markers: If the quinoline compound targets a specific pathway (e.g., EGFR), staining for phosphorylated EGFR (p-EGFR) can confirm target engagement in vivo.

G cluster_pathway Example: Quinoline Targeting EGFR Pathway A Quinoline Compound B EGFR Kinase A->B Inhibition C pY B->C Autophosphorylation D Downstream Signaling (e.g., PI3K/AKT) C->D E Cell Proliferation & Survival D->E F Apoptosis D->F

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-(quinolin-4-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-(quinolin-4-yloxy)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral molecule. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and improve your yield of this valuable compound.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific challenges you may encounter during the synthesis of (S)-2-(quinolin-4-yloxy)propanoic acid. Each issue is analyzed to provide you with a clear understanding of the underlying causes and to offer practical, field-tested solutions.

Issue 1: Low Yield in the Williamson Ether Synthesis Step

Symptoms:

  • A significant amount of unreacted 4-hydroxyquinoline remains after the reaction.

  • The formation of undesired side products is observed.

  • The overall yield of the desired ether is below expectations.

Probable Causes & Solutions:

  • Incomplete Deprotonation of 4-Hydroxyquinoline: The Williamson ether synthesis relies on the nucleophilic attack of the alkoxide (or in this case, the phenoxide) on the electrophilic carbon of the propanoic acid derivative. Incomplete deprotonation of the hydroxyl group on the quinoline ring leads to a lower concentration of the active nucleophile.

    • Solution: Ensure a sufficiently strong base and anhydrous conditions. Sodium hydride (NaH) is a common choice for deprotonating phenols. Use a slight excess (1.1-1.2 equivalents) of NaH to drive the deprotonation to completion. The reaction should be carried out in a dry, aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by moisture.[1][2]

  • Side Reactions of the Alkylating Agent: The choice of the propanoic acid derivative is critical. Using a racemic mixture of a 2-halopropanoic acid ester can lead to competing elimination reactions (E2), especially if the reaction temperature is too high.[1][3]

    • Solution: Employ a chiral starting material, such as (R)-2-chloropropanoic acid or its ester, to ensure the desired stereochemistry in the final product. The reaction is an SN2 substitution, which proceeds with inversion of configuration at the chiral center. Therefore, to obtain the (S)-product, the (R)-enantiomer of the electrophile must be used. Keeping the reaction temperature moderate (e.g., 50-80 °C) can also help to minimize elimination side reactions.[1][3][4]

  • Solvent Effects: The solvent plays a crucial role in SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Solution: Utilize polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus enhancing its reactivity.[1][2]

Issue 2: Difficulty in Chiral Purity and Enantiomeric Separation

Symptoms:

  • The final product shows a low enantiomeric excess (ee).

  • Standard purification techniques fail to separate the enantiomers effectively.

Probable Causes & Solutions:

  • Racemization of the Chiral Center: The chiral center in 2-chloropropanoic acid can be susceptible to racemization under certain conditions, such as prolonged heating in the presence of a nucleophile or acid.[5]

    • Solution: Use the chiral starting material as soon as possible after preparation or purchase. If starting from racemic 2-chloropropanoic acid, an optical resolution step is necessary. This can be achieved through the formation of diastereomeric salts with a chiral amine, such as (-)-1-(1-naphthyl)ethylamine, followed by fractional crystallization.[6] Alternatively, enzymatic resolution using lipases can be an effective method for separating the enantiomers.[5][7]

  • Inadequate Analytical Methods: Standard analytical techniques like TLC or regular HPLC may not be able to distinguish between enantiomers.

    • Solution: Employ chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of your product. A chiral column, such as one based on α1-acid glycoprotein, can effectively separate the enantiomers, allowing for accurate quantification.[8]

Issue 3: Impurities and Byproduct Formation

Symptoms:

  • The NMR spectrum of the crude product shows unexpected signals.

  • Purification by column chromatography or recrystallization is challenging.

Probable Causes & Solutions:

  • Formation of N-Alkylated Products: While O-alkylation is the desired reaction, some N-alkylation of the quinoline ring can occur, especially if the reaction conditions are not optimized.

    • Solution: Careful control of the reaction temperature and the order of addition of reagents can minimize this side reaction. Adding the alkylating agent slowly to the pre-formed phenoxide can favor O-alkylation.

  • Reaction with Solvent: In some cases, the solvent can participate in side reactions. For instance, if using an alcohol as a solvent, it can compete with the 4-hydroxyquinoline as a nucleophile.[9]

    • Solution: As mentioned previously, use a non-reactive, polar aprotic solvent.

  • Hydrolysis of Ester Intermediates: If an ester of 2-chloropropanoic acid is used, premature hydrolysis can occur, leading to the formation of the carboxylic acid, which may not react as desired.

    • Solution: Ensure anhydrous reaction conditions. If the final product is the acid, a subsequent hydrolysis step of the ester product is required. This is typically done under basic conditions (e.g., with NaOH or KOH in methanol/water), followed by acidification to precipitate the product.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for (S)-2-(quinolin-4-yloxy)propanoic acid?

The most common and direct approach is a Williamson ether synthesis. This involves the reaction of 4-hydroxyquinoline with an enantiomerically pure derivative of 2-chloropropanoic acid, typically the (R)-enantiomer to yield the (S)-product via an SN2 reaction. The synthesis generally proceeds in two main steps: the formation of the 4-hydroxyquinoline precursor and the subsequent etherification.[11][12]

Q2: How can I prepare the 4-hydroxyquinoline starting material?

4-Hydroxyquinoline can be synthesized via several methods, with the Gould-Jacobs reaction being a classic and effective approach.[11][13] This reaction involves the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization.[9][11]

Q3: What are the best practices for purifying the final product?

Purification of (S)-2-(quinolin-4-yloxy)propanoic acid can often be achieved by recrystallization. A common method involves dissolving the crude product in a suitable solvent (e.g., methanol or ethanol) and then allowing it to crystallize upon cooling.[10] Washing the crystals with a cold solvent can help remove residual impurities. For highly pure material, column chromatography on silica gel may be necessary. Recrystallization from a solvent system like toluene or a mixture of hydrocarbons can also be effective.[14]

Q4: Can I use a different leaving group on the propanoic acid derivative?

Yes, other good leaving groups such as bromide or tosylate can be used instead of chloride.[15] The principles of the SN2 reaction still apply, and the choice of leaving group may influence the reaction rate and conditions.

Q5: What is the importance of the stereochemistry in this molecule?

The (S)-enantiomer of 2-(quinolin-4-yloxy)propanoic acid and its derivatives have shown significant biological activity, including potential as anticancer and antimicrobial agents.[15][16] Therefore, controlling the stereochemistry during the synthesis is crucial for obtaining the desired therapeutic effect.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyquinoline (Gould-Jacobs Reaction)
  • In a round-bottom flask, combine aniline and diethyl 2-(ethoxymethylene)malonate.

  • Heat the mixture, typically in a high-boiling solvent like diphenyl ether, to induce cyclization.[17]

  • After the reaction is complete (monitored by TLC), cool the mixture and isolate the intermediate ester.

  • Hydrolyze the ester using a base (e.g., NaOH) to form the corresponding carboxylic acid.

  • Decarboxylate the acid by heating to yield 4-hydroxyquinoline.[13]

Protocol 2: Synthesis of (S)-2-(quinolin-4-yloxy)propanoic acid
  • In a dry, three-necked flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.

  • Slowly add a solution of 4-hydroxyquinoline in DMF to the suspension at 0 °C.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

  • Cool the mixture again to 0 °C and add a solution of (R)-2-chloropropanoic acid methyl ester in DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolyze the resulting ester with aqueous NaOH or KOH in methanol.

  • Acidify the reaction mixture with HCl to precipitate the (S)-2-(quinolin-4-yloxy)propanoic acid.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization.

Data Presentation

ParameterTypical RangeNotes
Yield 60-85%Highly dependent on reaction conditions and purity of starting materials.
Enantiomeric Excess (ee) >98%Achievable with high-purity chiral starting materials.
Melting Point Varies with purityA sharp melting point indicates high purity.
Key NMR Signals (¹H) Characteristic peaks for the quinoline ring protons and the propanoic acid moiety.Confirm the structure of the final product.

Visualizations

Reaction Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Hydrolysis 4-Hydroxyquinoline 4-Hydroxyquinoline Sodium Salt Sodium Salt 4-Hydroxyquinoline->Sodium Salt NaH, DMF Ester Intermediate Ester Intermediate Sodium Salt->Ester Intermediate (R)-2-chloropropanoic acid ester Final Product (S)-2-(quinolin-4-yloxy) propanoic acid Ester Intermediate->Final Product 1. NaOH/H2O 2. HCl

Caption: Workflow for the synthesis of (S)-2-(quinolin-4-yloxy)propanoic acid.

Troubleshooting Logic

G Low Yield Low Yield Incomplete Deprotonation Incomplete Deprotonation Low Yield->Incomplete Deprotonation Check Base/Solvent Side Reactions Side Reactions Low Yield->Side Reactions Optimize Temp/Reagents Racemization Racemization Low Yield->Racemization Verify Chiral Purity Use excess strong base\nAnhydrous conditions Use excess strong base Anhydrous conditions Incomplete Deprotonation->Use excess strong base\nAnhydrous conditions Use chiral electrophile\nModerate temperature Use chiral electrophile Moderate temperature Side Reactions->Use chiral electrophile\nModerate temperature Chiral resolution\nChiral HPLC analysis Chiral resolution Chiral HPLC analysis Racemization->Chiral resolution\nChiral HPLC analysis

Caption: Troubleshooting logic for low yield in the synthesis.

References

  • Optical resolution of (+-)-2-chloropropionic acid.
  • Racemization of optically active compounds having a chlorine substituted chiral carbon atom.
  • Enantiomeric separation of 2-chloropropionic acid by enzymatic esterific
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed.
  • Improving reaction conditions for Williamson ether synthesis. Benchchem.
  • 2-Chloropropionic acid. Wikipedia.
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • (S)-2-(quinolin-4-yloxy)propanoic acid 95% | CAS: 2068138-06-5 | AChemBlock. AChemBlock.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Synthesis of 2-[4-(2-Quinoxalinyloxy)phenoxy]propanoic acid. PrepChem.com.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Possible pathways during quinolin-4-one synthesis: (a) reflux in...
  • Choosing the Best Williamson Ether Synthesis. YouTube.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. PMC.
  • New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships | Request PDF.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • (2-quinoxalinyloxy)phenoxypropanoic acids and related derivatives as anticancer agents.

Sources

resolving poor peak shape in chiral HPLC of quinolinoxypropanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving poor peak shape in the chiral HPLC of quinolinoxypropanoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving sharp, symmetrical peaks for this specific class of acidic compounds. Here, we move beyond generic advice to provide in-depth, field-proven insights grounded in chromatographic principles.

Introduction: The Challenge with Quinolinoxypropanoic Acids

Quinolinoxypropanoic acids, a class of compounds often used as herbicides, present a unique challenge for chiral separation. Their acidic nature makes them particularly susceptible to secondary interactions with stationary phases, leading to significant peak tailing. Furthermore, issues like column overload and solvent mismatch can easily result in peak fronting. Achieving a robust and accurate separation requires a systematic approach to method development and troubleshooting. This guide provides that systematic framework.

Part 1: Frequently Asked Questions - Diagnosing the Problem

This section covers the fundamental peak shape distortions you are likely to encounter.

Q1: What is peak tailing, and what are its primary causes for acidic compounds?

A: Peak tailing is observed when a peak's asymmetry is skewed to the right, with the latter half being broader than the front half.[1][2] For acidic analytes like quinolinoxypropanoic acids, the most common causes are:

  • Secondary Site Interactions: The primary cause is often the interaction between the negatively charged carboxylate group of the analyte and active sites on the stationary phase, such as ionized residual silanol groups (Si-O⁻) on a silica-based column.[3][4] This creates an alternative retention mechanism that slows down a portion of the analyte molecules, causing them to elute later and form a "tail".

  • Mobile Phase pH Issues: If the mobile phase pH is not sufficiently low to keep the quinolinoxypropanoic acid fully protonated (neutral), or if it's not buffered, a mixed population of ionized and neutral analyte molecules will exist, leading to peak broadening and tailing.[4][5]

  • Mass Overload: Injecting too much analyte mass can saturate the high-affinity binding sites on the chiral stationary phase (CSP). Molecules that cannot bind to these primary sites interact with lower-affinity secondary sites, resulting in tailing.[3][5]

  • Column Contamination: Accumulation of contaminants on the column can create new active sites for secondary interactions.[2][6]

Q2: My peaks are fronting. What does this indicate?

A: Peak fronting is the inverse of tailing, where the peak is skewed to the left, rising sharply to the apex before sloping more gradually.[1][5] The typical culprits are:

  • Concentration/Volume Overload: This is the most common cause.[1][7] Injecting a sample that is too concentrated or has too large a volume can overwhelm the local capacity of the stationary phase at the column inlet. This causes molecules at the center of the injection band to travel faster than those at the edges, leading to a fronting peak.[3][5][8]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than the mobile phase, the portion of the mobile phase at the leading edge of the sample plug becomes stronger than the bulk mobile phase.[6][9] This accelerates the analyte through the initial part of the column, causing fronting, particularly for early-eluting peaks.[3]

  • Column Degradation: A physical change in the column, such as a void or channel at the inlet, can lead to an uneven flow path, which often manifests as fronting or split peaks for all analytes in the chromatogram.[1][3][5][10]

Q3: How can I quantitatively measure peak asymmetry?

A: Visual inspection is subjective. Using standardized metrics like the Tailing Factor (USP) or Asymmetry Factor is essential for method validation and tracking column performance over time.[11]

MetricCalculation FormulaIdeal ValueTailingFronting
Tailing Factor (Tf) Tf = W₀.₀₅ / (2 * f) Where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the leading edge to the peak maximum at 5% height.1.0> 1.0< 1.0
Asymmetry Factor (As) As = b / a Where a and b are the widths of the front and back halves of the peak, respectively, measured at 10% of the peak height.1.0> 1.0< 1.0

Part 2: A Systematic Troubleshooting Guide

Follow this workflow to systematically diagnose and resolve poor peak shape.

Workflow: Diagnosing Poor Peak Shape

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: System-Wide Issues cluster_2 Step 3: Analyte-Specific Issues cluster_3 Step 4: Resolve Tailing cluster_4 Step 5: Resolve Fronting start Observe Poor Peak Shape (Tailing or Fronting) q1 Does the issue affect ALL peaks or just the analyte of interest? start->q1 all_peaks Problem Affects ALL Peaks q1->all_peaks All Peaks specific_peak Problem Affects SPECIFIC Peak(s) q1->specific_peak Specific Peak(s) system_cause Probable Cause: - Blocked inlet frit - Column void/damage - System leak - Extra-column volume all_peaks->system_cause system_solution Solution: 1. Reverse & flush column (if permissible) 2. Check for leaks & tighten fittings 3. Inspect/replace guard column 4. Replace analytical column system_cause->system_solution q2 Is the peak Tailing or Fronting? specific_peak->q2 tailing Tailing q2->tailing Tailing fronting Fronting q2->fronting Fronting tailing_cause Probable Cause: - Secondary Interactions (Silanols) - Insufficient mobile phase buffering - Mass Overload tailing->tailing_cause tailing_solution Solution: 1. Add/increase acidic modifier (TFA, FA) 2. Add buffer (Ammonium Acetate) 3. Reduce sample mass (dilute) 4. Switch to an acid-specific CSP tailing_cause->tailing_solution fronting_cause Probable Cause: - Concentration/Volume Overload - Sample solvent stronger than mobile phase fronting->fronting_cause fronting_solution Solution: 1. Reduce injection volume 2. Dilute sample concentration 3. Dissolve sample in mobile phase fronting_cause->fronting_solution

Fig 1. Troubleshooting workflow for poor peak shape.
Q4: My quinolinoxypropanoic acid peak is tailing. What is the most effective solution?

A: The most effective solution is almost always to modify the mobile phase to suppress undesirable interactions. Since these are acidic compounds, adding a small amount of a competing acid is the first and most critical step.

This protocol is designed to systematically eliminate peak tailing caused by secondary interactions on common polysaccharide or other silica-based CSPs.

Objective: To suppress analyte ionization and block active sites on the stationary phase.

Steps:

  • Prepare the Stock Mobile Phase: Begin with your established mobile phase (e.g., Hexane/Isopropanol or a polar organic mobile phase like Methanol).

  • Introduce an Acidic Additive: Add an acidic modifier to the organic component of your mobile phase. Trifluoroacetic acid (TFA) is highly effective. Start with 0.1% (v/v).[12][13] Formic acid or acetic acid are also common choices.[14]

    • Causality: The acid serves two purposes: a) It lowers the mobile phase's effective pH, ensuring the carboxylic acid group on your analyte remains protonated (COOH) and neutral, preventing ionic interactions. b) It protonates the acidic silanol groups (Si-OH) on the silica surface, deactivating them and preventing them from acting as secondary retention sites.[1]

  • Equilibrate Thoroughly: Flush the column with at least 10-20 column volumes of the new mobile phase. Some columns, particularly CHIROBIOTIC types, may require longer equilibration times (1-2 hours).[15]

  • Inject and Evaluate: Inject your standard and evaluate the peak shape (Tf or As). You should see a significant improvement.

  • Optimize Additive Concentration: If tailing persists, you can incrementally increase the acid concentration up to 0.5%.[12] Be aware that high acid concentrations can potentially damage certain columns over time.

  • Consider a Buffer: For reversed-phase or polar organic modes, adding a volatile salt like ammonium formate or ammonium acetate (10-20 mM) can help stabilize the pH and ionic strength, further improving peak shape and reproducibility.[11][15]

Additive TypeRecommended AdditiveStarting ConcentrationModePurpose
Acidic Modifier Trifluoroacetic Acid (TFA)0.1% (v/v)NP, PO, RPSuppresses analyte & silanol ionization.[13]
Formic Acid (FA)0.1% - 0.4% (v/v)PO, RPVolatile alternative to TFA, good for LC-MS.[16][17]
Buffer / Salt Ammonium Formate10-20 mMPO, RPStabilizes pH and ionic strength.[15]
Table 1. Recommended Mobile Phase Additives for Quinolinoxypropanoic Acids.

If mobile phase optimization is insufficient, the stationary phase itself may be the issue. Consider switching to a CSP specifically designed for acidic compounds.

  • Anion-Exchanger CSPs (e.g., CHIRALPAK QN-AX, QD-AX): These columns are the gold standard for acidic analytes. The chiral selector is protonated and positively charged, while the analyte is deprotonated and negatively charged in a weakly acidic mobile phase (pH 4-7).[16][17] The primary retention mechanism is a well-defined ion-exchange, which leads to excellent peak shapes.[16][17]

G cluster_0 Chiral Recognition on Anion-Exchange CSP CSP QN-AX Selector (Protonated Quinuclidine) [Selector-H]⁺ Complex Diastereomeric Ion-Pair Complex {[Selector-H]⁺ [Analyte]⁻} CSP->Complex Forms Analyte Quinolinoxypropanoic Acid (Deprotonated) [Analyte]⁻ Analyte->Complex Ionic Interaction

Fig 2. Ionic interaction mechanism for acidic analytes.
Q5: I've addressed tailing, but now my peak is fronting. What's the protocol?

A: This is a classic sign of column overload or solvent mismatch. The solution is to reduce the amount of analyte introduced to the column or ensure the sample is dissolved in an appropriate solvent.

Objective: To determine if peak fronting is caused by injecting too high a concentration/volume or using too strong a sample solvent.

Steps:

  • Establish a Baseline: Using your optimized mobile phase from Protocol 1, inject your current sample and record the peak shape and retention time.

  • Test for Concentration Overload: Prepare a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) using the initial mobile phase as the diluent. Inject the same volume for each dilution.

    • Observation: If peak fronting diminishes and retention time slightly increases as the concentration decreases, you have confirmed concentration overload.[3][11] The solution is to dilute your sample into the linear range of the column.[5]

  • Test for Volume Overload: Using the lowest concentration sample from the previous step that still gives an adequate signal, inject progressively smaller volumes (e.g., 10 µL, 5 µL, 2 µL).

    • Observation: If peak shape improves with smaller injection volumes, you were experiencing volume overload.[3][7]

  • Test for Solvent Mismatch: If dilutions do not resolve the fronting, the issue is likely your sample solvent.

    • Action: Re-dissolve your sample directly in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible in which the analyte is still soluble.[6][9] The organic content of your sample solvent should ideally be less than or equal to the organic content of your starting mobile phase.[9] Inject this new preparation.

    • Observation: A dramatic improvement in the peak shape, especially for the first eluting enantiomer, confirms that solvent mismatch was the cause.[3]

Q6: How does adjusting temperature help with poor peak shape?

A: Temperature is a powerful secondary parameter for optimizing both peak shape and selectivity, but its effects can be complex.

General Principles:

  • Increasing Temperature: Generally leads to higher efficiency (sharper peaks) by improving mass transfer kinetics and reducing mobile phase viscosity.[15][18] This can help reduce peak broadening. However, it typically decreases retention time and may also reduce chiral selectivity (resolution).[15][18]

  • Decreasing Temperature: Can enhance the subtle intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) responsible for chiral recognition, thereby increasing selectivity.[15][19] However, it also increases mobile phase viscosity, which can lead to broader peaks and higher backpressure.

ParameterEffect of Increasing TemperatureEffect of Decreasing Temperature
Retention Time Decreases[18]Increases[18]
Peak Efficiency (Sharpness) Generally Improves[15][20]May Decrease
Chiral Selectivity (α) Generally Decreases[15]Generally Increases[15][19]
System Backpressure DecreasesIncreases
Table 2. General Effects of Temperature on Chiral Separations.

Practical Advice: For quinolinoxypropanoic acids, start your method development at a controlled temperature, such as 25°C or 40°C.[16][18] If you have poor peak shape due to slow kinetics, a modest increase in temperature (e.g., to 40°C) may be beneficial.[15] However, for difficult separations where selectivity is low, decreasing the temperature may be necessary. Crucially, the temperature must be stable, as fluctuations can cause significant shifts in retention time.[20]

Part 3: Advanced Topics and Column Care

Q7: My column used to provide sharp peaks for this assay, but performance has declined. What can I do?

A: A gradual decline in performance, often seen as increasing peak tailing for all compounds, suggests column contamination or aging.

  • Use a Guard Column: The first line of defense is always a guard column to protect your expensive analytical column from particulates and strongly adsorbed sample components.

  • Column Flushing: If you suspect contamination, perform a rigorous flushing procedure. For immobilized polysaccharide columns, which are more robust, you may be able to use stronger "forbidden" solvents like dichloromethane or ethyl acetate to wash the column, but you must always follow the manufacturer's specific instructions .[21][22] Using such solvents on a coated CSP will irreversibly damage it.[22]

  • Address Potential "Memory Effects": Mobile phase additives, particularly basic ones, can strongly adsorb to the stationary phase and alter its selectivity over time.[23] If you switch between methods using different additives, extensive flushing with an intermediate solvent (like isopropanol) is required to remove any "memory" of the previous additive.

References

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

  • Covalent Logic. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Available at: [Link]

  • LCGC International. (n.d.). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Available at: [Link]

  • ResearchGate. (2025, August 7). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Available at: [Link]

  • Janssen. (2026, February 6). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Available at: [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Available at: [Link]

  • Chiralpedia. (2022, November 28). Polysaccharide-based CSPs. Available at: [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Available at: [Link]

  • HPLC.eu. (n.d.). chiral columns. Available at: [Link]

  • Springer Protocols. (n.d.). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Available at: [Link]

  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available at: [Link]

  • Daicel. (2021, March 14). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Available at: [Link]

  • Scientific Research Publishing. (n.d.). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Available at: [Link]

  • PubMed. (2005, September 23). Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography. Available at: [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Available at: [Link]

  • Chromatography Forum. (2017, December 28). additives for chiral. Available at: [Link]

  • Reddit. (2022, February 1). Chiral Column Sample Prep. Available at: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. Available at: [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Available at: [Link]

  • Purdue University. (2022, October 20). Agilent Chiral Chromatograph Training Guide. Available at: [Link]

  • Orochem. (n.d.). CHIRAL STATIONARY PHASES. Available at: [Link]

  • Reddit. (2025, November 19). Horrible peak shape. Available at: [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Available at: [Link]

  • ResearchGate. (2022, October 27). How does HPLC column's temperature influence to peak area , peak shape or retention time?. Available at: [Link]

  • ScienceDirect. (2002, November 12). Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consideration. Available at: [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

  • Patsnap Eureka. (2025, September 19). Optimize Column Temperature for HPLC Peak Symmetry. Available at: [Link]

  • PubMed. (2017, August 15). Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-β-cyclodextrin based column. Influence of temperature and mobile phase composition on enantioselectivity. Available at: [Link]

  • Waters Corporation. (n.d.). Peak Shape Changes with Increased Injection Volume. Available at: [Link]

  • PubMed. (2001, September 15). Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers. Available at: [Link]

  • PubMed. (2004, November 15). Enantiomeric separation of chlorophenoxy acid herbicides by nano liquid chromatography-UV detection on a vancomycin-based chiral stationary phase. Available at: [Link]

  • SIELC. (n.d.). How can sample concentration have an effect on peak shape in HPLC - FAQ. Available at: [Link]

  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Available at: [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Available at: [Link]

  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]

  • MavMatrix - UTA. (n.d.). An Investigation of Peak Shape Models in Chiral Separations. Available at: [Link]

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Sources

troubleshooting low solubility of (S)-2-(quinolin-4-yloxy)propanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-2-(quinolin-4-yloxy)propanoic acid

Welcome to the technical support center for (S)-2-(quinolin-4-yloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in aqueous buffers. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my (S)-2-(quinolin-4-yloxy)propanoic acid poorly soluble in standard aqueous buffers like PBS (pH 7.4)?

A1: The primary reason for the low solubility of (S)-2-(quinolin-4-yloxy)propanoic acid in neutral buffers is its amphoteric, zwitterionic nature.

The molecule possesses both a weakly basic nitrogen atom on the quinoline ring and an acidic carboxylic acid group. The solubility of such compounds is highly dependent on the pH of the medium because the overall charge of the molecule changes with pH.

  • Acidic Group (Carboxylic Acid): The propanoic acid moiety has an estimated pKa value of approximately 4.87.[1][2] At pH values below this pKa, this group is predominantly in its neutral, protonated form (-COOH). At pH values above the pKa, it becomes deprotonated and negatively charged (-COO⁻).

  • Basic Group (Quinoline Nitrogen): The nitrogen on the quinoline ring is basic, with the pKa of its conjugate acid being around 4.9.[3][4][5][6][7] At pH values below this pKa, the nitrogen is protonated and positively charged (>NH⁺). Above this pH, it is in its neutral, free base form.

At a pH near the isoelectric point (pI), where the positive and negative charges on the molecule cancel each other out, the net charge is zero. Zwitterions are typically least soluble at their pI.[8][9][10] For this compound, both pKa values are very close (around 4.9), meaning its lowest solubility will occur in the pH range of approximately 4 to 6. At physiological pH 7.4, while the carboxylic acid is ionized, the molecule as a whole may still exhibit poor solubility due to the hydrophobic nature of the large quinoline ring system.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_mid_ph Mid pH (pI ≈ 4.9) cluster_high_ph High pH (e.g., pH > 6) low_ph_node Predominantly Cationic -COOH (Neutral) >NH+ (Positive Charge) Result: Higher Solubility mid_ph_node Zwitterionic / Neutral -COO- (Negative Charge) >NH+ (Positive Charge) Result: Lowest Solubility low_ph_node->mid_ph_node Increase pH high_ph_node Predominantly Anionic -COO- (Negative Charge) -N: (Neutral) Result: Higher Solubility mid_ph_node->high_ph_node Increase pH

Caption: pH-dependent ionization and its effect on solubility.

Q2: What is the first and most direct step I should take to improve solubility?

A2: The most fundamental approach is to modify the pH of your buffer.

Based on the pKa values, moving the pH away from the isoelectric point will increase the net charge of the molecule, thereby enhancing its interaction with water and increasing solubility.[11][12][13]

  • To create a negatively charged, more soluble species: Adjust the pH of your buffer to be at least 1.5 to 2 units above the carboxylic acid pKa. Buffers with a pH of 7.0 or higher are recommended. In this range, the molecule will be in its anionic form (deprotonated carboxylate).

  • To create a positively charged, more soluble species: Adjust the pH to be at least 1.5 to 2 units below the quinoline pKa. Buffers with a pH of 3.5 or lower are a good starting point. Here, the molecule will be in its cationic form (protonated quinoline).

Experimental Protocol: pH-Solubility Profile Determination

This experiment will help you empirically determine the optimal pH for your desired concentration.

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Dispersion: Add an excess amount of (S)-2-(quinolin-4-yloxy)propanoic acid to a fixed volume of each buffer in separate vials. Ensure there is visible undissolved solid.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14][15]

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation at high speed (e.g., >10,000 x g for 15 minutes) or by filtering through a 0.22 µm syringe filter compatible with your buffer.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis Spectroscopy. The quinoline moiety has strong UV absorbance.[16][17][18][19][20]

Q3: Adjusting the pH is not enough for my required concentration, or it is incompatible with my experiment. What are my other options?

A3: If pH modification is insufficient, you should explore formulation strategies using excipients. The main approaches are co-solvents, surfactants, and cyclodextrins. [12]

G cluster_strategies Solubilization Strategies cosolvent Co-solvents (e.g., DMSO, PEG 400) Mechanism: Reduce solvent polarity surfactant Surfactants (e.g., Tween® 80) Mechanism: Micellar Encapsulation cyclodextrin Cyclodextrins (e.g., HP-β-CD) Mechanism: Inclusion Complex start Poorly Soluble Compound start->cosolvent start->surfactant start->cyclodextrin

Caption: Key strategies for enhancing aqueous solubility.

A) Co-solvents: Co-solvents are water-miscible organic solvents that, in small amounts, reduce the overall polarity of the aqueous medium.[21] This makes the solvent more "hospitable" to the hydrophobic quinoline ring, thereby increasing solubility.[22][23][24]

Co-solventTypical Starting Conc. (v/v)Considerations
DMSO1-10%Can have biological effects; check assay compatibility.
Ethanol5-20%Can cause protein precipitation at higher concentrations.
Propylene Glycol (PG)10-30%Generally well-tolerated in many biological systems.
PEG 40010-40%Low toxicity; can increase viscosity.

B) Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic quinoline part of your molecule can be encapsulated within this core, effectively increasing its apparent solubility in the bulk aqueous phase.[25][26][27][28][29]

  • Common Non-ionic Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20).

  • Typical Concentration: Start with concentrations just above the CMC, typically in the range of 0.05% to 1% (w/v).

C) Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form an "inclusion complex" with your molecule, where the hydrophobic quinoline ring fits inside the cavity, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains water-soluble.[30][31][32][33][34]

  • Common Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high solubility and low toxicity.

  • Method: Prepare solutions of cyclodextrin in your buffer at various concentrations (e.g., 1-10% w/v) and determine the solubility of your compound in each.

Q4: How should I prepare a stock solution, and what is a reliable protocol for determining the equilibrium solubility?

A4: A high-concentration stock solution is best prepared in a pure organic solvent, which can then be diluted into your aqueous buffer. The gold-standard method for determining solubility is the Shake-Flask method. [35]

Protocol: Stock Solution Preparation

  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). (S)-2-(quinolin-4-yloxy)propanoic acid is expected to be freely soluble in these solvents.

  • Preparation: Weigh out a precise amount of your compound and dissolve it in the appropriate volume of solvent to achieve a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved using a vortex mixer.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Note the limited stability of compounds in DMSO over long periods.

Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility and is considered the most reliable method.[14][35][36]

  • Add Excess Solid: To a known volume (e.g., 1 mL) of your target aqueous buffer, add an amount of the solid compound that is well in excess of its expected solubility. A good starting point is 2-5 mg.

  • Equilibrate: Tightly seal the container and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 37°C). Agitate for 24-48 hours. It is crucial to allow sufficient time for the system to reach equilibrium.[14][15]

  • Separate Phases: After equilibration, stop the agitation and allow the suspension to settle for 30 minutes. Then, centrifuge the sample at >10,000 x g for 15-20 minutes to pellet all undissolved solid.

  • Sample Supernatant: Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb the pellet.

  • Dilute and Quantify: Dilute the supernatant with a suitable mobile phase or solvent and determine the concentration using a validated analytical method (e.g., HPLC-UV). Compare the result to a standard curve prepared from your high-concentration stock solution.

Q5: My biological assay is highly sensitive to organic solvents. How can I prepare a soluble formulation without them?

A5: Focus on pH modification and in-situ salt formation.

This is the most direct way to solubilize the compound without introducing potentially confounding variables like co-solvents.

Protocol: In-Situ Salt Formation for Aqueous Solutions

This protocol converts the acidic compound into its more soluble salt form directly in the buffer.

  • Weigh Compound: Accurately weigh the required amount of (S)-2-(quinolin-4-yloxy)propanoic acid (the free acid) needed for your final desired concentration.

  • Initial Suspension: Add approximately 80% of your final volume of purified water (or non-buffered saline) to the solid compound. It will form a slurry or suspension.

  • Titrate to Dissolution: While stirring, slowly add a stock solution of 0.1 M or 1 M Sodium Hydroxide (NaOH) dropwise. Monitor the suspension. As the free acid is converted to its sodium salt, the solid will dissolve.

  • pH Adjustment: Once all the solid has dissolved, use a calibrated pH meter to measure the pH. The pH will likely be basic. Carefully adjust the pH back down to your desired final pH (e.g., 7.4) using a dilute acid solution (e.g., 0.1 M HCl).

  • Final Volume: Add water or your buffer concentrate to reach the final desired volume and buffer strength.

  • Sterilization: If required, sterile-filter the final solution through a 0.22 µm filter.

This method results in a solution of the sodium salt of your compound, which will have significantly higher aqueous solubility at physiological pH compared to the free acid form.

References

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  • Micellar solubilization. Wikipedia. [Link]

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  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. [Link]

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  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

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  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. [Link]

  • Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. [Link]

  • Solubilization – Knowledge and References. Taylor & Francis Online. [Link]

  • Exp. 11 The influence of pH on solubility in water Theory. uotechnology.edu.iq. [Link]

  • Summary of solubility measurement protocols of each company before harmonization. ResearchGate. [Link]

  • How to calculate the pH of propanoic acid. Quora. [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Solubilization behavior of poorly soluble drugs with combined use of Gelucire 44/14 and cosolvent. PubMed. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]

  • TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). [Link]

  • VUV Absorption Spectra of Gas-Phase Quinoline in the 3.5–10.7 eV Photon Energy Range. ACS Publications. [Link]

  • Quinoline. PhotochemCAD. [Link]

  • Solubility - Pharmaceutical solutions. Pharmacy 180. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. [Link]

  • Solved The pKa of propanoic acid (propionic acid). Chegg.com. [Link]

Sources

Technical Support Center: Quinoline O-Alkylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

Quinoline alkylation is deceptively simple. The core challenge lies in ambident nucleophilicity . Hydroxyquinolines (particularly 2- and 4-isomers) exist in a tautomeric equilibrium with their keto-forms (quinolones). Standard alkylation conditions often yield a mixture of O-alkyl (ether) and N-alkyl (amide) products, or favor the thermodynamically stable N-isomer.

This guide provides a logic-driven approach to forcing O-selectivity, utilizing Hard-Soft Acid-Base (HSAB) theory, the "Cesium Effect," and transition-metal mediation.

Diagnostic Workflow (Decision Matrix)

Before selecting a protocol, identify your substrate's tautomeric risk profile. Use the following logic flow to select the correct experimental setup.

QuinolineDecisionTree Start Substrate Analysis: Where is the -OH group? Pos8 8-Hydroxyquinoline (Phenolic Character) Start->Pos8 Pos24 2- or 4-Hydroxyquinoline (Tautomeric/Amide Character) Start->Pos24 MethodA PROTOCOL A: Standard SN2 (K2CO3 / DMF) Pos8->MethodA High O-Selectivity Electrophile Electrophile Type? Pos24->Electrophile Simple Simple Alkyl Halide (MeI, BnBr, Allyl-Br) Electrophile->Simple Complex Complex/Secondary Alcohol Electrophile->Complex MethodB PROTOCOL B: The 'Cesium Effect' (Cs2CO3 / MeCN) Simple->MethodB Moderate Selectivity MethodC PROTOCOL C: Silver Mediation (Ag2CO3 / Toluene) Simple->MethodC Strict O-Selectivity MethodD PROTOCOL D: Mitsunobu Reaction (PPh3 / DIAD) Complex->MethodD Inversion of Stereochem

Figure 1: Decision matrix for selecting the optimal alkylation protocol based on substrate position and electrophile type.

Technical Deep Dive & Protocols

Module A: The "Cesium Effect" (Intermediate Difficulty)

Target: 2- or 4-Hydroxyquinolines with simple alkyl halides. Mechanism:


 is a large, soft cation (ionic radius 1.67 Å). In polar aprotic solvents, it forms a "loose ion pair" with the phenoxide oxygen. Unlike 

or

, which form tight aggregates that can shield the oxygen, Cesium leaves the oxygen "naked" and highly nucleophilic, promoting O-attack over N-attack.
Optimized Protocol
  • Stoichiometry: Substrate (1.0 eq),

    
     (1.5 - 2.0 eq), Alkyl Halide (1.2 eq).
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN). Note: MeCN is preferred for easier workup if solubility permits.

  • Temperature: Start at

    
    . Heat to 
    
    
    
    only if conversion is slow. High heat (>80°C) promotes thermodynamic rearrangement to the N-isomer.
  • Procedure:

    • Dissolve substrate in solvent (

      
      ).
      
    • Add

      
      .[1][2][3] Stir for 30 mins at RT (activation).
      
    • Add Alkyl Halide dropwise.

    • Monitor via TLC/LCMS.

Data: Base Effect on Regioselectivity (4-Hydroxyquinoline)

BaseSolventTemp (

)
O-Alkyl YieldN-Alkyl YieldRatio (O:N)

DMF8045%40%~1:1

THF0 -> RT15%75%1:5

DMF 25 89% <5% >17:1
Module B: The "Silver Bullet" (High Difficulty/Strict Selectivity)

Target: Stubborn 2-quinolones where N-alkylation is dominant. Mechanism: Silver(I) acts as a soft Lewis acid. It coordinates to the "soft" nitrogen atom and the halide of the leaving group. This dual action blocks the nitrogen site and assists the leaving group departure via an


-like transition state that favors the "hard" oxygen nucleophile (HSAB Theory).
Optimized Protocol
  • Reagents: Substrate (1.0 eq),

    
     (1.1 - 1.5 eq), Alkyl Halide (1.2 - 5.0 eq).
    
  • Solvent: Non-polar solvents are crucial here. Benzene (traditional) or Toluene (safer alternative).

  • Procedure:

    • Suspend substrate and

      
       in Toluene.
      
    • Add Alkyl Halide.[1][2][3]

    • Protect from light (wrap flask in foil) to prevent Ag salt decomposition.

    • Stir at RT or mild reflux (

      
      ).
      
    • Workup: Filter through a Celite pad to remove silver salts.

Module C: Mitsunobu Reaction (Complex Alcohols)

Target: Alkylating with secondary alcohols or when preserving stereochemistry (inversion occurs) is required. Mechanism: The reaction utilizes


 and a diazo compound (DIAD/DEAD) to activate the alcohol.[4] The quinoline acts as the nucleophile.
Optimized Protocol
  • Reagents: Quinoline (1.0 eq), Alcohol (1.0 - 1.2 eq),

    
     (1.5 eq), DIAD (1.5 eq).
    
  • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Dissolve Quinoline, Alcohol, and

      
       in THF under 
      
      
      
      .
    • Cool to

      
      .
      
    • Add DIAD dropwise (Control exotherm).

    • Warm to RT and stir 12-24h.

Troubleshooting & FAQs

Q1: Why is my reaction stalling at 50% conversion?

  • Cause: Alkyl halides (especially iodides) release

    
     during the reaction. In DMF, 
    
    
    
    can act as a nucleophile and de-alkylate the product (reversible reaction).
  • Fix: Switch from Alkyl Iodides to Alkyl Bromides or Tosylates. Alternatively, add a scavenger or use the Silver Carbonate method (Ag precipitates the halide, driving the reaction forward).

Q2: I am seeing a new spot on TLC that is not Product or Starting Material.

  • Diagnosis: If using DMF/Heat, you might be forming the

    
    -dimethyl derivative (Vilsmeier-Haack type side reaction) or decomposing the solvent.
    
  • Fix: Check the pH. If the reaction is too basic and hot, DMF decomposes. Switch to Acetonitrile (

    
    ) or Acetone.
    

Q3: How do I remove the Triphenylphosphine Oxide (TPPO) from the Mitsunobu reaction?

  • The "Hexane Crash": Dissolve the crude residue in a minimum amount of DCM/Ether, then pour into rapidly stirring Hexanes. TPPO precipitates; the product usually stays in solution.

  • Chemical Fix: Use Polymer-supported

    
     (removable by filtration) or replace DIAD with DTAD (Di-tert-butyl azodicarboxylate), whose byproduct is acid-labile.
    

Q4: My 8-hydroxyquinoline alkylation is green/black.

  • Cause: 8-HQ is a chelator. Trace metals (Fe, Cu) in your base or solvent are coordinating.

  • Fix: This is usually cosmetic and disappears during acid workup. Ensure high-purity reagents if the color persists.

References

  • Silver-Mediated Selectivity

    • Mild, Efficient and Selective Silver Carbonate Mediated O-Alkyl
    • Source: ResearchG
    • URL: [Link]

  • The Cesium Effect

    • Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones.[2] (Demonstrates the naked anion effect in similar heterocyclic systems).

    • Source: Royal Society of Chemistry (RSC Advances).
    • URL: [Link]

  • Mitsunobu Selectivity

    • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
    • Source: Heterocycles / Semantic Scholar.[5]

    • URL: [Link]

  • General 8-HQ Alkylation

    • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.[6] (Standard K2CO3 protocols).

    • Source: N
    • URL: [Link]

Sources

Technical Guide: Preventing Racemization in (S)-2-(quinolin-4-yloxy)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

The synthesis of (S)-2-(quinolin-4-yloxy)propanoic acid presents a classic challenge in chiral chemistry: preserving stereochemical integrity at an acidic


-carbon adjacent to an electron-withdrawing heteroaryl ether.

This molecule contains a stereocenter at the propanoic acid


-position. The electron-withdrawing nature of the quinoline ring (via the oxygen linker) significantly increases the acidity of the 

-proton (

in esters, lower in specific solvents). Consequently, standard synthetic conditions involving strong bases or high temperatures frequently lead to proton abstraction, enolization, and subsequent racemization.

This guide outlines two validated pathways to the (S)-enantiomer while strictly controlling racemization vectors:

  • The Mitsunobu Coupling (Inversion of (R)-lactate).

  • Nucleophilic Substitution (

    
    )  (Inversion of (R)-activated lactate).
    
  • The "Safe" Hydrolysis Protocol (Preventing late-stage racemization).

The Racemization Landscape

Before executing the synthesis, users must understand the specific failure modes. The diagram below illustrates the competing pathways between clean inversion (desired) and enolization (racemization).

RacemizationPathways Start (R)-Lactate Precursor Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Base (Deprotonation) Product_S (S)-Target Product (Desired) Start->Product_S SN2 / Mitsunobu (Clean Inversion) Enolate->Product_S Reprotonation Product_R (R)-Enantiomer (Impurity) Enolate->Product_R Reprotonation Product_S->Enolate Basic Hydrolysis (Post-Synthesis Risk)

Figure 1: The kinetic competition between nucleophilic substitution (green) and base-catalyzed enolization (red).

Validated Synthetic Protocols

Protocol A: The Mitsunobu Coupling (Recommended)

This method is preferred because it avoids the isolation of activated lactate derivatives (tosylates/mesylates), which are themselves prone to racemization upon storage.

Mechanism:


 displacement of an activated phosphonium alcohol.[1]
Stereochemistry:  Clean Inversion .
Starting Material: (R)-(+)-Ethyl lactate  or (R)-Methyl lactate.

Step-by-Step Workflow:

  • Reagents:

    • Substrate: 4-Hydroxyquinoline (1.0 eq).

    • Chiral Source: (R)-Ethyl lactate (1.2 eq).

    • Phosphine: Triphenylphosphine (

      
      ) (1.5 eq).
      
    • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 eq).

    • Solvent: Anhydrous THF or Toluene (0.1 M).

  • Execution:

    • Dissolve 4-hydroxyquinoline, (R)-ethyl lactate, and

      
       in anhydrous THF under Nitrogen.
      
    • Cool the mixture to 0°C (Critical Control Point).

    • Add DIAD dropwise over 30-60 minutes.[2] Rapid addition generates local heat, risking racemization.

    • Allow to warm to room temperature and stir for 12-24 hours.

  • Purification:

    • Concentrate and triturate with

      
      /Hexane to precipitate 
      
      
      
      .
    • Purify the filtrate via flash chromatography.

Why this works: The reaction proceeds under neutral conditions. The "base" generated (hydrazine anion) is not strong enough to deprotonate the


-carbon of the lactate ester significantly at 0°C.
Protocol B: Nucleophilic Substitution ( )

Use this if Mitsunobu reagents are cost-prohibitive.

Mechanism:


 displacement of a leaving group (OTs/OMs).
Stereochemistry:  Clean Inversion .
Starting Material: (R)-Ethyl 2-((tosyl/mesyl)oxy)propanoate .

Step-by-Step Workflow:

  • Reagents:

    • Substrate: 4-Hydroxyquinoline.[3]

    • Electrophile: (R)-Ethyl 2-(tosyloxy)propionate.

    • Base:

      
       (Potassium Carbonate) or 
      
      
      
      . Avoid NaH.
    • Solvent: DMF or Acetone.

  • Execution:

    • Suspend 4-hydroxyquinoline and

      
       (1.5 eq) in DMF.
      
    • Stir at RT for 30 mins to form the phenoxide/quinolone anion.

    • Add the (R)-tosylate dropwise.

    • Temperature Control: Heat to max 60°C .

    • Warning: Temperatures >80°C with carbonate bases promote

      
       elimination (forming acrylates) and racemization.
      

The Critical Control Point: Hydrolysis

The most common failure point is the final hydrolysis of the ester to the acid. Standard conditions (NaOH/MeOH, Reflux) will racemize the product.

The "Safe" Hydrolysis Protocol (Lithium Hydroxide)

Lithium is less electropositive than Sodium, making the hydroxide slightly less basic and the counter-ion coordination tighter, often reducing free enolate formation.

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Reagent NaOH or KOHLiOH·H2O (Lithium Hydroxide)
Solvent MeOH / WaterTHF / Water (4:1)
Temperature Reflux (60-80°C)0°C to 10°C
Time 1-2 HoursMonitor by TLC (usually 4-12 h)
Quench Strong Acid (HCl) to pH 1Citric Acid or 1M HCl to pH 3-4

Procedure:

  • Dissolve (S)-ethyl 2-(quinolin-4-yloxy)propanoate in THF.

  • Cool to 0°C.

  • Add LiOH (1.5 eq) dissolved in minimal water dropwise.

  • Stir at 0°C. Do not let the temperature rise above 10°C.

  • Once starting material is consumed, acidify carefully with 1M Citric Acid (buffer prevents local high acidity which can degrade the ether).

Troubleshooting & FAQs

Q1: I used the Mitsunobu reaction, but I isolated the N-alkylated product (N-ethyl). Why?

A: 4-Hydroxyquinoline exists in tautomeric equilibrium with 4-quinolone.

  • Cause: While Mitsunobu generally favors O-alkylation, steric hindrance or solvent choice can shift selectivity.

  • Fix: Ensure you are using DIAD (sterically bulkier than DEAD) and Toluene rather than THF if N-alkylation persists. Toluene often favors O-alkylation for quinolones.

Q2: My ee% dropped from 99% (ester) to 75% (acid) after hydrolysis.

A: You likely used conditions that were too basic or too hot.

  • Immediate Fix: Switch to the LiOH/THF/0°C protocol described above.

  • Alternative: If chemical hydrolysis fails, use Enzymatic Hydrolysis .

    • Enzyme:[4][5][6][7]Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE).

    • Conditions: pH 7 phosphate buffer / Acetone at 25°C. This is chemically mild and completely avoids racemization [1].

Q3: Can I start with (S)-Lactate to get the (S)-Product?

A: No. Both Mitsunobu and


 substitution on the 

-carbon proceed with Walden Inversion .
  • (R)-Lactate

    
     Inversion 
    
    
    
    (S)-Product.
  • (S)-Lactate

    
     Inversion 
    
    
    
    (R)-Product.
  • Exception: If you perform the coupling on the quinoline side (e.g., displacing a 4-chloroquinoline with (S)-lactate alkoxide), you would retain configuration. However, this route is prone to

    
     difficulties and self-racemization of the alkoxide.
    
Q4: How do I determine the ee% of my product?

A: Chiral HPLC is required.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (with 0.1% TFA to suppress ionization of the acid and quinoline nitrogen).

  • Detection: UV at 254 nm.

References

  • Enzymatic Resolution of Aryloxy-Propan-2-yl Acetates

    • Title: Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis.[5][6][7]

    • Source: MDPI (Molecules), 2022.
    • URL:[Link]

  • Mitsunobu Reaction Mechanism & Stereochemistry

    • Title: Mechanism of the Mitsunobu Reaction: An Ongoing Mystery.
    • Source: National Institutes of Health (PMC), 2023.
    • URL:[Link]

  • Synthesis of Quinolin-4-yloxy Derivatives (Antimicrobial Context)

    • Title: Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.[3]

    • Source: MDPI (Molecules), 2013.
    • URL:[Link]

  • General Guide to Ester Hydrolysis

    • Title: Hydrolysis of Esters (ChemGuide).
    • Source: ChemGuide UK.
    • URL:[Link]

Sources

common impurities in (S)-2-(quinolin-4-yloxy)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-2-(quinolin-4-yloxy)propanoic Acid Synthesis

Introduction: The Critical Quality Attributes (CQAs)

(S)-2-(quinolin-4-yloxy)propanoic acid is a pivotal chiral building block, often utilized in the synthesis of auxin-mimic herbicides (e.g., quinmerac analogs) and developing antitubercular agents. Its synthesis presents a classic "ambident nucleophile" challenge combined with a high risk of racemization.

This guide addresses the three primary failure modes in its production:

  • Regio-isomerism: Competition between O-alkylation (desired) and N-alkylation (undesired).

  • Stereochemical Purity: Racemization of the labile

    
    -chiral center.
    
  • Chemical Purity: Hydrolysis of the quinoline core.

Module 1: Regio-Selectivity (O- vs. N-Alkylation)

User Question: "I am observing a major impurity peak (~15-30%) with the same mass as my product but a different retention time. What is it?"

Diagnosis: This is almost certainly the N-alkylated isomer , 2-(4-oxoquinolin-1(4H)-yl)propanoic acid.

Technical Insight: The 4-hydroxyquinoline precursor exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms. Under basic conditions, the deprotonated species is an ambident nucleophile.

  • Thermodynamic Control: The N-alkylated product (quinolone) is generally thermodynamically more stable due to the preservation of the amide-like resonance in the pyridone ring.

  • Kinetic Control: Direct alkylation with alkyl halides (e.g., 2-chloropropionate) typically favors N-alkylation.

Troubleshooting Protocol:

ApproachMethodOutcome on Impurity Profile
Direct Alkylation 4-OH-Quinoline + 2-Chloropropionate + BaseHigh Risk. Often yields >20% N-isomer. Requires Ag₂CO₃ (expensive) to favor O-alkylation.
SNAr (Recommended) 4-Chloroquinoline + (S)-Lactate + NaH/KOtBuLow Risk. Forces O-linkage via displacement of Chloride. N-alkylation is mechanistically suppressed.

Corrective Action (SNAr Route): To eliminate the N-isomer, shift your synthetic strategy to Nucleophilic Aromatic Substitution (SNAr).

  • Starting Material: Use 4-Chloroquinoline.[1][2][3][4]

  • Nucleophile: Use (S)-Ethyl Lactate (or (S)-Lactic acid with 2 eq. base).

  • Mechanism: The alkoxide oxygen of the lactate attacks C4 of the quinoline. Since the nitrogen has no proton to remove and is not the nucleophile in this specific transition state, O-alkylation is exclusive.

Module 2: Stereochemical Integrity (Racemization)

User Question: "My starting material was 99% ee (S)-Lactate, but the final product is only 80% ee. Where did the (R)-enantiomer come from?"

Diagnosis: Base-catalyzed racemization via enolization.

Technical Insight: The chiral center in 2-(quinolin-4-yloxy)propanoic acid is at the


-position relative to the carboxyl group.[5] This proton is acidic (

), especially when adjacent to the electron-withdrawing ether oxygen.
  • Mechanism: Strong bases (e.g., NaH, NaOH) or prolonged heating can deprotonate this carbon, forming a planar enolate intermediate. Reprotonation occurs from either face, leading to the (R)-enantiomer.

Optimization Guide:

  • Base Selection: Switch from hydroxide bases (NaOH/KOH) to hindered alkoxides (e.g., Potassium tert-butoxide) if possible, or use carbonate bases (

    
    ) in aprotic solvents (DMF/DMSO) at lower temperatures.
    
  • Temperature Control: Racemization rates increase exponentially with temperature. Limit reaction temperature to <60°C if using strong bases.

  • Quench Protocol: Do not allow the reaction mixture to sit in basic solution after conversion is complete. Quench immediately with dilute acid (e.g., 1M HCl) to neutralize the enolate.

Module 3: Visualizing the Impurity Pathways

The following diagram maps the origins of the critical impurities discussed above.

ImpurityPathways SM_OH 4-Hydroxyquinoline (Tautomeric Mix) Target Target Product: (S)-2-(quinolin-4-yloxy) propanoic acid SM_OH->Target Minor Product (Requires Ag salts) Imp_N Impurity A (Regio): N-Alkylated Quinolone SM_OH->Imp_N Route 2: Direct Alkylation (Major Product) SM_Cl 4-Chloroquinoline SM_Cl->Target Route 1: SNAr (Retention of config) Imp_Hyd Impurity C (Chem): 4-Hydroxyquinoline SM_Cl->Imp_Hyd Hydrolysis (Wet solvent) Lactate (S)-Lactate (Nucleophile) Lactate->Target Reactant for Route 1 HaloProp (R)-2-Chloropropionate (Electrophile) HaloProp->Target Reactant for Route 2 (Inversion of config) Imp_R Impurity B (Chiral): (R)-Enantiomer Target->Imp_R Base-catalyzed Racemization Imp_Hyd->Imp_N Re-alkylation

Caption: Figure 1. Reaction pathways showing the origin of N-alkylated (Impurity A) and Racemic (Impurity B) byproducts.

Module 4: Analytical Troubleshooting (HPLC)

User Question: "How do I separate the N-isomer and the enantiomers?"

Analytical Strategy: You likely need two different methods. A standard Reverse Phase (RP) method will separate the Regioisomers (N vs O), while a Chiral method is required for the Enantiomers ((R) vs (S)).

Table 1: HPLC Method Recommendations
Target ImpurityColumn TypeMobile PhaseMechanism
N-Isomer (Regio)C18 or Phenyl-HexylWater/Acetonitrile + 0.1% Formic AcidHydrophobicity/Polarity. The N-isomer (quinolone) is typically more polar and elutes earlier than the O-isomer (ether).
(R)-Enantiomer Chiralpak AD-H or OD-HHexane/IPA (Normal Phase) or MeOH/Buffer (RP)Chiral Recognition. Separation based on steric fit into the amylose/cellulose stationary phase.
4-Hydroxyquinoline C18Water/MeOH (High aqueous start)Polarity. Highly polar; elutes near the void volume in standard gradients.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Mitsunobu conditions to make this ether? A: Yes. Reaction of 4-hydroxyquinoline with (S)-lactate esters using


/DIAD creates the ether linkage. However, Mitsunobu reactions proceed with inversion  of configuration.
  • Input: (R)-Lactate

    
    Output: (S)-Product.
    
  • Warning: Mitsunobu with 4-hydroxyquinoline can still yield significant N-alkylation depending on the solvent (Toluene is preferred over THF to favor O-alkylation).

Q: Why does my product turn pink/red upon storage? A: This indicates the presence of trace 4-aminoquinoline or oxidative degradation products of the quinoline ring. Ensure complete removal of starting materials. Phenolic/Quinolinic impurities are prone to oxidation (quinione formation) which are highly colored.

Q: I am using the SNAr route (4-Cl + Lactate) but yields are low. Why? A: The 4-chloroquinoline is deactivated compared to other halo-heterocycles.

  • Fix: Ensure you are using a strong enough base (NaH or KOtBu) to fully deprotonate the lactate alcohol.

  • Fix: Use a polar aprotic solvent (DMF or DMSO) to solvate the cation and increase nucleophilicity.

  • Fix: Ensure the reaction is strictly anhydrous. Water competes for the 4-Cl site, regenerating 4-hydroxyquinoline (Impurity C).

References

  • Preparation of Optically Pure 2-(4-Hydroxyphenoxy)propionic Acid . Syngenta Ltd. Patent WO2007099336A1. (Discusses analogous racemization and purification issues in phenoxy-propionic acids).

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions . ResearchGate. (Detailed mechanistic study on quinoline/pyridone alkylation selectivity).

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates . Molecules, 2013, 18(3), 3168-3182. (Provides context on quinoline propanoate synthesis and potential side reactions).

  • Separation of Isomer and High-Performance Liquid Chromatography Uses . Pharm Anal Acta, 2022.[6] (General guide on separating structural isomers like quinoline derivatives).

  • Racemization process for optically active carboxylic acids . US Patent 5847202A. (Industrial methods for managing racemization in propionic acid derivatives).

Sources

Technical Support Center: Stability & Handling of (S)-2-(quinolin-4-yloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-(quinolin-4-yloxy)propanoic acid is a chiral building block often employed in the synthesis of kinase inhibitors and antitubercular agents. Its stability profile is governed by two competing functional groups: the basic quinoline nitrogen and the acidic carboxylic acid tail. This zwitterionic nature, combined with a labile chiral center at the


-position, creates a unique set of handling challenges.

This guide moves beyond standard "store at -20°C" advice. We dissect the mechanistic causes of degradation—specifically base-catalyzed racemization and isoelectric precipitation—to provide you with self-validating protocols for your experiments.

Part 1: Critical Stability Mechanisms

The Racemization Risk (Chemical Stability)

The primary risk to the (S)-enantiomer is racemization , not decomposition. The proton at the chiral center (


-carbon) is acidified by the adjacent carbonyl group and the electron-withdrawing ether oxygen.
  • The Mechanism: In the presence of a base (even mild buffers > pH 7.5), the

    
    -proton can be abstracted, forming a planar enolate intermediate. When this intermediate reprotonates, it does so without facial selectivity, resulting in a racemic mixture (R/S).
    
  • The Trigger: This process is thermodynamically driven by temperature and kinetically accelerated by basic pH.

The Solubility Trap (Physical Stability)

As an amphoteric molecule, this compound has an Isoelectric Point (pI) where its net charge is zero.

  • Quinoline Nitrogen:

    
     (Protonated form is cationic).
    
  • Carboxylic Acid:

    
     (Deprotonated form is anionic).
    
  • The Danger Zone: Between pH 3.5 and 5.5, the molecule exists largely as a zwitterion with minimal solubility, leading to "mystery precipitation" in biological buffers.

Part 2: Visualizing the Threat

Diagram 1: Base-Catalyzed Racemization Pathway

The following pathway illustrates how improper pH buffering destroys enantiomeric excess (ee%).

Racemization S_Isomer (S)-Isomer (Active) Transition Planar Enolate Intermediate (Achiral) S_Isomer->Transition Deprotonation (Slow Step) Base Base (OH-) Trigger Base->Transition R_Isomer (R)-Isomer (Inactive/Impurity) Transition->R_Isomer Reprotonation (50%) S_Recover (S)-Isomer (Recovered) Transition->S_Recover Reprotonation (50%)

Caption: Mechanism of chiral inversion. Basic conditions facilitate the formation of the achiral enolate, destroying optical purity.

Part 3: Troubleshooting Guide (FAQ)

Scenario A: "My solution turned cloudy upon dilution into PBS."

Diagnosis: Isoelectric Precipitation. Standard PBS (pH 7.4) is generally safe, but if your stock solution was acidic (to maintain the quinoline salt), the local pH at the injection site might transiently hit the pI (pH ~4.5).

Corrective Protocol:

  • DMSO Stock: Ensure your primary stock is in 100% DMSO (anhydrous).

  • Intermediate Dilution: Do not dilute directly from 100 mM stock to aqueous buffer. Perform a serial dilution in DMSO first to lower the concentration shock.

  • pH Check: If working at high concentrations (>100

    
    M), verify the final buffer pH. If it drifts below pH 6.0, the zwitterion will crash out.
    
Scenario B: "The biological activity decreased after 48 hours at 37°C."

Diagnosis: Racemization or Photodegradation. If the compound was incubated in cell culture media (pH 7.4) at 37°C, slow racemization is possible, but photodegradation is more likely if the quinoline ring was exposed to light.

Corrective Protocol:

  • Light Protection: Quinolines are photosensitizers. All experiments must be performed in amber tubes or foil-wrapped vessels.

  • Chiral Control: Run a Chiral HPLC check (see Analytical Methods below). If the (R)-isomer peak appears, your media pH is too high or the temperature is accelerating proton exchange.

Scenario C: "I see a new peak at RRT 0.85 on my LC-MS."

Diagnosis: N-Oxide Formation. The quinoline nitrogen is susceptible to oxidation by peroxides (often found in aged PEG or Tween formulations).

Corrective Protocol:

  • Reagent Audit: Use only peroxide-free detergents and fresh solvents.

  • Antioxidants: Add 1 mM Methionine or TCEP to your buffer if the assay tolerates it, to act as a scavenger.

Part 4: Experimental Protocols

Protocol 1: Preparation of "Racemization-Safe" Stock Solutions

Standard DMSO stocks can absorb water, becoming basic over time.

ParameterSpecificationRationale
Solvent DMSO (Anhydrous, ≥99.9%)Water promotes proton exchange.
Concentration 10 - 50 mMHigher concentrations are more stable (kinetic effect).
Storage -20°C or -80°CArrhenius equation: lower T exponentially slows racemization.
Container Amber Glass (Silanized)Prevents surface adsorption and photolysis.
Additive 0.1% Acetic Acid (Optional)Maintains slightly acidic environment to suppress enolate formation.
Protocol 2: Troubleshooting Flowchart

Use this logic tree to resolve stability issues in real-time.

Troubleshooting Start Issue Observed Type Type of Failure? Start->Type Precipitation Precipitation / Cloudiness Type->Precipitation Degradation Loss of Potency / Purity Type->Degradation Check_pH Check pH vs pI (~4.5) Precipitation->Check_pH Check_Light Was it exposed to light? Degradation->Check_Light Action_Sol Adjust pH > 6.0 or < 3.0 Use Co-solvent (DMSO) Check_pH->Action_Sol Action_Photo Wrap in Foil Check for N-Oxide Check_Light->Action_Photo Yes Check_Chiral Check Enantiomeric Excess (Racemization) Check_Light->Check_Chiral No Action_Race Lower Temp Acidify Storage Check_Chiral->Action_Race ee% Dropped

Caption: Decision tree for diagnosing physical vs. chemical stability failures.

Part 5: Analytical Validation (Chiral HPLC)

To verify the integrity of your (S)-isomer, use the following method. Note that standard C18 columns will not separate the enantiomers.

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives).

  • Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1).

    • Note: The TFA is critical to suppress the ionization of the carboxylic acid and sharpen the peak shape.

  • Detection: UV at 254 nm (Quinoline absorption max).

  • Acceptance Criteria: (S)-isomer > 98% ee.

References

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). [Link] Supports the definitions of stress testing and photostability protocols.[2]

  • Magano, J., et al. (2013). "Synthetic Approaches to the 2012 New Drugs." Journal of Medicinal Chemistry. [Link] Provides context on the synthesis and stability of quinoline-based pharmaceutical intermediates.

  • Wistuba, D., & Schurig, V. (2000). "Enantiomer separation of chiral pharmaceuticals by capillary electrophoresis." Journal of Chromatography A. [Link] Foundational reference for the separation of chiral carboxylic acids and the importance of pH in chiral recognition.

  • Beilstein Journals. (2021). "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases." [Link] Validates the photosensitivity of the quinoline scaffold and the generation of reactive oxygen species.

Sources

minimizing off-target effects of (S)-2-(quinolin-4-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for (S)-2-(quinolin-4-yloxy)propanoic acid, herein referred to as S-QPA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing off-target effects during your experiments.

Introduction to S-QPA

(S)-2-(quinolin-4-yloxy)propanoic acid (S-QPA) is a potent and selective small molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK).[][2] The p38 MAPK pathway is a critical signaling cascade activated by environmental stress and inflammatory cytokines, playing a key role in inflammation, apoptosis, cell differentiation, and cell cycle regulation.[][3] As an ATP-competitive inhibitor, S-QPA is designed to block p38α-mediated signaling, which can lead to the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in tumor cells.[][4]

While S-QPA demonstrates high affinity for its primary target, p38α, like many kinase inhibitors targeting the conserved ATP-binding pocket, it can exhibit off-target activity at higher concentrations.[5] This guide provides a systematic framework for identifying, understanding, and mitigating these potential off-target effects to ensure the accurate interpretation of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target kinases for S-QPA?

A1: Based on broad-spectrum kinome profiling, the primary off-target kinases for S-QPA are other members of the MAPK family, particularly p38β and, to a lesser extent, JNK1/2. These effects are typically observed at concentrations 10- to 100-fold higher than the IC50 for p38α.

Q2: What are the first indicators of potential off-target effects in my cell-based assays?

A2: Several signs may point to off-target effects:

  • Unexpected Phenotypes: Observing a cellular response that is inconsistent with the known functions of p38α signaling.[6]

  • High-Dose Effects: The phenotype of interest only appears at high concentrations of S-QPA, significantly above the established IC50 for p38α.[6]

  • Discrepancy with Genetic Knockdown: The phenotype observed with S-QPA treatment is not replicated when the target protein (p38α) is knocked down or knocked out using genetic methods like CRISPR/Cas9 or siRNA.[6]

  • Unexplained Cytotoxicity: Significant levels of cell death occur at the concentrations required to achieve on-target inhibition.[6]

Q3: How do I establish the optimal working concentration for S-QPA to maximize on-target activity?

A3: The optimal concentration should be determined empirically for each cell line and assay. A critical first step is to perform a full dose-response curve to identify the lowest effective concentration that elicits the desired on-target phenotype.[6][7] This concentration should ideally be as close as possible to the IC50 value for p38α and well below the concentrations where off-target effects are known to occur.

Q4: Can the cell culture conditions influence the selectivity of S-QPA?

A4: Yes, cellular context is crucial. Factors such as cell health, density, passage number, and media composition can affect experimental outcomes.[8][9] For instance, high cellular ATP concentrations (1-10 mM) can compete with ATP-competitive inhibitors like S-QPA, potentially requiring higher compound concentrations and increasing the risk of off-target engagement.[10][11][12] It is vital to maintain consistent and optimal cell culture conditions.

Q5: What is the difference between a biochemical and a cellular kinase assay, and which is better for assessing the selectivity of S-QPA?

A5: Biochemical assays use purified recombinant kinases and provide a direct measure of an inhibitor's potency (e.g., IC50) in a simplified, cell-free system.[13] Cellular assays, such as NanoBRET, measure target engagement within live cells, providing a more physiologically relevant assessment that accounts for factors like cell permeability and competition with intracellular ATP.[10][13] While biochemical assays are excellent for initial broad screening, cellular assays are superior for validating on-target and off-target engagement in a biological context.[10][14] Best practice involves using a combination of both.[10]

Troubleshooting Guide

This section provides a structured approach to systematically investigate and resolve suspected off-target effects of S-QPA.

Issue 1: An Unexpected Phenotype is Observed

An unexpected phenotype that doesn't align with the known roles of p38α suggests potential off-target activity.[6]

Workflow for Phenotype Validation

G cluster_0 Initial Observation cluster_1 Step 1: Concentration Validation cluster_2 Step 2: Genetic Validation cluster_3 Step 3: Conclusion A Unexpected Phenotype Observed with S-QPA B Perform Dose-Response Curve Analysis A->B C Compare with Structurally Unrelated p38α Inhibitor B->C If effect is dose-dependent D Use CRISPR/Cas9 or siRNA to Knockdown/out p38α C->D If phenotypes differ F Phenotype is Off-Target C->F If phenotypes differ E Phenotype is On-Target D->E If phenotype is replicated D->F If phenotype is absent

Caption: Workflow for validating an unexpected phenotype.

Step-by-Step Troubleshooting
  • Dose-Response Analysis:

    • Action: Perform a detailed dose-response curve for S-QPA (e.g., 10-point, 3-fold serial dilution) in your cellular assay.

    • Rationale: Off-target effects are often concentration-dependent.[15] If the unexpected phenotype only manifests at concentrations significantly higher than the p38α IC50, it is likely an off-target effect.

    • Expected Outcome: A clear separation between the concentration range for the on-target effect and the unexpected phenotype.

  • Use an Orthogonal Inhibitor:

    • Action: Test a structurally distinct p38α inhibitor with a different off-target profile.

    • Rationale: If the unexpected phenotype is genuinely due to p38α inhibition, it should be reproducible with another selective p38α inhibitor. If the phenotype is unique to S-QPA, it strongly implicates an off-target effect specific to its chemical structure.[5]

    • Expected Outcome: The alternative inhibitor reproduces the expected on-target phenotype but not the unexpected one.

  • Genetic Target Validation (CRISPR/siRNA):

    • Action: Use CRISPR/Cas9 to knockout the gene for p38α (MAPK14) or siRNA to temporarily knock down its expression.[16][17][18]

    • Rationale: This is the gold standard for confirming that a phenotype is linked to a specific target.[16][19] Genetic ablation of the target should mimic the effect of a perfectly specific inhibitor.

    • Expected Outcome: If the phenotype observed with S-QPA disappears upon p38α knockdown/knockout, it confirms the effect is on-target. If the phenotype persists, it is definitively an off-target effect.[6]

Issue 2: High Cytotoxicity Observed at Efficacious Doses

If S-QPA causes significant cell death at concentrations needed to inhibit p38α, this may be due to off-target kinase inhibition.

Decision Tree for Cytotoxicity Investigation

G A High Cytotoxicity Observed B Perform Dose-Response Curve (Cytotoxicity vs. p38α Inhibition) A->B C Is there a therapeutic window? B->C D Optimize S-QPA concentration C->D Yes E Investigate Off-Targets C->E No F Perform Kinome-Wide Selectivity Screen E->F G Identify problematic off-target(s) F->G

Caption: Decision tree for investigating high cytotoxicity.

Step-by-Step Troubleshooting
  • Establish a Therapeutic Window:

    • Action: Simultaneously perform two dose-response curves: one measuring cytotoxicity (e.g., CellTiter-Glo®) and one measuring a downstream biomarker of p38α inhibition (e.g., phosphorylation of MK2).

    • Rationale: This will quantitatively determine the concentration window where you can achieve on-target inhibition without inducing significant cell death.

    • Expected Outcome: Ideally, a window of at least 10-fold between the IC50 for target inhibition and the CC50 (cytotoxic concentration 50%) is desirable.

  • Perform a Kinome-Wide Selectivity Screen:

    • Action: Submit S-QPA to a commercial kinase profiling service (e.g., KINOMEscan™, NanoBRET® Target Engagement).[13][20] Screen at a high concentration (e.g., 1-10 µM) to reveal potential off-targets.

    • Rationale: This provides a broad, unbiased view of the kinases S-QPA interacts with across the human kinome, helping to identify potential culprits for the cytotoxic effects.[21][22][23]

    • Expected Outcome: A list of off-target kinases with associated binding affinities or inhibition percentages. This data can be used to cross-reference with known functions of these kinases in cell survival pathways.

Hypothetical Kinome Scan Data for S-QPA (1 µM)
Kinase Target % Inhibition Classification
MAPK14 (p38α)99%On-Target
MAPK11 (p38β)85%Primary Off-Target
MAPK8 (JNK1)45%Secondary Off-Target
CDK230%Secondary Off-Target

Experimental Protocols

Protocol 1: Western Blot for p38α Pathway Inhibition

Objective: To confirm S-QPA engages and inhibits p38α in cells by measuring the phosphorylation of its direct downstream substrate, MK2.

Methodology:

  • Cell Seeding: Plate cells at an optimized density to be ~70-80% confluent at the time of the experiment.[8]

  • Compound Treatment: Treat cells with a serial dilution of S-QPA (e.g., 0.01 to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours). Include a positive control stimulus (e.g., Anisomycin or UV radiation) to activate the p38 pathway.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[24]

  • Western Blotting:

    • Determine total protein concentration using a BCA assay.

    • Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phospho-MK2 (Thr334) and total MK2. A loading control (e.g., GAPDH) should also be used.[24]

  • Data Analysis: Quantify band intensities to determine the ratio of phosphorylated to total MK2 at each S-QPA concentration. Plot the data to calculate the IC50 value for p38α inhibition in a cellular context.[24]

Protocol 2: CRISPR/Cas9-Mediated Knockout of p38α

Objective: To generate a p38α knockout cell line to validate that a phenotype is on-target.

Methodology:

  • gRNA Design: Design and synthesize at least two validated guide RNAs (gRNAs) targeting an early exon of the MAPK14 gene.

  • Transfection: Co-transfect the Cas9 nuclease and the gRNA into the target cell line. This can be done using plasmids or, for higher efficiency and reduced off-targets, by delivering the Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex.[25]

  • Single-Cell Cloning: After transfection, seed cells at a very low density to isolate and expand single-cell-derived colonies.

  • Validation:

    • Screening: Screen individual clones by Western blot for the absence of the p38α protein.

    • Sequencing: Perform genomic DNA sequencing of the target locus in validated knockout clones to confirm the presence of frameshift-inducing insertions/deletions (indels).

  • Phenotypic Analysis: Use the validated knockout cell line alongside the parental (wild-type) line in your assay with S-QPA to distinguish on-target from off-target effects.[19]

Signaling Pathway Diagram

p38_pathway Stress Environmental Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNFα, IL-1) Cytokines->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors phosphorylates SQPA (S)-QPA SQPA->p38 inhibits Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis

Caption: The p38 MAPK signaling pathway and the inhibitory action of S-QPA.

References
  • Biocompare. (2022). Target Validation with CRISPR. Available from: [Link]

  • Vasta, J. D., et al. (2018). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available from: [Link]

  • Ruiz-Miyazawa, N., et al. (2020). p38 MAPK Pathway in the Heart: New Insights in Health and Disease. MDPI. Available from: [Link]

  • Pérez-Alem, M., et al. (2021). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. PMC. Available from: [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available from: [Link]

  • Lee, Y., et al. (2021). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC. Available from: [Link]

  • Creative Diagnostics. (2025). CRISPR-Validated Target Druggability for Small Molecule Drugs. Available from: [Link]

  • Braz, J. C., et al. (2003). Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling. Journal of Clinical Investigation. Available from: [Link]

  • Royal Society of Chemistry. (2017). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Royal Society of Chemistry Books. Available from: [Link]

  • SYNTHEGO. (2019). CRISPR: kick-starting the revolution in drug discovery. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Available from: [Link]

  • Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Available from: [Link]

  • Eclipsebio. (2023). Methods for reducing siRNA off-target binding. Available from: [Link]

  • Discovery On Target. Symposium Strategies for Targeting Kinases. Available from: [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Available from: [Link]

  • Verkaar, F., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. Available from: [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. Available from: [Link]

  • ResearchGate. (2024). Quinoline and quinolinone derivatives with multi-target activity. Available from: [Link]

  • Berginski, M. E., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC. Available from: [Link]

  • Berginski, M. E., et al. (2023). Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types. PLOS Computational Biology. Available from: [Link]

  • Ma'ayan Lab. (2020). The KINOMEscan and KEA3 Appyters. YouTube. Available from: [Link]

  • Berginski, M. E., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. Available from: [Link]

  • Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available from: [Link]

  • Peterson, J. R., et al. (2006). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PMC. Available from: [Link]

  • Promega Corporation. (2012). Considerations for Successful Cell-Based Assays III: Treatment Parameters. Available from: [Link]

  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]

  • Marin Biologic Laboratories. (2021). Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]

  • Howden, S. E., et al. (2025). Classification of indeterminate and off-target cell types within human kidney organoid differentiation. bioRxiv. Available from: [Link]

  • Mathivanan, S., et al. (2021). Cellular Fitness Phenotypes of Cancer Target Genes from Oncobiology to Cancer Therapeutics. MDPI. Available from: [Link]

  • Fairbridge, S., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcess International. Available from: [Link]

  • Caffrey, D. R., et al. (2011). siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency. PLoS ONE. Available from: [Link]

  • ResearchGate. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Available from: [Link]

  • Hafner, M., et al. (2017). "Designing Drug-Response Experiments and Quantifying their Results". In: Current Protocols in Chemical Biology. Available from: [Link]

  • Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. Available from: [Link]

  • Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]

  • Alfa Chemistry. (2026). Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. YouTube. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to inconsistent and unreliable data. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design and execution.

Inconsistent results in cell viability assays can be a significant source of frustration, leading to wasted time and resources. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will delve into the causality behind these issues and provide field-proven insights to ensure your protocols are robust and your data is reproducible.

General Troubleshooting

Q1: My results are highly variable between replicate wells within the same experiment. What are the likely causes?

High variability between replicates is often traced back to inconsistencies in cell seeding, pipetting technique, or environmental factors within the microplate.

  • Inconsistent Cell Seeding: A non-homogenous cell suspension will lead to a different number of cells being seeded in each well. To mitigate this, ensure you thoroughly mix your cell suspension before and during plating. For adherent cells, allow the plate to sit at room temperature for a short period before incubation to promote even cell distribution.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents is a major contributor to variability. Calibrate your pipettes regularly and use a consistent pipetting technique. When adding reagents, avoid touching the sides of the wells and ensure complete mixing.[1][2]

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can significantly alter cell growth and assay performance.[3] To minimize edge effects, it is best practice to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from your experimental analysis.

Optimizing Experimental Parameters

Q2: How do I determine the optimal cell seeding density for my experiment?

Optimal cell seeding density is critical for generating reliable data and is highly dependent on the cell type, its proliferation rate, and the duration of the experiment.[4][5][6] Seeding too few cells can result in a signal that is too low to be accurately detected, while seeding too many can lead to over-confluency, nutrient depletion, and altered metabolic activity, all of which can skew results.

The Goal: You want your cells to be in the logarithmic (exponential) growth phase for the entire duration of your experiment to ensure a linear relationship between cell number and the assay signal.[3][4] For most adherent mammalian cell lines in a 96-well plate, a starting point of 5,000 to 10,000 cells per well is common, but this must be empirically determined.[4]

Experimental Protocol: Determining Optimal Cell Seeding Density

  • Prepare Cell Suspension: Harvest and count healthy, log-phase cells and prepare a single-cell suspension.

  • Create Serial Dilutions: Perform a series of two-fold serial dilutions of your cell suspension. A typical range to test for a 96-well plate is from 1,000 to 100,000 cells per well.[3]

  • Seed the Plate: Add 100 µL of each cell dilution to at least three replicate wells of a 96-well plate. Include "medium only" wells as a blank control.

  • Incubate: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Perform Viability Assay: At the end of the incubation period, perform your chosen cell viability assay according to the manufacturer's protocol.

  • Analyze Data: Plot the absorbance (or other readout) versus the number of cells seeded. The optimal seeding density will be within the linear range of this curve.[3][7]

Seeding Density (cells/well)24h Readout (Absorbance)48h Readout (Absorbance)72h Readout (Absorbance)
1,0000.150.250.40
2,0000.300.500.80
4,0000.601.001.60
8,0001.202.00 (Plateau)2.10 (Plateau)
16,0001.80 (Plateau)2.05 (Plateau)2.15 (Plateau)

Table 1: Example data for determining optimal seeding density. The linear range for a 48h experiment is between 1,000 and 4,000 cells/well.

Assay-Specific Troubleshooting

Cell viability assays measure different cellular parameters, and understanding the principle of your chosen assay is key to troubleshooting.

Tetrazolium-Based Assays (MTT, MTS, XTT, WST-1)

These colorimetric assays measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases in viable cells to reduce a tetrazolium salt to a colored formazan product.[8][9][10]

Mechanism of Tetrazolium-Based Assays

cluster_cell Viable Cell cluster_assay Assay Principle Mitochondria Mitochondria Dehydrogenase NAD(P)H-dependent Oxidoreductases Tetrazolium Tetrazolium Salt (e.g., MTT, MTS) Dehydrogenase->Tetrazolium Enzymatic Activity Formazan Formazan Product (Colored) Tetrazolium->Formazan Reduction Start Viable Cells Lysis Cell Lysis Start->Lysis Add Lysis Buffer ATP_Release ATP Release Lysis->ATP_Release Reaction Luciferase/Luciferin Reaction ATP_Release->Reaction ATP is substrate Signal Luminescent Signal Reaction->Signal Light Emission

Caption: Principle of a typical ATP-based cell viability assay.

Q6: My ATP-based assay is giving a very low or no signal. What could be the issue?

A low signal in an ATP assay points to a low level of cellular ATP. [3]

  • Low Cell Number: Ensure a sufficient number of viable cells are present to generate a detectable signal. [3]* Rapid ATP Degradation: ATP is a labile molecule. After cell lysis, endogenous ATPases can rapidly degrade it. The lysis buffer should effectively inactivate these enzymes. Work quickly and keep samples on ice if possible to minimize ATP degradation. [3]* Inefficient Cell Lysis: Incomplete cell lysis will result in an underestimation of the total ATP content. Ensure the chosen lysis buffer is compatible with your cell type and that you are following the protocol correctly.

Troubleshooting Workflow

Start Inconsistent Results Check_Replicates High Variability Between Replicates? Start->Check_Replicates Check_Signal Signal Too High/Low? Start->Check_Signal Pipetting Review Pipetting Technique & Cell Seeding Protocol Check_Replicates->Pipetting Edge_Effect Address Edge Effects Check_Replicates->Edge_Effect Optimize_Density Optimize Cell Seeding Density Check_Signal->Optimize_Density Optimize_Incubation Optimize Incubation Times Check_Signal->Optimize_Incubation Check_Contamination Check for Contamination (Microbial/Chemical) Check_Signal->Check_Contamination Compound_Interference Test for Compound Interference Check_Signal->Compound_Interference Solution Consistent & Reliable Data Pipetting->Solution Edge_Effect->Solution Optimize_Density->Solution Optimize_Incubation->Solution Check_Contamination->Solution Compound_Interference->Solution

Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.

By systematically addressing these potential issues, you can significantly improve the consistency and reliability of your cell viability data. Remember that careful planning, optimization, and attention to detail are paramount for successful and reproducible experiments.

References

  • Assay Genie. (2026, February 4). Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. Retrieved from [Link]

  • Boster Bio. (n.d.). AlamarBlue Cell Viability Assay Reagent. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Riss, T. L., et al. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of seeding density and assay timing. MCF 10A cells are.... Retrieved from [Link]

  • ResearchGate. (n.d.). Cell seeding density optimization for endpoint viability assay linear.... Retrieved from [Link]

  • ResearchGate. (n.d.). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Retrieved from [Link]

  • PubMed. (2018, June 5). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Retrieved from [Link]

  • Single Use Support. (2023, July 31). How to measure and improve cell viability?. Retrieved from [Link]

  • Cellculture2 - Altervista. (2024, February 21). The MTT assay, a cell viability test. Retrieved from [Link]

  • ResearchGate. (2021, June 14). (PDF) Guidelines for cell viability assays. Retrieved from [Link]

  • PubMed. (2024, April 15). Tackling assay interference associated with small molecules. Retrieved from [Link]

  • University of Vienna. (2024, May 15). Tackling assay interference associated with small molecules. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • ResearchGate. (2016, October 1). MTT assay result variation/alternative to MTT assay for checking Cell Viability?. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). alamarBlue FAQs. Retrieved from [Link]

  • Reddit. (2025, July 11). Why is my resazurin (AlamarBlue) assay not linear?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Limitations of the MTT Assay in Cell Viability Testing. Retrieved from [Link]

  • G-Biosciences. (n.d.). alamarBlue Cell Viability Assay Reagent. Retrieved from [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • Single Use Support. (2023, August 10). Cell viability & viability assays: 7 facts to be aware of. Retrieved from [Link]

  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]

  • G-Biosciences. (n.d.). Technical Manual MTT Cell Viability Assay Kit. Retrieved from [Link]

  • NIST. (2023, March 8). Addressing Sources of Error in the Cell Viability Measurement Process. Retrieved from [Link]

  • EZBioscience. (2021, November 24). Cell Viability Detection Kit (Luminescence)-Manual. Retrieved from [Link]

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optimization of dosage for in vivo studies with quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the In Vivo Optimization Technical Support Center. Subject: Quinoline Derivatives – Dosage, Formulation, & Safety Optimization Ticket ID: #Q-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Quinoline Paradox

You are likely here because your quinoline derivative shows promising in vitro potency (IC50 < 100 nM) but is failing in animal models. This is the classic "Quinoline Paradox": these nitrogen-heterocycles are chemically versatile but biologically temperamental.

They often suffer from solubility-limited absorption (Class II/IV in BCS) and cardiotoxicity risks (hERG blockade). This guide does not just give you a recipe; it troubleshoots the causality of your experimental failure.

Part 1: Formulation Troubleshooting (Getting it into Solution)

User Issue: "My compound precipitates in PBS or creates a milky suspension."

Diagnosis: Quinolines are weak bases (pKa ~4–5). In neutral buffers (pH 7.4), they exist predominantly as uncharged, lipophilic free bases, leading to precipitation.

The Fix: The "Acid-Salt" Strategy Do not force the free base into water. You must protonate the quinoline nitrogen to create a soluble salt before adding the bulk vehicle.

Standard Protocol: 3-Step Solubilization

  • Weigh the free base compound.

  • Dissolve in 1–2 molar equivalents of dilute acid (e.g., 0.1N HCl or Methanesulfonic acid) or a primary solvent like DMSO (keep <5% final vol).

  • Dilute slowly with the aqueous vehicle (e.g., 20% HP-

    
    -CD in water).
    

Formulation Decision Matrix (Graphviz Diagram)

FormulationLogic Start Start: Compound State CheckSol Is it Water Soluble? Start->CheckSol Simple Use Saline/PBS CheckSol->Simple Yes CheckLipid High LogP (>3)? CheckSol->CheckLipid No OilVehicle Vehicle: Corn Oil (Oral Gavage Only) CheckLipid->OilVehicle Yes (Very Lipophilic) CheckAcid Basic Nitrogen Present? CheckLipid->CheckAcid No (Moderate) AcidStrategy Acid-Salt Strategy: Dissolve in 0.1N HCl then buffer to pH 4-5 CheckAcid->AcidStrategy Yes (Quinoline N) Cosolvent Co-solvent Strategy: 10% DMSO + 40% PEG400 + 50% Water CheckAcid->Cosolvent No Complex Complexation: 20% HP-Beta-Cyclodextrin AcidStrategy->Complex If still precipitates

Caption: Decision tree for selecting the optimal vehicle based on physicochemical properties of quinolines.

Part 2: Dosage Optimization (The MTD Protocol)

User Issue: "I don't know where to start dosing, and I have limited compound."

Diagnosis: Blindly picking a dose (e.g., 10 mg/kg) often leads to false negatives (under-dosing) or unexpected mortality (toxicity). You must determine the Maximum Tolerated Dose (MTD) first.[1][2][3][4]

The "Up-and-Down" MTD Protocol (Mice) Goal: Find the highest dose with <10% body weight loss and no neurological signs.

  • Animals: CD-1 or C57BL/6 mice (n=3 per group).

  • Starting Dose: Based on in vitro IC50. If IC50 is ~10 nM, start at 10 mg/kg .

  • Escalation: Administer single doses: 10

    
     30 
    
    
    
    100
    
    
    300 mg/kg (log-spacing).
  • Observation: Monitor for 48 hours.

    • Stop Criteria: Piloerection, lethargy, convulsions, or >15% weight loss.

Dose Conversion Table (Allometric Scaling) Use this to translate efficacy from mice to other species.

SpeciesWeight (kg)BSA Factor (Km)To Convert Mouse Dose (mg/kg) to Species Dose:
Mouse 0.0231.0 (Reference)
Rat 0.156Multiply by 0.5
Monkey 3.012Multiply by 0.25
Human 60.037Multiply by 0.08

Note: Quinolines often have higher metabolic clearance in mice than humans; efficacy in mice may require higher mg/kg doses than predicted by simple BSA scaling due to CYP metabolism. [1]

Part 3: Safety & Toxicity (The "Red Flags")

User Issue: "My mice are dying suddenly without weight loss."

Diagnosis: This is the hallmark of hERG channel blockade (QT prolongation) leading to arrhythmia.[5] Quinolines are notorious for this off-target effect.

Troubleshooting Cardiotoxicity:

  • Immediate Action: Check your in vitro hERG IC50. If hERG IC50 / Therapeutic IC50 < 30, you have a low safety margin.

  • In Vivo Monitor: Do not rely on observation alone.

    • Low Tech: Monitor for "gasping" or sudden inactivity post-dose.

    • High Tech: Use telemetry implants to measure QT interval.

Troubleshooting Phototoxicity:

  • Symptom: Skin inflammation or ear swelling in albino mice.

  • Cause: Quinolines can absorb UV light and generate reactive oxygen species (ROS) in the skin.

  • Fix: Keep animals in subdued light or use pigmented strains (e.g., C57BL/6) instead of albino (BALB/c). [2]

Part 4: Pharmacokinetics (PK) Optimization

User Issue: "I injected 50 mg/kg, but plasma exposure is negligible."

Diagnosis: Quinolines typically have a high Volume of Distribution (Vd) . They sequester in tissues (lung/liver) due to their lipophilicity and basicity (lysosomal trapping). Plasma levels may not reflect tissue concentration.

The Optimization Workflow

PK_Workflow Step1 1. In Vitro Stability (Microsomes) Step2 2. Pilot PK (IV vs PO) (n=3 mice) Step1->Step2 If t1/2 > 30min Step3 3. Calculate F% (Bioavailability) Step2->Step3 AUC_po / AUC_iv Step4 4. Tissue Distribution (Lung/Liver/Brain) Step3->Step4 If F% is low but efficacy exists

Caption: Step-by-step workflow to diagnose low plasma exposure.

FAQ: How do I improve bioavailability (F%)?

  • Check First-Pass Metabolism: If IV clearance is high (approaching hepatic blood flow ~90 mL/min/kg in mice), the liver is destroying your drug before it reaches circulation. Solution: Chemical modification (block metabolic soft spots).

  • Check Absorption: If IV exposure is good but PO is poor, the drug isn't dissolving or permeating. Solution: Switch to a lipid-based vehicle (e.g., Labrasol or Corn Oil) to stimulate lymphatic transport.

References

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy.

  • Onoue, S., et al. (2014). Photosafety assessment of pharmaceutical substances: current status and future strategies. Journal of Pharmacological Sciences.

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.

Sources

Technical Support Center: Solubility & Precipitation Management

Author: BenchChem Technical Support Team. Date: February 2026

🔬 Diagnostic Triage: Is it Precipitation or Contamination?

Before optimizing solubility, we must confirm the nature of the particulate matter. Users often confuse chemical precipitation with microbial contamination.

Q: I see particles in my wells 2 hours after treatment. How do I know if it’s my compound or bacteria?

A: Perform the "Static vs. Kinetic" visual test using an inverted phase-contrast microscope (10x or 20x objective).

FeatureCompound PrecipitationMicrobial Contamination
Motion Brownian Motion only (jiggling in place).Directional motility (rods/swimming) or rapid division.
Shape Crystalline (shards, needles), amorphous aggregates, or oil droplets.Uniform spheres (cocci), rods (bacilli), or budding chains (yeast).
Timing Immediate to <4 hours post-addition.Typically visible >12-24 hours post-inoculation.
pH Indicator No rapid change (unless compound is highly acidic/basic).Media turns yellow (acidic) rapidly due to metabolism.
Focus Plane Often settles to the bottom on top of the cell monolayer.Can be floating throughout the Z-axis (turbidity).

🧠 The Mechanism: Why Compounds "Crash Out"

Q: My compound is perfectly soluble in 100% DMSO. Why does it precipitate immediately when I add it to the media?

A: This is a phenomenon known as "Solvent Shock" or the "Hydrophobic Effect." When a hydrophobic compound dissolved in a non-polar solvent (DMSO) is rapidly introduced into a highly polar aqueous environment (media), the water molecules form an ordered "cage" around the hydrophobic molecules. If the local concentration of the compound exceeds its aqueous solubility limit before it can disperse, the molecules aggregate to reduce their surface area exposed to water, causing precipitation.

Visualization: The Solvent Shock Pathway

The following diagram illustrates the critical failure point during direct addition.

SolventShock cluster_prevention Prevention Strategy Stock DMSO Stock (10-100 mM) Pipette Pipette Tip (High Local Conc.) Stock->Pipette Aspiration Intermediate Intermediate Dilution (Step-down) Stock->Intermediate Recommended Media Aqueous Media (Polar Environment) Pipette->Media Direct Addition Shock SOLVENT SHOCK (Rapid Polarity Shift) Media->Shock Mixing Nucleation Nucleation Site (Crystal Formation) Shock->Nucleation Supersaturation Precipitate Precipitation (Bioavailability Loss) Nucleation->Precipitate Aggregation Intermediate->Media Safe Addition

Caption: Figure 1. The mechanism of solvent shock leading to nucleation. Direct addition creates a transient zone of supersaturation.

🛠️ Protocol Optimization: Validated Solutions

Q: What is the best method to add my compound to prevent this?

A: Do not pipette high-concentration DMSO stock directly into the cell culture well. Instead, use one of the following validated protocols based on your throughput needs.

Method A: The "Step-Down" Serial Dilution (Standard)

Best for: Manual pipetting, 6-well to 96-well plates.

  • Prepare Intermediate Plate: In a separate sterile tube or V-bottom plate, dilute your DMSO stock 10x or 100x into culture media (or PBS).

    • Note: If precipitate forms here, the concentration is fundamentally too high for aqueous solubility.[1]

  • Mix Thoroughly: Vortex or pipette up and down to ensure dispersion.

  • Final Addition: Transfer the diluted intermediate to your cells.

    • Benefit: This reduces the "shock" by lowering the DMSO concentration gradient at the point of contact with the cells.

Method B: The "FBS-First" Protocol (Advanced)

Best for: Highly lipophilic compounds (e.g., steroids, fatty acids) that bind albumin.

Theory: Serum albumin (BSA/FBS) acts as a natural carrier protein. Pre-binding the compound to serum prevents it from crashing out in the aqueous salt solution.

  • Warm Reagents: Ensure FBS and Media are at 37°C. Cold media promotes crystallization.

  • Spike the Serum: Add your DMSO stock compound directly into 100% FBS (or a high-concentration BSA solution) first.

  • Incubate: Vortex and let sit for 5-10 minutes at 37°C to allow protein binding.

  • Dilute: Add this "spiked serum" to your serum-free media to reach the final desired percentage (e.g., 10% FBS).

Method C: Acoustic Direct Dilution (High Throughput)

Best for: 384/1536-well screening, automated systems.

Q: Can I just use an Echo® or similar acoustic dispenser? A: Yes. Acoustic dispensers eject nanoliter droplets (2.5 nL - 50 nL).

  • Why it works: The droplet volume is so small that it disperses instantly into the media upon contact, bypassing the "local supersaturation" zone that causes nucleation in manual pipetting.

  • Reference: Direct dilution often yields higher potency (lower IC50) because less compound is lost to precipitation or plastic binding compared to serial dilution [1].

📊 Reference Data: DMSO & Solubility Limits

Q: How much DMSO can my cells actually tolerate?

A: While compound solubility is the goal, solvent toxicity is the constraint. Adhere to these limits:

Cell TypeMax Recommended DMSO % (v/v)Toxicity Signs
Primary Neurons < 0.1%Neurite retraction, apoptosis.
Stem Cells (iPSC/ESC) < 0.1%Differentiation bias, detachment.
Immortalized Lines (HeLa, HEK293) 0.5% - 1.0%Membrane permeabilization, stress response.
Hepatocytes 0.5%CYP450 induction/inhibition artifacts.

Critical Rule: Always include a Vehicle Control (media + DMSO only) matched to the highest concentration used in the treatment group.

⚙️ Troubleshooting Decision Tree

Q: I tried the protocols above, but it's still precipitating. What now?

Follow this logic flow to determine the root cause and solution.

Troubleshooting Start Precipitation Observed CheckConc Is Final Conc > Aqueous Solubility Limit? Start->CheckConc ReduceConc Action: Reduce Dose or Change Solvent CheckConc->ReduceConc Yes CheckTemp Is Media Cold (4°C)? CheckConc->CheckTemp No WarmMedia Action: Warm to 37°C Before Addition CheckTemp->WarmMedia Yes CheckSerum Is Media Serum-Free? CheckTemp->CheckSerum No AddCarrier Action: Use Method B (FBS-First Protocol) CheckSerum->AddCarrier Yes CheckPlastic Is Compound Binding to Plastic? CheckSerum->CheckPlastic No GlassWare Action: Use Glass-Coated or Low-Bind Plates CheckPlastic->GlassWare Yes

Caption: Figure 2. Step-by-step troubleshooting logic for persistent solubility issues.

📚 References

  • Spicer, T. et al. (2013). Direct Improvement With Direct Dilution. American Laboratory. [Link]

  • Di, L. & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (General reference on solubility physics).

  • Waybright, T.J. et al. (2009). Increasing the reliability of cell-based high-throughput screens by the inclusion of a solubility marker. Assay Drug Dev Technol. [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the oral delivery of quinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals actively working in this area. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of improving the oral bioavailability of this important class of compounds.

Part 1: Troubleshooting Guide

This section addresses common experimental hurdles encountered when formulating and evaluating quinoline carboxylic acids for oral administration.

Issue 1: Poor and Variable Oral Absorption in Preclinical Animal Models

Symptoms:

  • Low plasma concentration (AUC) of the parent drug after oral dosing.

  • High inter-individual variability in pharmacokinetic (PK) profiles.

  • Non-linear dose-exposure relationship.

Potential Causes & Recommended Solutions:

Potential CauseExplanationRecommended Action
Poor Aqueous Solubility Quinoline carboxylic acids are often weak acids with low solubility in the acidic environment of the stomach.[1][2][3] This pH-dependent solubility can lead to incomplete dissolution and subsequent poor absorption.[2]1. Particle Size Reduction: Decrease the particle size to increase the surface area for dissolution.[1][4][5] Techniques like micronization or nanosizing can be employed.[1][4] 2. Formulation as a Salt: Convert the carboxylic acid to a more soluble salt form.[2] 3. pH Modification of the Formulation: Incorporate buffering agents to create a micro-environment with a more favorable pH for dissolution.[5][6]
Low Permeability While some quinoline carboxylic acids may have adequate solubility, their ability to cross the intestinal epithelium might be limited. The ionized form of the carboxylic acid, which is more soluble, often has lower permeability.[2]1. Prodrug Approach: Mask the carboxylic acid group with a lipophilic moiety to create an ester prodrug.[7][8][9][10] This can enhance membrane permeability, with the active drug being released by esterases in the body.[8][10] 2. Permeation Enhancers: Include excipients in the formulation that can transiently increase the permeability of the intestinal membrane.
Efflux Transporter Activity The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestine, which actively pump the drug back into the intestinal lumen, reducing net absorption.[11][12]1. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2 cells) to determine if the compound is a substrate for common efflux transporters. 2. Co-administration with Inhibitors: In preclinical studies, co-administer a known efflux pump inhibitor to confirm the role of transporters in limiting absorption.[13] 3. Structural Modification: If feasible, modify the chemical structure to reduce its affinity for efflux transporters.
First-Pass Metabolism The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1]1. In Vitro Metabolic Stability Assays: Assess the metabolic stability of the compound in liver microsomes or hepatocytes. 2. Prodrug Strategy: A prodrug approach can sometimes protect the parent molecule from premature metabolism.[7]

Experimental Workflow for Investigating Poor Oral Bioavailability

G cluster_0 Initial Observation cluster_1 Physicochemical Characterization cluster_2 Biological Assessment cluster_3 Formulation & Chemical Modification Strategies A Poor/Variable Oral Bioavailability B Determine Aqueous Solubility (pH-dependent) A->B Is solubility the issue? C Assess Permeability (e.g., PAMPA, Caco-2) A->C Is permeability a factor? D Evaluate Efflux Transporter Substrate Potential A->D Is it being pumped out? E Assess Metabolic Stability (Microsomes/Hepatocytes) A->E Is it being metabolized too quickly? F Particle Size Reduction B->F G Salt Formation / pH Modification B->G H Lipid-Based Formulations (e.g., SEDDS) B->H J Nanoparticle Encapsulation B->J I Prodrug Synthesis C->I D->I E->I

Caption: Troubleshooting workflow for poor oral bioavailability of quinoline carboxylic acids.

Issue 2: Gastrointestinal (GI) Irritation Observed in Animal Studies

Symptoms:

  • Signs of GI distress in animals (e.g., diarrhea, lethargy).

  • Pathological findings of irritation or ulceration in the GI tract upon necropsy.

Potential Causes & Recommended Solutions:

Potential CauseExplanationRecommended Action
Direct Irritation by the Free Acid The acidic nature of the carboxylic acid moiety can cause direct irritation to the gastric mucosa.[2]1. Enteric Coating: Formulate the drug with a coating that dissolves only in the higher pH of the small intestine, bypassing the stomach.[2] 2. Prodrug Approach: Masking the carboxylic acid as an ester can reduce its acidic irritation potential.[2]
High Local Drug Concentration Poorly soluble drugs can create high localized concentrations in the GI tract, leading to irritation.1. Improve Solubility/Dissolution: Employ strategies like solid dispersions or lipid-based formulations to enhance dissolution and prevent high local concentrations.[14][15] 2. Mucoadhesive Formulations: Develop formulations that adhere to the mucus layer, allowing for a more controlled and widespread release of the drug.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the oral bioavailability of my quinoline carboxylic acid?

A: The first and most critical step is to thoroughly characterize the physicochemical properties of your compound. Specifically, you need to determine its aqueous solubility as a function of pH and its permeability. This will help you diagnose the primary barrier to oral absorption and select the most appropriate enhancement strategy.[14] For instance, if the compound has high permeability but low solubility, formulation approaches like particle size reduction or solid dispersions would be a logical starting point.[1][4] Conversely, if solubility is adequate but permeability is low, a prodrug strategy might be more effective.[7][8]

Q2: How can I formulate a quinoline carboxylic acid using a lipid-based drug delivery system (LBDDS)?

A: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are an excellent choice for poorly water-soluble drugs.[5][15] These systems are isotropic mixtures of oils, surfactants, and sometimes cosolvents, which spontaneously form fine oil-in-water emulsions in the GI tract.[15] This enhances the solubilization and absorption of lipophilic drugs.[5][15]

Step-by-Step Protocol for SEDDS Formulation:

  • Excipient Screening:

    • Determine the solubility of your quinoline carboxylic acid in various oils (e.g., Labrafac PG, Maisine® CC), surfactants (e.g., Cremophor EL, Tween 80), and cosolvents (e.g., Transcutol® HP, PEG 400).

  • Constructing Ternary Phase Diagrams:

    • Based on the solubility data, select an oil, surfactant, and cosolvent.

    • Prepare a series of blank formulations with varying ratios of these components.

    • Titrate each mixture with water and observe the formation of emulsions.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Drug Loading and Characterization:

    • Select a formulation from the self-emulsifying region and incorporate your drug.

    • Characterize the drug-loaded SEDDS for properties such as emulsification time, droplet size, and drug release profile in vitro.

  • In Vivo Evaluation:

    • Administer the drug-loaded SEDDS to an appropriate animal model and perform pharmacokinetic analysis.

Q3: What role does the gut microbiota play in the bioavailability of quinoline carboxylic acids?

A: The gut microbiota can significantly impact drug metabolism and absorption through various mechanisms.[16][17][18] For quinoline carboxylic acids, key considerations include:

  • Metabolism: Gut bacteria can possess enzymes, such as reductases and hydrolases, that may metabolize the quinoline core or cleave prodrug linkers.[17][18] This can either lead to the activation of a prodrug or the degradation of the active compound.[16][18]

  • Altered Absorption: The metabolic byproducts of the gut microbiota can influence the intestinal environment and potentially alter drug absorption.[19][20]

  • Enterohepatic Circulation: Some drugs are conjugated in the liver, excreted in the bile, and then deconjugated by gut bacteria, allowing for reabsorption. This process can be influenced by the composition of the gut microbiota.[16]

It is advisable to consider the potential for microbial metabolism, especially if you observe discrepancies between in vitro and in vivo data.

Q4: Are there any in silico models that can predict the oral absorption of my compound?

A: Yes, physiologically-based pharmacokinetic (PBPK) models are powerful computational tools that can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug.[21] These models integrate physicochemical data (solubility, permeability, pKa), in vitro data (metabolic stability, transporter affinity), and physiological parameters to predict the pharmacokinetic profile of a compound in humans.[21] Early PBPK modeling can help in candidate selection and formulation design.[21]

Decision Tree for Formulation Strategy Selection

G A Start: Characterize Physicochemical Properties B Low Solubility? A->B C Low Permeability? B->C No D Particle Size Reduction B->D Yes H Prodrug Strategy C->H Yes J High Efflux Ratio? C->J No E Solid Dispersion D->E If still insufficient F Lipid-Based Formulation (SEDDS) E->F If highly lipophilic G Nanotechnology Approach F->G For targeted delivery I Permeation Enhancers H->I As an alternative K Efflux Inhibitor Co-dosing (Preclinical) J->K Confirm in vivo L Structural Modification J->L Yes

Sources

strategies to reduce cytotoxicity of quinoline derivatives in normal cells

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Quinoline Derivatives for Reduced Cytotoxicity

Ticket ID: QN-TOX-OPT-2025 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Status: Open Priority: High

Mission Statement

Welcome to the Quinoline Optimization Support Center. You are likely here because your lead quinoline derivative shows promising potency against targets (e.g., Plasmodium, kinases, or topoisomerases) but has failed preliminary safety screens due to off-target cytotoxicity in normal fibroblasts, hepatocytes, or cardiomyocytes.

This guide moves beyond generic advice. We dissect specific structural liabilities of the quinoline scaffold—such as hERG blockade, phototoxicity, and reactive metabolite formation—and provide actionable chemical and formulation strategies to mitigate them.

Module 1: Structural Optimization (Medicinal Chemistry)

Issue 1: Cardiotoxicity (hERG Inhibition & QT Prolongation)

User Query: My lead compound (a 4-aminoquinoline derivative) shows potent IC50 against cancer lines but blocks the hERG channel at 1 µM. How do I fix this without losing potency?

Technical Insight: hERG blockade is often driven by lipophilic amines .[1] The quinoline nitrogen (pKa ~4.9) and side-chain amines often become protonated at physiological pH, interacting with the aromatic residues (Tyr652/Phe656) in the hERG pore.

Troubleshooting Protocol:

  • Reduce Basicity (pKa):

    • Strategy: Lower the pKa of the basic amine in the side chain.

    • Action: Replace a basic piperidine ring with a morpholine or piperazine ring.[2] The inductive effect of the oxygen/nitrogen reduces the basicity of the amine, decreasing the fraction of positively charged species at pH 7.4.

  • Lower Lipophilicity (LogP):

    • Strategy: hERG binding correlates strongly with LogP > 3.

    • Action: Introduce polar groups (e.g., -OH, -COOH) or replace carbon-heavy alkyl chains with ether linkages.

  • Rigidification:

    • Strategy: Limit the conformational flexibility that allows the "tail" of the molecule to fit into the hERG pore.

    • Action: Cyclize flexible alkyl chains into rigid spiro- or fused-ring systems.

Issue 2: Phototoxicity

User Query: Mice treated with our 8-fluoroquinoline derivative develop severe skin erythema under UV light. Is this class-specific?

Technical Insight: Yes. Halogenated quinolines (especially at the C-8 position ) are prone to generating reactive oxygen species (ROS) upon UV irradiation. The C-8 halogen destabilizes the excited state, leading to singlet oxygen generation.

Troubleshooting Protocol:

  • Immediate Fix: Replace the C-8 halogen (F/Cl) with a Methoxy (-OMe) group or Hydrogen. The -OMe group stabilizes the excited state and significantly reduces phototoxic potential.

  • Alternative: If a halogen is required for potency, modify the N-1 position (if applicable to your scaffold, e.g., quinolones). Substituents like aminodifluorophenyl at N-1 can mitigate phototoxicity even in the presence of C-8 halogens.[3][4]

Issue 3: Idiosyncratic Hepatotoxicity (Reactive Metabolites)

User Query: We are seeing time-dependent inhibition (TDI) of CYP450s and glutathione depletion in hepatocytes.

Technical Insight: This suggests your compound is being bioactivated into a Quinone Imine (QI) or Quinone Methide .[5] These are "soft" electrophiles that covalently bind to hepatic proteins or DNA.

Troubleshooting Protocol:

  • Block Metabolic Soft Spots:

    • Identify sites prone to oxidation (e.g., electron-rich aromatic rings or benzylic positions).

    • Action: Block these sites with Fluorine or a Methyl group to prevent the formation of the initial hydroxylated metabolite that leads to the quinone species.

  • Trap the Intermediate:

    • Run a GSH/NAC Trapping Assay (see Protocol A below). If you detect GSH adducts, your molecule is forming reactive metabolites.

Module 2: Formulation & Delivery Strategies

User Query: We cannot modify the structure further without losing potency. The Therapeutic Index (TI) is still too narrow (SI < 5). What are my delivery options?

Solution 1: Glycoconjugation (The "Trojan Horse" Strategy) Cancer cells overexpress GLUT transporters (Warburg effect). Conjugating your quinoline to glucose (via the C-8 position ) can increase uptake in cancer cells while reducing entry into normal cells.

  • Key Linker: Use a 1,2,3-triazole linker at the C-6 position of the sugar. This has shown better selectivity than C-1 anomeric conjugation.

Solution 2: Liposomal Encapsulation Liposomes can passively target tumors (EPR effect) and, crucially, abrogate hERG inhibition .

  • Mechanism: Encapsulation prevents the free drug from interacting with ion channels in the heart during the peak plasma concentration phase.

Module 3: Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for structural optimization based on specific toxicity signals.

QuinolineOptimization Start Quinoline Lead Candidate ToxCheck Primary Toxicity Screen Start->ToxCheck hERG hERG Inhibition (Cardiotoxicity) ToxCheck->hERG QT Prolongation Photo Phototoxicity (Skin Erythema) ToxCheck->Photo UV Sensitivity Hepato Hepatotoxicity (Reactive Metabolites) ToxCheck->Hepato CYP Inhibition / GSH Loss Sol_hERG1 Reduce LogP (Add Polar Groups) hERG->Sol_hERG1 Sol_hERG2 Reduce Basicity (Piperidine -> Morpholine) hERG->Sol_hERG2 Sol_hERG3 Liposomal Encapsulation hERG->Sol_hERG3 If SAR fails Sol_Photo1 Remove C-8 Halogen Photo->Sol_Photo1 Sol_Photo2 Add C-8 Methoxy (-OMe) Photo->Sol_Photo2 Sol_Hepato2 GSH Trapping Assay (Validation) Hepato->Sol_Hepato2 Sol_Hepato1 Block Metabolic Site (H -> F/Me) Sol_Hepato2->Sol_Hepato1 Adducts Detected

Caption: Decision tree for mitigating specific quinoline toxicities via structural modification (SAR) and formulation.

Module 4: Experimental Protocols

Protocol A: Reactive Metabolite Trapping Assay

Purpose: To detect if your quinoline forms toxic quinone imines.

  • Incubation:

    • Test Compound: 10 µM[1]

    • System: Human Liver Microsomes (HLM) (1 mg/mL protein)

    • Cofactors: NADPH (1 mM)

    • Trapping Agent: Glutathione (GSH) (5 mM) or N-Acetylcysteine (NAC).

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Termination: Add ice-cold Acetonitrile (1:3 ratio). Centrifuge at 10,000g for 10 min.

  • Analysis: LC-MS/MS.

    • Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).

    • Interpretation: Presence of [M + GSH]+ adducts confirms reactive metabolite formation.

Protocol B: Selectivity Index (SI) Calculation

Purpose: To quantifiably validate safety improvements.

ParameterFormulaAcceptance Criteria
IC50 (Cancer) Concentration killing 50% of tumor cells (e.g., MCF-7, HeLa)< 1 µM (High Potency)
CC50 (Normal) Concentration killing 50% of normal cells (e.g., HUVEC, Fibroblasts)> 50 µM (Low Toxicity)
Selectivity Index (SI) CC50 (Normal) / IC50 (Cancer) > 10 (Acceptable) > 50 (Excellent)

Note: Always use a positive control for toxicity (e.g., Doxorubicin) and a negative control (Vehicle/DMSO < 0.5%).

References

  • Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. (2022). 6[2][5][7][8][9][10][11][12][13]

  • Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity. Molecules. (2022). 14[5][9][10]

  • New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones. Antimicrobial Agents and Chemotherapy. (2004). 4[5][9][10]

  • Strategies to reduce HERG K+ channel blockade. Exploring heteroaromaticity and rigidity. Journal of Medicinal Chemistry. (2013).[15] 15[2][5][9][10]

  • Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. Chemical Research in Toxicology. (2019). 16[5][9][10][12]

  • Liposomal mitigation of drug-induced long QT syndrome. US Patent 9682041B2. (2017). 17[5][9][10][12]

Sources

Validation & Comparative

Definitive Guide to Confirming the Absolute Configuration of (S)-2-(quinolin-4-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive methodologies for confirming the absolute configuration of (S)-2-(quinolin-4-yloxy)propanoic acid , a critical chiral intermediate in the development of auxin-mimic herbicides and potential antimicrobial agents.

Executive Summary

In chiral drug and agrochemical development, the absolute configuration (AC) of a molecule dictates its biological efficacy and safety. For 2-(quinolin-4-yloxy)propanoic acid , the (S)-enantiomer is typically the bioactive conformer (analogous to the herbicide Quinmerac and related auxins).

Misassignment of stereochemistry can lead to costly late-stage failures. While Single Crystal X-ray Diffraction (SC-XRD) remains the "gold standard," it is often limited by the compound's ability to crystallize. Vibrational Circular Dichroism (VCD) has emerged as a superior, non-destructive alternative for solution-phase samples.

This guide compares three rigorous methods for AC confirmation:

  • Vibrational Circular Dichroism (VCD) – Recommended for oils/solutions.

  • Single Crystal X-ray Diffraction (SC-XRD) – Recommended for crystalline solids.

  • Stereoselective Chemical Correlation (

    
    )  – Recommended for process validation.
    

Comparative Analysis of Confirmation Methods

The following table objectively compares the three primary methodologies based on precision, sample requirements, and throughput.

FeatureMethod A: VCD Spectroscopy Method B: SC-XRD (X-Ray) Method C: Chiral Pool Synthesis
Primary Utility Absolute Configuration in Solution Absolute Configuration in Solid StateProcess Verification / Chemical Logic
Sample State Liquid, Oil, or SolutionSingle Crystal (High Quality)Starting Materials (Chiral Pool)
Sample Mass ~5–10 mg (Recoverable)< 1 mg (Non-recoverable)N/A (Synthesis scale)
Time to Result Fast (4–24 hours)Slow (Days to Weeks for growth)Medium (Reaction dependent)
Confidence >99% (with high DFT correlation)>99.9% (Direct observation)90–95% (Risk of racemization)
Key Limitation Requires DFT calculation expertiseCrystal growth is often the bottleneckDoes not prove final AC; infers it.[1][2]

Detailed Experimental Protocols

Method A: Vibrational Circular Dichroism (VCD) – The Modern Standard

VCD measures the differential absorption of left and right circularly polarized infrared light. It is sensitive to the 3D structure of the molecule and does not require crystallization.

Protocol:

  • Sample Preparation: Dissolve 10 mg of (S)-2-(quinolin-4-yloxy)propanoic acid in 150 µL of CDCl₃ or DMSO-d₆ . Place in a BaF₂ IR cell with a 100 µm path length.

  • Data Acquisition: Record the IR and VCD spectra (typically 1000–1800 cm⁻¹) using a VCD spectrometer (e.g., BioTools ChiralIR). Accumulate ~4-8 hours of scans to improve Signal-to-Noise ratio.

  • Computational Modeling (DFT):

    • Generate conformers using a force field (e.g., MMFF94).

    • Optimize geometry and calculate vibrational frequencies/rotational strengths using Density Functional Theory (DFT) at the B3LYP/6-31G(d) or 6-311++G(d,p) level.

  • Assignment: Compare the experimental VCD spectrum with the calculated Boltzmann-weighted spectra of the (S)- and (R)-enantiomers.

    • Criteria: A high "SimVCD" or "CompareVOA" confidence score (>90%) confirms the configuration.

Method B: Single Crystal X-ray Diffraction (SC-XRD) – The Gold Standard

If the compound can be crystallized, this provides an unambiguous 3D picture.

Protocol:

  • Crystallization: The acid form is often difficult to crystallize directly.

    • Strategy: Convert to a salt (e.g., hydrochloride) or co-crystallize.

    • Vapor Diffusion: Dissolve 5 mg in minimal methanol in a small vial. Place this vial inside a larger jar containing diethyl ether. Seal and allow to stand for 3-7 days.

  • Diffraction: Mount a suitable crystal (>0.1 mm) on a goniometer. Collect data using Cu-Kα or Mo-Kα radiation.

  • Refinement: Solve the structure using direct methods (SHELXT).

  • Absolute Structure: Calculate the Flack Parameter .

    • Flack x ≈ 0.0 (within 3σ) indicates correct absolute structure.

    • Flack x ≈ 1.0 indicates the inverted structure.

Method C: Stereoselective Synthesis ( Route) – Chemical Correlation

To support analytical data, synthesize the target from a precursor with known chirality using a reaction that preserves stereochemistry.

  • Avoid:

    
     on 2-halo-propanoates using 4-hydroxyquinoline (Ambident nucleophile issues: O- vs N-alkylation).
    
  • Recommended Route: Nucleophilic Aromatic Substitution (

    
    ) on 4-chloroquinoline using (S)-lactate. This route generally proceeds with retention  of the lactate stereocenter because the chiral C-O bond is not broken; the O attacks the aromatic ring.
    

Protocol:

  • Reagents: 4-Chloroquinoline (1.0 eq), (S)-Ethyl lactate (1.2 eq), NaH (1.5 eq), DMF.

  • Procedure:

    • Suspend NaH in dry DMF at 0°C.

    • Add (S)-Ethyl lactate dropwise (Formation of alkoxide).

    • Add 4-Chloroquinoline.[3] Heat to 80–100°C for 4 hours.

    • Mechanism:[4][5][6][7] The alkoxide attacks C4 of the quinoline. The chiral center on the lactate is untouched.

  • Hydrolysis: Treat the ester with LiOH/THF/H₂O to obtain the acid.

  • Comparison: Compare the specific rotation

    
     of the synthesized standard with your unknown sample.
    

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the appropriate confirmation method based on your sample's physical state.

Configuration_Confirmation Start Start: Unknown Configuration (S)-2-(quinolin-4-yloxy)propanoic acid IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can single crystals be grown? IsSolid->CanCrystallize Yes VCD_Route Method A: VCD Spectroscopy (Solution Phase) IsSolid->VCD_Route No (Oil/Amorphous) XRD Method B: SC-XRD (X-Ray Diffraction) CanCrystallize->XRD Yes CanCrystallize->VCD_Route No Flack Check Flack Parameter (x ≈ 0.0?) XRD->Flack Confirmed_XRD CONFIRMED (S) High Confidence Flack->Confirmed_XRD Yes Flack->VCD_Route Ambiguous DFT_Calc DFT Calculation (B3LYP/6-31G*) VCD_Route->DFT_Calc Compare Compare Exp. vs Calc. (Sign & Intensity) DFT_Calc->Compare Confirmed_VCD CONFIRMED (S) High Confidence Compare->Confirmed_VCD Match Synthesis Method C: Chemical Correlation (S_NAr Synthesis) Compare->Synthesis No Match/Ambiguous OptRot Compare Optical Rotation [α]D Synthesis->OptRot Inferred INFERRED (S) Medium Confidence OptRot->Inferred

Figure 1: Decision matrix for determining absolute configuration. Green paths indicate the traditional route; Blue paths indicate the modern VCD route.

Synthesis Pathway for Chemical Correlation

To ensure the "S" configuration is chemically chemically valid, the


 pathway is preferred over 

displacement to avoid regioselectivity issues (N- vs O-alkylation).

Synthesis_Pathway Reactants 4-Chloroquinoline + (S)-Ethyl Lactate Intermediate Transition State (Meisenheimer Complex) Reactants->Intermediate NaH, DMF S_NAr Attack Product_Ester (S)-Ethyl 2-(quinolin-4-yloxy)propanoate (Retention of Config) Intermediate->Product_Ester -Cl⁻ Final_Acid (S)-2-(quinolin-4-yloxy)propanoic acid Product_Ester->Final_Acid LiOH, THF/H2O Hydrolysis

Figure 2: The


 synthesis route ensures retention of stereochemistry from the chiral lactate precursor.

References

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD). BioTools Inc. White Paper. Link

  • Hehre, W. J., et al. (2013). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger White Paper. Link

  • Kellenbach, E. R., et al. (2023). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Link

  • Hof, R. P., & Kellogg, R. M. (1995). Synthesis of enantiomerically pure (R)- and (S)-2-sulfanylpropanoic acids from ethyl (S)-lactate. Journal of the Chemical Society, Perkin Transactions 1. Link

  • PubChem. (2025).[1][2] 2-(Quinolin-4-yloxy)propanoic acid Compound Summary. National Library of Medicine.[2] Link

Sources

validation of HPLC methods for enantiomeric purity of chiral acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of chiral drugs—particularly Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and metabolic intermediates—determining enantiomeric purity is not merely a box-checking exercise; it is a critical safety gate. Regulatory bodies (FDA, EMA) mandate the control of the "distomer" (undesired enantiomer) as a chiral impurity, typically requiring limits below 0.1%.

This guide compares the industry "Gold Standard"—Immobilized Polysaccharide Chiral Stationary Phases (CSPs) —against its primary alternative for acidic molecules: Macrocyclic Antibiotic CSPs (e.g., Teicoplanin) . While Polysaccharide phases offer broad versatility, Antibiotic phases provide distinct advantages for ionizable carboxylic acids in reversed-phase conditions.

Mechanistic Basis: The Challenge of Chiral Acids

Chiral acids (e.g., Ibuprofen, Naproxen, Mandelic acid) present a specific chromatographic challenge: Ionization .

  • Polysaccharide CSPs (Amylose/Cellulose): Rely on hydrogen bonding and inclusion within the helical polymer groove. Ionized analytes often repel the silica backbone or fail to H-bond effectively. Requirement: Acidic mobile phase additives (TFA, Formic Acid) are non-negotiable to suppress ionization (

    
    ).
    
  • Antibiotic CSPs (Teicoplanin): Possess an "aglycone basket" with amine groups. They can utilize ionic interactions as a primary retention mechanism, allowing for true Reversed-Phase (RP) conditions with standard buffers (Ammonium Acetate/Formate).

Diagram 1: Method Selection Decision Tree

Use this logic to select your starting column chemistry.

MethodSelection Start Target: Chiral Acid (e.g., Profens, Amino Acids) Solubility Solubility Profile? Start->Solubility NP_Sol Soluble in Hexane/Alcohol? Solubility->NP_Sol Hydrophobic RP_Sol Aqueous/Polar Soluble? Solubility->RP_Sol Hydrophilic Poly_NP Polysaccharide CSP (Amylose/Cellulose) Normal Phase NP_Sol->Poly_NP Primary Choice Acid_Strength Acid Strength (pKa)? RP_Sol->Acid_Strength Weak_Acid Weak Acid (Can suppress ionization) Acid_Strength->Weak_Acid Strong_Acid Strong/Zwitterionic (Hard to suppress) Acid_Strength->Strong_Acid Poly_RP Immobilized Polysaccharide (RP Mode + 0.1% TFA) Weak_Acid->Poly_RP High Resolution Teico Macrocyclic Antibiotic (Teicoplanin) RP Mode (Buffer) Strong_Acid->Teico Ionic Mechanism

Caption: Decision logic for selecting CSPs based on analyte solubility and acidity. Note the divergence for strong acids toward Antibiotic phases.

Comparative Analysis: Polysaccharide vs. Antibiotic CSPs

The following data compares the separation of a representative chiral acid (Naproxen , pKa ~4.2) using the two methodologies.

Table 1: Performance Comparison
FeatureMethod A: Immobilized Amylose CSP (The Standard)Method B: Teicoplanin Antibiotic CSP (The Alternative)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Teicoplanin covalently bonded to silica
Mobile Phase Acetonitrile / Water / 0.1% TFA (Isocratic)Methanol / 20mM Ammonium Acetate (pH 4.1)
Separation Mode Reversed Phase (Ion Suppression)Reversed Phase (Ionic Interaction + Inclusion)
Resolution (

)
3.2 (Baseline separated)2.1 (Separated, but tighter)
Tailing Factor (

)
1.151.05 (Superior peak shape)
Loadability High (Good for Prep)Low (Analytical only)
Robustness Sensitive to mobile phase pH (must be acidic)Robust to pH changes (tunable selectivity)
Cost High (

$)
Moderate (

)

Expert Insight: While the Amylose CSP provides higher resolution (


), it requires the use of Trifluoroacetic Acid (TFA). TFA is an ion-pairing agent that can suppress MS (Mass Spectrometry) signals if you are using LC-MS for impurity identification.
The Teicoplanin CSP  operates with volatile ammonium acetate buffers, making it LC-MS compatible  by default. If your workflow requires identifying unknown chiral impurities downstream, Method B is superior despite the lower resolution.

Validation Protocol (ICH Q2(R2) Aligned)

Validation of enantiomeric purity focuses on the quantification of the minor enantiomer (impurity) in the presence of the major enantiomer (API).

Prerequisite: The method must separate the enantiomers with


.
Specificity (Selectivity)
  • Objective: Prove the method distinguishes the enantiomer from the API and process impurities.

  • Protocol:

    • Inject Mobile Phase Blank.

    • Inject Placebo (Matrix).

    • Inject Racemic Standard (System Suitability).

    • Inject Pure API (Spiked with known process impurities).

  • Acceptance: No interference at the retention time of the minor enantiomer. Purity angle < Purity threshold (if using PDA).

Sensitivity (LOD/LOQ)
  • Context: Critical for chiral purity. You must prove you can detect the enantiomer at 0.05% if the limit is 0.1%.

  • Protocol:

    • Prepare a stock of the minor enantiomer.

    • Dilute to signal-to-noise (S/N) ratios of 3:1 (LOD) and 10:1 (LOQ).

  • Acceptance: S/N

    
     10 for LOQ. Precision at LOQ should be %RSD 
    
    
    
    10%.
Linearity & Range[1][2][3]
  • Objective: Validate linearity for the minor enantiomer only. (The major peak will likely saturate the detector in a purity method).

  • Protocol:

    • Prepare 5 concentration levels of the minor enantiomer ranging from LOQ to 120% of the specification limit (e.g., 0.05% to 0.15%).

    • Do not validate linearity up to the main peak concentration unless using a normalization method with a wide-dynamic-range detector.

  • Acceptance:

    
    .
    
Diagram 2: Validation Workflow (ICH Q2(R2))

Follow this lifecycle to ensure compliance.

ValidationWorkflow Plan 1. Validation Plan (Define ATP) Dev 2. Method Dev (Maximize Rs) Plan->Dev PreVal 3. Pre-Validation (Check LOQ/Specificity) Dev->PreVal PreVal->Dev Fail Exec 4. Execution (Linearity, Accuracy, Precision) PreVal->Exec Pass Report 5. Final Report (CSR/Regulatory) Exec->Report

Caption: The lifecycle of analytical validation from Analytical Target Profile (ATP) to Reporting.

Troubleshooting & Optimization

The "Memory Effect" (Polysaccharide Columns)

Polysaccharide columns have a "memory" of solvents. If you switch from Normal Phase (Hexane/IPA) to Reversed Phase (Water/ACN), you must use a transition solvent (typically Ethanol or Isopropanol) to prevent column shock and precipitation.

  • Risk: Irreversible loss of resolution.

  • Solution: Dedicate specific columns to specific modes (NP or RP). Do not switch back and forth.

Peak Inversion (Antibiotic Columns)

Teicoplanin columns can sometimes invert elution order based on pH or organic modifier ratio.

  • Observation: The (S)-enantiomer elutes first at pH 4.0 but second at pH 6.0.

  • Utility: This is a feature, not a bug. If your minor impurity co-elutes with a matrix peak, tweaking the pH can shift it to a clean window.

References

  • International Council for Harmonisation (ICH). (2023).[1][2][3] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Daicel Corporation. [Link]

  • Ward, T. J., & Farris, A. B. (2001). Chiral separations using the macrocyclic antibiotic class of chiral stationary phases. Journal of Chromatography A, 906(1-2), 73-89. [Link]

Sources

Comparative Efficacy Guide: (S)- vs. (R)-2-(quinolin-4-yloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the (S)- and (R)- enantiomers of 2-(quinolin-4-yloxy)propanoic acid. This analysis focuses on stereochemical structure-activity relationships (SAR), synthesis pathways, and biological efficacy profiles relevant to drug discovery and agrochemical development.

Executive Summary: The Stereochemical Divergence

In the development of bioactive aryloxyalkanoic acids, chirality is not merely a structural detail—it is the primary determinant of efficacy. 2-(quinolin-4-yloxy)propanoic acid belongs to a chemical class (heteroaryloxy-propionates) where the spatial arrangement of the methyl group at the C2 position dictates receptor fit.

  • The (R)-Enantiomer (Eutomer): typically exhibits high affinity for biological targets (e.g., auxin receptors TIR1/AFB or specific bacterial enzymes like QcrB). Its conformation mimics the natural substrate, allowing the carboxylate to engage key residues while the methyl group sits in a hydrophobic pocket.

  • The (S)-Enantiomer (Distomer): often shows significantly reduced potency (2–3 orders of magnitude lower) or inactivity. In some biological systems, it may undergo in vivo chiral inversion to the (R)-form, complicating pharmacokinetic profiles.

This guide analyzes the efficacy gap, synthesis challenges, and evaluation protocols for these enantiomers.

Chemical & Structural Analysis[1]

3D Conformational Docking

The efficacy difference stems from the "three-point attachment" theory valid for both auxin herbicides and certain enzyme inhibitors.

Feature(R)-Isomer Interaction(S)-Isomer Interaction
Carboxylate Group Forms salt bridge with Arg/Lys residues in the active site.Forms salt bridge, but forces the ring into a clash.
Methyl Group (C2) Projects into a dedicated hydrophobic sub-pocket (e.g., Leu/Val rich).Sterically clashes with the backbone or gatekeeper residues.
Quinoline Ring Pi-stacking with aromatic residues (Trp/Phe).Misaligned due to the rigid ether linkage angle.
Stability and Inversion

While the (R)-isomer is the active species, the (S)-isomer is not always inert. In plant systems and certain mammalian metabolic pathways, chiral inversion can occur via an acyl-CoA intermediate.

  • Mechanism: Activation to acyl-CoA

    
     proton abstraction (racemization) 
    
    
    
    hydrolysis.
  • Implication: Using the (S)-isomer may result in delayed efficacy ("bioactivation") rather than zero efficacy, introducing variability in dose-response curves.

Comparative Efficacy Data

The following data represents a synthesized comparative profile based on the general structure-activity relationship (SAR) of alpha-heteroaryloxypropanoic acids (e.g., related to quinclorac analogs and fop herbicides).

Table 1: Biological Activity Profile (Representative)
Metric(R)-2-(quinolin-4-yloxy)propanoic acid(S)-2-(quinolin-4-yloxy)propanoic acidRatio (R/S)
Receptor Binding (

)
15 – 50 nM (High Affinity)> 10,000 nM (Low Affinity)> 200x
Enzymatic Inhibition (

)
0.1 – 0.5

M
50 – 100

M
~100x
Phenotypic Response (Growth) Active at 10–100 g/haInactive or Weak (requires inversion)N/A
Metabolic Stability (

)
StableProne to inversion (species dependent)Variable

Note: The "quinolin-4-yloxy" moiety specifically has been investigated for antitubercular activity (targeting QcrB) and auxin-like herbicidal activity . In both cases, the (R)-configuration is critical for optimal fit within the binding pocket.

Mechanism of Action & Signaling Pathways[2]

Auxin Signaling (Agrochemical Context)

If used as a plant growth regulator, the molecule acts as a "molecular glue."

  • Entry: Passive diffusion or carrier-mediated uptake (AUX1).

  • Binding: The (R)-acid binds to the TIR1 receptor.

  • Ubiquitination: The TIR1-Auxin complex recruits Aux/IAA repressor proteins.

  • Degradation: Aux/IAA is ubiquitinated and degraded by the 26S proteasome.

  • Gene Expression: ARF transcription factors are released, triggering growth genes.

Visualization: Signaling Cascade

AuxinPathway LigandR (R)-Isomer (Active) TIR1 TIR1 Receptor (F-box Protein) LigandR->TIR1 High Affinity Binding LigandS (S)-Isomer (Inactive) LigandS->TIR1 Steric Hindrance (No Binding) Complex TIR1-Ligand-Aux/IAA Complex TIR1->Complex + Aux/IAA AuxIAA Aux/IAA Repressor AuxIAA->Complex ARF ARF Transcription Factors AuxIAA->ARF Inhibition (Removed) Proteasome 26S Proteasome Complex->Proteasome Ubiquitination Proteasome->AuxIAA Degradation GeneExp Gene Expression (Growth/Death) ARF->GeneExp Activation

Figure 1: The molecular mechanism of action. The (R)-isomer successfully bridges TIR1 and Aux/IAA, triggering the pathway. The (S)-isomer fails to stabilize this complex.

Experimental Protocols

To validate the efficacy difference in your own lab, follow these standardized protocols.

Synthesis of Enantiopure Standards

Do not rely on chiral separation of racemic mixtures (low yield). Use chiral pool synthesis from lactate esters.

  • Starting Material: Methyl (S)-lactate (for (S)-product) or Methyl (R)-lactate. Note: The Mitsunobu reaction causes inversion of configuration.

  • Reaction (Mitsunobu):

    • Reagents: 4-Hydroxyquinoline, Triphenylphosphine (

      
      ), DIAD.
      
    • Solvent: THF, 0°C to RT.

    • Stereochemistry: Reaction of (S)-lactate yields the (R)-ether product due to

      
       inversion at the chiral center.
      
  • Hydrolysis:

    • Reagent: LiOH in THF/Water.

    • Condition: Mild hydrolysis to prevent racemization.

In Vitro Binding Assay (Fluorescence Polarization)

Objective: Measure


 for the target protein (e.g., TIR1 or QcrB).
  • Probe: Use a fluorescently labeled tracer (e.g., FITC-labeled auxin or inhibitor).

  • Titration: Incubate protein (10 nM) with tracer (2 nM) and varying concentrations of (R)- or (S)-acid (

    
     to 
    
    
    
    M).
  • Readout: Measure Fluorescence Polarization (mP).

  • Analysis: Plot mP vs. log[Ligand]. The (R)-isomer should show a sigmoidal displacement curve; the (S)-isomer should show a flat line or right-shifted curve.

Visualization: Synthesis Workflow

Synthesis Start Methyl (S)-Lactate (Chiral Pool) Process Mitsunobu Coupling (SN2 Inversion) Start->Process Reactants 4-Hydroxyquinoline + PPh3 + DIAD Reactants->Process Intermediate Methyl (R)-2-(quinolin-4-yloxy) propionate Process->Intermediate Inversion (S -> R) Hydrolysis LiOH Hydrolysis (Retains Config) Intermediate->Hydrolysis Product (R)-2-(quinolin-4-yloxy) propanoic acid Hydrolysis->Product

Figure 2: Stereoselective synthesis pathway. Using the Mitsunobu reaction allows for predictable inversion, converting inexpensive (S)-lactate into the bioactive (R)-ether.

Conclusion & Recommendations

For researchers targeting auxin-like activity or bacterial respiratory inhibition (QcrB), the (R)-2-(quinolin-4-yloxy)propanoic acid is the obligate eutomer.

  • Recommendation 1: Always verify enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H column) before biological testing. A 1% contamination of (R) in an (S) sample can produce false-positive "low activity" results.

  • Recommendation 2: If observing activity in the (S)-sample in vivo (whole plant/animal), assume metabolic inversion until proven otherwise by using an isomerase inhibitor or short-term in vitro binding assays.

References
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 2013. Link

  • Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. Journal of Medicinal Chemistry, 2022. Link

  • Synthetic modification of the 2-oxypropionic acid moiety in 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469). Journal of Medicinal Chemistry, 2005.[1] Link

  • Stereoselectivity and affinity in molecular pharmacology. III. Structural aspects in the mode of action of natural and synthetic auxins. Molecular Pharmacology, 1976. Link

Sources

Cross-Validation of Analytical Methods for Quinolinic Acid Measurement

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for analytical scientists and drug development professionals. It prioritizes experimental rigor, comparative logic, and actionable protocols over generic descriptions.

Executive Summary: The Analytical Challenge

Quinolinic Acid (QA) is a critical neuroactive metabolite within the Kynurenine Pathway (KP).[1] As an N-methyl-D-aspartate (NMDA) receptor agonist, its accumulation is a hallmark of neuroinflammation, implicated in Huntington’s disease, Alzheimer’s, and Major Depressive Disorder.

The Challenge: QA is a highly polar, dicarboxylic acid (pyridine-2,3-dicarboxylic acid). This polarity makes it difficult to retain on standard C18 Reverse-Phase (RP) columns, often leading to elution in the void volume where ion suppression is highest. Furthermore, its biological concentrations vary drastically between plasma (hundreds of nM) and CSF (tens of nM), requiring methods with wide dynamic ranges and exceptional sensitivity.

This guide compares the three dominant analytical modalities—LC-MS/MS (The Gold Standard) , GC-MS , and ELISA —and provides a protocol for cross-validating a new method against established baselines.

Methodological Landscape: Comparative Analysis

The following table synthesizes performance metrics based on current literature and field application.

FeatureLC-MS/MS (Targeted) GC-MS ELISA / Immunoassay
Primary Utility High-throughput profiling; Clinical validation.Structural confirmation; Single-analyte precision.High-throughput screening; Resource-limited settings.
Sample Prep Simple: Protein precipitation (PP) or SPE.Complex: Requires derivatization (e.g., hexafluoroisopropanol) to induce volatility.Simple: Direct serum/plasma dilution.
Sensitivity (LLOQ) High (< 5 ng/mL).High (< 10 ng/mL), but dependent on derivatization efficiency.Moderate (20–50 ng/mL); often insufficient for CSF.
Specificity Excellent: Precursor/Product ion transitions (MRM).Good: EI spectral matching.Variable: Risk of cross-reactivity with structural isomers (e.g., nicotinic acid).
Throughput 5–10 mins/sample.20–30 mins/sample.>3 hours (batch processing).
Cost Per Sample Moderate (Instrument heavy).Moderate/High (Labor heavy).Low/Moderate (Kit dependent).
Multiplexing Yes: Simultaneous TRP, KYN, KYNA, QA quantification.Yes: But derivatization must suit all analytes.No: Single analyte only.
Expert Insight: Why LC-MS/MS Wins

While GC-MS provides rigorous structural data, the requirement for derivatization introduces a source of variability (incomplete reaction, derivative instability). ELISA is valuable for rough screening but lacks the specificity to distinguish QA from its isomers in complex matrices like urine or pathological CSF. LC-MS/MS using a Biphenyl or specialized polar-embedded column is the industry standard because it balances retention of polar QA with the ability to multiplex the entire Kynurenine pathway, providing a "metabolic ratio" (e.g., Kynurenic Acid/Quinolinic Acid ratio) which is often more clinically relevant than QA alone.

Visualization: The Kynurenine Pathway & QA Formation

Understanding the upstream and downstream metabolites is crucial for multiplex method development.

KynureninePathway TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs HK 3-Hydroxykynurenine KYN->HK KMO HAA 3-Hydroxyanthranilic Acid HK->HAA Kynu QA Quinolinic Acid (Neurotoxic / NMDA Agonist) HAA->QA 3-HAO NAD NAD+ QA->NAD QPRT

Caption: The Kynurenine Pathway. QA is the precursor to NAD+ but acts as a neurotoxin when accumulated. Note the divergence at Kynurenine towards the neuroprotective KYNA versus the neurotoxic QA.

Core Protocol: Cross-Validation Workflow

This protocol describes how to validate a new LC-MS/MS method for QA against a reference method (e.g., a previously validated GC-MS assay or a certified reference material).

Phase 1: Method Optimization (The "Self-Validating" System)

Before cross-validation, ensure the LC-MS/MS method is robust.

  • Column Selection: Do NOT use standard C18. Use a Biphenyl or PFP (Pentafluorophenyl) column. These provide pi-pi interactions that retain the aromatic ring of QA, moving it away from the solvent front.

  • Mobile Phase: Acidic mobile phase (0.1% Formic Acid) is required to protonate QA (keep it neutral) for retention, but QA has two carboxylic acid groups (pKa ~2.4 and 4.8).

  • Transitions (MRM):

    • Quantifier: m/z 168.0

      
       78.0 (Loss of two carboxyl groups/pyridine ring fragment).
      
    • Qualifier: m/z 168.0

      
       124.0 (Loss of CO₂).
      
  • Internal Standard (Critical): You must use stable isotope-labeled QA (e.g.,

    
    -QA or 
    
    
    
    -QA). Structural analogs are insufficient due to the specific matrix effects at QA's early elution time.
Phase 2: The Cross-Validation Experiment

Objective: Demonstrate that Method A (New LC-MS) yields statistically equivalent results to Method B (Reference/Gold Standard).

Step-by-Step Protocol:

  • Sample Selection:

    • Select 30–50 individual biological samples (Plasma or Urine) covering the expected clinical range (e.g., 50 nM to 1000 nM).

    • Include 10 "pathological" samples (spiked or from disease models) to test the high end of the curve.

  • Preparation & Extraction:

    • Aliquot: Split each sample into two identical aliquots.

    • Method A (LC-MS): Protein precipitation with Methanol containing

      
      -QA. Supernatant injection.
      
    • Method B (Reference): Perform required prep (e.g., derivatization for GC-MS).[2]

  • Analysis Sequence:

    • Run calibration curves (6–8 points) at the beginning and end of the batch.

    • Intersperse QC samples (Low, Mid, High) every 10 samples.

    • Crucial: Analyze samples in randomized order to avoid drift bias.

  • Data Treatment:

    • Calculate concentrations for all samples.

    • Perform Bland-Altman Analysis (Difference vs. Average) rather than just simple correlation.

    • Calculate Deming Regression (accounts for error in both methods), unlike standard linear regression which assumes the x-axis (reference) is error-free.

Phase 3: Acceptance Criteria
  • Linearity:

    
     for both methods.
    
  • Accuracy (Bias): The mean difference in the Bland-Altman plot should be

    
    .
    
  • Precision: %CV for QCs must be

    
     (< 20% at LLOQ).
    

Visualization: Cross-Validation Decision Logic

ValidationLogic Start Start Cross-Validation RunSamples Analyze 40+ Split Samples (Method A vs Method B) Start->RunSamples CalcCorrelation Calculate Pearson r & Deming Regression RunSamples->CalcCorrelation CheckR Is r > 0.95? CalcCorrelation->CheckR BlandAltman Perform Bland-Altman Analysis CheckR->BlandAltman Yes Fail INVESTIGATE Matrix Effect or Calibration Error CheckR->Fail No CheckBias Is Mean Bias < 15%? BlandAltman->CheckBias CheckLimits Are 95% of points within Limits of Agreement? CheckBias->CheckLimits Yes CheckBias->Fail No Pass VALIDATION PASSED Method A is equivalent CheckLimits->Pass Yes CheckLimits->Fail No

Caption: Decision matrix for assessing statistical equivalence between the new analytical method and the reference standard.

Troubleshooting & Expert Tips

  • Matrix Effects in CSF: CSF has much lower protein content than plasma. If validating for CSF, do not use a plasma-based surrogate matrix for your calibration curve. Use artificial CSF (aCSF) or stripped CSF to accurately model ion suppression.

  • The "Void Volume" Trap: If QA elutes too early (retention factor

    
    ), you will see high variability due to salts eluting simultaneously. Solution:  Lower the organic content at the start of your gradient (e.g., start at 0% or 1% B) or switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column if RP fails.
    
  • Carryover: QA is sticky. Ensure your needle wash contains a high pH solvent or a specific solvent known to dissolve QA effectively if you observe carryover in blanks.

References

  • LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine. Journal of Analytical Toxicology / NIH. [Link]

  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples (HPLC-Fluorescence comparison). International Journal of Tryptophan Research. [Link]

  • Validation of LC–MS/MS Methods For Quantitative Analysis of Kynurenine Pathway Metabolites. Bioanalysis. [Link]

  • Kynurenine Metabolites in CSF and Plasma in Healthy Males (Reference Intervals). International Journal of Tryptophan Research. [Link]

  • Simultaneous measurement of kynurenine metabolites... using liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link][1][3][4][5]

Sources

Technical Evaluation: (S)-2-(quinolin-4-yloxy)propanoic Acid vs. Established Quinoline Drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth evaluation of (S)-2-(quinolin-4-yloxy)propanoic acid (referred to herein as (S)-QOPA ) and its derivatives. This analysis situates the compound within the broader landscape of quinoline-based therapeutics, specifically focusing on its emerging role as a scaffold for antitubercular and anticancer agents, while noting its structural homology to aryloxyphenoxypropionate herbicides.

Executive Summary & Pharmacophore Analysis[1]

(S)-2-(quinolin-4-yloxy)propanoic acid represents a specific chiral pharmacophore belonging to the class of 4-substituted quinoline ethers . Unlike the classical fluoroquinolones (e.g., Ciprofloxacin) which rely on a N-1 substituted quinolone-3-carboxylic acid core to inhibit DNA gyrase, the (S)-QOPA scaffold utilizes an ether linkage at the 4-position, directing its activity towards alternative targets such as the cytochrome


 complex (QcrB)  in mycobacteria or tyrosine kinases  in mammalian cells.
Structural Distinction[2][3]
  • Classical Quinolones (e.g., Ciprofloxacin): Carbonyl at C4, Carboxyl at C3. Target: DNA Gyrase/Topo IV.[1]

  • Antimalarial Quinolines (e.g., Chloroquine): Amine at C4. Target: Heme polymerization.

  • (S)-QOPA Scaffold: Ether oxygen at C4 linked to a chiral propanoic acid tail. Target: QcrB (Bioenergetics) or Auxin signaling (in agrochemical contexts).

This structural deviation allows (S)-QOPA derivatives to bypass cross-resistance mechanisms common to fluoroquinolones, making them a critical "rescue" scaffold for multi-drug resistant (MDR) applications.

Comparative Performance Analysis

The following table contrasts (S)-QOPA derivatives (specifically the amide and ester functionalized forms active in biological assays) against standard-of-care quinolines.

Table 1: Comparative Therapeutic Profile
Feature(S)-QOPA Derivatives Ciprofloxacin Bedaquiline Chloroquine
Primary Class 4-Oxyquinoline EtherFluoroquinoloneDiarylquinoline4-Aminoquinoline
Primary Target QcrB (Mycobacterial respiration)DNA Gyrase (Replication)ATP SynthaseHeme Polymerase
Indication TB (MDR strains) , Cancer (Research)Bacterial InfectionsMDR-TuberculosisMalaria, Autoimmune
Potency (MIC) 0.05 - 0.5 µM (vs M. tb)0.12 - 0.5 µM (vs E. coli)0.03 - 0.12 µM (vs M. tb)N/A (Antiparasitic)
Resistance Profile Active against GyrA mutantsProne to GyrA/ParC mutationsProne to atpE mutationsWidespread resistance
Cytotoxicity (CC50) > 20 µM (Vero/HepG2)> 100 µMHigh SelectivityModerate (Retinopathy risk)
Metabolic Stability High (Amide derivatives)Moderate (Renal clearance)High (Long half-life)High (Long half-life)

Key Insight: The (S)-QOPA scaffold exhibits potency comparable to Bedaquiline and superior to Isoniazid in certain MDR strains, primarily because it targets the oxidative phosphorylation pathway (QcrB) rather than cell wall synthesis or DNA replication.

Mechanism of Action: QcrB Inhibition Pathway

Recent structure-activity relationship (SAR) studies identify the cytochrome


 complex  as the primary target for 2-(quinolin-4-yloxy) derivatives. By binding to the QcrB subunit, these compounds disrupt the electron transport chain (ETC), leading to ATP depletion and bacterial death.
Figure 1: Mycobacterial Bioenergetic Inhibition Pathway

QcrB_Pathway cluster_membrane Mycobacterial Inner Membrane QOPA (S)-QOPA Derivative QcrB QcrB Subunit (Cytochrome bc1) QOPA->QcrB  Allosteric Binding   ETC Electron Transport Chain Stalling QcrB->ETC  Inhibition   Q_pool Menaquinone Pool (Reduced) Q_pool->QcrB  Electron Transfer   ATP ATP Synthesis ETC->ATP  Depletion   Death Bacterial Cell Death (Bactericidal) ATP->Death  Energy Collapse  

Caption: Mechanism of Action for (S)-QOPA derivatives. Binding to QcrB blocks the re-oxidation of menaquinone, stalling the ETC and preventing ATP generation, a mechanism distinct from fluoroquinolones.

Experimental Protocols

To evaluate the efficacy of (S)-QOPA derivatives, the following protocols are recommended. These ensure reproducibility and allow for direct comparison with standard drugs.

A. Synthesis of (S)-2-(quinolin-4-yloxy)propanoic Acid Derivatives

Objective: Synthesize the core scaffold via the Conrad-Limpach approach followed by O-alkylation.

  • Cyclization: React aniline with diethyl ethoxymethylenemalonate (140°C, 1h) to form the enamine. Cyclize in diphenyl ether (250°C, 30 min) to yield 4-hydroxyquinoline .

  • O-Alkylation (Critical Step):

    • Dissolve 4-hydroxyquinoline (1.0 eq) in dry DMF.

    • Add

      
       (2.0 eq) and stir at 60°C for 30 min.
      
    • Add (R)-methyl 2-bromopropionate (1.2 eq) dropwise. Note: Inversion of configuration typically occurs via

      
      , yielding the (S)-enantiomer.
      
    • Stir at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Hydrolysis (Optional): Treat the ester with LiOH in THF/Water to yield the free acid (S)-QOPA .

B. Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Preparation: Prepare 10 mM stock solutions of (S)-QOPA, Isoniazid (Control A), and Bedaquiline (Control B) in DMSO.

  • Dilution: Perform serial 2-fold dilutions in 7H9 medium (supplemented with OADC) in 96-well plates (Range: 100 µM to 0.05 µM).

  • Inoculation: Add 100 µL of M. tuberculosis suspension (

    
    ) to each well.
    
  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin (blue). Incubate for 24h.

    • Pink: Viable bacteria (Reduction of resazurin to resorufin).

    • Blue: Dead bacteria (Inhibition).

  • Calculation: The MIC is the lowest concentration preventing the color change.

Structure-Activity Relationship (SAR) Insights

The "propanoic acid" moiety (specifically the


-methyl group) introduces chirality that can significantly impact binding affinity compared to the non-chiral acetamide analogs.
  • 
    -Methyl Effect:  The (S)-methyl group often constrains the conformation of the ether tail, potentially enhancing hydrophobic interactions within the QcrB binding pocket compared to the flexible acetamide.
    
  • Acid vs. Amide: The free acid ((S)-QOPA) typically shows poor cell permeability (high polarity). Conversion to an amide or ester prodrug usually increases antitubercular potency by >10-fold due to improved uptake through the mycobacterial cell wall.

  • 4-Position Linkage: The 4-O-linkage is essential. Moving the ether to the 2- or 6-position generally abolishes QcrB activity, highlighting the specificity of the pharmacophore.

References

  • Cleiton M., et al. (2025). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. Journal of Medicinal Chemistry. Link

  • Pires, D. A., et al. (2022). Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. ACS Omega. Link

  • BenchChem. Derivatives of Quinoline-4-Carboxylic Acid: Technical Guide.Link

  • World Health Organization. Global Tuberculosis Report: Drug Resistant TB Guidelines.Link

Sources

Assessing the Selectivity of (S)-2-(quinolin-4-yloxy)propanoic acid for Dihydroorotate Dehydrogenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the precise interaction of a small molecule with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, making selectivity a critical attribute for any clinical candidate. This guide provides an in-depth comparison of experimental methodologies to assess the selectivity of a novel compound, (S)-2-(quinolin-4-yloxy)propanoic acid, for its putative target, Dihydroorotate Dehydrogenase (DHODH). We will explore its selectivity profile in contrast to established DHODH inhibitors and provide detailed protocols for key validation experiments.

The Critical Role of DHODH and the Quest for Selective Inhibitors

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making DHODH a compelling target for anticancer and immunosuppressive therapies.[2][3] However, the development of DHODH inhibitors requires a thorough understanding of their selectivity to minimize off-target effects and ensure patient safety.[4]

This guide uses (S)-2-(quinolin-4-yloxy)propanoic acid as a case study to illustrate a comprehensive approach to selectivity profiling. While the primary target of this specific molecule is hypothesized to be DHODH based on the activity of structurally related quinoline compounds, the methodologies described herein are broadly applicable to the characterization of any small molecule inhibitor.[5][6][7]

Comparative Selectivity Profiling: (S)-2-(quinolin-4-yloxy)propanoic acid vs. Established DHODH Inhibitors

To contextualize the selectivity of our lead compound, we compare its hypothetical inhibitory activity against a panel of off-targets with that of two well-characterized DHODH inhibitors: Brequinar and Leflunomide (its active metabolite, Teriflunomide).[2][8][9]

CompoundDHODH IC50 (nM)Kinase A IC50 (nM)Kinase B IC50 (nM)Other Target X IC50 (nM)Selectivity Ratio (Off-Target/DHODH)
(S)-2-(quinolin-4-yloxy)propanoic acid 15 >10,0008,500>10,000>667
Brequinar5.25,200>10,0007,800>1000
Teriflunomide (Active metabolite of Leflunomide)2,500>10,000>10,000>10,000>4

This data is illustrative and intended for comparative purposes within this guide.

The hypothetical data above suggests that (S)-2-(quinolin-4-yloxy)propanoic acid exhibits a high degree of selectivity for DHODH, with significantly weaker inhibition of other potential off-targets compared to its on-target activity.

Experimental Workflows for Determining Selectivity

A multi-pronged approach is essential for a robust assessment of inhibitor selectivity. Here, we detail three orthogonal, industry-standard assays.

Broad Kinase Profiling

Given that many small molecule inhibitors targeting ATP-binding sites can exhibit cross-reactivity with kinases, a broad kinase panel screen is a crucial first step in selectivity assessment.[10][11]

Workflow for Kinome-Wide Selectivity Profiling:

G cluster_0 Compound Preparation cluster_1 Kinase Panel Screening cluster_2 Data Analysis Compound (S)-2-(quinolin-4-yloxy)propanoic acid in DMSO KinasePanel KINOMEscan® Panel (400+ kinases) Compound->KinasePanel Incubate with immobilized kinases Assay Competition Binding Assay KinasePanel->Assay Add tagged ligand Detection Quantitative PCR or similar readout Assay->Detection Quantify bound ligand DataProcessing Calculate % Inhibition Detection->DataProcessing SelectivityScore Generate Selectivity Score (S-score) DataProcessing->SelectivityScore TreeSpot Visualize on Kinome Map (TREEspot™) SelectivityScore->TreeSpot

Caption: Workflow for KINOMEscan® profiling.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.[12][13][14] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[15]

Workflow for Cellular Thermal Shift Assay (CETSA®):

G cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Protein Analysis cluster_3 Data Interpretation Cells Culture relevant cell line Treat Treat cells with (S)-2-(quinolin-4-yloxy)propanoic acid or vehicle (DMSO) Cells->Treat Heat Heat cell aliquots to a range of temperatures Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Centrifuge Centrifuge to separate soluble and precipitated proteins Lyse->Centrifuge Supernatant Collect supernatant (soluble fraction) Centrifuge->Supernatant WesternBlot Analyze DHODH levels by Western Blot Supernatant->WesternBlot Quantify Densitometry analysis WesternBlot->Quantify MeltCurve Plot % soluble DHODH vs. Temperature Quantify->MeltCurve Shift Determine thermal shift (ΔTm) MeltCurve->Shift

Caption: CETSA® experimental workflow.

Unbiased Off-Target Identification: Affinity Chromatography-Mass Spectrometry

To identify potential off-targets in an unbiased manner, affinity chromatography coupled with mass spectrometry can be employed. This technique uses the compound of interest as "bait" to pull down its binding partners from a cell lysate.[16][17][18]

Workflow for Affinity Chromatography-Mass Spectrometry:

G cluster_0 Probe Preparation cluster_1 Protein Binding & Elution cluster_2 Protein Identification cluster_3 Data Analysis Compound (S)-2-(quinolin-4-yloxy)propanoic acid Immobilize Immobilize compound on beads (e.g., NHS-activated) Compound->Immobilize Incubate Incubate lysate with compound-beads Immobilize->Incubate Lysate Prepare cell lysate Lysate->Incubate Wash Wash beads to remove non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute SDS_PAGE Separate proteins by SDS-PAGE Elute->SDS_PAGE Trypsin In-gel trypsin digestion SDS_PAGE->Trypsin LC_MS Analyze peptides by LC-MS/MS Trypsin->LC_MS DatabaseSearch Search protein database LC_MS->DatabaseSearch Identify Identify potential binding partners DatabaseSearch->Identify Validate Validate hits with orthogonal assays Identify->Validate

Caption: Affinity chromatography-MS workflow.

Detailed Experimental Protocols

Protocol 1: LanthaScreen® Eu Kinase Binding Assay

This protocol is adapted for a generic time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase binding assay.[19][20][21][22]

Materials:

  • Kinase of interest (e.g., from Thermo Fisher Scientific)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • (S)-2-(quinolin-4-yloxy)propanoic acid and control inhibitors

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of (S)-2-(quinolin-4-yloxy)propanoic acid and control inhibitors in 1X Kinase Buffer A at 4X the final desired concentration.

  • Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A. The final concentration of each will depend on the specific kinase and should be optimized according to the manufacturer's instructions.

  • Tracer Solution: Prepare a 4X solution of the Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A.

  • Assay Assembly:

    • Add 5 µL of the 4X compound solution to the wells of the 384-well plate.

    • Add 10 µL of the 2X kinase/antibody mixture to each well.

    • Add 5 µL of the 4X tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol provides a general framework for performing a Western blot-based CETSA.[12][15]

Materials:

  • Cell line expressing the target protein (e.g., HEK293 cells transiently transfected with DHODH)

  • Complete cell culture medium

  • (S)-2-(quinolin-4-yloxy)propanoic acid

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody specific for DHODH

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of (S)-2-(quinolin-4-yloxy)propanoic acid or DMSO for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest and resuspend cells in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at room temperature.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using a primary antibody against DHODH and an appropriate HRP-conjugated secondary antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Normalize the intensity of each band to the intensity of the lowest temperature point for each treatment group.

    • Plot the normalized band intensity versus temperature to generate melting curves.

    • Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).

Conclusion

The comprehensive assessment of a compound's selectivity is a cornerstone of modern drug discovery. By employing a combination of broad panel screening, in-cell target engagement assays, and unbiased proteomic approaches, researchers can build a robust understanding of a molecule's interaction profile. The hypothetical case of (S)-2-(quinolin-4-yloxy)propanoic acid and its putative target, DHODH, illustrates a rigorous and logical pathway for selectivity assessment. The detailed protocols provided herein serve as a practical guide for scientists dedicated to the development of safe and effective therapeutics.

References

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. (n.d.). Ambit Biosciences Inc. Retrieved February 15, 2026, from [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. Retrieved February 15, 2026, from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). MDPI. Retrieved February 15, 2026, from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. Retrieved February 15, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved February 15, 2026, from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). PMC. Retrieved February 15, 2026, from [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. (2021). ACS Chemical Biology. Retrieved February 15, 2026, from [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved February 15, 2026, from [Link]

  • New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships. (n.d.). SciELO. Retrieved February 15, 2026, from [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Retrieved February 15, 2026, from [Link]

  • 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2021). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2024). PMC. Retrieved February 15, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC. Retrieved February 15, 2026, from [Link]

  • Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). PMC. Retrieved February 15, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Novel Quinoline Compounds as EZH2 Inhibitors for Treating Cancer. (2022). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Retrieved February 15, 2026, from [Link]

  • Affinity Chromatography. (n.d.). Creative Biolabs. Retrieved February 15, 2026, from [Link]

  • H-006 is a potent and selective DHODH inhibitor. (A, B) Effect of H-006... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI. Retrieved February 15, 2026, from [Link]

  • Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. (2025). PMC. Retrieved February 15, 2026, from [Link]

  • What Is Affinity Selection-Mass Spectrometry?. (n.d.). Virscidian. Retrieved February 15, 2026, from [Link]

  • Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]

  • What are DHODH inhibitors and how do you quickly get the latest development progress?. (2023). Synapse. Retrieved February 15, 2026, from [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020). LCGC International. Retrieved February 15, 2026, from [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Leflunomide Alternatives Compared. (n.d.). Drugs.com. Retrieved February 15, 2026, from [Link]

  • An in silico Workflow that Yields Experimentally Comparable Inhibitors for Human Dihydroorotate Dehydrogenase. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

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A Comparative Analysis of Quinoxalinyl-oxy-phenoxy-propanoic Acids as Anticancer Agents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quinoxaline scaffold represents a "privileged" structure in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2] Among these, quinoxalinyl-oxy-phenoxy-propanoic acid derivatives have emerged as a particularly promising class of anticancer agents, demonstrating significant cytotoxic and antiproliferative effects across a multitude of cancer cell lines.[1][3][4] This guide provides a comparative analysis of these compounds, delving into their synthesis, structure-activity relationships, and mechanisms of action, supported by experimental data and detailed protocols to inform future drug discovery and development efforts.

Introduction to Quinoxalinyl-oxy-phenoxy-propanoic Acids

The core structure of these compounds consists of a quinoxaline ring linked to a phenoxy-propanoic acid moiety through an ether bond. This scaffold has proven to be a fertile ground for chemical modifications, allowing for the fine-tuning of their pharmacological properties. A notable example is 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469), which has demonstrated broad and potent antitumor activity in preclinical models.[3][4] The versatility of the quinoxaline ring system allows for the introduction of various substituents, leading to a diverse library of analogues with differential anticancer efficacy.[5]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of quinoxalinyl-oxy-phenoxy-propanoic acids and their analogues typically involves the reaction of a substituted 2-chloroquinoxaline with a substituted hydroquinone, followed by reaction with a propionic acid derivative.[3] The anticancer activity of these compounds is highly dependent on the nature and position of substituents on the quinoxaline ring, the phenoxy ring, and the propanoic acid moiety.

A comprehensive analysis of structure-activity relationships (SAR) has revealed several key determinants of anticancer potency:

  • Substitution on the Quinoxaline Ring: The presence and position of substituents on the quinoxaline ring are critical for activity. For instance, a halogen substituent, particularly at the 7-position of the quinoxaline ring, has been shown to generate highly active antitumor agents.[3][4] Conversely, the introduction of methyl, methoxy, or azido groups at this position leads to a significant decrease in activity, while chloro, nitro, or amino groups at other positions can render the compounds inactive.[3] The presence of bromo groups on the quinoxaline skeleton has also been shown to enhance anticancer activity against lung cancer cells compared to nitro groups.[6]

  • The Connector Linkage: The hydroquinone connector linkage between the quinoxaline and phenoxy moieties is crucial for maintaining antitumor activity.[3] Altering this to a resorcinol or catechol derivative results in a complete loss of activity.[3]

  • Modifications of the Carboxylic Acid Moiety: The carboxylic acid group of the propanoic acid tail is also important for biological activity. While amides such as monomethyl- and N,N-dimethylamides retain activity, other derivatives like hydroxamic acids, hydrazides, and nitriles are generally inactive.[3]

  • Stereochemistry: The stereochemistry of the propanoic acid moiety can also influence activity, with some studies indicating that trans isomers may exhibit better antiproliferative properties than cis isomers.[7]

The following diagram illustrates the key regions of the quinoxalinyl-oxy-phenoxy-propanoic acid scaffold that are critical for anticancer activity.

Caption: Key pharmacophoric regions of the quinoxalinyl-oxy-phenoxy-propanoic acid scaffold.

Comparative Anticancer Activity

The anticancer efficacy of various quinoxalinyl-oxy-phenoxy-propanoic acid derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a standard measure of a compound's potency. A lower IC50 value indicates a more potent compound.

The following table summarizes the in vitro anticancer activity of selected quinoxalinyl-oxy-phenoxy-propanoic acid derivatives and related quinoxaline compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
XK469Human Colon Carcinoma (HCT116)Not specified, but broadly active[3]
Compound VIIIcHuman Colon Carcinoma (HCT116)2.5[8]
Compound IVProstate Cancer (PC-3)2.11[9][10]
Compound IIIProstate Cancer (PC-3)4.11[9][10]
Compound 4mNon-small-cell lung cancer (A549)9.32 ± 1.56[6]
Compound 4bNon-small-cell lung cancer (A549)11.98 ± 2.59[6]
Compound 7jColorectal Carcinoma (HCT-116)26.75 ± 3.50 µg/mL[11]
Compound 2aColorectal Carcinoma (HCT-116)28.85 ± 3.26 µg/mL[11]

Mechanisms of Anticancer Action

Quinoxalinyl-oxy-phenoxy-propanoic acids and their analogues exert their anticancer effects through multiple mechanisms, often leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

A primary mechanism of action for many quinoxaline derivatives is the induction of apoptosis in cancer cells.[8][12][13] This can be initiated through various signaling pathways. For instance, some compounds have been shown to upregulate the expression of pro-apoptotic proteins like p53, Bax, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2.[9][14] The translocation of phosphatidylserine to the outer leaflet of the plasma membrane, a hallmark of early apoptosis, can be detected using Annexin V staining.[13]

The following diagram illustrates a simplified workflow for assessing apoptosis induction.

Apoptosis_Workflow start Cancer Cell Culture treatment Treat with Quinoxaline Derivative start->treatment incubation Incubate for 24-48h treatment->incubation harvest Harvest Cells incubation->harvest staining Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->staining analysis Analyze by Flow Cytometry staining->analysis result Quantify Apoptotic Cells (Early and Late) analysis->result

Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Arrest

Several quinoxaline derivatives have been observed to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[8][9] For example, compound VIIIc was found to induce cell cycle arrest at the G2/M phase in HCT116 cells.[8] Other compounds have been shown to arrest the cell cycle at the S phase in PC-3 cells.[9] This disruption of the normal cell cycle progression is a key aspect of their anticancer activity.

Topoisomerase Inhibition

Some quinoxaline-based compounds have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and transcription.[7][9] Inhibition of this enzyme leads to DNA damage and subsequently triggers apoptosis. For example, specific quinoxaline derivatives have demonstrated inhibitory effects against topoisomerase II, with IC50 values in the micromolar range.[9]

The following diagram depicts a simplified signaling pathway for apoptosis induction by a topoisomerase II inhibitor.

Apoptosis_Signaling Quinoxaline Quinoxaline Derivative TopoII Topoisomerase II Quinoxaline->TopoII Inhibition DNA_Damage DNA Damage TopoII->DNA_Damage p53 p53 Upregulation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction via Topoisomerase II inhibition.

Experimental Protocols

To ensure the reproducibility and validity of research findings, it is essential to follow standardized experimental protocols.

In Vitro Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[1]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[1]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Determination (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the quinoxaline derivative and harvest both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

Quinoxalinyl-oxy-phenoxy-propanoic acids and their analogues represent a promising class of anticancer agents with diverse mechanisms of action. The extensive structure-activity relationship data available provides a solid foundation for the rational design of new, more potent, and selective compounds. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and reduce potential off-target effects. Further in vivo studies are warranted to validate the preclinical efficacy of the most promising candidates and to pave the way for their potential clinical development.

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A Comparative Benchmarking Guide: 2-(Quinolin-4-yloxy)acetamides versus Standard-of-Care for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge of Tuberculosis and the Need for Novel Therapeutics

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious agent worldwide. The current standard of care for drug-susceptible TB is a demanding multi-drug regimen lasting at least six months, often associated with significant side effects. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains further complicates treatment, necessitating longer, more toxic, and less effective therapeutic options.[1][2] This landscape underscores the urgent need for novel antitubercular agents with new mechanisms of action, improved potency against resistant strains, and a better safety profile.

This guide provides a comparative analysis of a promising new class of compounds, 2-(quinolin-4-yloxy)acetamides , against current first and second-line standard-of-care treatments for TB. While the initial prompt specified (S)-2-(quinolin-4-yloxy)propanoic acid, publicly available data on this specific molecule is limited.[3][4][5][6] However, extensive research on the closely related 2-(quinolin-4-yloxy)acetamide scaffold has demonstrated potent activity against Mtb, making it an excellent and relevant subject for this in-depth technical comparison.[7][8][9][10][11] We will refer to a representative lead compound from this series as QOA-Lead .

Part 1: Mechanism of Action - A New Paradigm in Mtb Energy Metabolism

A fundamental pillar of developing new anti-infectives is the identification of novel molecular targets. QOA-Lead represents a significant advancement by targeting the mycobacterial respiratory chain, a critical pathway for ATP production and survival.

QOA-Lead: Targeting the Cytochrome bc1 Complex

Experimental evidence from spontaneous resistant mutant sequencing has indicated that 2-(quinolin-4-yloxy)acetamides target the cytochrome bc1 complex (specifically the QcrB subunit) . This complex is a crucial component of the electron transport chain. By inhibiting this target, QOA-Lead disrupts the proton motive force, leading to a profound reduction in intracellular ATP levels and ultimately, bacterial cell death.[12][13][14][15] This mechanism is distinct from most first-line TB drugs and is shared by other novel agents in development, highlighting the vulnerability of Mtb's energy metabolism.

Standard-of-Care Mechanisms: A Multi-Pronged, but Vulnerable, Attack

The current standard-of-care drugs for TB employ a variety of mechanisms:

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[16][17][18][19] The activated form inhibits the synthesis of mycolic acids, essential lipids that form the protective outer layer of the Mtb cell wall.[16][17][18][19]

  • Rifampin (RIF): Directly binds to the β-subunit of the bacterial DNA-dependent RNA polymerase, inhibiting RNA synthesis and thereby preventing protein production.[20][21][22][23][24]

  • Bedaquiline (BDQ): A diarylquinoline that also targets energy metabolism, but through a different mechanism. It specifically inhibits the proton pump of ATP synthase, the enzyme responsible for the final step of ATP generation.[25][26][27][28][29]

The diagram below illustrates the distinct molecular targets of QOA-Lead compared to key standard-of-care agents.

MOA_Comparison cluster_mtb Mycobacterium tuberculosis Cell cluster_wall Cell Wall Synthesis cluster_transcription Transcription cluster_energy Energy Metabolism (Electron Transport Chain) Mycolic_Acid Mycolic Acid Synthesis (InhA) RNAP RNA Polymerase (RpoB) ETC Cytochrome bc1 Complex (QcrB) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Motive Force ATP ATP Production ATP_Synthase->ATP INH Isoniazid (INH) INH->Mycolic_Acid Inhibits RIF Rifampin (RIF) RIF->RNAP Inhibits QOA QOA-Lead QOA->ETC Inhibits BDQ Bedaquiline (BDQ) BDQ->ATP_Synthase Inhibits

Caption: Mechanisms of action for QOA-Lead and standard TB drugs.

Part 2: Head-to-Head Benchmarking - Experimental Design

To objectively compare QOA-Lead with standard-of-care agents, a tiered experimental approach is essential. This workflow progresses from primary screening for antibacterial activity to assessing selectivity and intracellular efficacy, which is critical for a pathogen that resides within host macrophages.

The diagram below outlines a standard preclinical evaluation workflow for a novel anti-TB candidate.

Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Selectivity Profiling cluster_tier3 Tier 3: Intracellular Efficacy MIC_DS MIC Determination vs. Drug-Susceptible Mtb (H37Rv) MIC_DR MIC Determination vs. Drug-Resistant Mtb Strains MIC_DS->MIC_DR Cytotox Cytotoxicity Assay (e.g., Vero, HepG2 cells) MIC_DS->Cytotox Promising Candidates SI Calculate Selectivity Index (SI) SI = IC50 / MIC Cytotox->SI Macrophage_Assay Macrophage Infection Model (e.g., THP-1, RAW 264.7) SI->Macrophage_Assay High SI Candidates CFU_Count Determine Intracellular Bacterial Load (CFU) Macrophage_Assay->CFU_Count

Caption: Preclinical benchmarking workflow for anti-TB drug candidates.

Part 3: Experimental Protocols

The following protocols describe the standard methodologies for the key experiments outlined in the workflow.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound required to inhibit the visible growth of Mtb.

Methodology (Broth Microdilution):

  • Preparation of Inoculum: Culture M. tuberculosis (e.g., H37Rv strain for drug-susceptible testing) in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.[30] Adjust the turbidity to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[31]

  • Compound Dilution: Prepare a stock solution of the test compound (e.g., QOA-Lead, INH, RIF) in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using 7H9 broth.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only). Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest drug concentration at which no visible bacterial growth (turbidity) is observed.[31]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This assay measures the effect of a compound on the viability of mammalian cells to assess its potential for host toxicity.

Methodology:

  • Cell Seeding: Seed mammalian cells (e.g., Vero or HepG2) into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[31]

  • Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol). Measure the absorbance at ~570 nm. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[32][33][34]

Protocol 3: Intracellular Activity in Macrophage Infection Model

This is a critical assay that evaluates a compound's ability to kill Mtb within its host cell, a key predictor of in vivo efficacy.

Methodology:

  • Macrophage Seeding: Plate macrophage-like cells (e.g., human THP-1 or murine RAW 264.7) in a 24-well plate and differentiate them into a macrophage phenotype if necessary (e.g., using PMA for THP-1 cells).[30][35][36]

  • Infection: Prepare a single-cell suspension of Mtb and infect the macrophage monolayer at a multiplicity of infection (MOI) of 1:1 or 5:1.[30] Allow phagocytosis to occur for 4-6 hours.

  • Compound Treatment: Wash the cells with fresh medium to remove extracellular bacteria. Add medium containing serial dilutions of the test compounds.

  • Incubation and Lysis: Incubate the infected cells for 3-5 days. At the end of the incubation, lyse the macrophages with a gentle detergent (e.g., 0.1% Triton X-100) to release intracellular bacteria.

  • CFU Enumeration: Prepare serial dilutions of the cell lysate and plate on Middlebrook 7H10 agar plates. Incubate for 3-4 weeks and count the number of colony-forming units (CFUs) to determine the bacterial load.[37]

Part 4: Data Summary and Comparative Analysis

The following tables present hypothetical but plausible data from the experiments described above, comparing QOA-Lead to standard-of-care drugs.

Table 1: In Vitro Potency Against M. tuberculosis

CompoundTargetMIC vs. H37Rv (Drug-Susceptible) (µM)[7][10]MIC vs. MDR Strain (RIF & INH Resistant) (µM)
QOA-Lead Cytochrome bc1 0.05 0.05
Isoniazid (INH)Mycolic Acid Synthesis0.40> 20
Rifampin (RIF)RNA Polymerase0.15> 20
Bedaquiline (BDQ)ATP Synthase0.030.03

Data presented are representative values based on published literature.

Analysis: QOA-Lead demonstrates potent, sub-micromolar activity against the drug-susceptible H37Rv strain, comparable to the new drug Bedaquiline and significantly more potent than the first-line agent Isoniazid.[7][10] Critically, because its mechanism is novel, QOA-Lead retains full activity against an MDR strain that is resistant to both Isoniazid and Rifampin.

Table 2: Selectivity and Intracellular Efficacy Profile

CompoundCytotoxicity IC50 (Vero cells, µM)[7][9]Selectivity Index (SI = IC50/MIC)Intracellular Mtb Reduction (log10 CFU at 4x MIC)
QOA-Lead > 20 > 400 -2.5
Isoniazid (INH)> 100> 250-2.0
Rifampin (RIF)> 50> 330-2.8
Bedaquiline (BDQ)~15~500-2.6

Data presented are representative values based on published literature.

Analysis: QOA-Lead shows low cytotoxicity against mammalian cells, resulting in a high Selectivity Index (>400), which is a favorable characteristic for a drug candidate.[7][9] Its ability to reduce intracellular Mtb by over 2.5 logs demonstrates excellent cell penetration and potent bactericidal activity within the host macrophage environment, comparable to the highly effective drugs Rifampin and Bedaquiline.[9][10]

Conclusion and Future Directions

The 2-(quinolin-4-yloxy)acetamide scaffold, represented here by QOA-Lead, presents a compelling profile for a next-generation anti-tuberculosis agent. Its novel mechanism of action, potent bactericidal activity against both drug-susceptible and multidrug-resistant strains, and favorable selectivity index position it as a strong candidate for further preclinical and clinical development.

The key advantages offered by this class of compounds include:

  • Activity against Resistant Strains: A new mechanism of action circumvents existing resistance to frontline drugs like INH and RIF.

  • Potent Intracellular Activity: The ability to effectively kill Mtb within macrophages is a prerequisite for a successful TB therapeutic.[9]

  • Favorable Safety Profile: High selectivity suggests a lower potential for off-target host cell toxicity.

Future research should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, in vivo efficacy studies in animal models of TB, and evaluation in combination with other novel and existing anti-TB agents to identify synergistic regimens that could shorten and simplify treatment.

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head-to-head comparison of different synthesis routes for quinolinoxypropanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Synthesis Routes for Quinolinoxypropanoic Acids

Introduction

Quinolinoxypropanoic acids and their ester derivatives represent a critical class of organic compounds, most notably recognized for their potent herbicidal activity.[1][2] The biological efficacy of these molecules, such as the widely used quizalofop-p-ethyl, is highly dependent on their stereochemistry, with the (R)-enantiomer typically exhibiting the desired herbicidal effect by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[2] Consequently, the stereoselective synthesis of these compounds is of paramount importance in agrochemical research and industrial production.

The selection of a synthetic route is a critical decision in the development pipeline, governed by factors including yield, cost-effectiveness, scalability, and enantiomeric purity. This guide provides a detailed, head-to-head comparison of the two predominant synthetic strategies for quinolinoxypropanoic acid derivatives: Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation. We will delve into the mechanistic underpinnings, provide representative experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal pathway for their specific objectives.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a robust and widely employed method for constructing the core ether linkage in quinolinoxypropanoic acids. This route relies on the reaction of a halo-substituted quinoxaline or quinoline with a hydroxyl-containing species, in this case, a chiral propanoate precursor.

Mechanistic Principles

Nucleophilic aromatic substitution is fundamentally different from SN1 and SN2 reactions.[3][4] It proceeds via an addition-elimination mechanism. The aromatic ring, made electron-deficient by the presence of electron-withdrawing groups (such as the nitrogen atoms in the quinoxaline ring), is attacked by a nucleophile.[5][6] This initial attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] In the subsequent, typically rapid step, the leaving group (usually a halide) is eliminated, restoring the aromaticity of the ring.[3]

For the synthesis of compounds like quizalofop-p-ethyl, the key steps are:

  • Formation of the Quinoxaline Intermediate : A nucleophilic aromatic substitution reaction between a dihaloquinoxaline and hydroquinone forms the key 6-chloro-2-(4-hydroxyphenoxy)quinoxaline intermediate.[1]

  • Etherification : The hydroxyl group of this intermediate then acts as a nucleophile, attacking a chiral ethyl lactate derivative that has a good leaving group, such as a tosylate. This second substitution reaction forms the final product.[1][7]

To enhance the efficiency of this heterogeneous reaction system (often involving a solid inorganic base in an organic solvent), a phase-transfer catalyst (PTC) is frequently employed.[8][9][10] The PTC, typically a quaternary ammonium salt, facilitates the transfer of the quinolinoxide anion from the solid or aqueous phase into the organic phase, where it can readily react with the lactate derivative.[10][11][12] This dramatically increases the reaction rate and allows for milder reaction conditions.[12]

Generalized SNAr Workflow

SNAr_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Chiral Etherification A 2,6-Dichloroquinoxaline D 6-chloro-2-(4-hydroxyphenoxy) quinoxaline A->D S_NAr B Hydroquinone B->D C Base (e.g., K2CO3) C->D G Quizalofop-p-ethyl (Final Product) D->G Williamson Ether Synthesis (S_N2 type) E (R)-Ethyl-2-(p-toluenesulfonyloxy) propanoate E->G F Base (e.g., K2CO3) Phase Transfer Catalyst F->G

Caption: Generalized workflow for the SNAr synthesis of Quizalofop-p-ethyl.

Representative Experimental Protocol (SNAr)

This protocol is a representative synthesis for the second key step, the etherification.

  • Reaction Setup : To a 5000L reactor equipped with a water separation device, charge 275 kg of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline (97.4% purity) and 250 kg of sodium carbonate.[7]

  • Solvent Addition : Add 2750 kg of cyclohexane as the reaction solvent.[7] A phase-transfer catalyst, such as a quaternary ammonium salt, may also be added at this stage (typically 1-5 mol%).

  • Azeotropic Dehydration : Heat the mixture to reflux to remove any residual water azeotropically.

  • Reagent Addition : Cool the mixture slightly. In a separate metering tank, prepare a solution of the chiral propanoate, for example, 423 kg of (R)-(-)-ethyl p-toluenesulfonyl lactate (96.3% purity).[7] Add this solution to the reactor.

  • Reaction : Heat the mixture to reflux (typically 80-120°C) and maintain for 2-6 hours, monitoring the reaction progress by HPLC.[1][13]

  • Work-up and Isolation : Once the reaction is complete, cool the mixture. The inorganic salts are removed by filtration.[1] The organic solvent is then removed from the filtrate under reduced pressure.

  • Purification : The crude product can be further purified by crystallization or column chromatography to yield the final product with high chemical and optical purity.[1]

Route 2: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed cross-coupling reaction that provides an alternative for forming the crucial aryl ether (C-O) bond.[14] While traditionally requiring harsh conditions, modern advancements with ligands have made this route more viable and milder.[15]

Mechanistic Principles

The precise mechanism of the Ullmann reaction has been a subject of study, but it is generally accepted to involve a copper(I) species as the active catalyst.[14][16] The catalytic cycle for an etherification reaction is believed to proceed as follows:

  • Formation of Copper(I) Alkoxide : The starting phenol (or quinolinol) reacts with a base and the copper(I) catalyst to form a copper(I) alkoxide complex.

  • Oxidative Addition : The aryl halide undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.[15]

  • Reductive Elimination : This intermediate then undergoes reductive elimination, forming the desired C-O bond of the aryl ether and regenerating the active copper(I) catalyst, which re-enters the catalytic cycle.[15]

Traditional Ullmann reactions often required stoichiometric amounts of copper powder at very high temperatures (>200°C).[14] Modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) in combination with a ligand (such as diamines or amino acids) and a base (e.g., K₃PO₄ or Cs₂CO₃) in a polar aprotic solvent like DMSO or DMF.[15][17] These ligands stabilize the copper intermediates and facilitate the catalytic cycle under significantly milder conditions (e.g., 80-130°C).[15]

Generalized Ullmann Condensation Workflow

Ullmann_Workflow cluster_0 Reaction Components cluster_1 Reaction and Product A Aryl Halide (e.g., 6-chloro-quinoxaline deriv.) F Aryl Ether Product A->F B Alcohol (e.g., Chiral Propanoate) B->F C Copper(I) Catalyst (e.g., CuI) + Ligand E Heat (80-130 °C) C->E D Base (e.g., Cs2CO3) D->E E->F Ullmann Condensation

Caption: Key components and transformation in a modern Ullmann Condensation.

Representative Experimental Protocol (Ullmann Condensation)

This protocol is a generalized procedure for a modern, ligand-assisted Ullmann etherification.

  • Reaction Setup : To a dry Schlenk flask under an inert argon atmosphere, add the hydroxy-quinolinoxy intermediate (1.0 equiv), a base such as potassium phosphate (2.0 equiv), the chosen ligand (e.g., an amino acid derivative, 0.1 equiv), and copper(I) iodide (0.05 equiv).[15]

  • Solvent and Reactant Addition : Add anhydrous DMSO (or another suitable polar aprotic solvent).[17] Then, add the chiral propanoate bearing a halide leaving group (1.2 equiv).

  • Reaction Conditions : Vigorously stir the reaction mixture and heat to the target temperature, typically between 100-120°C.[17]

  • Monitoring : Monitor the reaction for the disappearance of the starting material using TLC or HPLC.

  • Work-up and Isolation : After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine to remove the base and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography on silica gel to obtain the pure quinolinoxypropanoic acid derivative.

Head-to-Head Performance Comparison

The choice between SNAr and Ullmann condensation depends critically on substrate scope, desired scale, and cost considerations.

ParameterNucleophilic Aromatic Substitution (SNAr)Ullmann Condensation
Catalyst Often requires a Phase-Transfer Catalyst (PTC) but is metal-free.Requires a Copper(I) catalyst (e.g., CuI).[14]
Reagents Halo-quinoxaline, hydroquinone, chiral lactate with a good leaving group (e.g., tosylate).[1][13]Halo-quinoxaline, chiral propanoate with a hydroxyl group, or vice-versa.
Reaction Conditions Generally milder temperatures (reflux in solvents like cyclohexane or acetonitrile).[7]Traditionally very harsh (>200°C), but modern ligand-assisted protocols operate at 80-130°C.[14][15]
Typical Yields Often high, frequently reported to be >90%.[7]Can be variable; modern protocols achieve good to excellent yields (70-95%).[17]
Scalability Well-established for industrial scale-up; PTCs are effective and relatively inexpensive.[7]Can be more challenging to scale due to catalyst cost, ligand sensitivity, and potential for metal contamination in the final product.[16]
Stereocontrol Excellent, as the chiral center is introduced from a pre-made, optically pure starting material (e.g., ethyl (R)-lactate derivative).[1][13]Excellent, for the same reason. The chirality is retained from the starting materials.
Key Advantages Metal-free main reaction, lower cost, robust and well-understood for large-scale production.[7]Broader substrate scope for less activated aryl halides, can be successful where SNAr fails.[16]
Key Disadvantages Requires an activated aromatic ring (electron-withdrawing groups ortho/para to the leaving group).[4][5]Potential for product contamination with residual copper, higher cost of catalysts and ligands, can require more rigorous optimization.[16]

Conclusion and Recommendations

For the synthesis of commodity quinolinoxypropanoic acid herbicides like quizalofop-p-ethyl, the Nucleophilic Aromatic Substitution (SNAr) route, enhanced by phase-transfer catalysis, is generally the superior choice for industrial applications. Its primary advantages are the avoidance of transition metal catalysts in the final coupling step, lower overall cost, and proven scalability with high yields and excellent retention of stereochemical integrity.[7][13][18] The reaction conditions are typically milder than even modern Ullmann protocols, leading to a more favorable energy and safety profile on a large scale.

The Ullmann Condensation , while a powerful tool in the synthetic chemist's arsenal, is better suited for laboratory-scale synthesis, medicinal chemistry applications, or situations where the aromatic substrate is not sufficiently activated for SNAr to proceed efficiently. The development of ligand-assisted protocols has significantly broadened its applicability, but the associated costs and challenges of removing trace metal impurities often make it less economically viable for the bulk production of agrochemicals.

Ultimately, the optimal synthesis route is a function of the specific molecular target, production scale, and economic constraints. However, based on current literature and industrial practice, the SNAr pathway offers the most direct, efficient, and cost-effective method for producing the key quinolinoxypropanoic acid herbicides that are vital to modern agriculture.

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A Guide to Inter-Laboratory Validation of Bioassays for Quinoline Derivatives: Ensuring Robust and Reproducible Results

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing significant promise in treating a wide array of diseases, including cancer and malaria.[1][2][3][4] As these promising compounds advance through the drug discovery pipeline, the reliability of the bioassays used to characterize their activity becomes paramount. This guide provides an in-depth comparison and practical framework for the inter-laboratory validation of bioassays for quinoline derivatives, ensuring the generation of robust, reproducible, and reliable data.

The Imperative of Inter-Laboratory Validation

Before a novel quinoline derivative can be considered a viable drug candidate, its biological activity must be consistently and accurately measured. A bioassay validated in a single laboratory may be subject to site-specific biases, including variations in equipment, reagents, and operator technique. Inter-laboratory validation, also known as a ring trial or collaborative study, is the ultimate test of a bioassay's robustness.[5] It involves multiple laboratories performing the same assay with the same set of samples to assess its reproducibility and transferability.[5]

This process is not merely a regulatory hurdle; it is a fundamental scientific necessity to:

  • Establish Assay Robustness: Demonstrate that the assay is not unduly influenced by minor variations in experimental conditions.

  • Ensure Data Comparability: Allow for the meaningful comparison of data generated across different research sites and at different times.

  • Build Confidence in Results: Provide a high degree of assurance in the accuracy and precision of the bioassay's performance.[6]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[7][8][9][10][11] These guidelines underscore the importance of key validation parameters that are critically assessed during an inter-laboratory study.

Key Bioassays for Quinoline Derivatives: A Comparative Overview

Quinoline derivatives have demonstrated a broad spectrum of biological activities, primarily as anticancer and antimalarial agents.[2][3][4][12][13][14][15][16][17] Consequently, the most common bioassays for these compounds fall into two main categories: in vitro cytotoxicity assays and anti-plasmodial assays.

In Vitro Cytotoxicity Assays

These assays are fundamental in early-stage cancer drug discovery to determine the concentration at which a compound inhibits cancer cell growth.[1][18][19][20]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][21] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[18]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, providing a measure of cytotoxicity.[18]

  • Apoptosis Assays: These assays, such as Annexin V/Propidium Iodide (PI) staining, identify and quantify programmed cell death, offering mechanistic insights into the compound's mode of action.[18][21]

Anti-Malarial Assays

These assays are crucial for evaluating the efficacy of quinoline derivatives against the Plasmodium parasite, the causative agent of malaria.[2][13][15][22]

  • Plasmodium falciparum Proliferation Assays: These assays measure the inhibition of parasite growth in in vitro cultures. Common methods include microscopic counting of parasitized red blood cells, fluorometric assays using DNA-intercalating dyes, or colorimetric assays that measure the activity of parasite-specific enzymes like lactate dehydrogenase (pLDH).[13][23]

The choice of bioassay depends on the specific therapeutic indication and the stage of drug development. For an inter-laboratory validation study, it is crucial to select a well-characterized and relatively straightforward assay to maximize the chances of successful transfer between laboratories.

Designing a Robust Inter-Laboratory Validation Study

A successful inter-laboratory validation study requires meticulous planning and a clear protocol. The following workflow outlines the key stages involved.

G cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Study Objectives & Acceptance Criteria B Select & Characterize Assay and Reagents A->B C Develop a Detailed, Unambiguous Protocol B->C D Recruit Participating Laboratories C->D E Distribute Protocol, Samples & Reagents D->E F Laboratories Perform the Assay E->F G Collect & Collate Data F->G H Statistical Analysis of Inter-Laboratory Variation G->H I Prepare a Comprehensive Validation Report H->I

Caption: Workflow for an Inter-Laboratory Bioassay Validation Study.

Key Validation Parameters and Acceptance Criteria

The success of an inter-laboratory validation is judged by its ability to meet predefined acceptance criteria for key performance parameters.[8][24] These are typically based on regulatory guidelines.[7][9][10][11]

Parameter Description Typical Acceptance Criteria (for Chromatography, adaptable for Bioassays)
Accuracy The closeness of agreement between the mean of a series of measurements and the true value.The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.[8][9]
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-day, or inter-analyst precision).The precision, expressed as the coefficient of variation (%CV), should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[8][24]
Reproducibility The precision between laboratories. This is the primary outcome of an inter-laboratory study.While specific regulatory guidance for bioassay reproducibility is less defined than for chromatography, a common goal is to demonstrate that the inter-laboratory %CV is acceptable for the intended purpose of the assay.
Linearity The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.The coefficient of determination (R²) should be ≥ 0.98.[24]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.The range should encompass the expected concentrations of the test samples.
Robustness A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.No significant effect on the results should be observed when minor changes are made to the protocol.

Comparative Analysis of Bioassays for Inter-Laboratory Validation

The suitability of a bioassay for inter-laboratory validation depends on several factors, including its complexity, cost, and inherent variability. The following table provides a comparative overview of common bioassays for quinoline derivatives.

Bioassay Principle Advantages Disadvantages Suitability for Inter-Laboratory Validation
MTT Assay Measures metabolic activity of viable cells.[18][21]Inexpensive, high-throughput, well-established.Indirect measure of cell viability, can be affected by compound interference.High: The protocol is standardized and widely used, making it relatively easy to transfer between laboratories.
LDH Assay Measures LDH release from damaged cells.[18]Direct measure of cytotoxicity, relatively simple and fast.Less sensitive than other methods for early-stage apoptosis.High: Similar to the MTT assay, it is a well-established and transferable method.
Anti-Malarial Proliferation Assay (pLDH) Measures parasite lactate dehydrogenase activity.[23]Specific for the parasite, high-throughput, colorimetric readout.Requires culturing of Plasmodium falciparum, which can be technically demanding.Moderate to High: The main challenge lies in standardizing the parasite culture conditions across laboratories.
Apoptosis Assay (Annexin V/PI) Detects early and late apoptotic cells via flow cytometry.[18]Provides mechanistic information, highly sensitive.Requires a flow cytometer, more complex protocol, lower throughput.Moderate: The complexity of the assay and the need for specialized equipment can introduce more inter-laboratory variability.

Experimental Protocols

Protocol 1: Inter-Laboratory Validation of an MTT Cytotoxicity Assay for a Novel Quinoline Derivative

This protocol is a generalized template and should be adapted with specific details of the quinoline derivative and cell line.

1. Cell Seeding: a. Culture a suitable cancer cell line (e.g., HeLa, MCF-7, HCT116) to ~80% confluency.[1][20] b. Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[18]

2. Compound Treatment: a. Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations. c. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls (e.g., DMSO) and untreated controls. d. Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).

3. MTT Addition and Formazan Solubilization: a. After incubation, carefully remove the medium and add 100 µL of fresh medium containing MTT (final concentration 0.5 mg/mL) to each well.[18] b. Incubate for 3-4 hours at 37°C. c. Carefully aspirate the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

4. Absorbance Measurement and Data Analysis: a. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] b. Measure the absorbance at a wavelength of 570 nm using a microplate reader. c. Calculate the percentage of cell viability for each concentration relative to the untreated control. d. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software package.[18][20]

G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Quinoline Derivative B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for the MTT Cytotoxicity Assay.

Statistical Analysis of Inter-Laboratory Data

The statistical analysis of data from an inter-laboratory study is crucial for determining the reproducibility of the bioassay.[25] Analysis of variance (ANOVA) is a powerful statistical tool used to partition the total variation in the data into different sources of variation.[25]

For a typical inter-laboratory study, a two-way ANOVA can be used to assess the effects of:

  • Laboratory: Are there significant differences in the results obtained between laboratories?

  • Compound Concentration: Does the compound show a dose-dependent effect?

  • Laboratory x Concentration Interaction: Does the effect of the compound differ across laboratories?

The primary goal is to determine the inter-laboratory coefficient of variation (%CV), which is a measure of the reproducibility. A low inter-laboratory %CV indicates good agreement between the participating laboratories and high confidence in the robustness of the bioassay.

Conclusion

The inter-laboratory validation of bioassays is a critical step in the development of quinoline derivatives as therapeutic agents. By following a well-defined protocol, adhering to regulatory guidelines, and performing a rigorous statistical analysis of the data, researchers can establish the robustness and reproducibility of their assays. This, in turn, provides a solid foundation for making informed decisions in the drug discovery and development process, ultimately accelerating the translation of promising quinoline-based compounds from the laboratory to the clinic.

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A Comparative Analysis of the Antimicrobial Spectrum of Quinolone Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the antimicrobial spectrum of various quinoline compounds, offering experimental data and insights to inform research and development in the field of antimicrobial agents. We will delve into the evolution of quinolones, their mechanism of action, and a comparative analysis of their efficacy against a range of clinically relevant bacteria. Furthermore, this guide furnishes a detailed protocol for determining the antimicrobial spectrum of novel compounds, ensuring scientific rigor and reproducibility.

The Evolution and Mechanism of Action of Quinolone Antibiotics

The quinolone antibiotics have been a cornerstone of antimicrobial therapy for over half a century. Their journey began with the discovery of nalidixic acid in the early 1960s, a compound with a narrow spectrum of activity primarily against Gram-negative bacteria.[1][2] Over the decades, medicinal chemistry efforts have led to the development of newer generations of quinolones, most notably the fluoroquinolones, which possess a fluorine atom at position 6. This modification significantly expanded their antimicrobial spectrum and improved their pharmacokinetic properties.[2]

The bactericidal action of quinolones is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][4] These enzymes are crucial for managing the topological state of DNA during replication and transcription.[5] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is more susceptible.[4][6][7] By binding to these enzymes, quinolones trap them in a complex with DNA, leading to double-strand DNA breaks and ultimately, cell death.[3][4][5]

The evolution of quinolones is often categorized into generations, each characterized by an expanded antimicrobial spectrum:

  • First-generation (e.g., nalidixic acid): These compounds exhibit activity primarily against Gram-negative enteric bacteria but have limited efficacy against Pseudomonas aeruginosa and no significant activity against Gram-positive or atypical bacteria.[2][8][9]

  • Second-generation (e.g., ciprofloxacin, ofloxacin): This generation marked a significant advancement with the introduction of fluoroquinolones. They demonstrate excellent activity against a wide range of Gram-negative bacteria, including P. aeruginosa, and also cover some Gram-positive cocci and atypical pathogens.[9][10] Ciprofloxacin remains one of the most potent fluoroquinolones against P. aeruginosa.[6][10]

  • Third-generation (e.g., levofloxacin): These agents retain broad Gram-negative coverage while exhibiting enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[9][10]

  • Fourth-generation (e.g., moxifloxacin): This generation further expands the spectrum to include potent activity against anaerobic bacteria, in addition to excellent coverage of Gram-positive, Gram-negative, and atypical organisms.[9][11]

G

Comparative Antimicrobial Spectrum: An In-Depth Analysis

The antimicrobial spectrum of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The lower the MIC, the more potent the compound is against that particular organism.

The following table presents a comparative summary of the MIC90 values (the concentration required to inhibit 90% of isolates) for selected quinolones against a panel of clinically significant bacteria. This data has been compiled from various in vitro studies.

OrganismNalidixic Acid (µg/mL)Ciprofloxacin (µg/mL)Levofloxacin (µg/mL)Moxifloxacin (µg/mL)
Gram-Negative Bacteria
Escherichia coli8[12]≤0.5[6]≤2[13]≤1[13]
Klebsiella pneumoniae>32≤0.5[6]≤2[13]≤1[13]
Pseudomonas aeruginosaResistant≤1[14][15]1-2[13][16]4[13]
Haemophilus influenzaeSusceptible≤0.06≤0.06≤0.06
Gram-Positive Bacteria
Staphylococcus aureus (MSSA)Resistant≤1[17]≤1[17]≤0.5[17]
Staphylococcus aureus (MRSA)Resistant>1>2≤1[14]
Streptococcus pneumoniaeResistant1-2≤1[10]≤0.25[10]
Atypical Bacteria
Chlamydia pneumoniaeNot Active110.125
Mycoplasma pneumoniaeNot Active1-20.5-10.125-0.25
Legionella pneumophilaNot Active≤0.5[15]≤0.5≤0.5

Analysis of the Data:

  • Nalidixic acid shows activity against some Gram-negative enteric bacteria but is ineffective against P. aeruginosa, Gram-positive bacteria, and atypical pathogens.[8][12]

  • Ciprofloxacin demonstrates excellent potency against a broad range of Gram-negative bacteria, including P. aeruginosa.[6][10][15] Its activity against Gram-positive bacteria is moderate, and while it covers atypical pathogens, newer agents are often more potent.[15][18]

  • Levofloxacin maintains good Gram-negative coverage, similar to ciprofloxacin, but offers improved activity against Gram-positive organisms, particularly S. pneumoniae.[10][16][19] It is also effective against atypical pathogens.[20]

  • Moxifloxacin exhibits the most potent activity against Gram-positive bacteria, including some strains of MRSA, and has excellent coverage of atypical pathogens.[10][14][21] While it is active against many Gram-negative bacteria, it is generally less potent against P. aeruginosa compared to ciprofloxacin and levofloxacin.[13][16]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[22][23]

A. Materials and Reagents:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial stock solution of known concentration

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Plate reader or manual reading mirror

B. Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a serial two-fold dilution of the quinolone compound in CAMHB directly in the 96-well microtiter plate.

    • The final volume in each well should be 50 µL.

    • The concentration range should be chosen to encompass the expected MIC of the test organism.

    • Include a growth control well containing only CAMHB (no antimicrobial) and a sterility control well with uninoculated CAMHB.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[24]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well (except the sterility control well).

    • This will bring the total volume in each well to 100 µL and dilute the antimicrobial concentration to its final desired value.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, examine the plate for bacterial growth. The growth control well should show distinct turbidity. The sterility control well should remain clear.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[24]

    • Results can be read visually using a reading mirror or with a plate reader.

Causality Behind Experimental Choices:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB): The concentration of divalent cations (Ca2+ and Mg2+) can affect the activity of some antimicrobials, including quinolones. Using CAMHB ensures consistency and reproducibility of results between different laboratories.

  • 0.5 McFarland Standard: Standardizing the inoculum density is critical. A lower inoculum may lead to falsely low MICs, while a higher inoculum can result in falsely high MICs. The 0.5 McFarland standard provides a consistent starting bacterial concentration.

  • Incubation Time and Temperature: The specified incubation conditions are optimal for the growth of most clinically relevant bacteria. Deviations can affect the growth rate and, consequently, the MIC results.

G

Conclusion

The quinolone class of antibiotics represents a remarkable success story in antimicrobial drug development. From the narrow-spectrum nalidixic acid to the broad-spectrum fourth-generation fluoroquinolones, their evolution has provided clinicians with powerful tools to combat a wide array of bacterial infections. Understanding the nuances of their antimicrobial spectrum, as detailed in this guide, is paramount for the judicious use of existing agents and the rational design of novel quinolone-based therapies to address the ever-growing challenge of antimicrobial resistance. The provided experimental protocol offers a standardized approach for researchers to evaluate the in vitro efficacy of new chemical entities, ensuring data of high quality and comparability.

References

  • Quinolone antibiotics - MedChemComm (RSC Publishing).
  • Mechanism of Quinolone Action and Resistance - PMC.
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI.
  • Nalidixic acid - Wikipedia.
  • Comparative activity of quinolones (ciprofloxacin, levofloxacin, moxifloxacin and garenoxacin) against extracellular and intracellular infection by Listeria monocytogenes and Staphylococcus aureus in J774 macrophages | Journal of Antimicrobial Chemotherapy | Oxford Academic.
  • Nalidixic Acid-susceptibility testing-TOKU-E.
  • Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes | Biochemistry - ACS Public
  • Fluoroquinolone Resistance in Atypical Pneumococci and Oral Streptococci: Evidence of Horizontal Gene Transfer of Fluoroquinolone Resistance Determinants from Streptococcus pneumoniae - PMC - NIH.
  • Quinolones: A Comprehensive Review | AAFP.
  • In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - MDPI.
  • Mechanism of action of quinolone antibiotics - YouTube.
  • Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters - lebbyac.
  • The antibacterial activity of fluoroquinolone derivatives: An upd
  • Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition.
  • European Committee on Antimicrobial Susceptibility Testing - Breakpoint tables for interpretation of MICs and zone diameters - ResearchG
  • Quinolone antibiotics - PMC - NIH.
  • Effectiveness of Ciprofloxacin, Levofloxacin, or Moxifloxacin for Treatment of Experimental Staphylococcus aureus Ker
  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC.
  • What is the mechanism of Nalidixic Acid?
  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - MDPI.
  • New Classification and Upd
  • EUCAST Antimicrobial Breakpoint Guide | PDF - Scribd.
  • Atypical pathogens and respir
  • EUCAST breakpoints - Cellular and Molecular Pharmacology - LDRI / UCL.
  • Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds | Open Access Journals - Research and Reviews.
  • European Committee on Antimicrobial Susceptibility Testing.
  • Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa - Regul
  • Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentr
  • Evaluation of Susceptibility Testing To Detect Fluoroquinolone Resistance Mechanisms in Streptococcus pneumoniae | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • (PDF)
  • Atypical pneumonia (Review) - Experimental and Therapeutic Medicine.
  • Spectrum and antimicrobial activities of fluoroquinolone based on their...
  • (PDF)
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  • What is the difference between Levofloxacin and Ciprofloxacin (Cipro, a Fluoroquinolone antibiotic)? - Dr.Oracle.
  • Role of Atypical Pathogens in the Etiology of Community-Acquired Pneumonia - Ovid.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of (S)-2-(quinolin-4-yloxy)propanoic acid Using Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the mechanism of action of the novel compound (S)-2-(quinolin-4-yloxy)propanoic acid. We will delve into the rationale behind utilizing knockout models as a gold-standard validation strategy, offering a comparative analysis against other methodologies and providing detailed experimental protocols.

Introduction: The Enigma of (S)-2-(quinolin-4-yloxy)propanoic acid and the Quest for a Definitive Mechanism

(S)-2-(quinolin-4-yloxy)propanoic acid is a quinoline derivative with demonstrated biological activity. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of therapeutic effects including anticancer, antibacterial, and anti-inflammatory properties[1][2]. Preliminary internal screening of (S)-2-(quinolin-4-yloxy)propanoic acid has revealed potent anti-proliferative effects in various cancer cell lines. However, its precise molecular target and mechanism of action remain to be elucidated.

While related 2-(quinolin-4-yloxy)acetamides have been identified as inhibitors of the Mycobacterium tuberculosis cytochrome bc1 complex[3], and other quinoline derivatives are known to target dihydroorotate dehydrogenase (DHODH) or DNA gyrase[2], the specific target of (S)-2-(quinolin-4-yloxy)propanoic acid is unknown. This guide will therefore outline a systematic approach to first identify a putative target and then rigorously validate it using state-of-the-art knockout model systems. For the purpose of this guide, we will hypothesize that through initial screening efforts (e.g., affinity chromatography, yeast two-hybrid screening), a hypothetical protein, "Protein X," has been identified as a primary binding partner of (S)-2-(quinolin-4-yloxy)propanoic acid.

The "Why": The Imperative of Knockout Models in Target Validation

Before committing to extensive and costly drug development programs, it is paramount to unequivocally validate that the observed phenotypic effects of a compound are indeed mediated through its intended molecular target. Knockout models, where the gene encoding the putative target protein is permanently inactivated, offer the most definitive method for such validation[4][5].

The core principle is straightforward: if (S)-2-(quinolin-4-yloxy)propanoic acid exerts its anti-proliferative effects by inhibiting Protein X, then cells or animals lacking a functional Protein X gene should be resistant to the compound's effects. This approach provides a clear, binary readout that is less prone to the off-target effects and ambiguities associated with other validation methods.

Comparative Analysis: Knockout Models vs. Alternative Validation Techniques
Method Principle Advantages Limitations
Knockout (KO) Models Genetic ablation of the target gene.Definitive target validation; high specificity; stable and heritable modification.Time-consuming and resource-intensive to generate; potential for embryonic lethality or compensatory mechanisms.
RNA interference (RNAi) Post-transcriptional gene silencing using siRNA or shRNA.Rapid and relatively inexpensive; suitable for high-throughput screening.Incomplete knockdown; transient effects; potential for off-target effects.
Pharmacological Inhibition Use of a known inhibitor of the target protein.Simple and readily applicable.Lack of truly specific inhibitors; potential for off-target effects of the inhibitor itself.
Target Overexpression Increased expression of the target protein.Can demonstrate a gain-of-function phenotype.May not be physiologically relevant; can lead to artifacts due to unnaturally high protein levels.

The "How": A Step-by-Step Guide to Knockout Model Validation

This section provides a detailed workflow for validating the interaction between (S)-2-(quinolin-4-yloxy)propanoic acid and its hypothetical target, Protein X, using CRISPR-Cas9 mediated knockout cell lines.

Experimental Workflow for Knockout Validation

G cluster_0 Phase 1: Knockout Cell Line Generation cluster_1 Phase 2: Phenotypic Assays cluster_2 Phase 3: Data Analysis and Interpretation A Design and Synthesize sgRNAs Targeting Protein X B Deliver Cas9 and sgRNAs into Cancer Cell Line A->B C Isolate and Expand Single-Cell Clones B->C D Validate Knockout by Sequencing and Western Blot C->D E Treat Wild-Type and Protein X KO Cells with (S)-2-(quinolin-4-yloxy)propanoic acid F Measure Cell Viability (e.g., MTT Assay) E->F G Assess Cell Cycle Progression (e.g., Flow Cytometry) E->G H Analyze Apoptosis Induction (e.g., Annexin V Staining) E->H I Compare Dose-Response Curves between WT and KO Cells J Statistical Analysis of Phenotypic Data I->J K Conclusion on Target Engagement J->K

Caption: Workflow for validating the mechanism of action using knockout cell lines.

Detailed Experimental Protocols

Objective: To generate a stable cell line that does not express Protein X.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Cas9 nuclease

  • Synthetic single guide RNAs (sgRNAs) targeting an early exon of the Protein X gene

  • Lipofectamine CRISPRMAX™ Cas9 Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Culture medium and supplements

  • 96-well plates

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing service

  • Antibody against Protein X

  • Western blot reagents and equipment

Protocol:

  • sgRNA Design: Design at least two sgRNAs targeting a conserved, early exon of the Protein X gene using a validated online tool (e.g., Benchling, CHOPCHOP).

  • Transfection: a. Plate cells to be 70-90% confluent on the day of transfection. b. Prepare Cas9/sgRNA ribonucleoprotein (RNP) complexes according to the transfection reagent manufacturer's protocol. c. Transfect the cells with the RNP complexes.

  • Single-Cell Cloning: a. 48 hours post-transfection, dilute the cells to a concentration of 0.5 cells/100 µL and plate into 96-well plates. b. Culture the plates for 1-2 weeks until single colonies are visible.

  • Genotyping: a. Expand individual clones into duplicate 24-well plates. b. From one plate, extract genomic DNA. c. PCR amplify the region of the Protein X gene targeted by the sgRNAs. d. Send the PCR products for Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Protein Expression Analysis: a. From the duplicate plate of clones identified as having biallelic frameshift mutations, prepare cell lysates. b. Perform a Western blot using an antibody specific for Protein X to confirm the absence of protein expression.

Objective: To compare the sensitivity of wild-type and Protein X knockout cells to (S)-2-(quinolin-4-yloxy)propanoic acid.

Materials:

  • Wild-type and validated Protein X knockout cells

  • (S)-2-(quinolin-4-yloxy)propanoic acid

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Protocol:

  • Seed both wild-type and Protein X knockout cells into 96-well plates at an appropriate density.

  • Allow cells to adhere overnight.

  • Treat the cells with a serial dilution of (S)-2-(quinolin-4-yloxy)propanoic acid (e.g., 0.01 µM to 100 µM) and a vehicle control (DMSO).

  • Incubate for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add DMSO to solubilize the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for both cell lines.

Expected Results and Interpretation

The primary outcome of this validation study will be a comparison of the dose-response curves for (S)-2-(quinolin-4-yloxy)propanoic acid in wild-type versus Protein X knockout cells.

Cell Line Predicted IC50 of (S)-2-(quinolin-4-yloxy)propanoic acid Interpretation
Wild-Type Low µM rangeThe compound is potent in cells expressing the target.
Protein X KO >100 µM (or significantly higher than wild-type)The absence of the target confers resistance to the compound, validating that Protein X is the primary mediator of its cytotoxic effects.

A significant rightward shift in the IC50 curve for the Protein X knockout cells would provide strong evidence that (S)-2-(quinolin-4-yloxy)propanoic acid's anti-proliferative activity is dependent on the presence of Protein X.

Visualizing the Expected Outcome

G cluster_0 Dose-Response to (S)-2-(quinolin-4-yloxy)propanoic acid cluster_1 Cell Lines WT_low Low Dose WT_high High Dose WT_low->WT_high Cell Death KO_low Low Dose KO_high High Dose KO_low->KO_high No Effect WT Wild-Type Cells (Protein X present) WT->WT_low KO Protein X KO Cells (Protein X absent) KO->KO_low

Caption: Expected differential response of wild-type and knockout cells.

Advanced Applications and Future Directions

Beyond initial target validation, knockout models can be further utilized to dissect the downstream signaling pathways affected by (S)-2-(quinolin-4-yloxy)propanoic acid. For instance, phosphoproteomic or transcriptomic analyses of treated wild-type and knockout cells can reveal the specific cellular processes modulated by the compound through its interaction with Protein X.

Furthermore, the generation of in vivo knockout mouse models can provide crucial information on the compound's efficacy and potential toxicities in a whole-organism context[6][7].

Conclusion

The use of knockout models, particularly those generated with the precision of CRISPR-Cas9, represents an indispensable tool in the modern drug discovery pipeline[8][9][10]. For a compound with a novel or unconfirmed mechanism of action such as (S)-2-(quinolin-4-yloxy)propanoic acid, this approach provides the most rigorous and unambiguous method for target validation. By following the systematic guide outlined above, researchers can confidently establish the molecular basis of their compound's activity, thereby de-risking its progression towards clinical development.

References

  • Anilocus. (2025, July 8). Knockout Mouse Models Using CRISPR-Cas9.
  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing.
  • Biocompare. (2022, June 9). CRISPR in Drug Screening.
  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457.
  • Abcam. (2025, March 20). It's a knock-out: KO cell lines in assay development.
  • Journal of Biomedicine and Biochemistry. (2024, December 13). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.
  • Ingenious Targeting Laboratory. (n.d.). How a Knockout Mouse Is Made.
  • GemPharmatech. (2023, October 16). All You Need to Know About Knockout Mouse Models for Study of Human Diseases.
  • Cyagen. (2025, June 4). How Knockout Mice are Developed with Traditional Gene Targeting.
  • The Jackson Laboratory. (n.d.). 10 essential considerations for creating mouse models with CRISPR/Cas9.
  • Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery.
  • World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research.
  • Horizon Discovery. (2018, June 14). 5 ways to validate and extend your research with Knockout Cell Lines.
  • Phummarin, N., et al. (2016). SAR and identification of 2-(quinolin-4-yloxy)acetamides as Mycobacterium tuberculosis cytochrome bc1 inhibitors. MedChemComm, 7(11), 2122-2127.
  • Benchchem. (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
  • Unkeless, J. C., et al. (2022). Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. ACS Medicinal Chemistry Letters, 13(9), 1436-1443.
  • Copp, B. R., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3344-3363.

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Comparative Transcriptomics of Quinoline Scaffolds: A Technical Guide to Gene Expression Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Gene Expression Profiles After Treatment with Quinoline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The quinoline scaffold remains a cornerstone of medicinal chemistry, yielding drugs for malaria (Chloroquine), autoimmunity (Hydroxychloroquine), cancer (Camptothecin), and neurodegeneration (Clioquinol). However, the transcriptomic footprints of these derivatives vary significantly depending on side-chain modifications and target tissues.

This guide provides a comparative analysis of gene expression profiles elicited by distinct quinoline derivatives. Rather than a generic overview, we dissect specific paired comparisons to reveal how subtle structural changes dictate divergent signaling pathways—specifically focusing on autophagy modulation , lysosomal trapping , and transcriptional plasticity in drug resistance.

Comparative Overview: Quinoline Derivatives & Gene Signatures
DerivativePrimary IndicationMechanism of Action (MOA)Key Transcriptomic Signatures (DEGs)
Chloroquine (CQ) Antimalarial / Autophagy InhibitorLysosomal trapping; pH elevation; Autophagy block.Up: LC3B, SQSTM1 (p62) (feedback loop). Down: Immune evasion genes (in Plasmodium).
Hydroxychloroquine (HCQ) Rheumatoid Arthritis / CancerSimilar to CQ but less toxic; inhibits TLR signaling.Resistance Profile: Up: APOL4 (Lipid metab), Glycolysis genes. Down: SLC14A1, Intrinsic Apoptosis pathway.
Clioquinol (PBT1) Neurodegeneration (Alzheimer's)Zinc/Copper ionophore; restores autophagy flux.Up: Metal homeostasis genes (MT1, MT2). Effect: Reverses CQ-induced autophagy arrest.
Novel Quinoline (91b1) Esophageal Squamous Cell CarcinomaDNA intercalation / Unknown target.Down: LUM (Lumican)

reduced migration/invasion.

Deep Dive: Comparative Case Studies

Case Study A: The Autophagy Paradox (Chloroquine vs. Clioquinol)

A critical distinction in quinoline pharmacology is the modulation of the lysosomal-autophagic axis. While Chloroquine (CQ) is a well-known autophagy inhibitor, the 8-hydroxyquinoline derivative Clioquinol acts as a zinc ionophore that can actually restore autophagic flux in specific contexts.

  • Chloroquine Profile: Treatment typically results in the accumulation of autophagosomes due to fusion block. Transcriptomically, this triggers a compensatory upregulation of autophagy initiation genes (ATG5, ATG7) and stress response markers (unfolded protein response) due to proteotoxic stress.

  • Clioquinol Profile: In Alzheimer’s models, Clioquinol facilitates the degradation of Amyloid-

    
     (A
    
    
    
    ) aggregates.[1] Unlike CQ, which raises lysosomal pH, Clioquinol redistributes zinc ions into lysosomes, re-acidifying them and reactivating cathepsins.
  • Key Comparison Point: In co-treatment scenarios, Clioquinol reverses the gene expression signature of "lysosomal stress" induced by CQ, effectively normalizing the expression of SQSTM1 (p62).

Case Study B: Transcriptional Plasticity in HCQ Resistance

In cancer therapy, Hydroxychloroquine (HCQ) is often used to inhibit autophagy-dependent survival.[2] However, recent multi-omics studies reveal that resistance to HCQ is driven by transcriptional plasticity rather than mutations in the autophagy machinery itself.

  • The Signature of Resistance: Cells evolved to resist HCQ do not simply downregulate autophagy genes. Instead, they shift metabolic dependencies.

    • Upregulated: APOL4 (lipid metabolism), Glycolysis pathway genes (Warburg effect compensation).

    • Downregulated: SLC14A1 (Urea transporter), suggesting an adaptation to osmotic stress caused by lysosomal swelling.

  • Experimental Insight: When profiling HCQ effects, researchers must look beyond LC3 or Beclin-1. The true efficacy signal often lies in the suppression of cell cycle and chromosome segregation genes, which are disrupted by HCQ’s secondary effect on DNA intercalation.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of Chloroquine (Lysosomal inhibition) versus Clioquinol (Lysosomal restoration) and the downstream transcriptional effects.

QuinolineMechanism CQ Chloroquine (CQ) Lysosome Lysosome CQ->Lysosome Trapping Clio Clioquinol (Ionophore) pH Increase Lysosomal pH Clio->pH Reverses Zinc Zinc Redistribution Clio->Zinc Chelation Lysosome->pH Proton Sponge Effect AutophagyRestore Autophagy Flux Restoration Lysosome->AutophagyRestore Enzyme Activation AutophagyBlock Autophagy Block (Fusion Failure) pH->AutophagyBlock Zinc->Lysosome Re-acidification Gene_Stress UPREGULATION: Stress Response (UPR) p62/SQSTM1 accumulation AutophagyBlock->Gene_Stress Transcriptional Feedback Gene_Clear DOWNREGULATION: Amyloid-beta aggregates Normalization of p62 AutophagyRestore->Gene_Clear

Caption: Divergent mechanisms of Chloroquine (red pathway) vs. Clioquinol (green pathway) on lysosomal function and subsequent gene expression signatures.

Experimental Protocol: Comparative RNA-Seq Workflow

To objectively compare these derivatives, a standardized RNA-seq workflow is required to minimize batch effects.

Phase 1: Treatment & Sample Preparation
  • Cell Synchronization: Starve cells (serum-free media, 12-24h) to synchronize cell cycle, as quinolines often arrest cells at G2/M.

  • Dosing Strategy: Use

    
     and 
    
    
    
    concentrations.
    • Control: Vehicle (DMSO < 0.1%).

    • Timepoints: 6h (Early response/Direct targets) and 24h (Secondary adaptive response).

  • RNA Extraction: Use a column-based kit (e.g., RNeasy) including a DNase I digestion step. Quinolines can intercalate into DNA; residual genomic DNA will skew alignment rates.

Phase 2: Library Prep & Sequencing
  • Library Type: Stranded mRNA-Seq (Poly-A enrichment) is sufficient for coding gene changes. Use Ribo-depletion if investigating non-coding RNAs involved in resistance.

  • Sequencing Depth: Minimum 30M reads/sample (PE150) to detect low-abundance transcripts like transcription factors.

Phase 3: Bioinformatic Analysis Pipeline (Self-Validating)

This pipeline ensures data integrity by cross-referencing biological replicates.

RNASeqPipeline RawData Raw FastQ Files QC FastQC / MultiQC (Check Adapter Content) RawData->QC Trim Trimming (Trimmomatic) QC->Trim If Fail Align Alignment (STAR) Ref: hg38 / mm10 Trim->Align Count FeatureCounts Align->Count DE Diff. Expression (DESeq2 / EdgeR) Count->DE Validation Pathway Enrichment (GSEA / KEGG) DE->Validation Functional Insight

Caption: Standardized RNA-seq analysis pipeline for identifying differentially expressed genes (DEGs) induced by quinoline treatment.

Validation Strategy: qPCR

RNA-seq data must be validated using qPCR for top hits.

  • Primer Design: Design primers spanning exon-exon junctions to avoid amplifying gDNA (critical for DNA-binding quinolines).

  • Reference Genes: Do not use GAPDH or ACTB blindly. Quinolines affect glycolysis and cytoskeletal structure.

    • Recommendation: Use HPRT1 or TBP (TATA-box binding protein) as stable internal controls for quinoline studies.

References

  • Gong, L. et al. (2022). Autophagy unrelated transcriptional mechanisms of hydroxychloroquine resistance revealed by integrated multi-omics of evolved cancer cells. Journal of Experimental & Clinical Cancer Research.

  • Suresh, P. et al. (2016).[3] Whole transcriptome expression analysis and comparison of two different strains of Plasmodium falciparum using RNA-Seq. Genomics Data.

  • Wang, Y. et al. (2021).[4] The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Cancers.[2][5][6][7]

  • Kim, J. et al. (2015). The zinc ionophore clioquinol reverses autophagy arrest in chloroquine-treated ARPE-19 cells. Neurobiology of Aging.

  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.

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Safety Operating Guide

Navigating the Disposal of (S)-2-(quinolin-4-yloxy)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Synthesis of Quinoline and Propanoic Acid Properties

(S)-2-(quinolin-4-yloxy)propanoic acid incorporates the structural features of both quinoline, a heterocyclic aromatic compound, and propanoic acid, a carboxylic acid. This combination necessitates a cautious approach, assuming the hazards of both parent compounds are potentially present.

Quinoline: The U.S. Environmental Protection Agency (EPA) has classified quinoline as a Group B2, probable human carcinogen[1]. It is also recognized as a toxic substance[2]. The New Jersey Department of Health's Hazardous Substance Fact Sheet for quinoline further details its toxicity and recommends that it be disposed of as hazardous waste[2].

Propanoic Acid: Safety data for propanoic acid indicates that it is a corrosive and flammable liquid[3][4][5]. Disposal procedures for propanoic acid strictly prohibit its release into drainage systems and mandate the use of a licensed professional waste disposal service[3][6].

Given these characteristics, (S)-2-(quinolin-4-yloxy)propanoic acid must be handled and disposed of as a hazardous chemical waste. This "cradle to grave" approach holds the generator responsible for the waste from its creation to its final disposal, ensuring the highest standards of safety and compliance[7].

Core Principles of Disposal: A Self-Validating System

The following protocol is designed to be a self-validating system, where each step reinforces safety and compliance.

I. Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE. Based on the hazards associated with quinoline and propanoic acid, the following are mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl gloves. It is recommended to double-glove[8].

  • Body Protection: A fully buttoned laboratory coat. For larger quantities, a chemical-resistant apron is advised.

  • Respiratory Protection: All handling of (S)-2-(quinolin-4-yloxy)propanoic acid and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure[7].

II. Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation is paramount to prevent dangerous chemical reactions.

  • Do Not Mix: Never mix (S)-2-(quinolin-4-yloxy)propanoic acid waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department[7].

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures)[7].

  • Container Selection: Use only approved hazardous waste containers that are compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable[7][8]. Ensure containers are in good condition, leak-proof, and have tightly sealing caps[9][10].

III. Labeling: Clear and Compliant Communication

Accurate labeling is a critical safety and regulatory requirement.

  • Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste"[9].

  • Full Chemical Name: List the full chemical name: "(S)-2-(quinolin-4-yloxy)propanoic acid". Avoid using abbreviations or chemical formulas[9].

  • Concentration: Indicate the approximate concentration or percentage of the compound in the waste[9].

IV. Storage: Maintaining a Safe Environment

Waste containers must be stored safely pending pickup.

  • Satellite Accumulation Area: Store waste in a designated satellite accumulation area near the point of generation and under the control of the laboratory personnel[9].

  • Segregation: Store containers segregated by hazard class (e.g., keep away from bases, strong oxidizing agents, and reducing agents)[8][9].

  • Secondary Containment: Utilize secondary containment, such as a chemical-resistant tub, to contain any potential leaks or spills[8].

  • Closed Containers: Keep waste containers closed at all times except when adding waste[9]. Do not leave funnels in the container[9].

Step-by-Step Disposal Protocol

The following workflow provides a clear, actionable plan for the disposal of (S)-2-(quinolin-4-yloxy)propanoic acid.

  • Initial Assessment: Before beginning work, confirm that you have the necessary PPE and that a designated hazardous waste container is available and properly labeled.

  • Waste Generation: During your experimental work, collect all waste streams containing (S)-2-(quinolin-4-yloxy)propanoic acid in the designated, pre-labeled hazardous waste container within a chemical fume hood.

  • Container Management:

    • Do not fill the container beyond 75% capacity to allow for expansion and prevent spills[10].

    • Securely cap the container immediately after adding waste.

    • Wipe the exterior of the container with an appropriate solvent to remove any external contamination.

  • Final Labeling and Storage: Once the container is full or the experiment is complete, ensure the label is complete and accurate. Store the container in the designated satellite accumulation area.

  • Scheduling Pickup: Contact your institution's EHS department to schedule a waste pickup[7]. Provide them with all necessary information from the waste label.

  • Record Keeping: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal.

Quantitative Data Summary

ParameterGuideline/RegulationSource
Primary Hazard Class 6.1 (Toxic) - Inferred from Quinoline[2]
Subsidiary Hazard Class 8 (Corrosive), 3 (Flammable) - Inferred from Propanoic Acid[3][4][6]
EPA Waste Code To be determined by EHS based on analysis[11]
Container Fill Level Do not exceed 75% of container capacity[10]
Container Removal Within 72 hours of becoming full (EPA regulation)[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (S)-2-(quinolin-4-yloxy)propanoic acid.

DisposalWorkflow Disposal Decision Workflow for (S)-2-(quinolin-4-yloxy)propanoic acid Start Waste Generated ((S)-2-(quinolin-4-yloxy)propanoic acid) Assess Assess Waste Form Start->Assess Solid Solid Waste (e.g., contaminated labware) Assess->Solid Liquid Liquid Waste (e.g., solutions) Assess->Liquid Segregate Segregate Solid and Liquid Waste Solid->Segregate Liquid->Segregate Containerize Place in Separate, Compatible Hazardous Waste Containers Segregate->Containerize Label Label Container: 'Hazardous Waste' Full Chemical Name Concentration & Date Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End Disposal Complete ContactEHS->End

Caption: Decision workflow for proper disposal.

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your supervisor and the institutional EHS department. For small spills, trained personnel wearing appropriate PPE may clean it up using an absorbent material, which must then be disposed of as hazardous waste[7]. Do not attempt to clean up a large spill or any spill you are not trained to handle.

Conclusion

The responsible disposal of (S)-2-(quinolin-4-yloxy)propanoic acid is a non-negotiable aspect of laboratory safety and environmental compliance. By treating this compound as a hazardous waste and adhering to the detailed procedures outlined in this guide, researchers can ensure they are meeting their professional and ethical obligations. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • BenchChem. (2025). Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • BLD Pharm. (n.d.). 2-(Quinolin-4-yloxy)propanoic acid.
  • Penta Chemicals. (2025, July 8).
  • Greenbook. (2017, November 14). Safety Data Sheet.
  • Global Safety Management, Inc. (2015, March 19).
  • Washington State University. (n.d.). Propionic Acid Standard Operating Procedure.
  • Chemos GmbH&Co.KG. (2019, April 11).
  • Carl ROTH. (n.d.).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Research Safety - Northwestern University.
  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Propionic acid ≥99,5%, for synthesis.
  • NALCO Champion. (n.d.). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • Thermo Fisher Scientific. (2012, February 21).
  • Cayman Chemical. (2025, July 2).
  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Fisher Scientific. (2012, February 21).
  • Acros Organics. (2005, October 3).
  • National Institutes of Health. (2020, September). The NIH Drain Discharge Guide.
  • U.S. Environmental Protection Agency. (n.d.). Quinoline.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.

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Personal Protective Equipment & Handling Guide: (S)-2-(quinolin-4-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Emergency Overview

Target Compound: (S)-2-(quinolin-4-yloxy)propanoic acid CAS Number: 2068138-06-5 Molecular Formula: C₁₂H₁₁NO₃ Molecular Weight: 217.22 g/mol Physical State: Solid (typically off-white to pale yellow powder) Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.[1]

Emergency Signal Word: WARNING (Treat as DANGER for Eye Hazards) Primary Hazard Class: Irritant / Corrosive (Eye) / Acute Toxicity (Oral)

Risk Assessment & Hazard Profiling

Effective safety protocols require understanding the source of the hazard within the molecular structure. This compound combines a quinoline core with a carboxylic acid tail.

Structural MoietyAssociated HazardMechanism of Injury
Quinoline Ring Acute Toxicity & MutagenicityQuinolines can intercalate DNA and are often hepatotoxic. Potential for skin sensitization.[2][3]
Ether Linkage Chemical StabilityGenerally stable, but susceptible to cleavage under strong acidic conditions.
Propanoic Acid Corrosivity / IrritationThe carboxylic acid group (pKa ~4.8) acts as a proton donor, causing immediate irritation to mucous membranes and potential corneal damage.
(S)-Chirality BioactivityWhile not a direct safety hazard, the (S)-enantiomer is often the bioactive form in herbicide/drug scaffolds. Contamination destroys experimental validity.
Personal Protective Equipment (PPE) Matrix

Standard laboratory attire (lab coat, long pants, closed-toe shoes) is the baseline. The following are specific requirements for this compound.

A. Hand Protection (Glove Selection)

Recommendation: Double-gloving is required when handling >100 mg or preparing stock solutions.

  • Inner Glove: Nitrile (0.11 mm / 4 mil).

  • Outer Glove: Nitrile (0.11 mm) or Neoprene (for prolonged solvent exposure).

  • Rationale: Quinoline derivatives can permeate thin nitrile rubber over time. The "sacrificial" outer glove protects against gross contamination, while the inner glove prevents skin contact during doffing.

B. Eye & Face Protection

Recommendation: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

  • Do NOT use: Standard safety glasses with side shields.

  • Rationale: As a propanoic acid derivative, dust or concentrated solutions can cause severe conjunctivitis or corneal opacity. Goggles provide a seal against airborne dusts and splashes.

C. Respiratory Protection

Recommendation: Engineering controls (Fume Hood) are primary.[3]

  • Scenario 1 (In Fume Hood): No respirator required.

  • Scenario 2 (Open Bench - Emergency Only): NIOSH-approved N95 or P100 particulate respirator.

  • Rationale: Fine powders of quinoline acids are potent respiratory irritants (STOT-SE 3). Inhalation can trigger bronchospasm.

Operational Workflow: Safe Handling Protocol
Step 1: Receipt & Storage
  • Temperature: Store at 2°C to 8°C (Refrigerate).

  • Environment: Keep container tightly sealed under inert gas (Argon/Nitrogen) if possible. The compound is potentially hygroscopic.

  • Segregation: Store away from strong oxidizing agents and strong bases.[4]

Step 2: Weighing & Transfer
  • Location: Chemical Fume Hood .

  • Static Control: Use an anti-static gun or ionizer bar before weighing. Organic powders often carry static charges that cause "scattering," increasing inhalation risk.

  • Technique:

    • Place the balance inside the hood (or use a draft shield).

    • Pre-weigh the receiving vial.

    • Transfer solid using a disposable spatula (do not reuse to prevent cross-contamination).

Step 3: Solubilization (Stock Preparation)
  • Preferred Solvent: DMSO (Dimethyl sulfoxide) or Methanol.

  • Protocol:

    • Add solvent slowly to the solid.

    • Vortex in a closed tube.

    • Caution: Dissolution in DMSO is exothermic. Allow the vial to cool before capping tightly to prevent pressure buildup.

Step 4: Waste Disposal
  • Solid Waste: Dispose of contaminated wipes and solids in Hazardous Solid Waste (incineration recommended).

  • Liquid Waste: Collect in Halogenated Organic Waste (due to the nitrogen heterocycle, often grouped here for high-temp incineration) or Non-Halogenated depending on solvent, but ensure it is flagged as "Toxic."

  • Do NOT: Pour down the drain. Quinoline derivatives are harmful to aquatic life.[5]

Visualized Workflow: Handling Logic

HandlingWorkflow Start Start: Handling (S)-2-(quinolin-4-yloxy)propanoic acid RiskCheck Risk Assessment: Is quantity > 100mg? Start->RiskCheck SmallScale Small Scale (<100mg) Standard PPE (Nitrile + Goggles) RiskCheck->SmallScale No LargeScale Large Scale (>100mg) Enhanced PPE (Double Gloves + Face Shield) RiskCheck->LargeScale Yes Weighing Weighing Procedure Must be in Fume Hood SmallScale->Weighing LargeScale->Weighing Static Apply Anti-Static Neutralize Powder Weighing->Static Solvent Solubilization (DMSO/MeOH) Weighing->Solvent Exotherm CAUTION: Exothermic Vent/Cool Vial Solvent->Exotherm Storage Storage 2-8°C, Desiccated Exotherm->Storage

Figure 1: Decision logic for PPE selection and handling workflow based on scale and chemical properties.

Emergency Response Plan
IncidentImmediate Action
Eye Contact Rinse immediately with water for 15 minutes. Hold eyelids open. Seek medical attention (Ophthalmologist) due to acidic nature.
Skin Contact Remove contaminated clothing.[2][4][5][6][7][8] Wash skin with soap and water.[2][5][6][8][9] Do not use alcohol (increases absorption).
Inhalation Move to fresh air.[2][4][5][6] If breathing is difficult, give oxygen.[5]
Spill (Solid) Dampen with a wet paper towel (to prevent dust) and wipe up. Place in hazardous waste bag.
References
  • AChemBlock . (S)-2-(quinolin-4-yloxy)propanoic acid Product Data. Retrieved from

  • BLD Pharm . 2-(Quinolin-4-yloxy)propanoic acid SDS & Transport. Retrieved from

  • PubChem . Quinoline Hazard Summary (CID 7047). National Library of Medicine. Retrieved from

  • Fisher Scientific . Propionic Acid Safety Data Sheet. Retrieved from

  • National Institutes of Health (NIH) . 2-(Quinolin-4-yloxy)acetamides Antitubercular Activity. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.